MRS 2500
Beschreibung
Eigenschaften
CAS-Nummer |
779323-43-2 |
|---|---|
Molekularformel |
C13H18IN5O8P2 |
Molekulargewicht |
561.16 g/mol |
IUPAC-Name |
[(1R,2S,4S,5S)-4-[2-iodo-6-(methylamino)purin-9-yl]-2-phosphonooxy-1-bicyclo[3.1.0]hexanyl]methyl dihydrogen phosphate |
InChI |
InChI=1S/C13H18IN5O8P2/c1-15-10-9-11(18-12(14)17-10)19(5-16-9)7-2-8(27-29(23,24)25)13(3-6(7)13)4-26-28(20,21)22/h5-8H,2-4H2,1H3,(H,15,17,18)(H2,20,21,22)(H2,23,24,25)/t6-,7+,8+,13+/m1/s1 |
InChI-Schlüssel |
NMVWLEUONAKGCD-SMWKGLLFSA-N |
Isomerische SMILES |
CNC1=C2C(=NC(=N1)I)N(C=N2)[C@H]3C[C@@H]([C@]4([C@@H]3C4)COP(=O)(O)O)OP(=O)(O)O |
Kanonische SMILES |
CNC1=C2C(=NC(=N1)I)N(C=N2)C3CC(C4(C3C4)COP(=O)(O)O)OP(=O)(O)O |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
MRS2500; MRS-2500; MRS 2500; |
Herkunft des Produkts |
United States |
Foundational & Exploratory
MRS2500: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction: MRS2500 is a synthetic nucleotide analogue that has been identified as a highly potent and selective antagonist for the P2Y1 purinergic receptor. The P2Y1 receptor, a G-protein coupled receptor (GPCR) activated by adenosine diphosphate (ADP), plays a pivotal role in the initial stages of platelet aggregation and thrombus formation. Its critical function in hemostasis and thrombosis has made it an attractive target for the development of novel antiplatelet therapies. MRS2500, due to its high affinity and selectivity, serves as both a crucial pharmacological tool for studying P2Y1 receptor signaling and a lead compound for antithrombotic drug discovery. This document provides an in-depth overview of its mechanism of action, supported by quantitative data, experimental methodologies, and pathway visualizations.
Core Mechanism of Action
MRS2500 functions as a competitive antagonist at the P2Y1 receptor.[1][2] Its chemical structure, 2-iodo-N6-methyl-(N)-methanocarba-2′-deoxyadenosine-3′,5′-bisphosphate, allows it to bind to the receptor's ligand-binding site with high affinity, physically occluding the binding of the endogenous agonist, ADP.[3][4] Unlike an agonist, the binding of MRS2500 does not induce the conformational change in the receptor required for the activation of downstream signaling pathways. By competitively inhibiting ADP binding, MRS2500 effectively prevents the initiation of the P2Y1-mediated signaling cascade that is essential for platelet shape change and the onset of aggregation.[5][6] Crystallographic studies have shown that MRS2500 binds within the seven transmembrane helices of the P2Y1 receptor.[3]
P2Y1 Receptor Signaling Pathway
The P2Y1 receptor is coupled to the Gq class of heterotrimeric G proteins.[3] Upon activation by ADP, the Gαq subunit dissociates and activates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the dense tubular system (an endoplasmic reticulum equivalent in platelets), triggering the release of stored calcium (Ca2+) into the cytoplasm. This rapid increase in intracellular Ca2+ concentration is the primary signal for platelet shape change and contributes to the activation of other platelets. MRS2500 blocks this entire sequence of events by preventing the initial receptor activation by ADP.
Quantitative Data
The potency and selectivity of MRS2500 have been quantified across various experimental systems. The data highlights its high affinity for the P2Y1 receptor.
Table 1: In Vitro Binding Affinities and Potency of MRS2500
| Parameter | Value | Species/System | Reference |
| Ki (Binding Affinity) | 0.78 nM | Recombinant Human P2Y1 Receptor | [5][7] |
| 0.79 nM | Recombinant Human P2Y1 Receptor | [1][8] | |
| 1.20 nM | Human Platelets | [9] | |
| pKi | 9.1 | Human P2Y1 Receptor | [10] |
| Kd (Dissociation Constant) | 1.2 nM | Recombinant Human P2Y1 Receptor ([³²P]MRS2500) | [1] |
| 0.33 nM | Rat Brain ([³²P]MRS2500) | [1] | |
| 0.61 nM | Intact Human Platelets ([¹²⁵I]MRS2500) | [2][9] | |
| 1.20 nM | Mouse Platelets ([¹²⁵I]MRS2500) | [2][9] | |
| IC50 (Inhibitory Conc.) | 0.95 nM | ADP-induced Human Platelet Aggregation | [5][7] |
| 0.49 µM | ADP-induced Human Platelet Rich Plasma (PRP) Aggregation | [7] | |
| 8.4 nM | Antagonistic activity at P2Y1 Receptor | [4] |
Table 2: In Vivo Antithrombotic Efficacy of MRS2500
| Species | Model | Dosage (IV) | Effect | Reference |
| Mice | Collagen/Adrenaline-induced Thromboembolism | 2 mg/kg | Strong protection against thrombosis | [7][11] |
| Mice | Laser-induced Arterial Thrombosis | Not specified | Potent inhibition of thrombus formation | [11][12] |
| Cynomolgus Monkeys | Electrolytic-mediated Carotid Artery Thrombosis | 0.09 mg/kg + 0.14 mg/kg/h | 57 ± 1% reduction in thrombus weight | [13][14] |
| Cynomolgus Monkeys | Electrolytic-mediated Carotid Artery Thrombosis | 0.45 mg/kg + 0.68 mg/kg/h | 88 ± 1% reduction in thrombus weight | [13][14] |
Experimental Protocols
The characterization of MRS2500 relies on several key experimental methodologies.
Radioligand Binding Assay
This assay quantifies the affinity of MRS2500 for the P2Y1 receptor using a radiolabeled version of the antagonist.
Methodology:
-
Membrane Preparation: Sf9 insect cells are infected with a baculovirus construct to express the human P2Y1 receptor. The cells are harvested and homogenized, and the cell membranes are isolated by centrifugation.[1]
-
Incubation: The prepared membranes (containing the P2Y1 receptor) are incubated in a binding buffer with a fixed concentration of radiolabeled antagonist (e.g., [³²P]MRS2500 or [¹²⁵I]MRS2500).[1][2]
-
Competition Binding: To determine the affinity (Ki) of the unlabeled MRS2500, parallel incubations are performed with the radioligand and increasing concentrations of unlabeled MRS2500.
-
Separation: The reaction is incubated to reach equilibrium (e.g., for 2 minutes at 4°C).[1] The bound radioligand is then separated from the free (unbound) radioligand by rapid vacuum filtration through a glass fiber filter.
-
Quantification: The radioactivity trapped on the filter, representing the bound ligand, is measured using a scintillation counter.
-
Data Analysis: Specific binding is calculated by subtracting non-specific binding (measured in the presence of a high concentration of a non-labeled antagonist) from total binding. The data is then analyzed using non-linear regression to determine Kd or Ki values.[1]
Platelet Aggregation Assay
This functional assay measures the ability of MRS2500 to inhibit platelet aggregation induced by ADP.
Methodology:
-
Sample Preparation: Whole blood is collected from human donors into an anticoagulant (e.g., citrate). Platelet-Rich Plasma (PRP) is prepared by centrifugation at a low speed.[8] Alternatively, washed platelets can be prepared by further centrifugation and resuspension in a buffer.
-
Instrumentation: A light aggregometer is used, which measures changes in light transmission through the platelet suspension as aggregation occurs.
-
Assay Procedure: The PRP or washed platelet suspension is placed in the aggregometer cuvette and stirred continuously at 37°C.
-
Inhibition: MRS2500 or a vehicle control is added to the platelet suspension and pre-incubated for a short period.
-
Induction of Aggregation: An agonist, typically ADP (e.g., 10 µM), is added to induce platelet aggregation.[7]
-
Measurement: The change in light transmission is recorded over time. A decrease in turbidity (increase in light transmission) corresponds to the formation of platelet aggregates.
-
Data Analysis: The extent of aggregation is quantified, and the IC50 value for MRS2500 is calculated by plotting the percentage inhibition of aggregation against the concentration of MRS2500.[8]
References
- 1. [32P]2-iodo-N6-methyl-(N)-methanocarba-2′-deoxyadenosine-3′,5′-bisphosphate ([32P]MRS2500), a novel radioligand for quantification of native P2Y1 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantification of recombinant and platelet P2Y(1) receptors utilizing a [(125)I]-labeled high-affinity antagonist 2-iodo-N(6)-methyl-(N)-methanocarba-2'-deoxyadenosine-3',5'-bisphosphate ([(125)I]MRS2500) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacological characterization of P2Y receptor subtypes – an update - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of a Different Agonist-Binding Site and Activation Mechanism of the Human P2Y1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MRS 2500 tetraammonium salt | Purinergic (P2Y) Receptors | Tocris Bioscience [tocris.com]
- 6. Selective Inhibition of P2Y1 and P2Y12 Receptor Signal Pathways in Platelet Aggregation in Transgenic Cell Lines and Rats by Potassium 2‐(1‐Hydroxypentyl)‐Benzoate, Puerarin and Salvianolic Acid B - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. MRS2500 [2-Iodo-N6-methyl-(N)-methanocarba-2′-deoxyadenosine-3′,5′-bisphosphate], a Potent, Selective, and Stable Antagonist of the Platelet P2Y1 Receptor with Strong Antithrombotic Activity in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quantification of recombinant and platelet P2Y1 receptors utilizing a [125I]-labeled high affinity antagonist 2-iodo-N6-methyl-(N)-methanocarba-2′-deoxyadenosine-3′,5′-bisphosphate ([125I]MRS2500) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. MRS2500 | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 11. Redirecting [linkinghub.elsevier.com]
- 12. MRS2500 [2-iodo-N6-methyl-(N)-methanocarba-2'-deoxyadenosine-3',5'-bisphosphate], a potent, selective, and stable antagonist of the platelet P2Y1 receptor with strong antithrombotic activity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The P2Y1 receptor antagonist MRS2500 prevents carotid artery thrombosis in cynomolgus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
MRS2500: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction: MRS2500 is a synthetic nucleotide analogue that has been identified as a highly potent and selective antagonist for the P2Y1 purinergic receptor. The P2Y1 receptor, a G-protein coupled receptor (GPCR) activated by adenosine diphosphate (ADP), plays a pivotal role in the initial stages of platelet aggregation and thrombus formation. Its critical function in hemostasis and thrombosis has made it an attractive target for the development of novel antiplatelet therapies. MRS2500, due to its high affinity and selectivity, serves as both a crucial pharmacological tool for studying P2Y1 receptor signaling and a lead compound for antithrombotic drug discovery. This document provides an in-depth overview of its mechanism of action, supported by quantitative data, experimental methodologies, and pathway visualizations.
Core Mechanism of Action
MRS2500 functions as a competitive antagonist at the P2Y1 receptor.[1][2] Its chemical structure, 2-iodo-N6-methyl-(N)-methanocarba-2′-deoxyadenosine-3′,5′-bisphosphate, allows it to bind to the receptor's ligand-binding site with high affinity, physically occluding the binding of the endogenous agonist, ADP.[3][4] Unlike an agonist, the binding of MRS2500 does not induce the conformational change in the receptor required for the activation of downstream signaling pathways. By competitively inhibiting ADP binding, MRS2500 effectively prevents the initiation of the P2Y1-mediated signaling cascade that is essential for platelet shape change and the onset of aggregation.[5][6] Crystallographic studies have shown that MRS2500 binds within the seven transmembrane helices of the P2Y1 receptor.[3]
P2Y1 Receptor Signaling Pathway
The P2Y1 receptor is coupled to the Gq class of heterotrimeric G proteins.[3] Upon activation by ADP, the Gαq subunit dissociates and activates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the dense tubular system (an endoplasmic reticulum equivalent in platelets), triggering the release of stored calcium (Ca2+) into the cytoplasm. This rapid increase in intracellular Ca2+ concentration is the primary signal for platelet shape change and contributes to the activation of other platelets. MRS2500 blocks this entire sequence of events by preventing the initial receptor activation by ADP.
Quantitative Data
The potency and selectivity of MRS2500 have been quantified across various experimental systems. The data highlights its high affinity for the P2Y1 receptor.
Table 1: In Vitro Binding Affinities and Potency of MRS2500
| Parameter | Value | Species/System | Reference |
| Ki (Binding Affinity) | 0.78 nM | Recombinant Human P2Y1 Receptor | [5][7] |
| 0.79 nM | Recombinant Human P2Y1 Receptor | [1][8] | |
| 1.20 nM | Human Platelets | [9] | |
| pKi | 9.1 | Human P2Y1 Receptor | [10] |
| Kd (Dissociation Constant) | 1.2 nM | Recombinant Human P2Y1 Receptor ([³²P]MRS2500) | [1] |
| 0.33 nM | Rat Brain ([³²P]MRS2500) | [1] | |
| 0.61 nM | Intact Human Platelets ([¹²⁵I]MRS2500) | [2][9] | |
| 1.20 nM | Mouse Platelets ([¹²⁵I]MRS2500) | [2][9] | |
| IC50 (Inhibitory Conc.) | 0.95 nM | ADP-induced Human Platelet Aggregation | [5][7] |
| 0.49 µM | ADP-induced Human Platelet Rich Plasma (PRP) Aggregation | [7] | |
| 8.4 nM | Antagonistic activity at P2Y1 Receptor | [4] |
Table 2: In Vivo Antithrombotic Efficacy of MRS2500
| Species | Model | Dosage (IV) | Effect | Reference |
| Mice | Collagen/Adrenaline-induced Thromboembolism | 2 mg/kg | Strong protection against thrombosis | [7][11] |
| Mice | Laser-induced Arterial Thrombosis | Not specified | Potent inhibition of thrombus formation | [11][12] |
| Cynomolgus Monkeys | Electrolytic-mediated Carotid Artery Thrombosis | 0.09 mg/kg + 0.14 mg/kg/h | 57 ± 1% reduction in thrombus weight | [13][14] |
| Cynomolgus Monkeys | Electrolytic-mediated Carotid Artery Thrombosis | 0.45 mg/kg + 0.68 mg/kg/h | 88 ± 1% reduction in thrombus weight | [13][14] |
Experimental Protocols
The characterization of MRS2500 relies on several key experimental methodologies.
Radioligand Binding Assay
This assay quantifies the affinity of MRS2500 for the P2Y1 receptor using a radiolabeled version of the antagonist.
Methodology:
-
Membrane Preparation: Sf9 insect cells are infected with a baculovirus construct to express the human P2Y1 receptor. The cells are harvested and homogenized, and the cell membranes are isolated by centrifugation.[1]
-
Incubation: The prepared membranes (containing the P2Y1 receptor) are incubated in a binding buffer with a fixed concentration of radiolabeled antagonist (e.g., [³²P]MRS2500 or [¹²⁵I]MRS2500).[1][2]
-
Competition Binding: To determine the affinity (Ki) of the unlabeled MRS2500, parallel incubations are performed with the radioligand and increasing concentrations of unlabeled MRS2500.
-
Separation: The reaction is incubated to reach equilibrium (e.g., for 2 minutes at 4°C).[1] The bound radioligand is then separated from the free (unbound) radioligand by rapid vacuum filtration through a glass fiber filter.
-
Quantification: The radioactivity trapped on the filter, representing the bound ligand, is measured using a scintillation counter.
-
Data Analysis: Specific binding is calculated by subtracting non-specific binding (measured in the presence of a high concentration of a non-labeled antagonist) from total binding. The data is then analyzed using non-linear regression to determine Kd or Ki values.[1]
Platelet Aggregation Assay
This functional assay measures the ability of MRS2500 to inhibit platelet aggregation induced by ADP.
Methodology:
-
Sample Preparation: Whole blood is collected from human donors into an anticoagulant (e.g., citrate). Platelet-Rich Plasma (PRP) is prepared by centrifugation at a low speed.[8] Alternatively, washed platelets can be prepared by further centrifugation and resuspension in a buffer.
-
Instrumentation: A light aggregometer is used, which measures changes in light transmission through the platelet suspension as aggregation occurs.
-
Assay Procedure: The PRP or washed platelet suspension is placed in the aggregometer cuvette and stirred continuously at 37°C.
-
Inhibition: MRS2500 or a vehicle control is added to the platelet suspension and pre-incubated for a short period.
-
Induction of Aggregation: An agonist, typically ADP (e.g., 10 µM), is added to induce platelet aggregation.[7]
-
Measurement: The change in light transmission is recorded over time. A decrease in turbidity (increase in light transmission) corresponds to the formation of platelet aggregates.
-
Data Analysis: The extent of aggregation is quantified, and the IC50 value for MRS2500 is calculated by plotting the percentage inhibition of aggregation against the concentration of MRS2500.[8]
References
- 1. [32P]2-iodo-N6-methyl-(N)-methanocarba-2′-deoxyadenosine-3′,5′-bisphosphate ([32P]MRS2500), a novel radioligand for quantification of native P2Y1 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantification of recombinant and platelet P2Y(1) receptors utilizing a [(125)I]-labeled high-affinity antagonist 2-iodo-N(6)-methyl-(N)-methanocarba-2'-deoxyadenosine-3',5'-bisphosphate ([(125)I]MRS2500) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacological characterization of P2Y receptor subtypes – an update - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of a Different Agonist-Binding Site and Activation Mechanism of the Human P2Y1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MRS 2500 tetraammonium salt | Purinergic (P2Y) Receptors | Tocris Bioscience [tocris.com]
- 6. Selective Inhibition of P2Y1 and P2Y12 Receptor Signal Pathways in Platelet Aggregation in Transgenic Cell Lines and Rats by Potassium 2‐(1‐Hydroxypentyl)‐Benzoate, Puerarin and Salvianolic Acid B - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. MRS2500 [2-Iodo-N6-methyl-(N)-methanocarba-2′-deoxyadenosine-3′,5′-bisphosphate], a Potent, Selective, and Stable Antagonist of the Platelet P2Y1 Receptor with Strong Antithrombotic Activity in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quantification of recombinant and platelet P2Y1 receptors utilizing a [125I]-labeled high affinity antagonist 2-iodo-N6-methyl-(N)-methanocarba-2′-deoxyadenosine-3′,5′-bisphosphate ([125I]MRS2500) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. MRS2500 | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 11. Redirecting [linkinghub.elsevier.com]
- 12. MRS2500 [2-iodo-N6-methyl-(N)-methanocarba-2'-deoxyadenosine-3',5'-bisphosphate], a potent, selective, and stable antagonist of the platelet P2Y1 receptor with strong antithrombotic activity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The P2Y1 receptor antagonist MRS2500 prevents carotid artery thrombosis in cynomolgus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
MRS 2500: A Selective P2Y1 Receptor Antagonist - A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
MRS 2500, chemically identified as 2-Iodo-N6-methyl-(N)-methanocarba-2′-deoxyadenosine-3′,5′-bisphosphate, is a highly potent and selective competitive antagonist of the P2Y1 purinergic receptor.[1] Its unique chemical structure, featuring a bicyclo[3.1.0]hexane ring system, confers enhanced potency and stability, making it a valuable tool for investigating P2Y1 receptor function and a promising candidate for antithrombotic therapies.[1] This document provides a comprehensive overview of this compound, including its mechanism of action, pharmacological properties, experimental protocols for its characterization, and a summary of key quantitative data.
Introduction to the P2Y1 Receptor and the Role of this compound
The P2Y1 receptor is a G protein-coupled receptor (GPCR) activated by adenosine diphosphate (ADP).[2][3] It is widely expressed in the body, with notable abundance in platelets, where it plays a critical role in the initial stages of ADP-induced platelet aggregation.[1][4] Upon activation by ADP, the P2Y1 receptor couples to Gq proteins, leading to the activation of phospholipase C (PLC), subsequent generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), and the mobilization of intracellular calcium.[4][5] This signaling cascade is fundamental to platelet shape change and the initiation of aggregation.[5]
This compound acts by binding to the P2Y1 receptor, effectively blocking the binding of ADP and preventing the downstream signaling events that lead to platelet activation.[6][7] Its high affinity and selectivity for the P2Y1 receptor over other P2Y receptor subtypes, such as P2Y12, make it an invaluable pharmacological tool for dissecting the specific contributions of the P2Y1 receptor in various physiological and pathological processes.[1][8]
Chemical and Pharmacological Properties of this compound
Chemical Structure:
-
Chemical Name: 2-Iodo-N6-methyl-(N)-methanocarba-2′-deoxyadenosine-3′,5′-bisphosphate[1]
-
Molecular Formula: C13H18IN5O8P2
-
Key Structural Features: The (N)-methanocarba ring system locks the ribose moiety in a northern conformation, which is crucial for its high-affinity binding to the P2Y1 receptor. The 2-iodo substitution further enhances its potency.[9]
Pharmacological Profile:
This compound is distinguished by its exceptional potency and selectivity as a P2Y1 receptor antagonist. It exhibits nanomolar affinity for the human P2Y1 receptor and potently inhibits ADP-induced platelet aggregation.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound from various in vitro and in vivo studies.
Table 1: Binding Affinity of this compound for P2Y1 Receptors
| Receptor Species | Preparation | Radioligand | Ki (nM) | Reference |
| Human | Recombinant (1321N1 astrocytoma cells) | Not Specified | 0.78 | [1] |
| Human | Platelets | [125I]MRS2500 | 1.20 ± 0.15 | [10] |
| Mouse | Platelets | [125I]MRS2500 | Not Specified | [10] |
Table 2: Functional Antagonism of this compound
| Assay | Species | Agonist | IC50 (nM) | Reference |
| Platelet Aggregation | Human | ADP | 0.95 | |
| Inhibition of EFS-induced relaxation | Rat Colon | Electrical Field Stimulation | 16.5 | [11] |
Table 3: In Vivo Antithrombotic Activity of this compound
| Animal Model | Thrombosis Induction | This compound Dose | Reduction in Thrombus Weight (%) | Reference |
| Cynomolgus Monkey | Electrolytic-mediated carotid artery thrombosis | 0.09 mg/kg + 0.14 mg/kg/h IV | 57 ± 1 | [12] |
| Cynomolgus Monkey | Electrolytic-mediated carotid artery thrombosis | 0.45 mg/kg + 0.68 mg/kg/h IV | 88 ± 1 | [12] |
Signaling Pathways and Mechanism of Action
The P2Y1 receptor, upon activation by ADP, initiates a well-defined signaling cascade. This compound competitively antagonizes this pathway at the receptor level.
References
- 1. MRS2500 [2-Iodo-N6-methyl-(N)-methanocarba-2′-deoxyadenosine-3′,5′-bisphosphate], a Potent, Selective, and Stable Antagonist of the Platelet P2Y1 Receptor with Strong Antithrombotic Activity in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. P2Y receptor - Wikipedia [en.wikipedia.org]
- 3. What are P2Y1 antagonists and how do they work? [synapse.patsnap.com]
- 4. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 5. Reactome | ADP signalling through P2Y purinoceptor 1 [reactome.org]
- 6. The Molecular Mechanism of P2Y1 Receptor Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Two disparate ligand binding sites in the human P2Y1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pure.eur.nl [pure.eur.nl]
- 9. MRS2500 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 10. Quantification of recombinant and platelet P2Y1 receptors utilizing a [125I]-labeled high affinity antagonist 2-iodo-N6-methyl-(N)-methanocarba-2′-deoxyadenosine-3′,5′-bisphosphate ([125I]MRS2500) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. P2Y1 receptors mediate inhibitory neuromuscular transmission in the rat colon - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The P2Y1 receptor antagonist MRS2500 prevents carotid artery thrombosis in cynomolgus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
MRS 2500: A Selective P2Y1 Receptor Antagonist - A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
MRS 2500, chemically identified as 2-Iodo-N6-methyl-(N)-methanocarba-2′-deoxyadenosine-3′,5′-bisphosphate, is a highly potent and selective competitive antagonist of the P2Y1 purinergic receptor.[1] Its unique chemical structure, featuring a bicyclo[3.1.0]hexane ring system, confers enhanced potency and stability, making it a valuable tool for investigating P2Y1 receptor function and a promising candidate for antithrombotic therapies.[1] This document provides a comprehensive overview of this compound, including its mechanism of action, pharmacological properties, experimental protocols for its characterization, and a summary of key quantitative data.
Introduction to the P2Y1 Receptor and the Role of this compound
The P2Y1 receptor is a G protein-coupled receptor (GPCR) activated by adenosine diphosphate (ADP).[2][3] It is widely expressed in the body, with notable abundance in platelets, where it plays a critical role in the initial stages of ADP-induced platelet aggregation.[1][4] Upon activation by ADP, the P2Y1 receptor couples to Gq proteins, leading to the activation of phospholipase C (PLC), subsequent generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), and the mobilization of intracellular calcium.[4][5] This signaling cascade is fundamental to platelet shape change and the initiation of aggregation.[5]
This compound acts by binding to the P2Y1 receptor, effectively blocking the binding of ADP and preventing the downstream signaling events that lead to platelet activation.[6][7] Its high affinity and selectivity for the P2Y1 receptor over other P2Y receptor subtypes, such as P2Y12, make it an invaluable pharmacological tool for dissecting the specific contributions of the P2Y1 receptor in various physiological and pathological processes.[1][8]
Chemical and Pharmacological Properties of this compound
Chemical Structure:
-
Chemical Name: 2-Iodo-N6-methyl-(N)-methanocarba-2′-deoxyadenosine-3′,5′-bisphosphate[1]
-
Molecular Formula: C13H18IN5O8P2
-
Key Structural Features: The (N)-methanocarba ring system locks the ribose moiety in a northern conformation, which is crucial for its high-affinity binding to the P2Y1 receptor. The 2-iodo substitution further enhances its potency.[9]
Pharmacological Profile:
This compound is distinguished by its exceptional potency and selectivity as a P2Y1 receptor antagonist. It exhibits nanomolar affinity for the human P2Y1 receptor and potently inhibits ADP-induced platelet aggregation.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound from various in vitro and in vivo studies.
Table 1: Binding Affinity of this compound for P2Y1 Receptors
| Receptor Species | Preparation | Radioligand | Ki (nM) | Reference |
| Human | Recombinant (1321N1 astrocytoma cells) | Not Specified | 0.78 | [1] |
| Human | Platelets | [125I]MRS2500 | 1.20 ± 0.15 | [10] |
| Mouse | Platelets | [125I]MRS2500 | Not Specified | [10] |
Table 2: Functional Antagonism of this compound
| Assay | Species | Agonist | IC50 (nM) | Reference |
| Platelet Aggregation | Human | ADP | 0.95 | |
| Inhibition of EFS-induced relaxation | Rat Colon | Electrical Field Stimulation | 16.5 | [11] |
Table 3: In Vivo Antithrombotic Activity of this compound
| Animal Model | Thrombosis Induction | This compound Dose | Reduction in Thrombus Weight (%) | Reference |
| Cynomolgus Monkey | Electrolytic-mediated carotid artery thrombosis | 0.09 mg/kg + 0.14 mg/kg/h IV | 57 ± 1 | [12] |
| Cynomolgus Monkey | Electrolytic-mediated carotid artery thrombosis | 0.45 mg/kg + 0.68 mg/kg/h IV | 88 ± 1 | [12] |
Signaling Pathways and Mechanism of Action
The P2Y1 receptor, upon activation by ADP, initiates a well-defined signaling cascade. This compound competitively antagonizes this pathway at the receptor level.
References
- 1. MRS2500 [2-Iodo-N6-methyl-(N)-methanocarba-2′-deoxyadenosine-3′,5′-bisphosphate], a Potent, Selective, and Stable Antagonist of the Platelet P2Y1 Receptor with Strong Antithrombotic Activity in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. P2Y receptor - Wikipedia [en.wikipedia.org]
- 3. What are P2Y1 antagonists and how do they work? [synapse.patsnap.com]
- 4. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 5. Reactome | ADP signalling through P2Y purinoceptor 1 [reactome.org]
- 6. The Molecular Mechanism of P2Y1 Receptor Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Two disparate ligand binding sites in the human P2Y1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pure.eur.nl [pure.eur.nl]
- 9. MRS2500 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 10. Quantification of recombinant and platelet P2Y1 receptors utilizing a [125I]-labeled high affinity antagonist 2-iodo-N6-methyl-(N)-methanocarba-2′-deoxyadenosine-3′,5′-bisphosphate ([125I]MRS2500) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. P2Y1 receptors mediate inhibitory neuromuscular transmission in the rat colon - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The P2Y1 receptor antagonist MRS2500 prevents carotid artery thrombosis in cynomolgus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to MRS 2500: Structure, Chemical Properties, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
MRS 2500 is a highly potent and selective antagonist of the P2Y1 purinergic receptor. Its unique chemical structure and high affinity for its target have made it a valuable tool in pharmacological research, particularly in studies related to platelet aggregation, thrombosis, and other physiological processes mediated by the P2Y1 receptor. This guide provides a comprehensive overview of the structure, chemical properties, and biological activity of this compound, including detailed experimental protocols for key assays.
Structure and Chemical Properties
This compound, with the chemical name (1R,2S)-4-[2-Iodo-6-(methylamino)-9H-purin-9-yl]-2-(phosphonooxy)bicyclo[3.1.0]hexane-1-methanol dihydrogen phosphate ester tetraammonium salt, is a complex molecule featuring a bicyclo[3.1.0]hexane ring system. This rigid structure locks the ribose-like moiety in a "Northern" (N) conformation, which is believed to contribute to its high affinity and selectivity for the P2Y1 receptor.
Below is a 2D representation of the chemical structure of this compound.
Caption: 2D chemical structure of this compound.
Chemical and Physical Properties
| Property | Value |
| Molecular Formula | C₁₃H₁₈IN₅O₈P₂ |
| Molecular Weight | 561.16 g/mol |
| Appearance | Solid |
| Solubility | Soluble in water |
| Melting Point | Not publicly available |
| pKa | Not publicly available |
| Storage | Store at -20°C |
Biological Activity and Signaling Pathway
This compound is a potent and selective antagonist of the P2Y1 receptor, a G protein-coupled receptor (GPCR) that plays a crucial role in ADP-mediated platelet aggregation. The high affinity of this compound for the P2Y1 receptor is demonstrated by its low nanomolar inhibition constant (Ki) and half-maximal inhibitory concentration (IC50) values.
Quantitative Biological Data
| Parameter | Value | Cell Type/Assay Condition |
| Ki | 0.78 nM | Recombinant human P2Y1 receptor |
| IC50 | 0.95 nM | ADP-induced aggregation of human platelets |
P2Y1 Receptor Signaling Pathway
The P2Y1 receptor is coupled to the Gq family of G proteins. Upon activation by its endogenous agonist, adenosine diphosphate (ADP), the P2Y1 receptor initiates a signaling cascade that leads to an increase in intracellular calcium concentration ([Ca²⁺]i) and subsequent physiological responses, such as platelet shape change and aggregation. This compound acts by competitively binding to the P2Y1 receptor, thereby preventing ADP from binding and initiating this signaling pathway.
Caption: P2Y1 Receptor Signaling Pathway and Inhibition by this compound.
Experimental Protocols
The following sections provide detailed methodologies for the determination of the inhibition constant (Ki) and the half-maximal inhibitory concentration (IC50) of this compound, as adapted from published scientific literature.
Determination of Inhibition Constant (Ki) via Radioligand Binding Assay
This protocol describes a competitive radioligand binding assay to determine the affinity of this compound for the human P2Y1 receptor.
Experimental Workflow:
Caption: Workflow for Ki Determination of this compound.
Detailed Methodology:
-
Membrane Preparation: Membranes are prepared from Spodoptera frugiperda (Sf9) insect cells infected with a baculovirus construct containing the cDNA for the human P2Y1 receptor.
-
Radioligand: [³H]MRS2570, a selective P2Y1 receptor antagonist, is used as the radioligand.
-
Assay Buffer: The binding buffer typically consists of 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl₂.
-
Incubation: In a final volume of 200 µL, the assay tubes contain:
-
10 µg of membrane protein
-
A fixed concentration of [³H]MRS2570 (e.g., 1 nM)
-
Varying concentrations of this compound (e.g., from 10⁻¹² M to 10⁻⁵ M)
-
-
Non-specific Binding: Non-specific binding is determined in the presence of a high concentration of a non-labeled P2Y1 antagonist (e.g., 10 µM MRS2500).
-
Equilibrium: The mixture is incubated at 22°C for 60 minutes to reach equilibrium.
-
Separation: The incubation is terminated by rapid vacuum filtration through glass fiber filters, separating the membrane-bound radioligand from the free radioligand.
-
Washing: The filters are washed multiple times with ice-cold binding buffer to remove any non-specifically bound radioligand.
-
Quantification: The radioactivity retained on the filters is quantified by liquid scintillation spectrometry.
-
Data Analysis: The data are analyzed using non-linear regression to fit a one-site competition model. The IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Determination of IC50 in Human Platelet Aggregation Assay
This protocol describes the measurement of the inhibitory effect of this compound on ADP-induced aggregation of human platelets.
Experimental Workflow:
Caption: Workflow for IC50 Determination of this compound in Platelet Aggregation.
Detailed Methodology:
-
Platelet-Rich Plasma (PRP) Preparation: Human whole blood is collected into tubes containing an anticoagulant (e.g., 3.8% sodium citrate). PRP is obtained by centrifugation of the whole blood at a low speed (e.g., 200 x g) for 15 minutes at room temperature.
-
Platelet Count Adjustment: The platelet count in the PRP is adjusted to a standard concentration (e.g., 2.5 x 10⁸ platelets/mL) with platelet-poor plasma (PPP), which is obtained by further centrifugation of the remaining blood at a high speed (e.g., 2000 x g) for 10 minutes.
-
Pre-incubation: Aliquots of PRP are pre-incubated with various concentrations of this compound or vehicle (e.g., saline) for a short period (e.g., 5 minutes) at 37°C in an aggregometer cuvette with stirring.
-
Aggregation Induction: Platelet aggregation is initiated by adding a submaximal concentration of ADP (e.g., 2-10 µM).
-
Monitoring: The change in light transmittance through the PRP suspension is monitored over time using a light transmission aggregometer. As platelets aggregate, the turbidity of the suspension decreases, leading to an increase in light transmittance.
-
Data Analysis: The maximum aggregation response is measured. The percentage inhibition of aggregation at each concentration of this compound is calculated relative to the vehicle control. The IC50 value is then determined by non-linear regression analysis of the concentration-response curve.
Conclusion
This compound is a powerful and highly selective P2Y1 receptor antagonist that has significantly contributed to the understanding of purinergic signaling in various physiological and pathological processes. Its well-defined structure-activity relationship and potent biological activity make it an indispensable tool for researchers in pharmacology and drug development. The detailed protocols provided in this guide offer a foundation for the accurate and reproducible in vitro characterization of this compound and other P2Y1 receptor modulators.
An In-depth Technical Guide to MRS 2500: Structure, Chemical Properties, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
MRS 2500 is a highly potent and selective antagonist of the P2Y1 purinergic receptor. Its unique chemical structure and high affinity for its target have made it a valuable tool in pharmacological research, particularly in studies related to platelet aggregation, thrombosis, and other physiological processes mediated by the P2Y1 receptor. This guide provides a comprehensive overview of the structure, chemical properties, and biological activity of this compound, including detailed experimental protocols for key assays.
Structure and Chemical Properties
This compound, with the chemical name (1R,2S)-4-[2-Iodo-6-(methylamino)-9H-purin-9-yl]-2-(phosphonooxy)bicyclo[3.1.0]hexane-1-methanol dihydrogen phosphate ester tetraammonium salt, is a complex molecule featuring a bicyclo[3.1.0]hexane ring system. This rigid structure locks the ribose-like moiety in a "Northern" (N) conformation, which is believed to contribute to its high affinity and selectivity for the P2Y1 receptor.
Below is a 2D representation of the chemical structure of this compound.
Caption: 2D chemical structure of this compound.
Chemical and Physical Properties
| Property | Value |
| Molecular Formula | C₁₃H₁₈IN₅O₈P₂ |
| Molecular Weight | 561.16 g/mol |
| Appearance | Solid |
| Solubility | Soluble in water |
| Melting Point | Not publicly available |
| pKa | Not publicly available |
| Storage | Store at -20°C |
Biological Activity and Signaling Pathway
This compound is a potent and selective antagonist of the P2Y1 receptor, a G protein-coupled receptor (GPCR) that plays a crucial role in ADP-mediated platelet aggregation. The high affinity of this compound for the P2Y1 receptor is demonstrated by its low nanomolar inhibition constant (Ki) and half-maximal inhibitory concentration (IC50) values.
Quantitative Biological Data
| Parameter | Value | Cell Type/Assay Condition |
| Ki | 0.78 nM | Recombinant human P2Y1 receptor |
| IC50 | 0.95 nM | ADP-induced aggregation of human platelets |
P2Y1 Receptor Signaling Pathway
The P2Y1 receptor is coupled to the Gq family of G proteins. Upon activation by its endogenous agonist, adenosine diphosphate (ADP), the P2Y1 receptor initiates a signaling cascade that leads to an increase in intracellular calcium concentration ([Ca²⁺]i) and subsequent physiological responses, such as platelet shape change and aggregation. This compound acts by competitively binding to the P2Y1 receptor, thereby preventing ADP from binding and initiating this signaling pathway.
Caption: P2Y1 Receptor Signaling Pathway and Inhibition by this compound.
Experimental Protocols
The following sections provide detailed methodologies for the determination of the inhibition constant (Ki) and the half-maximal inhibitory concentration (IC50) of this compound, as adapted from published scientific literature.
Determination of Inhibition Constant (Ki) via Radioligand Binding Assay
This protocol describes a competitive radioligand binding assay to determine the affinity of this compound for the human P2Y1 receptor.
Experimental Workflow:
Caption: Workflow for Ki Determination of this compound.
Detailed Methodology:
-
Membrane Preparation: Membranes are prepared from Spodoptera frugiperda (Sf9) insect cells infected with a baculovirus construct containing the cDNA for the human P2Y1 receptor.
-
Radioligand: [³H]MRS2570, a selective P2Y1 receptor antagonist, is used as the radioligand.
-
Assay Buffer: The binding buffer typically consists of 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl₂.
-
Incubation: In a final volume of 200 µL, the assay tubes contain:
-
10 µg of membrane protein
-
A fixed concentration of [³H]MRS2570 (e.g., 1 nM)
-
Varying concentrations of this compound (e.g., from 10⁻¹² M to 10⁻⁵ M)
-
-
Non-specific Binding: Non-specific binding is determined in the presence of a high concentration of a non-labeled P2Y1 antagonist (e.g., 10 µM MRS2500).
-
Equilibrium: The mixture is incubated at 22°C for 60 minutes to reach equilibrium.
-
Separation: The incubation is terminated by rapid vacuum filtration through glass fiber filters, separating the membrane-bound radioligand from the free radioligand.
-
Washing: The filters are washed multiple times with ice-cold binding buffer to remove any non-specifically bound radioligand.
-
Quantification: The radioactivity retained on the filters is quantified by liquid scintillation spectrometry.
-
Data Analysis: The data are analyzed using non-linear regression to fit a one-site competition model. The IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Determination of IC50 in Human Platelet Aggregation Assay
This protocol describes the measurement of the inhibitory effect of this compound on ADP-induced aggregation of human platelets.
Experimental Workflow:
Caption: Workflow for IC50 Determination of this compound in Platelet Aggregation.
Detailed Methodology:
-
Platelet-Rich Plasma (PRP) Preparation: Human whole blood is collected into tubes containing an anticoagulant (e.g., 3.8% sodium citrate). PRP is obtained by centrifugation of the whole blood at a low speed (e.g., 200 x g) for 15 minutes at room temperature.
-
Platelet Count Adjustment: The platelet count in the PRP is adjusted to a standard concentration (e.g., 2.5 x 10⁸ platelets/mL) with platelet-poor plasma (PPP), which is obtained by further centrifugation of the remaining blood at a high speed (e.g., 2000 x g) for 10 minutes.
-
Pre-incubation: Aliquots of PRP are pre-incubated with various concentrations of this compound or vehicle (e.g., saline) for a short period (e.g., 5 minutes) at 37°C in an aggregometer cuvette with stirring.
-
Aggregation Induction: Platelet aggregation is initiated by adding a submaximal concentration of ADP (e.g., 2-10 µM).
-
Monitoring: The change in light transmittance through the PRP suspension is monitored over time using a light transmission aggregometer. As platelets aggregate, the turbidity of the suspension decreases, leading to an increase in light transmittance.
-
Data Analysis: The maximum aggregation response is measured. The percentage inhibition of aggregation at each concentration of this compound is calculated relative to the vehicle control. The IC50 value is then determined by non-linear regression analysis of the concentration-response curve.
Conclusion
This compound is a powerful and highly selective P2Y1 receptor antagonist that has significantly contributed to the understanding of purinergic signaling in various physiological and pathological processes. Its well-defined structure-activity relationship and potent biological activity make it an indispensable tool for researchers in pharmacology and drug development. The detailed protocols provided in this guide offer a foundation for the accurate and reproducible in vitro characterization of this compound and other P2Y1 receptor modulators.
An In-depth Technical Guide to the Pharmacology of MRS 2500
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the pharmacology of MRS 2500, a potent and selective antagonist of the P2Y1 purinergic receptor. The document details its mechanism of action, quantitative pharmacological data, experimental protocols for its characterization, and key signaling pathways.
Core Pharmacology of this compound
This compound, chemically identified as 2-Iodo-N6-methyl-(N)-methanocarba-2′-deoxyadenosine-3′,5′-bisphosphate, is a synthetic nucleotide analog designed for high affinity and stability.[1] It functions as a highly potent and selective competitive antagonist of the P2Y1 receptor, a G-protein coupled receptor (GPCR) that plays a pivotal role in adenosine diphosphate (ADP)-induced platelet aggregation.[2] The rigid methanocarba ring in its structure constrains the molecule in a "North" conformation, which is favored by the P2Y1 receptor, contributing to its high affinity and enhanced stability against ectonucleotidases.[1]
The primary physiological effect of this compound is the inhibition of platelet aggregation. By blocking the P2Y1 receptor, it prevents the initial shape change and aggregation of platelets in response to ADP.[1] This makes it a significant compound of interest for antithrombotic therapies.[3] In vivo studies have demonstrated its strong antithrombotic activity in mice and cynomolgus monkeys, where it effectively prevents thrombus formation with only a moderate increase in bleeding time.[1][4][5]
Quantitative Pharmacological Data
The following table summarizes the key quantitative parameters that define the pharmacological profile of this compound.
| Parameter | Value | Species/System | Reference |
| Binding Affinity (Ki) | 0.78 nM | Recombinant Human P2Y1 Receptor | |
| 0.79 nM | Human P2Y1 Receptor (competition with [3H]MRS2279) | [6] | |
| 1.2 nM (KD) | Human P2Y1 Receptor (using [32P]MRS2500) | [6] | |
| 0.33 nM (KD) | Rat Brain P2Y1 Receptor (using [32P]MRS2500) | [6] | |
| Functional Potency (IC50) | 0.95 nM | ADP-induced human platelet aggregation | [7] |
| 0.49 µM | ADP-induced human platelet aggregation in PRP | [7] |
Key Experimental Protocols
Detailed methodologies are crucial for the replication and validation of pharmacological findings. Below are protocols for two key assays used to characterize this compound.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki or KD) of this compound for the P2Y1 receptor.
Objective: To quantify the affinity of this compound for the P2Y1 receptor using a radiolabeled ligand.
Materials:
-
Cell membranes expressing the human P2Y1 receptor (e.g., from Sf9 insect cells).[6]
-
Radioligand: [32P]MRS2500.[6]
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 5 mM MgCl2.
-
Incubation Buffer: 50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 5 mM MgCl2, 0.1% BSA.
-
This compound (unlabeled) for competition binding.
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Prepare cell membranes from a system overexpressing the P2Y1 receptor.
-
Incubation: In a 96-well plate, combine the cell membranes (20-50 µg protein), a fixed concentration of the radioligand [32P]MRS2500 (e.g., 1 nM), and varying concentrations of unlabeled this compound.
-
Equilibration: Incubate the mixture at room temperature for a specified time (e.g., 60 minutes) to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. The IC50 value is determined from this curve, and the Ki value is calculated using the Cheng-Prusoff equation.
Platelet Aggregation Assay
This functional assay measures the ability of this compound to inhibit ADP-induced platelet aggregation.[2]
Objective: To determine the IC50 value of this compound for the inhibition of platelet aggregation.
Materials:
-
Freshly drawn human blood collected in citrate anticoagulant.
-
Platelet-Rich Plasma (PRP) or washed platelets.
-
ADP (adenosine diphosphate) solution.
-
This compound solutions at various concentrations.
-
Platelet aggregometer.[2]
Procedure:
-
Platelet Preparation: Prepare PRP by centrifuging whole blood at a low speed. To obtain washed platelets, further centrifugation and resuspension steps are required.
-
Pre-incubation: Pre-incubate the platelet suspension with various concentrations of this compound or vehicle control for a defined period (e.g., 10 minutes) at 37°C.
-
Induction of Aggregation: Add a known concentration of ADP (e.g., 10 µM) to initiate platelet aggregation.[2]
-
Measurement: Monitor the change in light transmission through the platelet suspension using a platelet aggregometer as the platelets aggregate.[2]
-
Data Analysis: Calculate the percentage of inhibition of aggregation for each concentration of this compound compared to the control. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the this compound concentration.[2]
Visualizations: Signaling Pathways and Workflows
P2Y1 Receptor Signaling Pathway and Inhibition by this compound
The following diagram illustrates the intracellular signaling cascade initiated by ADP binding to the P2Y1 receptor and the point of antagonism by this compound.
Experimental Workflow for Platelet Aggregation Assay
This diagram outlines the key steps in performing a platelet aggregation assay to evaluate the inhibitory effect of this compound.
References
- 1. MRS2500 [2-Iodo-N6-methyl-(N)-methanocarba-2′-deoxyadenosine-3′,5′-bisphosphate], a Potent, Selective, and Stable Antagonist of the Platelet P2Y1 Receptor with Strong Antithrombotic Activity in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. MRS2500 [2-iodo-N6-methyl-(N)-methanocarba-2'-deoxyadenosine-3',5'-bisphosphate], a potent, selective, and stable antagonist of the platelet P2Y1 receptor with strong antithrombotic activity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The P2Y1 receptor antagonist MRS2500 prevents carotid artery thrombosis in cynomolgus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. [32P]2-iodo-N6-methyl-(N)-methanocarba-2′-deoxyadenosine-3′,5′-bisphosphate ([32P]MRS2500), a novel radioligand for quantification of native P2Y1 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
An In-depth Technical Guide to the Pharmacology of MRS 2500
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the pharmacology of MRS 2500, a potent and selective antagonist of the P2Y1 purinergic receptor. The document details its mechanism of action, quantitative pharmacological data, experimental protocols for its characterization, and key signaling pathways.
Core Pharmacology of this compound
This compound, chemically identified as 2-Iodo-N6-methyl-(N)-methanocarba-2′-deoxyadenosine-3′,5′-bisphosphate, is a synthetic nucleotide analog designed for high affinity and stability.[1] It functions as a highly potent and selective competitive antagonist of the P2Y1 receptor, a G-protein coupled receptor (GPCR) that plays a pivotal role in adenosine diphosphate (ADP)-induced platelet aggregation.[2] The rigid methanocarba ring in its structure constrains the molecule in a "North" conformation, which is favored by the P2Y1 receptor, contributing to its high affinity and enhanced stability against ectonucleotidases.[1]
The primary physiological effect of this compound is the inhibition of platelet aggregation. By blocking the P2Y1 receptor, it prevents the initial shape change and aggregation of platelets in response to ADP.[1] This makes it a significant compound of interest for antithrombotic therapies.[3] In vivo studies have demonstrated its strong antithrombotic activity in mice and cynomolgus monkeys, where it effectively prevents thrombus formation with only a moderate increase in bleeding time.[1][4][5]
Quantitative Pharmacological Data
The following table summarizes the key quantitative parameters that define the pharmacological profile of this compound.
| Parameter | Value | Species/System | Reference |
| Binding Affinity (Ki) | 0.78 nM | Recombinant Human P2Y1 Receptor | |
| 0.79 nM | Human P2Y1 Receptor (competition with [3H]MRS2279) | [6] | |
| 1.2 nM (KD) | Human P2Y1 Receptor (using [32P]MRS2500) | [6] | |
| 0.33 nM (KD) | Rat Brain P2Y1 Receptor (using [32P]MRS2500) | [6] | |
| Functional Potency (IC50) | 0.95 nM | ADP-induced human platelet aggregation | [7] |
| 0.49 µM | ADP-induced human platelet aggregation in PRP | [7] |
Key Experimental Protocols
Detailed methodologies are crucial for the replication and validation of pharmacological findings. Below are protocols for two key assays used to characterize this compound.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki or KD) of this compound for the P2Y1 receptor.
Objective: To quantify the affinity of this compound for the P2Y1 receptor using a radiolabeled ligand.
Materials:
-
Cell membranes expressing the human P2Y1 receptor (e.g., from Sf9 insect cells).[6]
-
Radioligand: [32P]MRS2500.[6]
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 5 mM MgCl2.
-
Incubation Buffer: 50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 5 mM MgCl2, 0.1% BSA.
-
This compound (unlabeled) for competition binding.
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Prepare cell membranes from a system overexpressing the P2Y1 receptor.
-
Incubation: In a 96-well plate, combine the cell membranes (20-50 µg protein), a fixed concentration of the radioligand [32P]MRS2500 (e.g., 1 nM), and varying concentrations of unlabeled this compound.
-
Equilibration: Incubate the mixture at room temperature for a specified time (e.g., 60 minutes) to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. The IC50 value is determined from this curve, and the Ki value is calculated using the Cheng-Prusoff equation.
Platelet Aggregation Assay
This functional assay measures the ability of this compound to inhibit ADP-induced platelet aggregation.[2]
Objective: To determine the IC50 value of this compound for the inhibition of platelet aggregation.
Materials:
-
Freshly drawn human blood collected in citrate anticoagulant.
-
Platelet-Rich Plasma (PRP) or washed platelets.
-
ADP (adenosine diphosphate) solution.
-
This compound solutions at various concentrations.
-
Platelet aggregometer.[2]
Procedure:
-
Platelet Preparation: Prepare PRP by centrifuging whole blood at a low speed. To obtain washed platelets, further centrifugation and resuspension steps are required.
-
Pre-incubation: Pre-incubate the platelet suspension with various concentrations of this compound or vehicle control for a defined period (e.g., 10 minutes) at 37°C.
-
Induction of Aggregation: Add a known concentration of ADP (e.g., 10 µM) to initiate platelet aggregation.[2]
-
Measurement: Monitor the change in light transmission through the platelet suspension using a platelet aggregometer as the platelets aggregate.[2]
-
Data Analysis: Calculate the percentage of inhibition of aggregation for each concentration of this compound compared to the control. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the this compound concentration.[2]
Visualizations: Signaling Pathways and Workflows
P2Y1 Receptor Signaling Pathway and Inhibition by this compound
The following diagram illustrates the intracellular signaling cascade initiated by ADP binding to the P2Y1 receptor and the point of antagonism by this compound.
Experimental Workflow for Platelet Aggregation Assay
This diagram outlines the key steps in performing a platelet aggregation assay to evaluate the inhibitory effect of this compound.
References
- 1. MRS2500 [2-Iodo-N6-methyl-(N)-methanocarba-2′-deoxyadenosine-3′,5′-bisphosphate], a Potent, Selective, and Stable Antagonist of the Platelet P2Y1 Receptor with Strong Antithrombotic Activity in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. MRS2500 [2-iodo-N6-methyl-(N)-methanocarba-2'-deoxyadenosine-3',5'-bisphosphate], a potent, selective, and stable antagonist of the platelet P2Y1 receptor with strong antithrombotic activity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The P2Y1 receptor antagonist MRS2500 prevents carotid artery thrombosis in cynomolgus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. [32P]2-iodo-N6-methyl-(N)-methanocarba-2′-deoxyadenosine-3′,5′-bisphosphate ([32P]MRS2500), a novel radioligand for quantification of native P2Y1 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
The Pivotal Role of P2Y1 Receptors in Platelet Aggregation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the P2Y1 receptor's critical function in platelet aggregation. Adenosine diphosphate (ADP) is a key agonist in hemostasis and thrombosis, and its effects are mediated through two primary G protein-coupled receptors on the platelet surface: P2Y1 and P2Y12. While both are essential for a full aggregation response, the P2Y1 receptor is responsible for initiating the process.[1][2][3] This document details the P2Y1 signaling cascade, presents quantitative data on receptor antagonists, outlines key experimental protocols for its study, and provides visual representations of these complex processes.
The P2Y1 Receptor Signaling Cascade: Initiation of Platelet Response
The P2Y1 receptor, a Gq-coupled receptor, is activated by ADP released from dense granules of activated platelets or damaged endothelial cells.[3][4] This activation initiates a cascade of intracellular events that lead to platelet shape change and the initial, reversible phase of platelet aggregation.[1][2]
Upon ADP binding, the Gq protein activates phospholipase C (PLC).[4][5] PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[4] IP3 binds to its receptors on the dense tubular system (an internal calcium store), triggering the release of Ca2+ into the cytoplasm.[1][5] This transient increase in intracellular calcium is a critical signal for the induction of platelet shape change and the initiation of a weak, reversible aggregation.[3][6]
It is crucial to understand that P2Y1 activation alone is insufficient for sustained, irreversible platelet aggregation.[3][7] For this, the synergistic co-activation of the Gi-coupled P2Y12 receptor is required.[1][2] The P2Y12 receptor inhibits adenylyl cyclase, leading to a decrease in cyclic adenosine monophosphate (cAMP) levels, which further potentiates and stabilizes the platelet aggregate.[1][2]
Recent studies have also highlighted that the P2Y1 receptor can exhibit constitutive activity, meaning it can signal without the presence of an agonist, and can also recruit β-arrestin 2, playing a role in receptor desensitization and signaling termination.[1][2]
References
- 1. Platelet P2Y1 receptor exhibits constitutive G protein signaling and β-arrestin 2 recruitment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Platelet P2Y1 receptor exhibits constitutive G protein signaling and β-arrestin 2 recruitment - ProQuest [proquest.com]
- 3. P2 receptors and platelet function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ashpublications.org [ashpublications.org]
- 6. Role of P2Y1 purinoceptor in ADP-induced platelet activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ADP can induce aggregation of human platelets via both P2Y1 and P2T receptors - PMC [pmc.ncbi.nlm.nih.gov]
The Pivotal Role of P2Y1 Receptors in Platelet Aggregation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the P2Y1 receptor's critical function in platelet aggregation. Adenosine diphosphate (ADP) is a key agonist in hemostasis and thrombosis, and its effects are mediated through two primary G protein-coupled receptors on the platelet surface: P2Y1 and P2Y12. While both are essential for a full aggregation response, the P2Y1 receptor is responsible for initiating the process.[1][2][3] This document details the P2Y1 signaling cascade, presents quantitative data on receptor antagonists, outlines key experimental protocols for its study, and provides visual representations of these complex processes.
The P2Y1 Receptor Signaling Cascade: Initiation of Platelet Response
The P2Y1 receptor, a Gq-coupled receptor, is activated by ADP released from dense granules of activated platelets or damaged endothelial cells.[3][4] This activation initiates a cascade of intracellular events that lead to platelet shape change and the initial, reversible phase of platelet aggregation.[1][2]
Upon ADP binding, the Gq protein activates phospholipase C (PLC).[4][5] PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[4] IP3 binds to its receptors on the dense tubular system (an internal calcium store), triggering the release of Ca2+ into the cytoplasm.[1][5] This transient increase in intracellular calcium is a critical signal for the induction of platelet shape change and the initiation of a weak, reversible aggregation.[3][6]
It is crucial to understand that P2Y1 activation alone is insufficient for sustained, irreversible platelet aggregation.[3][7] For this, the synergistic co-activation of the Gi-coupled P2Y12 receptor is required.[1][2] The P2Y12 receptor inhibits adenylyl cyclase, leading to a decrease in cyclic adenosine monophosphate (cAMP) levels, which further potentiates and stabilizes the platelet aggregate.[1][2]
Recent studies have also highlighted that the P2Y1 receptor can exhibit constitutive activity, meaning it can signal without the presence of an agonist, and can also recruit β-arrestin 2, playing a role in receptor desensitization and signaling termination.[1][2]
References
- 1. Platelet P2Y1 receptor exhibits constitutive G protein signaling and β-arrestin 2 recruitment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Platelet P2Y1 receptor exhibits constitutive G protein signaling and β-arrestin 2 recruitment - ProQuest [proquest.com]
- 3. P2 receptors and platelet function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ashpublications.org [ashpublications.org]
- 6. Role of P2Y1 purinoceptor in ADP-induced platelet activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ADP can induce aggregation of human platelets via both P2Y1 and P2T receptors - PMC [pmc.ncbi.nlm.nih.gov]
Foundational Research on Purinergic Signaling and the P2Y1 Receptor Antagonist MRS 2500: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the foundational research surrounding purinergic signaling, with a specific focus on the P2Y1 receptor and its potent and selective antagonist, MRS 2500. This document is intended to serve as a comprehensive resource, detailing the core pharmacology, experimental methodologies, and signaling pathways relevant to the study of this important therapeutic target.
Introduction to Purinergic Signaling and the P2Y1 Receptor
Purinergic signaling encompasses the diverse physiological roles of extracellular nucleotides and nucleosides, such as adenosine triphosphate (ATP) and adenosine diphosphate (ADP), in cell-to-cell communication. These molecules act as signaling messengers by activating a wide range of purinergic receptors, which are broadly classified into P1 (adenosine) and P2 (ATP/ADP) receptors. The P2 receptor family is further subdivided into P2X ion channels and P2Y G protein-coupled receptors (GPCRs).[1]
The P2Y1 receptor is a Gq/11-coupled GPCR that is activated by ADP.[2] It is prominently expressed on the surface of various cell types, including platelets, endothelial cells, and neurons.[3] Upon activation by ADP, the P2Y1 receptor initiates a signaling cascade that plays a crucial role in a variety of physiological and pathophysiological processes, most notably platelet aggregation and thrombosis.[2][4] Consequently, the P2Y1 receptor has emerged as a significant target for the development of novel antithrombotic therapies.[5]
This compound: A Potent and Selective P2Y1 Receptor Antagonist
This compound is a highly potent and selective competitive antagonist of the P2Y1 receptor. It is a nucleotide analog, specifically [2-iodo-N6-methyl-(N)-methanocarba-2'-deoxyadenosine-3',5'-bisphosphate].[6] this compound effectively blocks ADP-induced platelet aggregation and has demonstrated significant antithrombotic activity in preclinical models.[4][6] Its mechanism of action involves binding to the P2Y1 receptor, thereby preventing the binding of ADP and subsequent receptor activation.[7]
Quantitative Data on P2Y1 Receptor Ligands
The following table summarizes key quantitative data for this compound and other relevant P2Y1 receptor modulators, providing a basis for comparison of their potency and affinity.
| Compound | Type | Target | Parameter | Value | Species | Reference |
| This compound | Antagonist | P2Y1 | Ki | 0.78 nM | Human (recombinant) | |
| P2Y1 | IC50 (ADP-induced platelet aggregation) | 0.95 nM | Human | |||
| MRS 2279 | Antagonist | P2Y1 | pKB | 8.10 | Not Specified | [3] |
| MRS 2179 | Antagonist | P2Y1 | pKB | 6.99 | Not Specified | [3] |
| 2-MeSADP | Agonist | P2Y1 | EC50 | Sub-nanomolar to low nanomolar | Not Specified | [5] |
| ADP | Agonist | P2Y1 | EC50 | Low micromolar | Not Specified | [5] |
Experimental Protocols
This section provides detailed methodologies for key experiments used in the characterization of P2Y1 receptor ligands like this compound.
Radioligand Binding Assay
This assay is used to determine the affinity of a ligand for its receptor.
Objective: To determine the equilibrium dissociation constant (Ki) of this compound for the P2Y1 receptor.
Materials:
-
Membrane preparations from cells expressing the human P2Y1 receptor (e.g., Sf9 insect cells).
-
Radioligand: [³H]2MeSADP or a suitable radio-iodinated P2Y1 antagonist.
-
Unlabeled this compound.
-
Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.
-
Wash Buffer: Ice-cold assay buffer.
-
Glass fiber filters (e.g., GF/C).
-
Scintillation cocktail.
-
96-well filter plates and vacuum manifold.
-
Scintillation counter.
Procedure:
-
Incubation: In a 96-well plate, combine the P2Y1 receptor-expressing membranes, a fixed concentration of the radioligand, and varying concentrations of unlabeled this compound. The total assay volume is typically 200-250 µL.[8]
-
Incubate the plate at a defined temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes) with gentle agitation.[8]
-
Filtration: Terminate the incubation by rapid filtration through the glass fiber filters using a vacuum manifold. This separates the receptor-bound radioligand from the free radioligand.[8]
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.[8]
-
Counting: Dry the filters, add scintillation cocktail, and measure the radioactivity using a scintillation counter.[8]
-
Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.
Intracellular Calcium Imaging Assay
This functional assay measures the ability of a compound to block agonist-induced increases in intracellular calcium, a key downstream event of P2Y1 receptor activation.
Objective: To determine the potency (IC50) of this compound in inhibiting ADP-induced intracellular calcium mobilization.
Materials:
-
Adherent cells expressing the P2Y1 receptor (e.g., HEK293 or primary cells).
-
HEPES-buffered saline (HBS).
-
ADP (agonist).
-
This compound.
-
Fluorescence microscope or plate reader with appropriate filters for ratiometric imaging (e.g., excitation at 340 nm and 380 nm, emission at 510 nm for Fura-2).[10]
Procedure:
-
Cell Plating: Seed the P2Y1-expressing cells onto glass coverslips or in black-walled, clear-bottom 96-well plates and allow them to adhere.[10]
-
Dye Loading: Wash the cells with HBS and then incubate them with Fura-2 AM in HBS for a specified time (e.g., 30-60 minutes) at room temperature or 37°C in the dark.[10]
-
Washing and De-esterification: Wash the cells with HBS to remove extracellular dye and allow for the de-esterification of the AM ester within the cells for at least 20 minutes.[10]
-
Baseline Measurement: Place the cells on the fluorescence imaging system and record the baseline fluorescence ratio (F340/F380).
-
Antagonist Incubation: Add varying concentrations of this compound to the cells and incubate for a short period.
-
Agonist Stimulation: Add a fixed concentration of ADP to stimulate the P2Y1 receptor and record the change in the fluorescence ratio over time.
-
Data Analysis: Calculate the peak fluorescence ratio in response to ADP in the presence and absence of this compound. Plot the percentage of inhibition against the concentration of this compound to determine the IC50 value.
Platelet Aggregation Assay
This assay directly measures the functional consequence of P2Y1 receptor inhibition on its primary physiological function in platelets.
Objective: To determine the inhibitory effect of this compound on ADP-induced platelet aggregation.
Materials:
-
Freshly drawn human blood anticoagulated with citrate.
-
Platelet-rich plasma (PRP) and platelet-poor plasma (PPP), obtained by differential centrifugation.
-
ADP (agonist).
-
This compound.
-
Saline or appropriate buffer.
-
Platelet aggregometer.
Procedure:
-
PRP Preparation: Centrifuge the citrated whole blood at a low speed (e.g., 200 x g) for 15-20 minutes to obtain PRP. Centrifuge the remaining blood at a high speed (e.g., 2000 x g) to obtain PPP, which is used to set the 100% aggregation baseline.
-
Assay Setup: Pipette a defined volume of PRP into a cuvette with a stir bar and place it in the aggregometer at 37°C. Set the baseline (0% aggregation) with PRP and the 100% aggregation with PPP.
-
Antagonist Incubation: Add varying concentrations of this compound or vehicle control to the PRP and incubate for a few minutes while stirring.
-
Agonist-Induced Aggregation: Add a specific concentration of ADP to the cuvette to induce platelet aggregation.[11]
-
Data Recording: The aggregometer records the change in light transmittance through the PRP as platelets aggregate. The aggregation is monitored for a set period (e.g., 5-10 minutes).
-
Data Analysis: Determine the maximal percentage of platelet aggregation for each concentration of this compound. Calculate the IC50 value by plotting the percentage of inhibition of aggregation against the concentration of this compound.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes involved in P2Y1 receptor signaling and drug discovery is crucial for a comprehensive understanding. The following diagrams, generated using the DOT language for Graphviz, illustrate these pathways and workflows.
Caption: P2Y1 Receptor Signaling Pathway.
Caption: Experimental Workflow for P2Y1 Antagonist Discovery.
Conclusion
The P2Y1 receptor represents a well-validated target for the development of antithrombotic agents. This compound stands out as a powerful research tool and a lead compound for the design of novel P2Y1 antagonists due to its high potency and selectivity. The experimental protocols and signaling pathway information provided in this guide offer a foundational framework for researchers in the field of purinergic signaling and drug discovery. A thorough understanding of these core concepts is essential for the continued exploration of the therapeutic potential of targeting the P2Y1 receptor.
References
- 1. Pharmacological characterization of P2Y receptor subtypes – an update - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Platelet P2Y1 receptor exhibits constitutive G protein signaling and β-arrestin 2 recruitment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. news-medical.net [news-medical.net]
- 4. The P2Y1 receptor antagonist MRS2500 prevents carotid artery thrombosis in cynomolgus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Induction of novel agonist selectivity for the ADP-activated P2Y1 receptor versus the ADP-activated P2Y12 and P2Y13 receptors by conformational constraint of an ADP analog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. MRS2500 [2-iodo-N6-methyl-(N)-methanocarba-2'-deoxyadenosine-3',5'-bisphosphate], a potent, selective, and stable antagonist of the platelet P2Y1 receptor with strong antithrombotic activity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Caged Agonist of P2Y1 and P2Y12 Receptors for Light-Directed Facilitation of Platelet Aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. giffordbioscience.com [giffordbioscience.com]
- 9. Fura-2 AM calcium imaging protocol | Abcam [abcam.com]
- 10. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Platelet Aggregation - Platelet-Vessel Wall Interactions in Hemostasis and Thrombosis - NCBI Bookshelf [ncbi.nlm.nih.gov]
Foundational Research on Purinergic Signaling and the P2Y1 Receptor Antagonist MRS 2500: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the foundational research surrounding purinergic signaling, with a specific focus on the P2Y1 receptor and its potent and selective antagonist, MRS 2500. This document is intended to serve as a comprehensive resource, detailing the core pharmacology, experimental methodologies, and signaling pathways relevant to the study of this important therapeutic target.
Introduction to Purinergic Signaling and the P2Y1 Receptor
Purinergic signaling encompasses the diverse physiological roles of extracellular nucleotides and nucleosides, such as adenosine triphosphate (ATP) and adenosine diphosphate (ADP), in cell-to-cell communication. These molecules act as signaling messengers by activating a wide range of purinergic receptors, which are broadly classified into P1 (adenosine) and P2 (ATP/ADP) receptors. The P2 receptor family is further subdivided into P2X ion channels and P2Y G protein-coupled receptors (GPCRs).[1]
The P2Y1 receptor is a Gq/11-coupled GPCR that is activated by ADP.[2] It is prominently expressed on the surface of various cell types, including platelets, endothelial cells, and neurons.[3] Upon activation by ADP, the P2Y1 receptor initiates a signaling cascade that plays a crucial role in a variety of physiological and pathophysiological processes, most notably platelet aggregation and thrombosis.[2][4] Consequently, the P2Y1 receptor has emerged as a significant target for the development of novel antithrombotic therapies.[5]
This compound: A Potent and Selective P2Y1 Receptor Antagonist
This compound is a highly potent and selective competitive antagonist of the P2Y1 receptor. It is a nucleotide analog, specifically [2-iodo-N6-methyl-(N)-methanocarba-2'-deoxyadenosine-3',5'-bisphosphate].[6] this compound effectively blocks ADP-induced platelet aggregation and has demonstrated significant antithrombotic activity in preclinical models.[4][6] Its mechanism of action involves binding to the P2Y1 receptor, thereby preventing the binding of ADP and subsequent receptor activation.[7]
Quantitative Data on P2Y1 Receptor Ligands
The following table summarizes key quantitative data for this compound and other relevant P2Y1 receptor modulators, providing a basis for comparison of their potency and affinity.
| Compound | Type | Target | Parameter | Value | Species | Reference |
| This compound | Antagonist | P2Y1 | Ki | 0.78 nM | Human (recombinant) | |
| P2Y1 | IC50 (ADP-induced platelet aggregation) | 0.95 nM | Human | |||
| MRS 2279 | Antagonist | P2Y1 | pKB | 8.10 | Not Specified | [3] |
| MRS 2179 | Antagonist | P2Y1 | pKB | 6.99 | Not Specified | [3] |
| 2-MeSADP | Agonist | P2Y1 | EC50 | Sub-nanomolar to low nanomolar | Not Specified | [5] |
| ADP | Agonist | P2Y1 | EC50 | Low micromolar | Not Specified | [5] |
Experimental Protocols
This section provides detailed methodologies for key experiments used in the characterization of P2Y1 receptor ligands like this compound.
Radioligand Binding Assay
This assay is used to determine the affinity of a ligand for its receptor.
Objective: To determine the equilibrium dissociation constant (Ki) of this compound for the P2Y1 receptor.
Materials:
-
Membrane preparations from cells expressing the human P2Y1 receptor (e.g., Sf9 insect cells).
-
Radioligand: [³H]2MeSADP or a suitable radio-iodinated P2Y1 antagonist.
-
Unlabeled this compound.
-
Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.
-
Wash Buffer: Ice-cold assay buffer.
-
Glass fiber filters (e.g., GF/C).
-
Scintillation cocktail.
-
96-well filter plates and vacuum manifold.
-
Scintillation counter.
Procedure:
-
Incubation: In a 96-well plate, combine the P2Y1 receptor-expressing membranes, a fixed concentration of the radioligand, and varying concentrations of unlabeled this compound. The total assay volume is typically 200-250 µL.[8]
-
Incubate the plate at a defined temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes) with gentle agitation.[8]
-
Filtration: Terminate the incubation by rapid filtration through the glass fiber filters using a vacuum manifold. This separates the receptor-bound radioligand from the free radioligand.[8]
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.[8]
-
Counting: Dry the filters, add scintillation cocktail, and measure the radioactivity using a scintillation counter.[8]
-
Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.
Intracellular Calcium Imaging Assay
This functional assay measures the ability of a compound to block agonist-induced increases in intracellular calcium, a key downstream event of P2Y1 receptor activation.
Objective: To determine the potency (IC50) of this compound in inhibiting ADP-induced intracellular calcium mobilization.
Materials:
-
Adherent cells expressing the P2Y1 receptor (e.g., HEK293 or primary cells).
-
HEPES-buffered saline (HBS).
-
ADP (agonist).
-
This compound.
-
Fluorescence microscope or plate reader with appropriate filters for ratiometric imaging (e.g., excitation at 340 nm and 380 nm, emission at 510 nm for Fura-2).[10]
Procedure:
-
Cell Plating: Seed the P2Y1-expressing cells onto glass coverslips or in black-walled, clear-bottom 96-well plates and allow them to adhere.[10]
-
Dye Loading: Wash the cells with HBS and then incubate them with Fura-2 AM in HBS for a specified time (e.g., 30-60 minutes) at room temperature or 37°C in the dark.[10]
-
Washing and De-esterification: Wash the cells with HBS to remove extracellular dye and allow for the de-esterification of the AM ester within the cells for at least 20 minutes.[10]
-
Baseline Measurement: Place the cells on the fluorescence imaging system and record the baseline fluorescence ratio (F340/F380).
-
Antagonist Incubation: Add varying concentrations of this compound to the cells and incubate for a short period.
-
Agonist Stimulation: Add a fixed concentration of ADP to stimulate the P2Y1 receptor and record the change in the fluorescence ratio over time.
-
Data Analysis: Calculate the peak fluorescence ratio in response to ADP in the presence and absence of this compound. Plot the percentage of inhibition against the concentration of this compound to determine the IC50 value.
Platelet Aggregation Assay
This assay directly measures the functional consequence of P2Y1 receptor inhibition on its primary physiological function in platelets.
Objective: To determine the inhibitory effect of this compound on ADP-induced platelet aggregation.
Materials:
-
Freshly drawn human blood anticoagulated with citrate.
-
Platelet-rich plasma (PRP) and platelet-poor plasma (PPP), obtained by differential centrifugation.
-
ADP (agonist).
-
This compound.
-
Saline or appropriate buffer.
-
Platelet aggregometer.
Procedure:
-
PRP Preparation: Centrifuge the citrated whole blood at a low speed (e.g., 200 x g) for 15-20 minutes to obtain PRP. Centrifuge the remaining blood at a high speed (e.g., 2000 x g) to obtain PPP, which is used to set the 100% aggregation baseline.
-
Assay Setup: Pipette a defined volume of PRP into a cuvette with a stir bar and place it in the aggregometer at 37°C. Set the baseline (0% aggregation) with PRP and the 100% aggregation with PPP.
-
Antagonist Incubation: Add varying concentrations of this compound or vehicle control to the PRP and incubate for a few minutes while stirring.
-
Agonist-Induced Aggregation: Add a specific concentration of ADP to the cuvette to induce platelet aggregation.[11]
-
Data Recording: The aggregometer records the change in light transmittance through the PRP as platelets aggregate. The aggregation is monitored for a set period (e.g., 5-10 minutes).
-
Data Analysis: Determine the maximal percentage of platelet aggregation for each concentration of this compound. Calculate the IC50 value by plotting the percentage of inhibition of aggregation against the concentration of this compound.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes involved in P2Y1 receptor signaling and drug discovery is crucial for a comprehensive understanding. The following diagrams, generated using the DOT language for Graphviz, illustrate these pathways and workflows.
Caption: P2Y1 Receptor Signaling Pathway.
Caption: Experimental Workflow for P2Y1 Antagonist Discovery.
Conclusion
The P2Y1 receptor represents a well-validated target for the development of antithrombotic agents. This compound stands out as a powerful research tool and a lead compound for the design of novel P2Y1 antagonists due to its high potency and selectivity. The experimental protocols and signaling pathway information provided in this guide offer a foundational framework for researchers in the field of purinergic signaling and drug discovery. A thorough understanding of these core concepts is essential for the continued exploration of the therapeutic potential of targeting the P2Y1 receptor.
References
- 1. Pharmacological characterization of P2Y receptor subtypes – an update - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Platelet P2Y1 receptor exhibits constitutive G protein signaling and β-arrestin 2 recruitment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. news-medical.net [news-medical.net]
- 4. The P2Y1 receptor antagonist MRS2500 prevents carotid artery thrombosis in cynomolgus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Induction of novel agonist selectivity for the ADP-activated P2Y1 receptor versus the ADP-activated P2Y12 and P2Y13 receptors by conformational constraint of an ADP analog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. MRS2500 [2-iodo-N6-methyl-(N)-methanocarba-2'-deoxyadenosine-3',5'-bisphosphate], a potent, selective, and stable antagonist of the platelet P2Y1 receptor with strong antithrombotic activity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Caged Agonist of P2Y1 and P2Y12 Receptors for Light-Directed Facilitation of Platelet Aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. giffordbioscience.com [giffordbioscience.com]
- 9. Fura-2 AM calcium imaging protocol | Abcam [abcam.com]
- 10. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Platelet Aggregation - Platelet-Vessel Wall Interactions in Hemostasis and Thrombosis - NCBI Bookshelf [ncbi.nlm.nih.gov]
MRS 2500 for Investigating P2Y1 Receptor Function: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of MRS 2500, a highly potent and selective antagonist of the P2Y1 purinergic receptor. P2Y1 receptors, activated by adenosine diphosphate (ADP), are critically involved in a myriad of physiological processes, most notably platelet aggregation, making them a key target in the development of novel antithrombotic therapies. This document details the chemical properties, mechanism of action, and pharmacological profile of this compound. It offers a compilation of in vitro and in vivo experimental protocols, including platelet aggregation assays, radioligand binding studies, calcium mobilization assays, and thrombosis models, to facilitate the investigation of P2Y1 receptor function. All quantitative data are presented in structured tables for straightforward comparison, and key signaling pathways and experimental workflows are visualized using detailed diagrams to enhance understanding. This guide is intended to serve as a valuable resource for researchers and drug development professionals working to elucidate the role of the P2Y1 receptor in health and disease.
Introduction to this compound and the P2Y1 Receptor
The P2Y1 receptor is a G protein-coupled receptor (GPCR) belonging to the P2Y family of purinergic receptors.[1] Activated by the endogenous ligand ADP, the P2Y1 receptor is coupled to the Gq/11 family of G proteins.[2] Upon activation, it initiates a signaling cascade through phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG).[2][3] This cascade ultimately results in an increase in intracellular calcium concentrations and the activation of protein kinase C (PKC), triggering a variety of cellular responses.[2][4]
P2Y1 receptors are expressed in a wide range of tissues and play significant roles in various physiological and pathophysiological processes, including neurotransmission, inflammation, and vascular tone regulation.[5] Their most prominent role, however, is in the initiation of platelet aggregation.[6] In response to vascular injury, ADP is released from dense granules of activated platelets and binds to both P2Y1 and P2Y12 receptors on the platelet surface. The activation of P2Y1 receptors is essential for the initial shape change and transient aggregation of platelets.[6]
Given its crucial role in thrombosis, the P2Y1 receptor has emerged as a promising target for antiplatelet drug development. This compound, a derivative of adenosine, is a highly potent and selective competitive antagonist of the P2Y1 receptor.[6][7] Its high affinity and specificity make it an invaluable pharmacological tool for the investigation of P2Y1 receptor function in both in vitro and in vivo settings.
Chemical and Pharmacological Properties of this compound
This compound is chemically known as (1'R,2'S,4'S,5'S)-4-(2-Iodo-6-methylamino-9H-purin-9-yl)-1-[(phosphonooxy)methyl]-2-(phosphonooxy)bicyclo[3.1.0]hexane. Its structure is characterized by a bicyclo[3.1.0]hexane ring system, which locks the ribose-like moiety in a "Northern" (N) conformation, contributing to its high affinity for the P2Y1 receptor.[6]
Quantitative Pharmacological Data
The potency and selectivity of this compound have been extensively characterized. The following tables summarize key quantitative data for easy comparison.
| Parameter | Value | Assay System | Reference |
| Ki | 0.78 nM | Human platelet P2Y1 receptor | [6] |
| IC50 | 0.95 nM | ADP-induced human platelet aggregation | [6] |
| Kd | 1.2 nM | [125I]MRS2500 binding to human P2Y1 receptor-expressing Sf9 cell membranes | [8] |
| Kd | 0.61 nM | [125I]MRS2500 binding to intact human platelets | [8] |
| Kd | 1.20 nM | [125I]MRS2500 binding to intact mouse platelets | [8] |
| Kd | 0.33 nM | [32P]MRS2500 binding to rat brain membranes | [9] |
Table 1: Potency and Affinity of this compound for the P2Y1 Receptor
| Receptor Subtype | Affinity (pKi) | Reference |
| P2Y1 | 9.1 | [10] |
| P2Y12 | 4.0 | [10] |
| P2Y13 | 4.0 | [10] |
| P2Y2, P2Y4, P2Y6, P2Y11 | Inactive (IC50 > 10 µM) | [11] |
Table 2: Selectivity Profile of this compound against other P2Y Receptor Subtypes
P2Y1 Receptor Signaling Pathway
Activation of the P2Y1 receptor by ADP initiates a well-defined signaling cascade. The following diagram illustrates the key steps in this pathway.
Caption: P2Y1 Receptor Signaling Cascade.
Experimental Protocols
This section provides detailed methodologies for key experiments utilizing this compound to investigate P2Y1 receptor function.
In Vitro Assays
This assay measures the ability of this compound to inhibit ADP-induced platelet aggregation.
Materials:
-
Freshly drawn human or animal blood collected in sodium citrate tubes.
-
Platelet-rich plasma (PRP) and platelet-poor plasma (PPP).
-
This compound stock solution (e.g., in water or saline).[6]
-
ADP stock solution.
-
Saline (0.9% NaCl).
-
Platelet aggregometer.
Procedure:
-
Prepare PRP and PPP: Centrifuge whole blood at a low speed (e.g., 150-200 x g) for 15-20 minutes to obtain PRP. Centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 10-15 minutes to obtain PPP.[12]
-
Adjust Platelet Count: Adjust the platelet count of the PRP with PPP to a standardized concentration (e.g., 2.5 x 10^8 platelets/mL).
-
Instrument Setup: Calibrate the aggregometer with PRP (0% aggregation) and PPP (100% aggregation).
-
Incubation: Aliquot adjusted PRP into aggregometer cuvettes with a stir bar. Add various concentrations of this compound (e.g., 0.1 nM to 1 µM) or vehicle control (saline) and incubate for a specified time (e.g., 2-5 minutes) at 37°C with stirring.
-
Induce Aggregation: Add a submaximal concentration of ADP (e.g., 2-10 µM) to initiate aggregation.[13][14]
-
Data Acquisition: Record the change in light transmission for 5-10 minutes.
-
Analysis: Determine the maximal aggregation for each condition. Calculate the percentage inhibition of aggregation by this compound compared to the vehicle control. Plot the percentage inhibition against the this compound concentration to determine the IC50 value.
Caption: Workflow for Platelet Aggregation Assay.
This assay directly measures the binding of this compound to the P2Y1 receptor.
Materials:
-
Cell membranes expressing the P2Y1 receptor (e.g., from Sf9 cells or rat brain).[9][15]
-
Radiolabeled this compound (e.g., [125I]MRS2500 or [32P]MRS2500).[9][15]
-
Unlabeled this compound and other competing ligands.
-
Assay buffer (e.g., 20 mM HEPES, 145 mM NaCl, 5 mM MgCl2, pH 7.5).[15]
-
Filtration apparatus with glass fiber filters (e.g., Whatman GF/C).
Procedure:
-
Incubation: In a microcentrifuge tube, combine the P2Y1 receptor-expressing membranes, a fixed concentration of radiolabeled this compound, and varying concentrations of unlabeled this compound (for competition binding) or assay buffer (for total binding). For non-specific binding, use a high concentration of an unlabeled P2Y1 antagonist (e.g., 10 µM MRS2179).[15]
-
Equilibration: Incubate the mixture at 4°C for a sufficient time to reach equilibrium (e.g., 30-60 minutes).[15]
-
Filtration: Rapidly filter the incubation mixture through a glass fiber filter to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter or gamma counter.
-
Analysis: Calculate specific binding by subtracting non-specific binding from total binding. For saturation binding experiments, plot specific binding against the concentration of radiolabeled this compound to determine the Kd and Bmax. For competition binding experiments, plot the percentage of specific binding against the concentration of the unlabeled competitor to determine the Ki value.
This assay measures the ability of this compound to block ADP-induced increases in intracellular calcium.[16][17]
Materials:
-
Cells expressing the P2Y1 receptor (e.g., 1321N1 astrocytoma cells).[16]
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).[16]
-
This compound and ADP solutions.
-
Fluorescence plate reader with automated injection capabilities.
Procedure:
-
Cell Plating: Seed P2Y1-expressing cells into a 96-well black-walled, clear-bottom plate.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye according to the manufacturer's protocol. This typically involves incubating the cells with the dye for 30-60 minutes at 37°C.
-
Incubation with Antagonist: Add varying concentrations of this compound or vehicle to the wells and incubate for a specified period.
-
Measurement: Place the plate in the fluorescence reader and measure the baseline fluorescence.
-
Agonist Injection: Inject a solution of ADP into the wells while continuously recording the fluorescence.
-
Analysis: Quantify the change in fluorescence intensity upon ADP addition. Determine the inhibitory effect of this compound on the ADP-induced calcium response and calculate the IC50 value.
In Vivo Models
This model assesses the antithrombotic efficacy of this compound in vivo.
Materials:
-
Mice (e.g., C57BL/6).[18]
-
Anesthetic (e.g., ketamine/xylazine).[19]
-
Surgical instruments for exposing the carotid artery.
-
Ferric chloride (FeCl3) solution (e.g., 2.5-10% in water).[18][19]
-
Filter paper.
-
Doppler flow probe or intravital microscope.
-
This compound for intravenous administration.
Procedure:
-
Anesthesia and Surgery: Anesthetize the mouse and surgically expose the common carotid artery.[1][19]
-
Drug Administration: Administer this compound or vehicle intravenously via the tail vein at a specified time before inducing thrombosis. Dosages can range from 0.09 to 2 mg/kg.[1][10]
-
Baseline Measurement: Place a Doppler flow probe around the artery to measure baseline blood flow or position the exposed artery under an intravital microscope.
-
Thrombosis Induction: Apply a piece of filter paper saturated with FeCl3 solution to the adventitial surface of the carotid artery for a defined period (e.g., 1-3 minutes).[18][20]
-
Monitoring: Monitor blood flow continuously with the Doppler probe until occlusion occurs (cessation of flow) or for a set observation period. Alternatively, visualize and quantify thrombus formation using intravital microscopy.
-
Analysis: Compare the time to occlusion or the size of the thrombus in this compound-treated mice versus vehicle-treated controls.
Caption: Workflow for FeCl3-Induced Thrombosis Model.
Drug Development and Future Perspectives
The high potency, selectivity, and in vivo efficacy of this compound make it a critical tool for validating the P2Y1 receptor as a therapeutic target. Studies using this compound have demonstrated that antagonism of the P2Y1 receptor can effectively prevent thrombosis with a potentially lower bleeding risk compared to other antiplatelet agents.[1] This highlights the potential for developing P2Y1 receptor antagonists as a new class of antithrombotic drugs.
Future research will likely focus on the development of orally bioavailable P2Y1 antagonists with favorable pharmacokinetic profiles for chronic use. Furthermore, the widespread distribution of P2Y1 receptors suggests their involvement in other pathological conditions. The use of this compound and similar tool compounds will be instrumental in exploring the therapeutic potential of P2Y1 receptor modulation in areas such as neuroinflammation, cancer, and metabolic diseases.
Conclusion
This compound is an indispensable pharmacological tool for the detailed investigation of P2Y1 receptor function. Its high affinity and selectivity have enabled significant advancements in our understanding of the role of this receptor in platelet biology and thrombosis. The experimental protocols and data presented in this guide are intended to provide researchers and drug developers with the necessary information to effectively utilize this compound in their studies, ultimately contributing to the development of novel therapeutics targeting the P2Y1 receptor.
References
- 1. Ferric Chloride-Induced Arterial Thrombosis in a Murine Model: Measurement of Occlusion and Sample Collection for Electron Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Coupling of P2Y receptors to G proteins and other signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Activation of P2Y1 receptor triggers two calcium signaling pathways in bone marrow erythroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pureportal.strath.ac.uk [pureportal.strath.ac.uk]
- 6. This compound tetraammonium salt | Purinergic (P2Y) Receptors | Tocris Bioscience [tocris.com]
- 7. Pharmacological characterization of P2Y receptor subtypes – an update - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quantification of recombinant and platelet P2Y(1) receptors utilizing a [(125)I]-labeled high-affinity antagonist 2-iodo-N(6)-methyl-(N)-methanocarba-2'-deoxyadenosine-3',5'-bisphosphate ([(125)I]MRS2500) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. [32P]2-iodo-N6-methyl-(N)-methanocarba-2′-deoxyadenosine-3′,5′-bisphosphate ([32P]MRS2500), a novel radioligand for quantification of native P2Y1 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pure.eur.nl [pure.eur.nl]
- 11. resources.tocris.com [resources.tocris.com]
- 12. Analysis of Platelet Aggregation by Light Transmission Aggregometry - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Assessment of light transmission aggregometry on the routine coagulation analyzer Sysmex CS-2500 using CE-marked agonists from Hyphen Biomed - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. elmy.ee [elmy.ee]
- 15. Quantification of recombinant and platelet P2Y1 receptors utilizing a [125I]-labeled high affinity antagonist 2-iodo-N6-methyl-(N)-methanocarba-2′-deoxyadenosine-3′,5′-bisphosphate ([125I]MRS2500) - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Caged Agonist of P2Y1 and P2Y12 Receptors for Light-Directed Facilitation of Platelet Aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. An optimized murine model of ferric chloride-induced arterial thrombosis for thrombosis research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Ferric Chloride-induced Murine Thrombosis Models - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Characterization of Ferric Chloride-Induced Arterial Thrombosis Model of Mice and the Role of Red Blood Cells in Thrombosis Acceleration - PubMed [pubmed.ncbi.nlm.nih.gov]
MRS 2500 for Investigating P2Y1 Receptor Function: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of MRS 2500, a highly potent and selective antagonist of the P2Y1 purinergic receptor. P2Y1 receptors, activated by adenosine diphosphate (ADP), are critically involved in a myriad of physiological processes, most notably platelet aggregation, making them a key target in the development of novel antithrombotic therapies. This document details the chemical properties, mechanism of action, and pharmacological profile of this compound. It offers a compilation of in vitro and in vivo experimental protocols, including platelet aggregation assays, radioligand binding studies, calcium mobilization assays, and thrombosis models, to facilitate the investigation of P2Y1 receptor function. All quantitative data are presented in structured tables for straightforward comparison, and key signaling pathways and experimental workflows are visualized using detailed diagrams to enhance understanding. This guide is intended to serve as a valuable resource for researchers and drug development professionals working to elucidate the role of the P2Y1 receptor in health and disease.
Introduction to this compound and the P2Y1 Receptor
The P2Y1 receptor is a G protein-coupled receptor (GPCR) belonging to the P2Y family of purinergic receptors.[1] Activated by the endogenous ligand ADP, the P2Y1 receptor is coupled to the Gq/11 family of G proteins.[2] Upon activation, it initiates a signaling cascade through phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG).[2][3] This cascade ultimately results in an increase in intracellular calcium concentrations and the activation of protein kinase C (PKC), triggering a variety of cellular responses.[2][4]
P2Y1 receptors are expressed in a wide range of tissues and play significant roles in various physiological and pathophysiological processes, including neurotransmission, inflammation, and vascular tone regulation.[5] Their most prominent role, however, is in the initiation of platelet aggregation.[6] In response to vascular injury, ADP is released from dense granules of activated platelets and binds to both P2Y1 and P2Y12 receptors on the platelet surface. The activation of P2Y1 receptors is essential for the initial shape change and transient aggregation of platelets.[6]
Given its crucial role in thrombosis, the P2Y1 receptor has emerged as a promising target for antiplatelet drug development. This compound, a derivative of adenosine, is a highly potent and selective competitive antagonist of the P2Y1 receptor.[6][7] Its high affinity and specificity make it an invaluable pharmacological tool for the investigation of P2Y1 receptor function in both in vitro and in vivo settings.
Chemical and Pharmacological Properties of this compound
This compound is chemically known as (1'R,2'S,4'S,5'S)-4-(2-Iodo-6-methylamino-9H-purin-9-yl)-1-[(phosphonooxy)methyl]-2-(phosphonooxy)bicyclo[3.1.0]hexane. Its structure is characterized by a bicyclo[3.1.0]hexane ring system, which locks the ribose-like moiety in a "Northern" (N) conformation, contributing to its high affinity for the P2Y1 receptor.[6]
Quantitative Pharmacological Data
The potency and selectivity of this compound have been extensively characterized. The following tables summarize key quantitative data for easy comparison.
| Parameter | Value | Assay System | Reference |
| Ki | 0.78 nM | Human platelet P2Y1 receptor | [6] |
| IC50 | 0.95 nM | ADP-induced human platelet aggregation | [6] |
| Kd | 1.2 nM | [125I]MRS2500 binding to human P2Y1 receptor-expressing Sf9 cell membranes | [8] |
| Kd | 0.61 nM | [125I]MRS2500 binding to intact human platelets | [8] |
| Kd | 1.20 nM | [125I]MRS2500 binding to intact mouse platelets | [8] |
| Kd | 0.33 nM | [32P]MRS2500 binding to rat brain membranes | [9] |
Table 1: Potency and Affinity of this compound for the P2Y1 Receptor
| Receptor Subtype | Affinity (pKi) | Reference |
| P2Y1 | 9.1 | [10] |
| P2Y12 | 4.0 | [10] |
| P2Y13 | 4.0 | [10] |
| P2Y2, P2Y4, P2Y6, P2Y11 | Inactive (IC50 > 10 µM) | [11] |
Table 2: Selectivity Profile of this compound against other P2Y Receptor Subtypes
P2Y1 Receptor Signaling Pathway
Activation of the P2Y1 receptor by ADP initiates a well-defined signaling cascade. The following diagram illustrates the key steps in this pathway.
Caption: P2Y1 Receptor Signaling Cascade.
Experimental Protocols
This section provides detailed methodologies for key experiments utilizing this compound to investigate P2Y1 receptor function.
In Vitro Assays
This assay measures the ability of this compound to inhibit ADP-induced platelet aggregation.
Materials:
-
Freshly drawn human or animal blood collected in sodium citrate tubes.
-
Platelet-rich plasma (PRP) and platelet-poor plasma (PPP).
-
This compound stock solution (e.g., in water or saline).[6]
-
ADP stock solution.
-
Saline (0.9% NaCl).
-
Platelet aggregometer.
Procedure:
-
Prepare PRP and PPP: Centrifuge whole blood at a low speed (e.g., 150-200 x g) for 15-20 minutes to obtain PRP. Centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 10-15 minutes to obtain PPP.[12]
-
Adjust Platelet Count: Adjust the platelet count of the PRP with PPP to a standardized concentration (e.g., 2.5 x 10^8 platelets/mL).
-
Instrument Setup: Calibrate the aggregometer with PRP (0% aggregation) and PPP (100% aggregation).
-
Incubation: Aliquot adjusted PRP into aggregometer cuvettes with a stir bar. Add various concentrations of this compound (e.g., 0.1 nM to 1 µM) or vehicle control (saline) and incubate for a specified time (e.g., 2-5 minutes) at 37°C with stirring.
-
Induce Aggregation: Add a submaximal concentration of ADP (e.g., 2-10 µM) to initiate aggregation.[13][14]
-
Data Acquisition: Record the change in light transmission for 5-10 minutes.
-
Analysis: Determine the maximal aggregation for each condition. Calculate the percentage inhibition of aggregation by this compound compared to the vehicle control. Plot the percentage inhibition against the this compound concentration to determine the IC50 value.
Caption: Workflow for Platelet Aggregation Assay.
This assay directly measures the binding of this compound to the P2Y1 receptor.
Materials:
-
Cell membranes expressing the P2Y1 receptor (e.g., from Sf9 cells or rat brain).[9][15]
-
Radiolabeled this compound (e.g., [125I]MRS2500 or [32P]MRS2500).[9][15]
-
Unlabeled this compound and other competing ligands.
-
Assay buffer (e.g., 20 mM HEPES, 145 mM NaCl, 5 mM MgCl2, pH 7.5).[15]
-
Filtration apparatus with glass fiber filters (e.g., Whatman GF/C).
Procedure:
-
Incubation: In a microcentrifuge tube, combine the P2Y1 receptor-expressing membranes, a fixed concentration of radiolabeled this compound, and varying concentrations of unlabeled this compound (for competition binding) or assay buffer (for total binding). For non-specific binding, use a high concentration of an unlabeled P2Y1 antagonist (e.g., 10 µM MRS2179).[15]
-
Equilibration: Incubate the mixture at 4°C for a sufficient time to reach equilibrium (e.g., 30-60 minutes).[15]
-
Filtration: Rapidly filter the incubation mixture through a glass fiber filter to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter or gamma counter.
-
Analysis: Calculate specific binding by subtracting non-specific binding from total binding. For saturation binding experiments, plot specific binding against the concentration of radiolabeled this compound to determine the Kd and Bmax. For competition binding experiments, plot the percentage of specific binding against the concentration of the unlabeled competitor to determine the Ki value.
This assay measures the ability of this compound to block ADP-induced increases in intracellular calcium.[16][17]
Materials:
-
Cells expressing the P2Y1 receptor (e.g., 1321N1 astrocytoma cells).[16]
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).[16]
-
This compound and ADP solutions.
-
Fluorescence plate reader with automated injection capabilities.
Procedure:
-
Cell Plating: Seed P2Y1-expressing cells into a 96-well black-walled, clear-bottom plate.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye according to the manufacturer's protocol. This typically involves incubating the cells with the dye for 30-60 minutes at 37°C.
-
Incubation with Antagonist: Add varying concentrations of this compound or vehicle to the wells and incubate for a specified period.
-
Measurement: Place the plate in the fluorescence reader and measure the baseline fluorescence.
-
Agonist Injection: Inject a solution of ADP into the wells while continuously recording the fluorescence.
-
Analysis: Quantify the change in fluorescence intensity upon ADP addition. Determine the inhibitory effect of this compound on the ADP-induced calcium response and calculate the IC50 value.
In Vivo Models
This model assesses the antithrombotic efficacy of this compound in vivo.
Materials:
-
Mice (e.g., C57BL/6).[18]
-
Anesthetic (e.g., ketamine/xylazine).[19]
-
Surgical instruments for exposing the carotid artery.
-
Ferric chloride (FeCl3) solution (e.g., 2.5-10% in water).[18][19]
-
Filter paper.
-
Doppler flow probe or intravital microscope.
-
This compound for intravenous administration.
Procedure:
-
Anesthesia and Surgery: Anesthetize the mouse and surgically expose the common carotid artery.[1][19]
-
Drug Administration: Administer this compound or vehicle intravenously via the tail vein at a specified time before inducing thrombosis. Dosages can range from 0.09 to 2 mg/kg.[1][10]
-
Baseline Measurement: Place a Doppler flow probe around the artery to measure baseline blood flow or position the exposed artery under an intravital microscope.
-
Thrombosis Induction: Apply a piece of filter paper saturated with FeCl3 solution to the adventitial surface of the carotid artery for a defined period (e.g., 1-3 minutes).[18][20]
-
Monitoring: Monitor blood flow continuously with the Doppler probe until occlusion occurs (cessation of flow) or for a set observation period. Alternatively, visualize and quantify thrombus formation using intravital microscopy.
-
Analysis: Compare the time to occlusion or the size of the thrombus in this compound-treated mice versus vehicle-treated controls.
Caption: Workflow for FeCl3-Induced Thrombosis Model.
Drug Development and Future Perspectives
The high potency, selectivity, and in vivo efficacy of this compound make it a critical tool for validating the P2Y1 receptor as a therapeutic target. Studies using this compound have demonstrated that antagonism of the P2Y1 receptor can effectively prevent thrombosis with a potentially lower bleeding risk compared to other antiplatelet agents.[1] This highlights the potential for developing P2Y1 receptor antagonists as a new class of antithrombotic drugs.
Future research will likely focus on the development of orally bioavailable P2Y1 antagonists with favorable pharmacokinetic profiles for chronic use. Furthermore, the widespread distribution of P2Y1 receptors suggests their involvement in other pathological conditions. The use of this compound and similar tool compounds will be instrumental in exploring the therapeutic potential of P2Y1 receptor modulation in areas such as neuroinflammation, cancer, and metabolic diseases.
Conclusion
This compound is an indispensable pharmacological tool for the detailed investigation of P2Y1 receptor function. Its high affinity and selectivity have enabled significant advancements in our understanding of the role of this receptor in platelet biology and thrombosis. The experimental protocols and data presented in this guide are intended to provide researchers and drug developers with the necessary information to effectively utilize this compound in their studies, ultimately contributing to the development of novel therapeutics targeting the P2Y1 receptor.
References
- 1. Ferric Chloride-Induced Arterial Thrombosis in a Murine Model: Measurement of Occlusion and Sample Collection for Electron Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Coupling of P2Y receptors to G proteins and other signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Activation of P2Y1 receptor triggers two calcium signaling pathways in bone marrow erythroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pureportal.strath.ac.uk [pureportal.strath.ac.uk]
- 6. This compound tetraammonium salt | Purinergic (P2Y) Receptors | Tocris Bioscience [tocris.com]
- 7. Pharmacological characterization of P2Y receptor subtypes – an update - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quantification of recombinant and platelet P2Y(1) receptors utilizing a [(125)I]-labeled high-affinity antagonist 2-iodo-N(6)-methyl-(N)-methanocarba-2'-deoxyadenosine-3',5'-bisphosphate ([(125)I]MRS2500) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. [32P]2-iodo-N6-methyl-(N)-methanocarba-2′-deoxyadenosine-3′,5′-bisphosphate ([32P]MRS2500), a novel radioligand for quantification of native P2Y1 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pure.eur.nl [pure.eur.nl]
- 11. resources.tocris.com [resources.tocris.com]
- 12. Analysis of Platelet Aggregation by Light Transmission Aggregometry - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Assessment of light transmission aggregometry on the routine coagulation analyzer Sysmex CS-2500 using CE-marked agonists from Hyphen Biomed - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. elmy.ee [elmy.ee]
- 15. Quantification of recombinant and platelet P2Y1 receptors utilizing a [125I]-labeled high affinity antagonist 2-iodo-N6-methyl-(N)-methanocarba-2′-deoxyadenosine-3′,5′-bisphosphate ([125I]MRS2500) - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Caged Agonist of P2Y1 and P2Y12 Receptors for Light-Directed Facilitation of Platelet Aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. An optimized murine model of ferric chloride-induced arterial thrombosis for thrombosis research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Ferric Chloride-induced Murine Thrombosis Models - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Characterization of Ferric Chloride-Induced Arterial Thrombosis Model of Mice and the Role of Red Blood Cells in Thrombosis Acceleration - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Pharmacology of MRS 2500: A Technical Guide to its P2Y1 Receptor Antagonism
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the preliminary in vitro studies of MRS 2500, a potent and selective antagonist of the P2Y1 purinergic receptor. The document details the quantitative data from key experiments, outlines the methodologies employed, and visualizes the critical signaling pathways and experimental workflows.
Core Efficacy and Potency of this compound
This compound has demonstrated significant potency and selectivity as a P2Y1 receptor antagonist in various in vitro assays. Its primary mechanism of action is the competitive inhibition of adenosine diphosphate (ADP) binding to the P2Y1 receptor on human platelets. This action effectively blocks the initiation of platelet aggregation, a critical step in thrombus formation.
Quantitative Analysis of In Vitro Efficacy
The following tables summarize the key quantitative data from in vitro studies of this compound.
| Parameter | Value | Cell Type/System | Reference |
| P2Y1 Receptor Binding Affinity (Ki) | 0.78 nM | Recombinant human P2Y1 receptor | [1] |
| Inhibition of ADP-induced Platelet Aggregation (IC50) | 0.95 nM | Human Platelets | [2] |
Table 1: Receptor Binding and Platelet Aggregation Inhibition Data for this compound
| This compound Concentration (µmol·L⁻¹) | Inhibition of ADP-induced P-selectin Expression (%) |
| 0.155 | ~20% |
| 0.31 | ~40% |
| 10 | 94.6% |
Table 2: Concentration-Dependent Inhibition of ADP-induced P-selectin Expression by this compound on Human Platelets.[3][4]
P2Y1 Receptor Signaling and the Action of this compound
The P2Y1 receptor is a Gq protein-coupled receptor (GPCR). Its activation by ADP initiates a well-defined signaling cascade within the platelet, leading to cellular activation. This compound exerts its inhibitory effect by blocking the initial step of this pathway.
Signaling Pathway of P2Y1 Receptor Activation
The binding of ADP to the P2Y1 receptor triggers the activation of the Gq alpha subunit. This, in turn, activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the dense tubular system (the platelet's equivalent of the endoplasmic reticulum), leading to a rapid influx of calcium (Ca2+) into the cytoplasm. This rise in intracellular calcium is a critical signal for subsequent platelet responses, including shape change and the initial phase of aggregation.[5]
Experimental Protocols
Detailed methodologies for the key in vitro experiments are provided below. These protocols are based on established methods in the field.
Platelet Aggregation Assay
This assay measures the ability of an agonist, such as ADP, to induce platelet aggregation and the inhibitory effect of compounds like this compound.
Principle: Light transmission aggregometry (LTA) is the gold standard for measuring platelet aggregation. A platelet-rich plasma (PRP) sample is stirred in a cuvette, and a beam of light is passed through it. As platelets aggregate, the turbidity of the sample decreases, allowing more light to pass through, which is detected by a photodetector.
Protocol:
-
Blood Collection: Whole blood is collected from healthy, consenting donors into tubes containing 3.2% sodium citrate as an anticoagulant.
-
PRP Preparation: The blood is centrifuged at a low speed (e.g., 200 x g for 10 minutes) to obtain platelet-rich plasma (PRP). The remaining blood is centrifuged at a higher speed (e.g., 1500 x g for 15 minutes) to obtain platelet-poor plasma (PPP), which is used as a blank.
-
Assay Procedure:
-
PRP is placed in a cuvette with a stir bar and warmed to 37°C.
-
A baseline light transmission is established using PPP (100% aggregation) and PRP (0% aggregation).
-
This compound or vehicle control is pre-incubated with the PRP for a specified time.
-
Platelet aggregation is initiated by adding a standard concentration of ADP.
-
The change in light transmission is recorded over time, typically for 5-10 minutes.
-
-
Data Analysis: The maximum percentage of aggregation is determined, and the IC50 value for this compound is calculated from a concentration-response curve.
P-selectin Expression Assay
This assay quantifies the expression of P-selectin on the platelet surface, a marker of platelet activation, using flow cytometry.
Principle: Upon activation, P-selectin, stored in alpha-granules of resting platelets, is translocated to the cell surface. This surface expression can be detected using a fluorescently labeled antibody specific for P-selectin. Flow cytometry is then used to quantify the percentage of P-selectin positive platelets and the mean fluorescence intensity.
Protocol:
-
Blood Collection and Preparation: Whole blood is collected in 3.2% sodium citrate. The assay can be performed on whole blood or PRP.
-
Incubation: Aliquots of whole blood or PRP are incubated with different concentrations of this compound or a vehicle control.
-
Stimulation: Platelet activation is induced by adding ADP.
-
Staining: A fluorescently labeled anti-CD62P (P-selectin) antibody is added to the samples and incubated in the dark at room temperature. A platelet-specific marker, such as a fluorescently labeled anti-CD41 antibody, is also added to identify the platelet population.
-
Fixation: Samples are fixed with a formaldehyde solution to stabilize the staining.
-
Flow Cytometry: Samples are analyzed on a flow cytometer. Platelets are gated based on their forward and side scatter characteristics and positive staining for the platelet-specific marker. The fluorescence intensity of the P-selectin antibody is then measured for the gated platelet population.
-
Data Analysis: The percentage of P-selectin positive platelets is determined, and the inhibitory effect of this compound is calculated.[6][7]
Intracellular Calcium Mobilization Assay
This assay measures changes in the intracellular calcium concentration in platelets upon stimulation.
Principle: Platelets are loaded with a fluorescent calcium indicator dye, such as Fura-2 AM. Fura-2 AM is cell-permeable and is cleaved by intracellular esterases to the active, membrane-impermeable form, Fura-2. The fluorescence of Fura-2 is dependent on the concentration of free cytosolic calcium. By measuring the fluorescence intensity at specific excitation and emission wavelengths, the intracellular calcium concentration can be determined.
Protocol:
-
Platelet Preparation: PRP is prepared as described for the aggregation assay.
-
Dye Loading: Platelets are incubated with Fura-2 AM (typically 2-5 µM) for 30-60 minutes at 37°C in the dark.
-
Washing: The platelets are then washed to remove extracellular dye.
-
Assay Procedure:
-
The Fura-2 loaded platelets are placed in a cuvette with a stir bar in a fluorometer maintained at 37°C.
-
Different concentrations of this compound or a vehicle control are added to the platelets.
-
A baseline fluorescence is recorded.
-
ADP is added to stimulate the platelets, and the change in fluorescence is recorded over time.
-
-
Data Analysis: The change in fluorescence is converted to intracellular calcium concentration. The inhibitory effect of this compound on the ADP-induced calcium peak is then quantified.[8][9][10][11]
Conclusion
The in vitro data presented in this technical guide strongly support the characterization of this compound as a highly potent and selective antagonist of the P2Y1 receptor. Its ability to effectively inhibit ADP-induced platelet aggregation and activation at nanomolar concentrations highlights its potential as a lead compound for the development of novel antiplatelet therapies. The detailed experimental protocols and pathway diagrams provided herein serve as a valuable resource for researchers and drug development professionals working in the field of purinergic signaling and thrombosis.
References
- 1. Quantification of recombinant and platelet P2Y1 receptors utilizing a [125I]-labeled high affinity antagonist 2-iodo-N6-methyl-(N)-methanocarba-2′-deoxyadenosine-3′,5′-bisphosphate ([125I]MRS2500) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. ADP-Mediated Upregulation of Expression of CD62P on Human Platelets Is Critically Dependent on Co-Activation of P2Y1 and P2Y12 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Anti-platelet therapy: ADP receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Flow cytometric measurement of CD62P (P-selectin) expression on platelets: a multicenter optimization and standardization effort - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Development of a platelet calcium flux assay using Fura-2, AM on the FlexStation 3 reader [moleculardevices.com]
- 9. Measurements of intracellular calcium [bio-protocol.org]
- 10. ionbiosciences.com [ionbiosciences.com]
- 11. hellobio.com [hellobio.com]
In Vitro Pharmacology of MRS 2500: A Technical Guide to its P2Y1 Receptor Antagonism
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the preliminary in vitro studies of MRS 2500, a potent and selective antagonist of the P2Y1 purinergic receptor. The document details the quantitative data from key experiments, outlines the methodologies employed, and visualizes the critical signaling pathways and experimental workflows.
Core Efficacy and Potency of this compound
This compound has demonstrated significant potency and selectivity as a P2Y1 receptor antagonist in various in vitro assays. Its primary mechanism of action is the competitive inhibition of adenosine diphosphate (ADP) binding to the P2Y1 receptor on human platelets. This action effectively blocks the initiation of platelet aggregation, a critical step in thrombus formation.
Quantitative Analysis of In Vitro Efficacy
The following tables summarize the key quantitative data from in vitro studies of this compound.
| Parameter | Value | Cell Type/System | Reference |
| P2Y1 Receptor Binding Affinity (Ki) | 0.78 nM | Recombinant human P2Y1 receptor | [1] |
| Inhibition of ADP-induced Platelet Aggregation (IC50) | 0.95 nM | Human Platelets | [2] |
Table 1: Receptor Binding and Platelet Aggregation Inhibition Data for this compound
| This compound Concentration (µmol·L⁻¹) | Inhibition of ADP-induced P-selectin Expression (%) |
| 0.155 | ~20% |
| 0.31 | ~40% |
| 10 | 94.6% |
Table 2: Concentration-Dependent Inhibition of ADP-induced P-selectin Expression by this compound on Human Platelets.[3][4]
P2Y1 Receptor Signaling and the Action of this compound
The P2Y1 receptor is a Gq protein-coupled receptor (GPCR). Its activation by ADP initiates a well-defined signaling cascade within the platelet, leading to cellular activation. This compound exerts its inhibitory effect by blocking the initial step of this pathway.
Signaling Pathway of P2Y1 Receptor Activation
The binding of ADP to the P2Y1 receptor triggers the activation of the Gq alpha subunit. This, in turn, activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the dense tubular system (the platelet's equivalent of the endoplasmic reticulum), leading to a rapid influx of calcium (Ca2+) into the cytoplasm. This rise in intracellular calcium is a critical signal for subsequent platelet responses, including shape change and the initial phase of aggregation.[5]
Experimental Protocols
Detailed methodologies for the key in vitro experiments are provided below. These protocols are based on established methods in the field.
Platelet Aggregation Assay
This assay measures the ability of an agonist, such as ADP, to induce platelet aggregation and the inhibitory effect of compounds like this compound.
Principle: Light transmission aggregometry (LTA) is the gold standard for measuring platelet aggregation. A platelet-rich plasma (PRP) sample is stirred in a cuvette, and a beam of light is passed through it. As platelets aggregate, the turbidity of the sample decreases, allowing more light to pass through, which is detected by a photodetector.
Protocol:
-
Blood Collection: Whole blood is collected from healthy, consenting donors into tubes containing 3.2% sodium citrate as an anticoagulant.
-
PRP Preparation: The blood is centrifuged at a low speed (e.g., 200 x g for 10 minutes) to obtain platelet-rich plasma (PRP). The remaining blood is centrifuged at a higher speed (e.g., 1500 x g for 15 minutes) to obtain platelet-poor plasma (PPP), which is used as a blank.
-
Assay Procedure:
-
PRP is placed in a cuvette with a stir bar and warmed to 37°C.
-
A baseline light transmission is established using PPP (100% aggregation) and PRP (0% aggregation).
-
This compound or vehicle control is pre-incubated with the PRP for a specified time.
-
Platelet aggregation is initiated by adding a standard concentration of ADP.
-
The change in light transmission is recorded over time, typically for 5-10 minutes.
-
-
Data Analysis: The maximum percentage of aggregation is determined, and the IC50 value for this compound is calculated from a concentration-response curve.
P-selectin Expression Assay
This assay quantifies the expression of P-selectin on the platelet surface, a marker of platelet activation, using flow cytometry.
Principle: Upon activation, P-selectin, stored in alpha-granules of resting platelets, is translocated to the cell surface. This surface expression can be detected using a fluorescently labeled antibody specific for P-selectin. Flow cytometry is then used to quantify the percentage of P-selectin positive platelets and the mean fluorescence intensity.
Protocol:
-
Blood Collection and Preparation: Whole blood is collected in 3.2% sodium citrate. The assay can be performed on whole blood or PRP.
-
Incubation: Aliquots of whole blood or PRP are incubated with different concentrations of this compound or a vehicle control.
-
Stimulation: Platelet activation is induced by adding ADP.
-
Staining: A fluorescently labeled anti-CD62P (P-selectin) antibody is added to the samples and incubated in the dark at room temperature. A platelet-specific marker, such as a fluorescently labeled anti-CD41 antibody, is also added to identify the platelet population.
-
Fixation: Samples are fixed with a formaldehyde solution to stabilize the staining.
-
Flow Cytometry: Samples are analyzed on a flow cytometer. Platelets are gated based on their forward and side scatter characteristics and positive staining for the platelet-specific marker. The fluorescence intensity of the P-selectin antibody is then measured for the gated platelet population.
-
Data Analysis: The percentage of P-selectin positive platelets is determined, and the inhibitory effect of this compound is calculated.[6][7]
Intracellular Calcium Mobilization Assay
This assay measures changes in the intracellular calcium concentration in platelets upon stimulation.
Principle: Platelets are loaded with a fluorescent calcium indicator dye, such as Fura-2 AM. Fura-2 AM is cell-permeable and is cleaved by intracellular esterases to the active, membrane-impermeable form, Fura-2. The fluorescence of Fura-2 is dependent on the concentration of free cytosolic calcium. By measuring the fluorescence intensity at specific excitation and emission wavelengths, the intracellular calcium concentration can be determined.
Protocol:
-
Platelet Preparation: PRP is prepared as described for the aggregation assay.
-
Dye Loading: Platelets are incubated with Fura-2 AM (typically 2-5 µM) for 30-60 minutes at 37°C in the dark.
-
Washing: The platelets are then washed to remove extracellular dye.
-
Assay Procedure:
-
The Fura-2 loaded platelets are placed in a cuvette with a stir bar in a fluorometer maintained at 37°C.
-
Different concentrations of this compound or a vehicle control are added to the platelets.
-
A baseline fluorescence is recorded.
-
ADP is added to stimulate the platelets, and the change in fluorescence is recorded over time.
-
-
Data Analysis: The change in fluorescence is converted to intracellular calcium concentration. The inhibitory effect of this compound on the ADP-induced calcium peak is then quantified.[8][9][10][11]
Conclusion
The in vitro data presented in this technical guide strongly support the characterization of this compound as a highly potent and selective antagonist of the P2Y1 receptor. Its ability to effectively inhibit ADP-induced platelet aggregation and activation at nanomolar concentrations highlights its potential as a lead compound for the development of novel antiplatelet therapies. The detailed experimental protocols and pathway diagrams provided herein serve as a valuable resource for researchers and drug development professionals working in the field of purinergic signaling and thrombosis.
References
- 1. Quantification of recombinant and platelet P2Y1 receptors utilizing a [125I]-labeled high affinity antagonist 2-iodo-N6-methyl-(N)-methanocarba-2′-deoxyadenosine-3′,5′-bisphosphate ([125I]MRS2500) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. ADP-Mediated Upregulation of Expression of CD62P on Human Platelets Is Critically Dependent on Co-Activation of P2Y1 and P2Y12 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Anti-platelet therapy: ADP receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Flow cytometric measurement of CD62P (P-selectin) expression on platelets: a multicenter optimization and standardization effort - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Development of a platelet calcium flux assay using Fura-2, AM on the FlexStation 3 reader [moleculardevices.com]
- 9. Measurements of intracellular calcium [bio-protocol.org]
- 10. ionbiosciences.com [ionbiosciences.com]
- 11. hellobio.com [hellobio.com]
Unlocking Therapeutic Frontiers: A Technical Guide to P2Y1 Antagonism with MRS 2500
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the therapeutic potential of MRS 2500, a potent and selective antagonist of the P2Y1 purinergic receptor. The P2Y1 receptor, a key player in ADP-mediated platelet activation and aggregation, represents a promising target for novel antithrombotic therapies.[1][2] This document outlines the mechanism of action of this compound, details its effects through quantitative data, provides an overview of relevant experimental protocols, and visualizes the core signaling pathways and experimental workflows.
Core Concepts: The P2Y1 Receptor and the Action of this compound
The P2Y1 receptor is a G-protein coupled receptor (GPCR) activated by adenosine diphosphate (ADP).[3] Its activation is a critical initial step in hemostasis and thrombosis, leading to platelet shape change and initiating aggregation.[4][5] this compound, a synthetic nucleotide analog, acts as a highly potent and selective antagonist at this receptor, effectively blocking the downstream signaling cascade that leads to platelet activation.[1] Its chemical structure, 2-Iodo-N6-methyl-(N)-methanocarba-2′-deoxyadenosine-3′,5′-bisphosphate, confers high affinity and stability.[6]
Quantitative Data Summary
The efficacy of this compound has been quantified in various in vitro and in vivo studies. The following tables summarize the key quantitative data, offering a comparative overview of its potency and therapeutic effects.
| Parameter | Value | Species | Assay/Model | Reference |
| Binding Affinity (Ki) | 0.78 nM | Human | Recombinant P2Y1 Receptor | [6] |
| Inhibition of ADP-induced Platelet Aggregation (IC50) | 0.95 nM | Human | Platelet Aggregation Assay | [7][8] |
| Inhibition of ADP-induced Platelet Aggregation (IC50) | Sub-micromolar range | Human | Platelet Aggregation Assay | [6] |
Table 1: In Vitro Potency of this compound
| Study Type | Animal Model | Dosing | Key Findings | Reference |
| Thrombosis Prevention | Mice | 2 mg/kg (intravenous) | Inhibited ex vivo platelet aggregation for at least 60 minutes. | [6] |
| Thrombosis Prevention | Mice | 4 mg/kg (intravenous) | Further inhibited platelet aggregation induced by higher ADP concentrations for at least 30 minutes. | [6] |
| Arterial Thrombosis | Cynomolgus Monkeys | 0.09 + 0.14 mg/kg/h (IV) | Reduced thrombus weight by 57 ± 1%. | [9][10] |
| Arterial Thrombosis | Cynomolgus Monkeys | 0.45 + 0.68 mg/kg/h (IV) | Reduced thrombus weight by 88 ± 1%. | [9][10] |
| Bleeding Time | Cynomolgus Monkeys | 0.09 + 0.14 mg/kg/h (IV) | Increased kidney bleeding time by 2.1 ± 0.3-fold. | [9] |
| Bleeding Time | Cynomolgus Monkeys | 0.45 + 0.68 mg/kg/h (IV) | Increased kidney bleeding time by 4.9 ± 0.6-fold. | [9] |
Table 2: In Vivo Efficacy of this compound in Animal Models
Signaling Pathways and Experimental Workflows
To visually represent the complex biological processes involved, the following diagrams illustrate the P2Y1 receptor signaling pathway and a typical experimental workflow for evaluating the antithrombotic potential of this compound.
Caption: P2Y1 Receptor Signaling Pathway and the inhibitory action of this compound.
Caption: A generalized experimental workflow for evaluating this compound.
Experimental Protocols
In Vitro Platelet Aggregation Assay
This protocol is fundamental for determining the inhibitory potency of this compound on platelet function.
1. Preparation of Platelet-Rich Plasma (PRP):
-
Draw whole blood from healthy human donors into tubes containing an anticoagulant (e.g., 3.2% sodium citrate).
-
Centrifuge the whole blood at a low speed (e.g., 200 x g) for 10-15 minutes at room temperature to separate the PRP.[11]
-
Carefully collect the upper PRP layer.
2. Platelet Count Adjustment:
-
Determine the platelet count in the PRP using a hematology analyzer.
-
Adjust the platelet count to a standardized concentration (e.g., 2.5 x 10^8 platelets/mL) using platelet-poor plasma (PPP), which is obtained by further centrifuging the remaining blood at a high speed (e.g., 2000 x g) for 15 minutes.
3. Aggregation Measurement:
-
Pre-warm the PRP samples to 37°C.
-
Add various concentrations of this compound or a vehicle control to the PRP samples and incubate for a specified time.
-
Place the samples in a light transmission aggregometer and establish a baseline reading.
-
Add a known concentration of ADP (e.g., 5-20 µM) to induce platelet aggregation.
-
Monitor the change in light transmission for a set period as platelets aggregate.[12][13]
4. Data Analysis:
-
The extent of aggregation is quantified as the maximum percentage change in light transmission.
-
Calculate the percentage of inhibition of aggregation for each concentration of this compound.
-
Determine the IC50 value, which is the concentration of this compound that inhibits 50% of the ADP-induced platelet aggregation.
In Vivo Arterial Thrombosis Model (Based on Cynomolgus Monkey Studies)
This protocol assesses the antithrombotic efficacy of this compound in a relevant preclinical model.[9]
1. Animal Preparation:
-
Anesthetize cynomolgus monkeys according to approved animal care and use protocols.
-
Surgically expose a carotid artery.
2. Drug Administration:
-
Administer a bolus intravenous injection of this compound followed by a continuous infusion to achieve and maintain the desired plasma concentration. A vehicle control group is also included.
3. Induction of Thrombosis:
-
Induce vascular injury to the exposed carotid artery. A common method is electrolytic injury, where an anodal current is applied to the vessel wall to stimulate thrombus formation.
4. Monitoring and Endpoint Measurement:
-
Monitor blood flow in the carotid artery using a Doppler flow probe to determine the time to occlusion.
-
After a set period, excise the thrombotic segment of the artery and weigh the thrombus.
-
Measure the kidney bleeding time by making a standardized incision and recording the time until bleeding ceases.
5. Data Analysis:
-
Compare the thrombus weight and time to occlusion between the this compound-treated and vehicle control groups.
-
Assess the effect of this compound on hemostasis by comparing the bleeding times between the groups.
Therapeutic Potential and Future Directions
The potent and selective P2Y1 antagonism demonstrated by this compound highlights its significant therapeutic potential as an antithrombotic agent.[6][9] By targeting the initial phase of platelet activation, this compound may offer a distinct advantage over existing antiplatelet drugs, potentially providing a favorable efficacy-to-bleeding risk profile. Further research, including clinical trials, is warranted to fully elucidate the therapeutic utility of P2Y1 antagonism with this compound in the prevention and treatment of thrombotic diseases such as myocardial infarction and stroke.[2][10] The exploration of its role in other conditions where P2Y1 receptors are implicated, such as neuroinflammation and cancer, also presents exciting avenues for future investigation.[10][14]
References
- 1. benchchem.com [benchchem.com]
- 2. P2Y1 receptor antagonists as novel antithrombotic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What are P2Y1 agonists and how do they work? [synapse.patsnap.com]
- 4. Platelet P2Y1 receptor exhibits constitutive G protein signaling and β-arrestin 2 recruitment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Reactome | ADP signalling through P2Y purinoceptor 1 [reactome.org]
- 6. MRS2500 [2-Iodo-N6-methyl-(N)-methanocarba-2′-deoxyadenosine-3′,5′-bisphosphate], a Potent, Selective, and Stable Antagonist of the Platelet P2Y1 Receptor with Strong Antithrombotic Activity in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antiaggregatory activity in human platelets of potent antagonists of the P2Y1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rndsystems.com [rndsystems.com]
- 9. researchgate.net [researchgate.net]
- 10. alzdiscovery.org [alzdiscovery.org]
- 11. Analysis of Platelet Aggregation by Light Transmission Aggregometry - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Assessment of light transmission aggregometry on the routine coagulation analyzer Sysmex CS-2500 using CE-marked agonists from Hyphen Biomed - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. machaondiagnostics.com [machaondiagnostics.com]
- 14. What are P2Y1 antagonists and how do they work? [synapse.patsnap.com]
Unlocking Therapeutic Frontiers: A Technical Guide to P2Y1 Antagonism with MRS 2500
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the therapeutic potential of MRS 2500, a potent and selective antagonist of the P2Y1 purinergic receptor. The P2Y1 receptor, a key player in ADP-mediated platelet activation and aggregation, represents a promising target for novel antithrombotic therapies.[1][2] This document outlines the mechanism of action of this compound, details its effects through quantitative data, provides an overview of relevant experimental protocols, and visualizes the core signaling pathways and experimental workflows.
Core Concepts: The P2Y1 Receptor and the Action of this compound
The P2Y1 receptor is a G-protein coupled receptor (GPCR) activated by adenosine diphosphate (ADP).[3] Its activation is a critical initial step in hemostasis and thrombosis, leading to platelet shape change and initiating aggregation.[4][5] this compound, a synthetic nucleotide analog, acts as a highly potent and selective antagonist at this receptor, effectively blocking the downstream signaling cascade that leads to platelet activation.[1] Its chemical structure, 2-Iodo-N6-methyl-(N)-methanocarba-2′-deoxyadenosine-3′,5′-bisphosphate, confers high affinity and stability.[6]
Quantitative Data Summary
The efficacy of this compound has been quantified in various in vitro and in vivo studies. The following tables summarize the key quantitative data, offering a comparative overview of its potency and therapeutic effects.
| Parameter | Value | Species | Assay/Model | Reference |
| Binding Affinity (Ki) | 0.78 nM | Human | Recombinant P2Y1 Receptor | [6] |
| Inhibition of ADP-induced Platelet Aggregation (IC50) | 0.95 nM | Human | Platelet Aggregation Assay | [7][8] |
| Inhibition of ADP-induced Platelet Aggregation (IC50) | Sub-micromolar range | Human | Platelet Aggregation Assay | [6] |
Table 1: In Vitro Potency of this compound
| Study Type | Animal Model | Dosing | Key Findings | Reference |
| Thrombosis Prevention | Mice | 2 mg/kg (intravenous) | Inhibited ex vivo platelet aggregation for at least 60 minutes. | [6] |
| Thrombosis Prevention | Mice | 4 mg/kg (intravenous) | Further inhibited platelet aggregation induced by higher ADP concentrations for at least 30 minutes. | [6] |
| Arterial Thrombosis | Cynomolgus Monkeys | 0.09 + 0.14 mg/kg/h (IV) | Reduced thrombus weight by 57 ± 1%. | [9][10] |
| Arterial Thrombosis | Cynomolgus Monkeys | 0.45 + 0.68 mg/kg/h (IV) | Reduced thrombus weight by 88 ± 1%. | [9][10] |
| Bleeding Time | Cynomolgus Monkeys | 0.09 + 0.14 mg/kg/h (IV) | Increased kidney bleeding time by 2.1 ± 0.3-fold. | [9] |
| Bleeding Time | Cynomolgus Monkeys | 0.45 + 0.68 mg/kg/h (IV) | Increased kidney bleeding time by 4.9 ± 0.6-fold. | [9] |
Table 2: In Vivo Efficacy of this compound in Animal Models
Signaling Pathways and Experimental Workflows
To visually represent the complex biological processes involved, the following diagrams illustrate the P2Y1 receptor signaling pathway and a typical experimental workflow for evaluating the antithrombotic potential of this compound.
Caption: P2Y1 Receptor Signaling Pathway and the inhibitory action of this compound.
Caption: A generalized experimental workflow for evaluating this compound.
Experimental Protocols
In Vitro Platelet Aggregation Assay
This protocol is fundamental for determining the inhibitory potency of this compound on platelet function.
1. Preparation of Platelet-Rich Plasma (PRP):
-
Draw whole blood from healthy human donors into tubes containing an anticoagulant (e.g., 3.2% sodium citrate).
-
Centrifuge the whole blood at a low speed (e.g., 200 x g) for 10-15 minutes at room temperature to separate the PRP.[11]
-
Carefully collect the upper PRP layer.
2. Platelet Count Adjustment:
-
Determine the platelet count in the PRP using a hematology analyzer.
-
Adjust the platelet count to a standardized concentration (e.g., 2.5 x 10^8 platelets/mL) using platelet-poor plasma (PPP), which is obtained by further centrifuging the remaining blood at a high speed (e.g., 2000 x g) for 15 minutes.
3. Aggregation Measurement:
-
Pre-warm the PRP samples to 37°C.
-
Add various concentrations of this compound or a vehicle control to the PRP samples and incubate for a specified time.
-
Place the samples in a light transmission aggregometer and establish a baseline reading.
-
Add a known concentration of ADP (e.g., 5-20 µM) to induce platelet aggregation.
-
Monitor the change in light transmission for a set period as platelets aggregate.[12][13]
4. Data Analysis:
-
The extent of aggregation is quantified as the maximum percentage change in light transmission.
-
Calculate the percentage of inhibition of aggregation for each concentration of this compound.
-
Determine the IC50 value, which is the concentration of this compound that inhibits 50% of the ADP-induced platelet aggregation.
In Vivo Arterial Thrombosis Model (Based on Cynomolgus Monkey Studies)
This protocol assesses the antithrombotic efficacy of this compound in a relevant preclinical model.[9]
1. Animal Preparation:
-
Anesthetize cynomolgus monkeys according to approved animal care and use protocols.
-
Surgically expose a carotid artery.
2. Drug Administration:
-
Administer a bolus intravenous injection of this compound followed by a continuous infusion to achieve and maintain the desired plasma concentration. A vehicle control group is also included.
3. Induction of Thrombosis:
-
Induce vascular injury to the exposed carotid artery. A common method is electrolytic injury, where an anodal current is applied to the vessel wall to stimulate thrombus formation.
4. Monitoring and Endpoint Measurement:
-
Monitor blood flow in the carotid artery using a Doppler flow probe to determine the time to occlusion.
-
After a set period, excise the thrombotic segment of the artery and weigh the thrombus.
-
Measure the kidney bleeding time by making a standardized incision and recording the time until bleeding ceases.
5. Data Analysis:
-
Compare the thrombus weight and time to occlusion between the this compound-treated and vehicle control groups.
-
Assess the effect of this compound on hemostasis by comparing the bleeding times between the groups.
Therapeutic Potential and Future Directions
The potent and selective P2Y1 antagonism demonstrated by this compound highlights its significant therapeutic potential as an antithrombotic agent.[6][9] By targeting the initial phase of platelet activation, this compound may offer a distinct advantage over existing antiplatelet drugs, potentially providing a favorable efficacy-to-bleeding risk profile. Further research, including clinical trials, is warranted to fully elucidate the therapeutic utility of P2Y1 antagonism with this compound in the prevention and treatment of thrombotic diseases such as myocardial infarction and stroke.[2][10] The exploration of its role in other conditions where P2Y1 receptors are implicated, such as neuroinflammation and cancer, also presents exciting avenues for future investigation.[10][14]
References
- 1. benchchem.com [benchchem.com]
- 2. P2Y1 receptor antagonists as novel antithrombotic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What are P2Y1 agonists and how do they work? [synapse.patsnap.com]
- 4. Platelet P2Y1 receptor exhibits constitutive G protein signaling and β-arrestin 2 recruitment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Reactome | ADP signalling through P2Y purinoceptor 1 [reactome.org]
- 6. MRS2500 [2-Iodo-N6-methyl-(N)-methanocarba-2′-deoxyadenosine-3′,5′-bisphosphate], a Potent, Selective, and Stable Antagonist of the Platelet P2Y1 Receptor with Strong Antithrombotic Activity in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antiaggregatory activity in human platelets of potent antagonists of the P2Y1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rndsystems.com [rndsystems.com]
- 9. researchgate.net [researchgate.net]
- 10. alzdiscovery.org [alzdiscovery.org]
- 11. Analysis of Platelet Aggregation by Light Transmission Aggregometry - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Assessment of light transmission aggregometry on the routine coagulation analyzer Sysmex CS-2500 using CE-marked agonists from Hyphen Biomed - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. machaondiagnostics.com [machaondiagnostics.com]
- 14. What are P2Y1 antagonists and how do they work? [synapse.patsnap.com]
Methodological & Application
Application Notes and Protocols for MRS 2500 in In Vitro Platelet Aggregation Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Adenosine diphosphate (ADP) is a key platelet agonist that plays a crucial role in hemostasis and thrombosis. It mediates its effects through two G protein-coupled receptors on the platelet surface: P2Y1 and P2Y12.[1][2] The P2Y1 receptor, coupled to Gq, is responsible for initiating platelet shape change and transient aggregation by increasing intracellular calcium levels.[1][2] The P2Y12 receptor, coupled to Gi, amplifies and sustains the aggregation response.[1] Due to its critical role in the initial phase of platelet activation, the P2Y1 receptor is a significant target for the development of novel antiplatelet therapies.
MRS 2500 is a potent, selective, and stable antagonist of the P2Y1 receptor.[3] It has been characterized as an inverse agonist, meaning it can inhibit the constitutive (basal) activity of the P2Y1 receptor in addition to blocking agonist-induced activation.[4] This property makes this compound a valuable tool for in vitro studies of platelet function and a promising candidate for antithrombotic drug development.[3] These application notes provide a detailed protocol for utilizing this compound in in vitro platelet aggregation assays using Light Transmission Aggregometry (LTA), the gold-standard method for assessing platelet function.[5][6]
Mechanism of Action and Signaling Pathway
This compound exerts its inhibitory effect by selectively binding to the P2Y1 receptor on platelets, thereby preventing ADP from binding and initiating the downstream signaling cascade. The activation of the P2Y1 receptor by ADP leads to the activation of Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[1][7] IP3 binds to its receptor on the dense tubular system, leading to the release of stored calcium ions (Ca2+) into the cytoplasm.[1][7] This increase in intracellular Ca2+ is a critical event that triggers platelet shape change and the initial, reversible phase of platelet aggregation.[2][7] By blocking this pathway, this compound effectively inhibits ADP-induced platelet aggregation.
P2Y1 Receptor Signaling Pathway
Caption: ADP-induced P2Y1 receptor signaling pathway and its inhibition by this compound.
Quantitative Data for this compound
The inhibitory potency of this compound on ADP-induced platelet aggregation is typically quantified by its half-maximal inhibitory concentration (IC50). The following table summarizes representative quantitative data for this compound.
| Parameter | Value | Species | Assay Conditions | Reference |
| IC50 | 1.9 ± 0.3 µM | Human | Washed Platelets, ADP (6 µM) | [8] |
| Activity | Potent and stable inhibition | Mouse | ex vivo platelet aggregation | [3] |
Note: IC50 values can vary depending on the experimental conditions, such as the concentration of the agonist (ADP), platelet preparation (platelet-rich plasma vs. washed platelets), and the species.
Experimental Protocol: In Vitro Platelet Aggregation Assay Using this compound
This protocol describes the use of Light Transmission Aggregometry (LTA) to assess the inhibitory effect of this compound on ADP-induced platelet aggregation.
Materials
-
This compound
-
Adenosine diphosphate (ADP)
-
Human whole blood from healthy, consenting donors who have not taken any antiplatelet medication for at least 10 days.[9]
-
3.2% Sodium Citrate anticoagulant
-
Saline solution (0.9% NaCl)
-
Bovine Serum Albumin (BSA) (optional, for washed platelet preparations)
-
Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP)
-
Light Transmission Aggregometer
-
Aggregometer cuvettes with stir bars
-
Calibrated pipettes
-
Centrifuge
Experimental Workflow
Caption: Workflow for in vitro platelet aggregation assay with this compound.
Procedure
1. Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP)
1.1. Collect whole blood into tubes containing 3.2% sodium citrate (9 parts blood to 1 part citrate).[9] Gently invert the tubes to mix. 1.2. To obtain PRP, centrifuge the citrated whole blood at 150-200 x g for 15-20 minutes at room temperature with the centrifuge brake off.[9] 1.3. Carefully aspirate the upper platelet-rich plasma layer and transfer it to a new tube. 1.4. To obtain PPP, centrifuge the remaining blood at a higher speed (e.g., 2500 x g for 10 minutes).[10] 1.5. The PPP will be used to set the 100% aggregation baseline in the aggregometer. 1.6. Adjust the platelet count of the PRP to the desired concentration (typically 2.5-3.0 x 10^8 platelets/mL) using autologous PPP.[9]
2. Preparation of Reagents
2.1. Prepare a stock solution of this compound in a suitable solvent (e.g., saline). Prepare serial dilutions to test a range of concentrations. 2.2. Prepare a stock solution of ADP in saline. The final concentration of ADP used to induce aggregation is typically in the range of 5-10 µM.[5]
3. Platelet Aggregation Assay
3.1. Turn on the aggregometer and allow it to warm up to 37°C. 3.2. Calibrate the aggregometer by setting 0% aggregation with a cuvette containing PRP and 100% aggregation with a cuvette containing PPP.[11] 3.3. Pipette the adjusted PRP into aggregometer cuvettes containing a magnetic stir bar. 3.4. Place the cuvettes in the heating block of the aggregometer and allow the PRP to equilibrate for at least 5 minutes at 37°C with stirring (typically 900-1200 rpm).[9] 3.5. Add a small volume of the this compound solution (or vehicle control) to the PRP and incubate for a predetermined time (e.g., 2-5 minutes) to allow the inhibitor to interact with the platelets. 3.6. Initiate platelet aggregation by adding the ADP solution. 3.7. Record the change in light transmission for a set period (e.g., 5-10 minutes) or until a stable aggregation plateau is reached.
Data Analysis
The extent of platelet aggregation is measured as the maximum percentage change in light transmission. The inhibitory effect of this compound is calculated as follows:
% Inhibition = [ (Max Aggregation_Control - Max Aggregation_MRS2500) / Max Aggregation_Control ] x 100
An IC50 value can be determined by plotting the percentage inhibition against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.
Conclusion
This compound is a highly effective and selective P2Y1 receptor antagonist that serves as an invaluable tool for studying the role of this receptor in platelet function. The provided protocol for in vitro platelet aggregation assays using LTA offers a standardized method for researchers to investigate the antiplatelet effects of this compound and similar compounds. Careful adherence to the protocol and appropriate data analysis will yield reliable and reproducible results, contributing to a better understanding of P2Y1-mediated platelet activation and the development of novel antithrombotic therapies.
References
- 1. Platelet P2Y1 receptor exhibits constitutive G protein signaling and β-arrestin 2 recruitment - ProQuest [proquest.com]
- 2. P2 receptors and platelet function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MRS2500 [2-iodo-N6-methyl-(N)-methanocarba-2'-deoxyadenosine-3',5'-bisphosphate], a potent, selective, and stable antagonist of the platelet P2Y1 receptor with strong antithrombotic activity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Platelet P2Y1 receptor exhibits constitutive G protein signaling and β-arrestin 2 recruitment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Assessment of light transmission aggregometry on the routine coagulation analyzer Sysmex CS-2500 using CE-marked agonists from Hyphen Biomed - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Platelet Aggregation - Platelet-Vessel Wall Interactions in Hemostasis and Thrombosis - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Specific inhibition of ADP-induced platelet aggregation by clopidogrel in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Analysis of Platelet Aggregation by Light Transmission Aggregometry - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. diagnostica.cz [diagnostica.cz]
Application Notes and Protocols for MRS 2500 in In Vitro Platelet Aggregation Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Adenosine diphosphate (ADP) is a key platelet agonist that plays a crucial role in hemostasis and thrombosis. It mediates its effects through two G protein-coupled receptors on the platelet surface: P2Y1 and P2Y12.[1][2] The P2Y1 receptor, coupled to Gq, is responsible for initiating platelet shape change and transient aggregation by increasing intracellular calcium levels.[1][2] The P2Y12 receptor, coupled to Gi, amplifies and sustains the aggregation response.[1] Due to its critical role in the initial phase of platelet activation, the P2Y1 receptor is a significant target for the development of novel antiplatelet therapies.
MRS 2500 is a potent, selective, and stable antagonist of the P2Y1 receptor.[3] It has been characterized as an inverse agonist, meaning it can inhibit the constitutive (basal) activity of the P2Y1 receptor in addition to blocking agonist-induced activation.[4] This property makes this compound a valuable tool for in vitro studies of platelet function and a promising candidate for antithrombotic drug development.[3] These application notes provide a detailed protocol for utilizing this compound in in vitro platelet aggregation assays using Light Transmission Aggregometry (LTA), the gold-standard method for assessing platelet function.[5][6]
Mechanism of Action and Signaling Pathway
This compound exerts its inhibitory effect by selectively binding to the P2Y1 receptor on platelets, thereby preventing ADP from binding and initiating the downstream signaling cascade. The activation of the P2Y1 receptor by ADP leads to the activation of Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[1][7] IP3 binds to its receptor on the dense tubular system, leading to the release of stored calcium ions (Ca2+) into the cytoplasm.[1][7] This increase in intracellular Ca2+ is a critical event that triggers platelet shape change and the initial, reversible phase of platelet aggregation.[2][7] By blocking this pathway, this compound effectively inhibits ADP-induced platelet aggregation.
P2Y1 Receptor Signaling Pathway
Caption: ADP-induced P2Y1 receptor signaling pathway and its inhibition by this compound.
Quantitative Data for this compound
The inhibitory potency of this compound on ADP-induced platelet aggregation is typically quantified by its half-maximal inhibitory concentration (IC50). The following table summarizes representative quantitative data for this compound.
| Parameter | Value | Species | Assay Conditions | Reference |
| IC50 | 1.9 ± 0.3 µM | Human | Washed Platelets, ADP (6 µM) | [8] |
| Activity | Potent and stable inhibition | Mouse | ex vivo platelet aggregation | [3] |
Note: IC50 values can vary depending on the experimental conditions, such as the concentration of the agonist (ADP), platelet preparation (platelet-rich plasma vs. washed platelets), and the species.
Experimental Protocol: In Vitro Platelet Aggregation Assay Using this compound
This protocol describes the use of Light Transmission Aggregometry (LTA) to assess the inhibitory effect of this compound on ADP-induced platelet aggregation.
Materials
-
This compound
-
Adenosine diphosphate (ADP)
-
Human whole blood from healthy, consenting donors who have not taken any antiplatelet medication for at least 10 days.[9]
-
3.2% Sodium Citrate anticoagulant
-
Saline solution (0.9% NaCl)
-
Bovine Serum Albumin (BSA) (optional, for washed platelet preparations)
-
Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP)
-
Light Transmission Aggregometer
-
Aggregometer cuvettes with stir bars
-
Calibrated pipettes
-
Centrifuge
Experimental Workflow
Caption: Workflow for in vitro platelet aggregation assay with this compound.
Procedure
1. Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP)
1.1. Collect whole blood into tubes containing 3.2% sodium citrate (9 parts blood to 1 part citrate).[9] Gently invert the tubes to mix. 1.2. To obtain PRP, centrifuge the citrated whole blood at 150-200 x g for 15-20 minutes at room temperature with the centrifuge brake off.[9] 1.3. Carefully aspirate the upper platelet-rich plasma layer and transfer it to a new tube. 1.4. To obtain PPP, centrifuge the remaining blood at a higher speed (e.g., 2500 x g for 10 minutes).[10] 1.5. The PPP will be used to set the 100% aggregation baseline in the aggregometer. 1.6. Adjust the platelet count of the PRP to the desired concentration (typically 2.5-3.0 x 10^8 platelets/mL) using autologous PPP.[9]
2. Preparation of Reagents
2.1. Prepare a stock solution of this compound in a suitable solvent (e.g., saline). Prepare serial dilutions to test a range of concentrations. 2.2. Prepare a stock solution of ADP in saline. The final concentration of ADP used to induce aggregation is typically in the range of 5-10 µM.[5]
3. Platelet Aggregation Assay
3.1. Turn on the aggregometer and allow it to warm up to 37°C. 3.2. Calibrate the aggregometer by setting 0% aggregation with a cuvette containing PRP and 100% aggregation with a cuvette containing PPP.[11] 3.3. Pipette the adjusted PRP into aggregometer cuvettes containing a magnetic stir bar. 3.4. Place the cuvettes in the heating block of the aggregometer and allow the PRP to equilibrate for at least 5 minutes at 37°C with stirring (typically 900-1200 rpm).[9] 3.5. Add a small volume of the this compound solution (or vehicle control) to the PRP and incubate for a predetermined time (e.g., 2-5 minutes) to allow the inhibitor to interact with the platelets. 3.6. Initiate platelet aggregation by adding the ADP solution. 3.7. Record the change in light transmission for a set period (e.g., 5-10 minutes) or until a stable aggregation plateau is reached.
Data Analysis
The extent of platelet aggregation is measured as the maximum percentage change in light transmission. The inhibitory effect of this compound is calculated as follows:
% Inhibition = [ (Max Aggregation_Control - Max Aggregation_MRS2500) / Max Aggregation_Control ] x 100
An IC50 value can be determined by plotting the percentage inhibition against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.
Conclusion
This compound is a highly effective and selective P2Y1 receptor antagonist that serves as an invaluable tool for studying the role of this receptor in platelet function. The provided protocol for in vitro platelet aggregation assays using LTA offers a standardized method for researchers to investigate the antiplatelet effects of this compound and similar compounds. Careful adherence to the protocol and appropriate data analysis will yield reliable and reproducible results, contributing to a better understanding of P2Y1-mediated platelet activation and the development of novel antithrombotic therapies.
References
- 1. Platelet P2Y1 receptor exhibits constitutive G protein signaling and β-arrestin 2 recruitment - ProQuest [proquest.com]
- 2. P2 receptors and platelet function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MRS2500 [2-iodo-N6-methyl-(N)-methanocarba-2'-deoxyadenosine-3',5'-bisphosphate], a potent, selective, and stable antagonist of the platelet P2Y1 receptor with strong antithrombotic activity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Platelet P2Y1 receptor exhibits constitutive G protein signaling and β-arrestin 2 recruitment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Assessment of light transmission aggregometry on the routine coagulation analyzer Sysmex CS-2500 using CE-marked agonists from Hyphen Biomed - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Platelet Aggregation - Platelet-Vessel Wall Interactions in Hemostasis and Thrombosis - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Specific inhibition of ADP-induced platelet aggregation by clopidogrel in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Analysis of Platelet Aggregation by Light Transmission Aggregometry - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. diagnostica.cz [diagnostica.cz]
Application Notes and Protocols for Utilizing MRS 2500 in Calcium Imaging Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of MRS 2500, a potent and selective P2Y1 receptor antagonist, in calcium imaging experiments. This document outlines the mechanism of action, provides detailed experimental protocols, summarizes quantitative data, and includes visualizations of the relevant signaling pathways and workflows.
Introduction to this compound
This compound is a high-affinity, competitive antagonist of the P2Y1 purinergic receptor.[1] The P2Y1 receptor, a Gq-protein coupled receptor (GPCR), is activated by adenosine diphosphate (ADP).[2] Its activation triggers a signaling cascade that leads to an increase in intracellular calcium concentration ([Ca²⁺]i), playing a crucial role in various physiological processes, including platelet aggregation and neurotransmission.[1][2] this compound effectively blocks the binding of ADP to the P2Y1 receptor, thereby inhibiting the downstream release of intracellular calcium. Its high potency and selectivity make it an invaluable tool for studying P2Y1 receptor function and for screening potential therapeutic compounds that target this pathway.
Mechanism of Action
The activation of the P2Y1 receptor by its endogenous agonist, ADP, initiates a well-defined signaling pathway. This process begins with the coupling of the receptor to the Gq family of G proteins. This interaction activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[2] IP3 then binds to its receptor (IP3R) on the endoplasmic reticulum (ER), leading to the release of stored Ca²⁺ into the cytoplasm. This rapid increase in intracellular calcium can be visualized and quantified using calcium-sensitive fluorescent indicators. This compound, by competitively binding to the P2Y1 receptor, prevents ADP from initiating this cascade, thus abolishing the subsequent rise in intracellular calcium.
Data Presentation: Potency of this compound
The following table summarizes the reported potency of this compound in various experimental systems. This data is crucial for determining the optimal concentration of the antagonist for your specific calcium imaging experiments.
| Parameter | Species | Cell/Tissue Type | Agonist | Value (nM) | Reference |
| Ki | Human | Platelets | [¹²⁵I]MRS2500 | 1.20 ± 0.15 | [1] |
| IC₅₀ | Human | Platelets | ADP | 0.95 | |
| Kd | Human | Sf9 cells (recombinant) | [¹²⁵I]MRS2500 | 1.2 | [1] |
| Kd | Human | Platelets | [¹²⁵I]MRS2500 | 0.61 | [1] |
| Kd | Mouse | Platelets | [¹²⁵I]MRS2500 | 1.20 | [1] |
| Effective Concentration | Mouse | Astrocytes | ADPβS | 1000 |
Experimental Protocols
This section provides a detailed protocol for a typical calcium imaging experiment to assess the inhibitory effect of this compound on ADP-induced calcium mobilization in cultured cells, such as astrocytes or other cell types endogenously or exogenously expressing the P2Y1 receptor. The protocol is optimized for use with the fluorescent calcium indicator Fluo-4 AM.
Materials
-
Cultured cells expressing P2Y1 receptors (e.g., primary astrocytes, 1321N1 human astrocytoma cells)
-
Cell culture medium
-
Hanks' Balanced Salt Solution (HBSS) or other physiological buffer
-
Fluo-4 AM (acetoxymethyl ester)
-
Pluronic F-127
-
Dimethyl sulfoxide (DMSO)
-
This compound
-
ADP (adenosine 5'-diphosphate)
-
Ionomycin (positive control)
-
Black-walled, clear-bottom 96-well microplates
-
Fluorescence microplate reader or fluorescence microscope equipped for live-cell imaging
Protocol Steps
-
Cell Preparation:
-
Seed cells in a black-walled, clear-bottom 96-well microplate at a density that will result in a confluent monolayer on the day of the experiment.
-
Culture cells overnight in a humidified incubator at 37°C with 5% CO₂.
-
-
Preparation of Reagents:
-
Fluo-4 AM Stock Solution: Prepare a 1 mM stock solution of Fluo-4 AM in high-quality, anhydrous DMSO.
-
Pluronic F-127 Stock Solution: Prepare a 20% (w/v) stock solution of Pluronic F-127 in DMSO.
-
This compound Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO. Further dilute in HBSS to the desired working concentrations.
-
ADP Stock Solution: Prepare a 10 mM stock solution of ADP in distilled water. Further dilute in HBSS to the desired working concentrations.
-
Ionomycin Stock Solution: Prepare a 10 mM stock solution of Ionomycin in DMSO.
-
-
Loading Cells with Fluo-4 AM:
-
Prepare a Fluo-4 AM loading solution by diluting the Fluo-4 AM stock solution to a final concentration of 2-5 µM in HBSS. Add Pluronic F-127 to a final concentration of 0.02% to aid in dye dispersal.
-
Remove the culture medium from the wells and wash the cells once with HBSS.
-
Add 100 µL of the Fluo-4 AM loading solution to each well.
-
Incubate the plate at 37°C for 30-60 minutes in the dark.
-
After incubation, wash the cells twice with HBSS to remove excess dye.
-
Add 100 µL of HBSS to each well.
-
-
Inhibition with this compound:
-
Prepare serial dilutions of this compound in HBSS at 2x the final desired concentrations.
-
Add 100 µL of the this compound dilutions to the corresponding wells. For the control wells (no inhibition), add 100 µL of HBSS.
-
Incubate the plate at room temperature for 30-60 minutes in the dark. A 1-hour pre-incubation is often recommended for antagonists to ensure sufficient time to reach equilibrium.
-
-
Calcium Mobilization and Data Acquisition:
-
Set up the fluorescence microplate reader or microscope to measure fluorescence intensity at an excitation wavelength of ~490 nm and an emission wavelength of ~520 nm.
-
Establish a baseline fluorescence reading for 10-20 seconds.
-
Prepare a solution of ADP in HBSS at 2x the final desired concentration.
-
Add 100 µL of the ADP solution to the wells to stimulate the P2Y1 receptors.
-
Immediately begin recording the fluorescence intensity for at least 60-120 seconds to capture the peak calcium response and its subsequent decay.
-
As a positive control for cell viability and dye loading, at the end of the experiment, add a saturating concentration of Ionomycin (e.g., 5-10 µM) to elicit a maximal calcium response.
-
-
Data Analysis:
-
The change in fluorescence is typically expressed as the ratio of the fluorescence after stimulation (F) to the baseline fluorescence before stimulation (F₀), i.e., F/F₀.
-
Alternatively, the change in fluorescence can be expressed as ΔF/F₀ = (F - F₀) / F₀.
-
Plot the peak fluorescence response against the concentration of this compound to generate a dose-response curve and calculate the IC₅₀ value.
-
Visualizations
P2Y1 Receptor Signaling Pathway
The following diagram illustrates the signaling cascade initiated by the activation of the P2Y1 receptor and the point of inhibition by this compound.
Caption: P2Y1 receptor signaling cascade and inhibition by this compound.
Experimental Workflow for Calcium Imaging
This diagram outlines the key steps in the experimental protocol for assessing the inhibitory effect of this compound.
Caption: Workflow for this compound inhibition in a calcium imaging assay.
Logical Relationship of Experimental Components
Caption: Logical flow of the this compound calcium imaging experiment.
References
- 1. Quantification of recombinant and platelet P2Y1 receptors utilizing a [125I]-labeled high affinity antagonist 2-iodo-N6-methyl-(N)-methanocarba-2′-deoxyadenosine-3′,5′-bisphosphate ([125I]MRS2500) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Drug-like Antagonists of P2Y Receptor Subtypes: An Update - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Utilizing MRS 2500 in Calcium Imaging Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of MRS 2500, a potent and selective P2Y1 receptor antagonist, in calcium imaging experiments. This document outlines the mechanism of action, provides detailed experimental protocols, summarizes quantitative data, and includes visualizations of the relevant signaling pathways and workflows.
Introduction to this compound
This compound is a high-affinity, competitive antagonist of the P2Y1 purinergic receptor.[1] The P2Y1 receptor, a Gq-protein coupled receptor (GPCR), is activated by adenosine diphosphate (ADP).[2] Its activation triggers a signaling cascade that leads to an increase in intracellular calcium concentration ([Ca²⁺]i), playing a crucial role in various physiological processes, including platelet aggregation and neurotransmission.[1][2] this compound effectively blocks the binding of ADP to the P2Y1 receptor, thereby inhibiting the downstream release of intracellular calcium. Its high potency and selectivity make it an invaluable tool for studying P2Y1 receptor function and for screening potential therapeutic compounds that target this pathway.
Mechanism of Action
The activation of the P2Y1 receptor by its endogenous agonist, ADP, initiates a well-defined signaling pathway. This process begins with the coupling of the receptor to the Gq family of G proteins. This interaction activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[2] IP3 then binds to its receptor (IP3R) on the endoplasmic reticulum (ER), leading to the release of stored Ca²⁺ into the cytoplasm. This rapid increase in intracellular calcium can be visualized and quantified using calcium-sensitive fluorescent indicators. This compound, by competitively binding to the P2Y1 receptor, prevents ADP from initiating this cascade, thus abolishing the subsequent rise in intracellular calcium.
Data Presentation: Potency of this compound
The following table summarizes the reported potency of this compound in various experimental systems. This data is crucial for determining the optimal concentration of the antagonist for your specific calcium imaging experiments.
| Parameter | Species | Cell/Tissue Type | Agonist | Value (nM) | Reference |
| Ki | Human | Platelets | [¹²⁵I]MRS2500 | 1.20 ± 0.15 | [1] |
| IC₅₀ | Human | Platelets | ADP | 0.95 | |
| Kd | Human | Sf9 cells (recombinant) | [¹²⁵I]MRS2500 | 1.2 | [1] |
| Kd | Human | Platelets | [¹²⁵I]MRS2500 | 0.61 | [1] |
| Kd | Mouse | Platelets | [¹²⁵I]MRS2500 | 1.20 | [1] |
| Effective Concentration | Mouse | Astrocytes | ADPβS | 1000 |
Experimental Protocols
This section provides a detailed protocol for a typical calcium imaging experiment to assess the inhibitory effect of this compound on ADP-induced calcium mobilization in cultured cells, such as astrocytes or other cell types endogenously or exogenously expressing the P2Y1 receptor. The protocol is optimized for use with the fluorescent calcium indicator Fluo-4 AM.
Materials
-
Cultured cells expressing P2Y1 receptors (e.g., primary astrocytes, 1321N1 human astrocytoma cells)
-
Cell culture medium
-
Hanks' Balanced Salt Solution (HBSS) or other physiological buffer
-
Fluo-4 AM (acetoxymethyl ester)
-
Pluronic F-127
-
Dimethyl sulfoxide (DMSO)
-
This compound
-
ADP (adenosine 5'-diphosphate)
-
Ionomycin (positive control)
-
Black-walled, clear-bottom 96-well microplates
-
Fluorescence microplate reader or fluorescence microscope equipped for live-cell imaging
Protocol Steps
-
Cell Preparation:
-
Seed cells in a black-walled, clear-bottom 96-well microplate at a density that will result in a confluent monolayer on the day of the experiment.
-
Culture cells overnight in a humidified incubator at 37°C with 5% CO₂.
-
-
Preparation of Reagents:
-
Fluo-4 AM Stock Solution: Prepare a 1 mM stock solution of Fluo-4 AM in high-quality, anhydrous DMSO.
-
Pluronic F-127 Stock Solution: Prepare a 20% (w/v) stock solution of Pluronic F-127 in DMSO.
-
This compound Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO. Further dilute in HBSS to the desired working concentrations.
-
ADP Stock Solution: Prepare a 10 mM stock solution of ADP in distilled water. Further dilute in HBSS to the desired working concentrations.
-
Ionomycin Stock Solution: Prepare a 10 mM stock solution of Ionomycin in DMSO.
-
-
Loading Cells with Fluo-4 AM:
-
Prepare a Fluo-4 AM loading solution by diluting the Fluo-4 AM stock solution to a final concentration of 2-5 µM in HBSS. Add Pluronic F-127 to a final concentration of 0.02% to aid in dye dispersal.
-
Remove the culture medium from the wells and wash the cells once with HBSS.
-
Add 100 µL of the Fluo-4 AM loading solution to each well.
-
Incubate the plate at 37°C for 30-60 minutes in the dark.
-
After incubation, wash the cells twice with HBSS to remove excess dye.
-
Add 100 µL of HBSS to each well.
-
-
Inhibition with this compound:
-
Prepare serial dilutions of this compound in HBSS at 2x the final desired concentrations.
-
Add 100 µL of the this compound dilutions to the corresponding wells. For the control wells (no inhibition), add 100 µL of HBSS.
-
Incubate the plate at room temperature for 30-60 minutes in the dark. A 1-hour pre-incubation is often recommended for antagonists to ensure sufficient time to reach equilibrium.
-
-
Calcium Mobilization and Data Acquisition:
-
Set up the fluorescence microplate reader or microscope to measure fluorescence intensity at an excitation wavelength of ~490 nm and an emission wavelength of ~520 nm.
-
Establish a baseline fluorescence reading for 10-20 seconds.
-
Prepare a solution of ADP in HBSS at 2x the final desired concentration.
-
Add 100 µL of the ADP solution to the wells to stimulate the P2Y1 receptors.
-
Immediately begin recording the fluorescence intensity for at least 60-120 seconds to capture the peak calcium response and its subsequent decay.
-
As a positive control for cell viability and dye loading, at the end of the experiment, add a saturating concentration of Ionomycin (e.g., 5-10 µM) to elicit a maximal calcium response.
-
-
Data Analysis:
-
The change in fluorescence is typically expressed as the ratio of the fluorescence after stimulation (F) to the baseline fluorescence before stimulation (F₀), i.e., F/F₀.
-
Alternatively, the change in fluorescence can be expressed as ΔF/F₀ = (F - F₀) / F₀.
-
Plot the peak fluorescence response against the concentration of this compound to generate a dose-response curve and calculate the IC₅₀ value.
-
Visualizations
P2Y1 Receptor Signaling Pathway
The following diagram illustrates the signaling cascade initiated by the activation of the P2Y1 receptor and the point of inhibition by this compound.
Caption: P2Y1 receptor signaling cascade and inhibition by this compound.
Experimental Workflow for Calcium Imaging
This diagram outlines the key steps in the experimental protocol for assessing the inhibitory effect of this compound.
Caption: Workflow for this compound inhibition in a calcium imaging assay.
Logical Relationship of Experimental Components
Caption: Logical flow of the this compound calcium imaging experiment.
References
- 1. Quantification of recombinant and platelet P2Y1 receptors utilizing a [125I]-labeled high affinity antagonist 2-iodo-N6-methyl-(N)-methanocarba-2′-deoxyadenosine-3′,5′-bisphosphate ([125I]MRS2500) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Drug-like Antagonists of P2Y Receptor Subtypes: An Update - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Administration of MRS 2500 in Mouse Models of Thrombosis
For Researchers, Scientists, and Drug Development Professionals
Introduction
MRS 2500 is a potent and selective antagonist of the P2Y1 purinergic receptor, a key player in ADP-mediated platelet activation and aggregation. Its antithrombotic properties make it a valuable tool for studying the pathophysiology of thrombosis and for the preclinical evaluation of novel antiplatelet therapies. These application notes provide detailed protocols for the in vivo administration of this compound in established mouse models of thrombosis, along with a summary of its effects and a depiction of the relevant signaling pathway.
Mechanism of Action
The P2Y1 receptor, a Gq-coupled receptor, is activated by adenosine diphosphate (ADP) released from dense granules of activated platelets. This activation initiates a signaling cascade leading to platelet shape change and the initial phase of aggregation. This compound competitively binds to the P2Y1 receptor, thereby inhibiting ADP-induced downstream signaling and subsequent platelet aggregation.
Caption: P2Y1 receptor signaling pathway and inhibition by this compound.
Quantitative Data Summary
The following table summarizes the quantitative effects of this compound in various mouse models of thrombosis based on available literature.
| Thrombosis Model | Mouse Strain | This compound Dose | Administration Route | Key Findings | Reference |
| Systemic Thromboembolism (Collagen and Adrenaline) | Not Specified | Not specified | Intravenous | Provided strong protection against thromboembolism. | [1] |
| Laser-Induced Arterial Thrombosis | Not Specified | Not specified | Intravenous | Potently inhibited localized arterial thrombosis. | [1] |
Note: Specific dosages and quantitative outcome measures were not detailed in the provided search results. Researchers should refer to the primary literature for specific experimental details.
Experimental Protocols
Protocol 1: Ferric Chloride-Induced Carotid Artery Thrombosis Model
This model is widely used to study arterial thrombosis by inducing endothelial injury.
Materials:
-
This compound
-
Saline (vehicle)
-
Anesthetic (e.g., ketamine/xylazine cocktail)
-
Ferric chloride (FeCl₃) solution (e.g., 10% in distilled water)
-
Filter paper strips (1-2 mm wide)
-
Surgical instruments (forceps, scissors, vessel clamp)
-
Flow probe and Doppler flowmeter
-
Dissecting microscope
Caption: Workflow for FeCl₃-induced thrombosis model with this compound.
Procedure:
-
Animal Preparation: Anesthetize the mouse using an appropriate anesthetic protocol.
-
Drug Administration: Administer this compound or vehicle (saline) intravenously via the tail vein. The timing of administration relative to thrombosis induction should be optimized for the specific study design.
-
Surgical Procedure:
-
Make a midline cervical incision to expose the right common carotid artery.
-
Carefully dissect the artery from the surrounding tissues.
-
Place a flow probe around the artery to measure baseline blood flow.
-
-
Thrombosis Induction:
-
Soak a small piece of filter paper in 10% FeCl₃ solution.
-
Apply the saturated filter paper to the surface of the carotid artery for a defined period (e.g., 3 minutes).
-
Remove the filter paper and rinse the area with saline.
-
-
Data Acquisition:
-
Continuously monitor blood flow using the Doppler flowmeter.
-
Record the time to vessel occlusion, defined as the cessation of blood flow.
-
Protocol 2: Laser-Induced Cremaster Muscle Arteriolar Thrombosis Model
This model allows for real-time visualization of thrombus formation in the microcirculation.
Materials:
-
This compound
-
Saline (vehicle)
-
Anesthetic
-
Fluorescently labeled antibody against a platelet marker (e.g., anti-CD41)
-
Intravital microscope equipped with a laser and fluorescence imaging capabilities
Procedure:
-
Animal Preparation: Anesthetize the mouse and surgically prepare the cremaster muscle for intravital microscopy.
-
Drug and Antibody Administration:
-
Administer this compound or vehicle intravenously.
-
Inject a fluorescently labeled anti-platelet antibody to visualize platelets.
-
-
Thrombosis Induction:
-
Identify a suitable arteriole in the cremaster muscle preparation.
-
Induce endothelial injury by focusing a laser beam onto the vessel wall.
-
-
Data Acquisition:
-
Record real-time images of platelet accumulation and thrombus formation at the site of injury using fluorescence microscopy.
-
Analyze the images to quantify thrombus size and stability over time.
-
Protocol 3: Systemic Thromboembolism Model (Collagen and Adrenaline)
This model assesses the systemic effects of prothrombotic agents and the protective effects of antithrombotic compounds.
Materials:
-
This compound
-
Saline (vehicle)
-
Collagen
-
Adrenaline (Epinephrine)
-
Anesthetic
Procedure:
-
Animal Preparation: Anesthetize the mouse.
-
Drug Administration: Administer this compound or vehicle intravenously.
-
Thromboembolism Induction:
-
Inject a mixture of collagen and adrenaline intravenously to induce systemic platelet aggregation and thromboembolism.
-
-
Endpoint Measurement:
-
Monitor the mice for signs of respiratory distress and survival time.
-
At a defined endpoint, tissues (e.g., lungs) can be collected for histological analysis to assess the extent of thromboembolism.
-
Important Considerations
-
Dose-Response: It is crucial to perform dose-response studies to determine the optimal concentration of this compound for the desired antithrombotic effect while minimizing potential side effects such as bleeding.
-
Bleeding Time: Concurrently with thrombosis studies, it is recommended to assess the effect of this compound on bleeding time (e.g., using a tail transection model) to evaluate its safety profile. Although some studies suggest a moderate effect on bleeding time, this should be empirically determined.
-
Pharmacokinetics: The pharmacokinetic profile of this compound should be considered when designing experiments, particularly the timing of administration relative to the induction of thrombosis.
-
Animal Welfare: All animal procedures should be performed in accordance with institutional guidelines and regulations for animal care and use.
By following these detailed protocols and considering the key experimental variables, researchers can effectively utilize this compound to investigate the role of the P2Y1 receptor in thrombosis and evaluate its potential as a therapeutic target.
References
Application Notes and Protocols for In Vivo Administration of MRS 2500 in Mouse Models of Thrombosis
For Researchers, Scientists, and Drug Development Professionals
Introduction
MRS 2500 is a potent and selective antagonist of the P2Y1 purinergic receptor, a key player in ADP-mediated platelet activation and aggregation. Its antithrombotic properties make it a valuable tool for studying the pathophysiology of thrombosis and for the preclinical evaluation of novel antiplatelet therapies. These application notes provide detailed protocols for the in vivo administration of this compound in established mouse models of thrombosis, along with a summary of its effects and a depiction of the relevant signaling pathway.
Mechanism of Action
The P2Y1 receptor, a Gq-coupled receptor, is activated by adenosine diphosphate (ADP) released from dense granules of activated platelets. This activation initiates a signaling cascade leading to platelet shape change and the initial phase of aggregation. This compound competitively binds to the P2Y1 receptor, thereby inhibiting ADP-induced downstream signaling and subsequent platelet aggregation.
Caption: P2Y1 receptor signaling pathway and inhibition by this compound.
Quantitative Data Summary
The following table summarizes the quantitative effects of this compound in various mouse models of thrombosis based on available literature.
| Thrombosis Model | Mouse Strain | This compound Dose | Administration Route | Key Findings | Reference |
| Systemic Thromboembolism (Collagen and Adrenaline) | Not Specified | Not specified | Intravenous | Provided strong protection against thromboembolism. | [1] |
| Laser-Induced Arterial Thrombosis | Not Specified | Not specified | Intravenous | Potently inhibited localized arterial thrombosis. | [1] |
Note: Specific dosages and quantitative outcome measures were not detailed in the provided search results. Researchers should refer to the primary literature for specific experimental details.
Experimental Protocols
Protocol 1: Ferric Chloride-Induced Carotid Artery Thrombosis Model
This model is widely used to study arterial thrombosis by inducing endothelial injury.
Materials:
-
This compound
-
Saline (vehicle)
-
Anesthetic (e.g., ketamine/xylazine cocktail)
-
Ferric chloride (FeCl₃) solution (e.g., 10% in distilled water)
-
Filter paper strips (1-2 mm wide)
-
Surgical instruments (forceps, scissors, vessel clamp)
-
Flow probe and Doppler flowmeter
-
Dissecting microscope
Caption: Workflow for FeCl₃-induced thrombosis model with this compound.
Procedure:
-
Animal Preparation: Anesthetize the mouse using an appropriate anesthetic protocol.
-
Drug Administration: Administer this compound or vehicle (saline) intravenously via the tail vein. The timing of administration relative to thrombosis induction should be optimized for the specific study design.
-
Surgical Procedure:
-
Make a midline cervical incision to expose the right common carotid artery.
-
Carefully dissect the artery from the surrounding tissues.
-
Place a flow probe around the artery to measure baseline blood flow.
-
-
Thrombosis Induction:
-
Soak a small piece of filter paper in 10% FeCl₃ solution.
-
Apply the saturated filter paper to the surface of the carotid artery for a defined period (e.g., 3 minutes).
-
Remove the filter paper and rinse the area with saline.
-
-
Data Acquisition:
-
Continuously monitor blood flow using the Doppler flowmeter.
-
Record the time to vessel occlusion, defined as the cessation of blood flow.
-
Protocol 2: Laser-Induced Cremaster Muscle Arteriolar Thrombosis Model
This model allows for real-time visualization of thrombus formation in the microcirculation.
Materials:
-
This compound
-
Saline (vehicle)
-
Anesthetic
-
Fluorescently labeled antibody against a platelet marker (e.g., anti-CD41)
-
Intravital microscope equipped with a laser and fluorescence imaging capabilities
Procedure:
-
Animal Preparation: Anesthetize the mouse and surgically prepare the cremaster muscle for intravital microscopy.
-
Drug and Antibody Administration:
-
Administer this compound or vehicle intravenously.
-
Inject a fluorescently labeled anti-platelet antibody to visualize platelets.
-
-
Thrombosis Induction:
-
Identify a suitable arteriole in the cremaster muscle preparation.
-
Induce endothelial injury by focusing a laser beam onto the vessel wall.
-
-
Data Acquisition:
-
Record real-time images of platelet accumulation and thrombus formation at the site of injury using fluorescence microscopy.
-
Analyze the images to quantify thrombus size and stability over time.
-
Protocol 3: Systemic Thromboembolism Model (Collagen and Adrenaline)
This model assesses the systemic effects of prothrombotic agents and the protective effects of antithrombotic compounds.
Materials:
-
This compound
-
Saline (vehicle)
-
Collagen
-
Adrenaline (Epinephrine)
-
Anesthetic
Procedure:
-
Animal Preparation: Anesthetize the mouse.
-
Drug Administration: Administer this compound or vehicle intravenously.
-
Thromboembolism Induction:
-
Inject a mixture of collagen and adrenaline intravenously to induce systemic platelet aggregation and thromboembolism.
-
-
Endpoint Measurement:
-
Monitor the mice for signs of respiratory distress and survival time.
-
At a defined endpoint, tissues (e.g., lungs) can be collected for histological analysis to assess the extent of thromboembolism.
-
Important Considerations
-
Dose-Response: It is crucial to perform dose-response studies to determine the optimal concentration of this compound for the desired antithrombotic effect while minimizing potential side effects such as bleeding.
-
Bleeding Time: Concurrently with thrombosis studies, it is recommended to assess the effect of this compound on bleeding time (e.g., using a tail transection model) to evaluate its safety profile. Although some studies suggest a moderate effect on bleeding time, this should be empirically determined.
-
Pharmacokinetics: The pharmacokinetic profile of this compound should be considered when designing experiments, particularly the timing of administration relative to the induction of thrombosis.
-
Animal Welfare: All animal procedures should be performed in accordance with institutional guidelines and regulations for animal care and use.
By following these detailed protocols and considering the key experimental variables, researchers can effectively utilize this compound to investigate the role of the P2Y1 receptor in thrombosis and evaluate its potential as a therapeutic target.
References
Application Note: MRS 2500 for Studying Smooth Muscle Relaxation Pathways
Audience: Researchers, scientists, and drug development professionals.
Introduction
MRS 2500 is a potent and highly selective antagonist of the P2Y1 purinergic receptor.[1][2] This characteristic makes it an invaluable pharmacological tool for elucidating the role of P2Y1 receptors in various physiological processes, particularly in the modulation of smooth muscle tone. In smooth muscle tissues, P2Y1 receptors are involved in mediating contraction in response to adenosine diphosphate (ADP). By selectively blocking these receptors, this compound facilitates the study of signaling pathways that lead to smooth muscle relaxation. This application note provides detailed protocols and data for utilizing this compound in the investigation of smooth muscle relaxation pathways.
Mechanism of Action
The P2Y1 receptor is a G-protein coupled receptor (GPCR) that preferentially couples to Gq.[3][4] Activation of the P2Y1 receptor by its endogenous agonist, ADP, initiates a signaling cascade that leads to smooth muscle contraction. This process is primarily mediated by the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the sarcoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). The resulting increase in cytosolic Ca2+ concentration leads to the activation of calmodulin and myosin light chain kinase (MLCK), culminating in smooth muscle contraction.[5]
This compound is a competitive antagonist of the P2Y1 receptor, meaning it binds to the receptor at the same site as ADP but does not activate it.[6] By occupying the receptor's binding site, this compound prevents ADP from binding and initiating the contractile signaling cascade. This blockade of the pro-contractile P2Y1 pathway allows for the study of underlying or parallel smooth muscle relaxation mechanisms.
Data Presentation
The potency and selectivity of this compound as a P2Y1 receptor antagonist have been quantified in various studies. The following table summarizes key quantitative data for this compound.
| Parameter | Species/System | Value | Reference |
| Ki | Recombinant Human P2Y1 Receptor | 0.78 nM | [1][2] |
| Recombinant Human P2Y1 Receptor | 0.8 nM | [6] | |
| IC50 | ADP-induced aggregation of human platelets | 0.95 nM | [1][2] |
| EFS-induced relaxation in rat colon (in the presence of L-NNA) | 16.5 nM | [7] | |
| IJP in rat colon (in the presence of L-NNA) | 14.0 nM | [7] |
Signaling Pathways
The following diagrams illustrate the P2Y1 receptor signaling pathway leading to smooth muscle contraction and how this compound inhibits this process.
Caption: P2Y1 receptor signaling pathway leading to smooth muscle contraction and its inhibition by this compound.
Experimental Protocols
Preparation of this compound Stock Solution
This compound is typically supplied as a tetraammonium salt.[1] It is soluble in water.
-
Determine the required concentration: Based on the desired final concentration in your experiment and the volume of your experimental chamber, calculate the required stock solution concentration. It is recommended to prepare a stock solution that is at least 1000 times more concentrated than the final concentration to minimize the volume of solvent added to the experimental setup.[8][9]
-
Weigh the compound: Accurately weigh the required amount of this compound powder using a calibrated analytical balance.
-
Dissolve in solvent: Dissolve the weighed this compound in high-purity, nuclease-free water.[1] For example, to prepare a 10 mM stock solution from a product with a molecular weight of 629.29 g/mol , you would dissolve 6.29 mg in 1 mL of water.
-
Storage: Store the stock solution in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[2]
Organ Bath Assay for Smooth Muscle Relaxation
This protocol describes a general procedure for studying the effect of this compound on smooth muscle strips using an isolated organ bath system.[8][10][11]
Materials:
-
Isolated smooth muscle tissue (e.g., rat colon, guinea pig ileum, aortic rings)
-
Krebs-Henseleit solution (or other appropriate physiological salt solution)
-
This compound stock solution
-
P2Y1 receptor agonist (e.g., ADP or 2-MeSADP)
-
Carbogen gas (95% O2 / 5% CO2)
-
Isolated organ bath system with force-displacement transducers
-
Data acquisition system
Procedure:
-
Tissue Preparation:
-
Euthanize the animal according to approved institutional guidelines.
-
Dissect the desired smooth muscle tissue and place it in ice-cold, carbogen-aerated Krebs-Henseleit solution.
-
Carefully clean the tissue of any adhering fat or connective tissue.
-
Prepare smooth muscle strips of appropriate dimensions (e.g., 1-2 cm in length).
-
-
Tissue Mounting:
-
Mount the smooth muscle strips in the organ bath chambers filled with Krebs-Henseleit solution maintained at 37°C and continuously aerated with carbogen gas.
-
Attach one end of the strip to a fixed hook and the other end to a force-displacement transducer.
-
-
Equilibration:
-
Apply an initial optimal resting tension to the tissue strips (this will vary depending on the tissue type, typically 1-2 grams).
-
Allow the tissues to equilibrate for at least 60 minutes. During this period, wash the tissues with fresh, pre-warmed Krebs-Henseleit solution every 15-20 minutes.[8]
-
-
Viability and Contractility Check:
-
Induce a reference contraction by adding a high concentration of potassium chloride (KCl, e.g., 80 mM) to the bath. This depolarizes the smooth muscle cells and provides a measure of the tissue's maximum contractile capacity.[9]
-
Wash the tissue thoroughly to return to baseline tension.
-
-
Experimental Protocol:
-
Induce a submaximal contraction using a P2Y1 receptor agonist (e.g., ADP or 2-MeSADP).
-
Once a stable contraction plateau is reached, add increasing concentrations of this compound to the bath in a cumulative manner to generate a concentration-response curve for its relaxant effect.
-
Alternatively, to study the antagonistic effect of this compound, pre-incubate the tissue with a specific concentration of this compound for a defined period (e.g., 20-30 minutes) before constructing a concentration-response curve for the P2Y1 agonist. A rightward shift in the agonist's concentration-response curve indicates competitive antagonism.
-
-
Data Analysis:
-
Record the changes in isometric tension using the data acquisition system.
-
Express the relaxation responses as a percentage of the pre-contraction induced by the P2Y1 agonist.
-
Calculate the IC50 value for this compound (the concentration that produces 50% of the maximal relaxation).
-
Experimental Workflow
The following diagram outlines the general workflow for an organ bath experiment to study the effect of this compound on smooth muscle.
Caption: General workflow for an organ bath experiment using this compound.
Conclusion
This compound is a powerful and selective tool for investigating the role of P2Y1 receptors in smooth muscle physiology. Its high potency and selectivity allow for the precise dissection of P2Y1-mediated signaling pathways. The protocols and data presented in this application note provide a comprehensive guide for researchers and scientists to effectively utilize this compound in their studies of smooth muscle relaxation and related therapeutic development.
References
- 1. This compound tetraammonium salt | Purinergic (P2Y) Receptors | Tocris Bioscience [tocris.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. news-medical.net [news-medical.net]
- 4. P2Y Purinergic Receptors, Endothelial Dysfunction, and Cardiovascular Diseases [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. [32P]2-iodo-N6-methyl-(N)-methanocarba-2′-deoxyadenosine-3′,5′-bisphosphate ([32P]MRS2500), a novel radioligand for quantification of native P2Y1 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. P2Y1 receptors mediate inhibitory neuromuscular transmission in the rat colon - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Measurement of Smooth Muscle Function in the Isolated Tissue Bath-applications to Pharmacology Research - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Bladder Smooth Muscle Strip Contractility as a Method to Evaluate Lower Urinary Tract Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 10. dmt.dk [dmt.dk]
- 11. journals.physiology.org [journals.physiology.org]
Application Note: MRS 2500 for Studying Smooth Muscle Relaxation Pathways
Audience: Researchers, scientists, and drug development professionals.
Introduction
MRS 2500 is a potent and highly selective antagonist of the P2Y1 purinergic receptor.[1][2] This characteristic makes it an invaluable pharmacological tool for elucidating the role of P2Y1 receptors in various physiological processes, particularly in the modulation of smooth muscle tone. In smooth muscle tissues, P2Y1 receptors are involved in mediating contraction in response to adenosine diphosphate (ADP). By selectively blocking these receptors, this compound facilitates the study of signaling pathways that lead to smooth muscle relaxation. This application note provides detailed protocols and data for utilizing this compound in the investigation of smooth muscle relaxation pathways.
Mechanism of Action
The P2Y1 receptor is a G-protein coupled receptor (GPCR) that preferentially couples to Gq.[3][4] Activation of the P2Y1 receptor by its endogenous agonist, ADP, initiates a signaling cascade that leads to smooth muscle contraction. This process is primarily mediated by the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the sarcoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). The resulting increase in cytosolic Ca2+ concentration leads to the activation of calmodulin and myosin light chain kinase (MLCK), culminating in smooth muscle contraction.[5]
This compound is a competitive antagonist of the P2Y1 receptor, meaning it binds to the receptor at the same site as ADP but does not activate it.[6] By occupying the receptor's binding site, this compound prevents ADP from binding and initiating the contractile signaling cascade. This blockade of the pro-contractile P2Y1 pathway allows for the study of underlying or parallel smooth muscle relaxation mechanisms.
Data Presentation
The potency and selectivity of this compound as a P2Y1 receptor antagonist have been quantified in various studies. The following table summarizes key quantitative data for this compound.
| Parameter | Species/System | Value | Reference |
| Ki | Recombinant Human P2Y1 Receptor | 0.78 nM | [1][2] |
| Recombinant Human P2Y1 Receptor | 0.8 nM | [6] | |
| IC50 | ADP-induced aggregation of human platelets | 0.95 nM | [1][2] |
| EFS-induced relaxation in rat colon (in the presence of L-NNA) | 16.5 nM | [7] | |
| IJP in rat colon (in the presence of L-NNA) | 14.0 nM | [7] |
Signaling Pathways
The following diagrams illustrate the P2Y1 receptor signaling pathway leading to smooth muscle contraction and how this compound inhibits this process.
Caption: P2Y1 receptor signaling pathway leading to smooth muscle contraction and its inhibition by this compound.
Experimental Protocols
Preparation of this compound Stock Solution
This compound is typically supplied as a tetraammonium salt.[1] It is soluble in water.
-
Determine the required concentration: Based on the desired final concentration in your experiment and the volume of your experimental chamber, calculate the required stock solution concentration. It is recommended to prepare a stock solution that is at least 1000 times more concentrated than the final concentration to minimize the volume of solvent added to the experimental setup.[8][9]
-
Weigh the compound: Accurately weigh the required amount of this compound powder using a calibrated analytical balance.
-
Dissolve in solvent: Dissolve the weighed this compound in high-purity, nuclease-free water.[1] For example, to prepare a 10 mM stock solution from a product with a molecular weight of 629.29 g/mol , you would dissolve 6.29 mg in 1 mL of water.
-
Storage: Store the stock solution in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[2]
Organ Bath Assay for Smooth Muscle Relaxation
This protocol describes a general procedure for studying the effect of this compound on smooth muscle strips using an isolated organ bath system.[8][10][11]
Materials:
-
Isolated smooth muscle tissue (e.g., rat colon, guinea pig ileum, aortic rings)
-
Krebs-Henseleit solution (or other appropriate physiological salt solution)
-
This compound stock solution
-
P2Y1 receptor agonist (e.g., ADP or 2-MeSADP)
-
Carbogen gas (95% O2 / 5% CO2)
-
Isolated organ bath system with force-displacement transducers
-
Data acquisition system
Procedure:
-
Tissue Preparation:
-
Euthanize the animal according to approved institutional guidelines.
-
Dissect the desired smooth muscle tissue and place it in ice-cold, carbogen-aerated Krebs-Henseleit solution.
-
Carefully clean the tissue of any adhering fat or connective tissue.
-
Prepare smooth muscle strips of appropriate dimensions (e.g., 1-2 cm in length).
-
-
Tissue Mounting:
-
Mount the smooth muscle strips in the organ bath chambers filled with Krebs-Henseleit solution maintained at 37°C and continuously aerated with carbogen gas.
-
Attach one end of the strip to a fixed hook and the other end to a force-displacement transducer.
-
-
Equilibration:
-
Apply an initial optimal resting tension to the tissue strips (this will vary depending on the tissue type, typically 1-2 grams).
-
Allow the tissues to equilibrate for at least 60 minutes. During this period, wash the tissues with fresh, pre-warmed Krebs-Henseleit solution every 15-20 minutes.[8]
-
-
Viability and Contractility Check:
-
Induce a reference contraction by adding a high concentration of potassium chloride (KCl, e.g., 80 mM) to the bath. This depolarizes the smooth muscle cells and provides a measure of the tissue's maximum contractile capacity.[9]
-
Wash the tissue thoroughly to return to baseline tension.
-
-
Experimental Protocol:
-
Induce a submaximal contraction using a P2Y1 receptor agonist (e.g., ADP or 2-MeSADP).
-
Once a stable contraction plateau is reached, add increasing concentrations of this compound to the bath in a cumulative manner to generate a concentration-response curve for its relaxant effect.
-
Alternatively, to study the antagonistic effect of this compound, pre-incubate the tissue with a specific concentration of this compound for a defined period (e.g., 20-30 minutes) before constructing a concentration-response curve for the P2Y1 agonist. A rightward shift in the agonist's concentration-response curve indicates competitive antagonism.
-
-
Data Analysis:
-
Record the changes in isometric tension using the data acquisition system.
-
Express the relaxation responses as a percentage of the pre-contraction induced by the P2Y1 agonist.
-
Calculate the IC50 value for this compound (the concentration that produces 50% of the maximal relaxation).
-
Experimental Workflow
The following diagram outlines the general workflow for an organ bath experiment to study the effect of this compound on smooth muscle.
Caption: General workflow for an organ bath experiment using this compound.
Conclusion
This compound is a powerful and selective tool for investigating the role of P2Y1 receptors in smooth muscle physiology. Its high potency and selectivity allow for the precise dissection of P2Y1-mediated signaling pathways. The protocols and data presented in this application note provide a comprehensive guide for researchers and scientists to effectively utilize this compound in their studies of smooth muscle relaxation and related therapeutic development.
References
- 1. This compound tetraammonium salt | Purinergic (P2Y) Receptors | Tocris Bioscience [tocris.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. news-medical.net [news-medical.net]
- 4. P2Y Purinergic Receptors, Endothelial Dysfunction, and Cardiovascular Diseases [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. [32P]2-iodo-N6-methyl-(N)-methanocarba-2′-deoxyadenosine-3′,5′-bisphosphate ([32P]MRS2500), a novel radioligand for quantification of native P2Y1 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. P2Y1 receptors mediate inhibitory neuromuscular transmission in the rat colon - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Measurement of Smooth Muscle Function in the Isolated Tissue Bath-applications to Pharmacology Research - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Bladder Smooth Muscle Strip Contractility as a Method to Evaluate Lower Urinary Tract Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 10. dmt.dk [dmt.dk]
- 11. journals.physiology.org [journals.physiology.org]
Application of MRS 2500 in Cardiovascular Research: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
MRS 2500 is a potent and highly selective antagonist of the P2Y1 purinergic receptor. This receptor, activated by adenosine diphosphate (ADP), plays a critical role in a variety of cardiovascular processes, including platelet aggregation, vascular tone regulation, and inflammatory responses. Consequently, this compound has emerged as a valuable pharmacological tool for investigating the physiological and pathophysiological roles of the P2Y1 receptor in the cardiovascular system. These application notes provide an overview of the key applications of this compound in cardiovascular research, complete with detailed experimental protocols and a summary of its quantitative effects.
Mechanism of Action
This compound exerts its effects by competitively blocking the binding of ADP to the P2Y1 receptor, a Gq-protein coupled receptor. Inhibition of this receptor prevents the activation of phospholipase C (PLC), thereby blocking the downstream signaling cascade that includes inositol trisphosphate (IP3) generation, intracellular calcium mobilization, and the activation of protein kinase C (PKC). This blockade ultimately leads to the inhibition of platelet shape change and aggregation, as well as modulation of vascular smooth muscle cell and endothelial cell function.
Key Applications in Cardiovascular Research
The primary applications of this compound in cardiovascular research include:
-
Inhibition of Platelet Aggregation and Thrombosis: As a potent antiplatelet agent, this compound is extensively used to study the mechanisms of thrombus formation and to evaluate the therapeutic potential of P2Y1 receptor antagonism in thrombotic disorders.
-
Modulation of Vascular Tone and Blood Pressure: this compound is utilized to investigate the role of the P2Y1 receptor in regulating blood pressure and vascular resistance.
-
Investigation of Myocardial Ischemia-Reperfusion Injury: The compound is employed to explore the involvement of the P2Y1 receptor in the inflammatory and thrombotic processes associated with myocardial damage following ischemia and reperfusion.
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound in various cardiovascular models.
| Application | Animal Model | This compound Dosage | Effect | Reference |
| Arterial Thrombosis | Cynomolgus Monkey | 0.09 mg/kg + 0.14 mg/kg/h IV | 57% reduction in thrombus weight | |
| Arterial Thrombosis | Cynomolgus Monkey | 0.45 mg/kg + 0.68 mg/kg/h IV | 88% reduction in thrombus weight | |
| Bleeding Time | Cynomolgus Monkey | 0.09 mg/kg + 0.14 mg/kg/h IV | 2.1-fold increase in kidney bleeding time | |
| Bleeding Time | Cynomolgus Monkey | 0.45 mg/kg + 0.68 mg/kg/h IV | 4.9-fold increase in kidney bleeding time | |
| Blood Pressure | Rat | 100 µg/kg IV | Marked blockade of ADPβS-induced vasodepressor response | |
| Blood Pressure | Rat | 300 µg/kg IV | Complete abolition of ADPβS-induced vasodepressor response |
Experimental Protocols
In Vivo Ferric Chloride-Induced Arterial Thrombosis Model in Mice
This protocol details a widely used method to induce arterial thrombosis and assess the efficacy of antithrombotic agents like this compound.[1][2][3][4][5][6]
Materials:
-
This compound
-
Vehicle (e.g., saline, DMSO)
-
Male C57BL/6 mice (8-12 weeks old)
-
Anesthetic (e.g., ketamine/xylazine cocktail, intraperitoneal injection)
-
Ferric chloride (FeCl3) solution (e.g., 5-10% in distilled water)
-
Filter paper strips (1x2 mm)
-
Doppler flow probe
-
Surgical instruments (forceps, scissors, vessel clamps)
-
Dissecting microscope
Procedure:
-
Animal Preparation: Anesthetize the mouse via intraperitoneal injection of the anesthetic cocktail. Ensure a surgical plane of anesthesia is reached by checking for the absence of a pedal withdrawal reflex. Place the mouse in a supine position on a heating pad to maintain body temperature.
-
Surgical Exposure: Make a midline cervical incision to expose the left common carotid artery. Carefully dissect the artery from the surrounding tissues and the vagus nerve.
-
Baseline Blood Flow: Place a Doppler flow probe around the carotid artery to measure baseline blood flow.
-
This compound Administration: Administer this compound or vehicle via the desired route (e.g., intraperitoneal injection 30 minutes prior to injury, or intravenous injection via the tail vein 5-10 minutes prior). Dosages should be determined based on pilot studies, but a starting point for intraperitoneal administration in mice could be in the range of 1-10 mg/kg.
-
Induction of Thrombosis: Saturate a small piece of filter paper with the FeCl3 solution and apply it to the adventitial surface of the exposed carotid artery for 3 minutes.
-
Monitoring Thrombus Formation: After removing the filter paper, continuously monitor the blood flow using the Doppler probe until complete occlusion occurs (cessation of blood flow) or for a predetermined observation period (e.g., 30 minutes).
-
Data Analysis: Record the time to vessel occlusion. Compare the occlusion times between the this compound-treated group and the vehicle-treated group. A significant prolongation or prevention of occlusion in the treated group indicates an antithrombotic effect.
In Vivo Myocardial Ischemia-Reperfusion Injury Model in Rats
This protocol describes the induction of myocardial ischemia-reperfusion (I/R) injury to evaluate the cardioprotective effects of this compound.[7][8][9][10][11]
Materials:
-
This compound
-
Vehicle
-
Male Sprague-Dawley or Wistar rats (250-300g)
-
Anesthetic (e.g., sodium pentobarbital, intraperitoneal injection)
-
Ventilator
-
Surgical instruments (thoracic retractor, forceps, needle holder)
-
Suture (e.g., 6-0 silk)
-
Electrocardiogram (ECG) monitor
-
Triphenyltetrazolium chloride (TTC) stain
-
Formalin
Procedure:
-
Animal Preparation: Anesthetize the rat, intubate, and connect to a small animal ventilator. Monitor ECG throughout the procedure.
-
Thoracotomy: Perform a left thoracotomy to expose the heart.
-
Coronary Artery Ligation: Identify the left anterior descending (LAD) coronary artery and ligate it with a silk suture. Successful ligation is confirmed by ST-segment elevation on the ECG and blanching of the myocardium.
-
This compound Administration: Administer this compound or vehicle intravenously (e.g., via the femoral vein) at a predetermined time point (e.g., 15 minutes before reperfusion). A potential starting dose for intravenous administration in rats could be in the range of 0.1-1 mg/kg.
-
Reperfusion: After a period of ischemia (e.g., 30-45 minutes), release the ligature to allow for reperfusion of the coronary artery.
-
Observation: Allow reperfusion for a set duration (e.g., 2-24 hours).
-
Infarct Size Measurement: At the end of the reperfusion period, euthanize the rat and excise the heart.
-
Slice the ventricles transversely and incubate the slices in TTC stain. TTC stains viable myocardium red, while the infarcted tissue remains pale.
-
Photograph the stained heart slices and quantify the area of infarction as a percentage of the total ventricular area using image analysis software.
-
Data Analysis: Compare the infarct size between the this compound-treated and vehicle-treated groups. A significant reduction in infarct size in the treated group indicates a cardioprotective effect.
Signaling Pathways
This compound's mechanism of action is centered on the P2Y1 receptor signaling pathway, which is present in various cardiovascular cells.
P2Y1 Receptor Signaling in Vascular Endothelial and Smooth Muscle Cells
In endothelial cells, activation of the P2Y1 receptor by ADP leads to the production of nitric oxide (NO) via endothelial nitric oxide synthase (eNOS), contributing to vasodilation. In vascular smooth muscle cells, P2Y1 receptor activation is linked to proliferation and migration, processes involved in vascular remodeling.
Conclusion
This compound is an indispensable tool for elucidating the complex role of the P2Y1 receptor in cardiovascular health and disease. Its high selectivity allows for precise investigation of this specific signaling pathway. The protocols and data presented herein provide a foundation for researchers to design and execute robust experiments to further our understanding of P2Y1-mediated cardiovascular effects and to explore its potential as a therapeutic target. As with any pharmacological agent, careful dose-response studies are recommended to determine the optimal concentration for specific experimental models and applications.
References
- 1. Ferric chloride-induced arterial thrombosis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ferric Chloride-Induced Arterial Thrombosis in a Murine Model: Measurement of Occlusion and Sample Collection for Electron Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An optimized murine model of ferric chloride-induced arterial thrombosis for thrombosis research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ferric Chloride-induced Murine Thrombosis Models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ferric Chloride-Induced Arterial Thrombosis and Sample Collection for 3D Electron Microscopy Analysis [jove.com]
- 6. Ferric Chloride-induced Thrombosis Mouse Model on Carotid Artery and Mesentery Vessel - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Establishment of a rat model of myocardial infarction with a high survival rate: A suitable model for evaluation of efficacy of stem cell therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Acute Myocardial Infarction in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Novel protocol to establish the myocardial infarction model in rats using a combination of medetomidine-midazolam-butorphanol (MMB) and atipamezole - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Novel Experimental Rat Model for the In Vivo Assessment of Myocardial Ischemia Based on Single Photon Emission Computed Tomography - PMC [pmc.ncbi.nlm.nih.gov]
Application of MRS 2500 in Cardiovascular Research: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
MRS 2500 is a potent and highly selective antagonist of the P2Y1 purinergic receptor. This receptor, activated by adenosine diphosphate (ADP), plays a critical role in a variety of cardiovascular processes, including platelet aggregation, vascular tone regulation, and inflammatory responses. Consequently, this compound has emerged as a valuable pharmacological tool for investigating the physiological and pathophysiological roles of the P2Y1 receptor in the cardiovascular system. These application notes provide an overview of the key applications of this compound in cardiovascular research, complete with detailed experimental protocols and a summary of its quantitative effects.
Mechanism of Action
This compound exerts its effects by competitively blocking the binding of ADP to the P2Y1 receptor, a Gq-protein coupled receptor. Inhibition of this receptor prevents the activation of phospholipase C (PLC), thereby blocking the downstream signaling cascade that includes inositol trisphosphate (IP3) generation, intracellular calcium mobilization, and the activation of protein kinase C (PKC). This blockade ultimately leads to the inhibition of platelet shape change and aggregation, as well as modulation of vascular smooth muscle cell and endothelial cell function.
Key Applications in Cardiovascular Research
The primary applications of this compound in cardiovascular research include:
-
Inhibition of Platelet Aggregation and Thrombosis: As a potent antiplatelet agent, this compound is extensively used to study the mechanisms of thrombus formation and to evaluate the therapeutic potential of P2Y1 receptor antagonism in thrombotic disorders.
-
Modulation of Vascular Tone and Blood Pressure: this compound is utilized to investigate the role of the P2Y1 receptor in regulating blood pressure and vascular resistance.
-
Investigation of Myocardial Ischemia-Reperfusion Injury: The compound is employed to explore the involvement of the P2Y1 receptor in the inflammatory and thrombotic processes associated with myocardial damage following ischemia and reperfusion.
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound in various cardiovascular models.
| Application | Animal Model | This compound Dosage | Effect | Reference |
| Arterial Thrombosis | Cynomolgus Monkey | 0.09 mg/kg + 0.14 mg/kg/h IV | 57% reduction in thrombus weight | |
| Arterial Thrombosis | Cynomolgus Monkey | 0.45 mg/kg + 0.68 mg/kg/h IV | 88% reduction in thrombus weight | |
| Bleeding Time | Cynomolgus Monkey | 0.09 mg/kg + 0.14 mg/kg/h IV | 2.1-fold increase in kidney bleeding time | |
| Bleeding Time | Cynomolgus Monkey | 0.45 mg/kg + 0.68 mg/kg/h IV | 4.9-fold increase in kidney bleeding time | |
| Blood Pressure | Rat | 100 µg/kg IV | Marked blockade of ADPβS-induced vasodepressor response | |
| Blood Pressure | Rat | 300 µg/kg IV | Complete abolition of ADPβS-induced vasodepressor response |
Experimental Protocols
In Vivo Ferric Chloride-Induced Arterial Thrombosis Model in Mice
This protocol details a widely used method to induce arterial thrombosis and assess the efficacy of antithrombotic agents like this compound.[1][2][3][4][5][6]
Materials:
-
This compound
-
Vehicle (e.g., saline, DMSO)
-
Male C57BL/6 mice (8-12 weeks old)
-
Anesthetic (e.g., ketamine/xylazine cocktail, intraperitoneal injection)
-
Ferric chloride (FeCl3) solution (e.g., 5-10% in distilled water)
-
Filter paper strips (1x2 mm)
-
Doppler flow probe
-
Surgical instruments (forceps, scissors, vessel clamps)
-
Dissecting microscope
Procedure:
-
Animal Preparation: Anesthetize the mouse via intraperitoneal injection of the anesthetic cocktail. Ensure a surgical plane of anesthesia is reached by checking for the absence of a pedal withdrawal reflex. Place the mouse in a supine position on a heating pad to maintain body temperature.
-
Surgical Exposure: Make a midline cervical incision to expose the left common carotid artery. Carefully dissect the artery from the surrounding tissues and the vagus nerve.
-
Baseline Blood Flow: Place a Doppler flow probe around the carotid artery to measure baseline blood flow.
-
This compound Administration: Administer this compound or vehicle via the desired route (e.g., intraperitoneal injection 30 minutes prior to injury, or intravenous injection via the tail vein 5-10 minutes prior). Dosages should be determined based on pilot studies, but a starting point for intraperitoneal administration in mice could be in the range of 1-10 mg/kg.
-
Induction of Thrombosis: Saturate a small piece of filter paper with the FeCl3 solution and apply it to the adventitial surface of the exposed carotid artery for 3 minutes.
-
Monitoring Thrombus Formation: After removing the filter paper, continuously monitor the blood flow using the Doppler probe until complete occlusion occurs (cessation of blood flow) or for a predetermined observation period (e.g., 30 minutes).
-
Data Analysis: Record the time to vessel occlusion. Compare the occlusion times between the this compound-treated group and the vehicle-treated group. A significant prolongation or prevention of occlusion in the treated group indicates an antithrombotic effect.
In Vivo Myocardial Ischemia-Reperfusion Injury Model in Rats
This protocol describes the induction of myocardial ischemia-reperfusion (I/R) injury to evaluate the cardioprotective effects of this compound.[7][8][9][10][11]
Materials:
-
This compound
-
Vehicle
-
Male Sprague-Dawley or Wistar rats (250-300g)
-
Anesthetic (e.g., sodium pentobarbital, intraperitoneal injection)
-
Ventilator
-
Surgical instruments (thoracic retractor, forceps, needle holder)
-
Suture (e.g., 6-0 silk)
-
Electrocardiogram (ECG) monitor
-
Triphenyltetrazolium chloride (TTC) stain
-
Formalin
Procedure:
-
Animal Preparation: Anesthetize the rat, intubate, and connect to a small animal ventilator. Monitor ECG throughout the procedure.
-
Thoracotomy: Perform a left thoracotomy to expose the heart.
-
Coronary Artery Ligation: Identify the left anterior descending (LAD) coronary artery and ligate it with a silk suture. Successful ligation is confirmed by ST-segment elevation on the ECG and blanching of the myocardium.
-
This compound Administration: Administer this compound or vehicle intravenously (e.g., via the femoral vein) at a predetermined time point (e.g., 15 minutes before reperfusion). A potential starting dose for intravenous administration in rats could be in the range of 0.1-1 mg/kg.
-
Reperfusion: After a period of ischemia (e.g., 30-45 minutes), release the ligature to allow for reperfusion of the coronary artery.
-
Observation: Allow reperfusion for a set duration (e.g., 2-24 hours).
-
Infarct Size Measurement: At the end of the reperfusion period, euthanize the rat and excise the heart.
-
Slice the ventricles transversely and incubate the slices in TTC stain. TTC stains viable myocardium red, while the infarcted tissue remains pale.
-
Photograph the stained heart slices and quantify the area of infarction as a percentage of the total ventricular area using image analysis software.
-
Data Analysis: Compare the infarct size between the this compound-treated and vehicle-treated groups. A significant reduction in infarct size in the treated group indicates a cardioprotective effect.
Signaling Pathways
This compound's mechanism of action is centered on the P2Y1 receptor signaling pathway, which is present in various cardiovascular cells.
P2Y1 Receptor Signaling in Vascular Endothelial and Smooth Muscle Cells
In endothelial cells, activation of the P2Y1 receptor by ADP leads to the production of nitric oxide (NO) via endothelial nitric oxide synthase (eNOS), contributing to vasodilation. In vascular smooth muscle cells, P2Y1 receptor activation is linked to proliferation and migration, processes involved in vascular remodeling.
Conclusion
This compound is an indispensable tool for elucidating the complex role of the P2Y1 receptor in cardiovascular health and disease. Its high selectivity allows for precise investigation of this specific signaling pathway. The protocols and data presented herein provide a foundation for researchers to design and execute robust experiments to further our understanding of P2Y1-mediated cardiovascular effects and to explore its potential as a therapeutic target. As with any pharmacological agent, careful dose-response studies are recommended to determine the optimal concentration for specific experimental models and applications.
References
- 1. Ferric chloride-induced arterial thrombosis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ferric Chloride-Induced Arterial Thrombosis in a Murine Model: Measurement of Occlusion and Sample Collection for Electron Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An optimized murine model of ferric chloride-induced arterial thrombosis for thrombosis research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ferric Chloride-induced Murine Thrombosis Models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ferric Chloride-Induced Arterial Thrombosis and Sample Collection for 3D Electron Microscopy Analysis [jove.com]
- 6. Ferric Chloride-induced Thrombosis Mouse Model on Carotid Artery and Mesentery Vessel - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Establishment of a rat model of myocardial infarction with a high survival rate: A suitable model for evaluation of efficacy of stem cell therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Acute Myocardial Infarction in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Novel protocol to establish the myocardial infarction model in rats using a combination of medetomidine-midazolam-butorphanol (MMB) and atipamezole - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Novel Experimental Rat Model for the In Vivo Assessment of Myocardial Ischemia Based on Single Photon Emission Computed Tomography - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Using MRS 2500 to Study Neuroinflammation
Audience: Researchers, scientists, and drug development professionals.
Introduction Neuroinflammation is a critical component in the pathogenesis of various neurological disorders, including neurodegenerative diseases, stroke, and traumatic brain injury (TBI).[1][2] It involves the activation of glial cells, primarily microglia and astrocytes, which release a variety of inflammatory mediators such as cytokines, chemokines, and reactive oxygen species.[3] Purinergic signaling, mediated by extracellular nucleotides like ATP and ADP, plays a significant role in modulating these inflammatory responses.[4] The P2Y1 receptor (P2Y1R), a G-protein coupled receptor activated by ADP, is highly expressed on astrocytes and microglia and has emerged as a key player in neuroinflammatory processes.[4][5][6] Activation of P2Y1R can lead to astrocytic hyperactivity, increased intracellular calcium, and the release of glutamate and pro-inflammatory cytokines, contributing to excitotoxicity and neuronal damage.[5][7][8][9]
MRS 2500 is a potent and selective antagonist of the P2Y1 receptor.[10][11] By blocking the binding of ADP to P2Y1R, this compound serves as a valuable pharmacological tool to investigate the role of this receptor in neuroinflammation and as a potential therapeutic agent to mitigate its detrimental effects.[7][8][12] This application note provides detailed protocols for using this compound in both in vitro and in vivo models of neuroinflammation.
Mechanism of Action
This compound is a competitive antagonist that occupies the nucleotide binding pocket of the P2Y1 receptor.[10][12] This prevents the binding of the endogenous agonist ADP. The binding of this compound stabilizes the receptor in an inactive conformation, preventing the Gq protein-mediated downstream signaling cascade.[10][12] This cascade normally involves the activation of Phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG).[4] IP3 triggers the release of calcium (Ca2+) from intracellular stores, a key event in glial activation and the subsequent release of gliotransmitters and inflammatory mediators.[4][5] By inhibiting this initial step, this compound effectively blocks the pro-inflammatory consequences of P2Y1R activation.
References
- 1. criver.com [criver.com]
- 2. Modelling Neuroinflammation In Vitro: A Tool to Test the Potential Neuroprotective Effect of Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cellectricon.com [cellectricon.com]
- 4. Roles of P2 receptors in glial cells: focus on astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. P2Y1 receptor in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. P2Y1 Receptor as a Catalyst of Brain Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Supportive or detrimental roles of P2Y receptors in brain pathology?—The two faces of P2Y receptors in stroke and neurodegeneration detected in neural cell and in animal model studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. P2Y1 receptor-evoked glutamate exocytosis from astrocytes: control by tumor necrosis factor-alpha and prostaglandins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Two disparate ligand binding sites in the human P2Y1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. P2Y1 receptors mediate inhibitory neuromuscular transmission in the rat colon - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Molecular Mechanism of P2Y1 Receptor Activation - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Using MRS 2500 to Study Neuroinflammation
Audience: Researchers, scientists, and drug development professionals.
Introduction Neuroinflammation is a critical component in the pathogenesis of various neurological disorders, including neurodegenerative diseases, stroke, and traumatic brain injury (TBI).[1][2] It involves the activation of glial cells, primarily microglia and astrocytes, which release a variety of inflammatory mediators such as cytokines, chemokines, and reactive oxygen species.[3] Purinergic signaling, mediated by extracellular nucleotides like ATP and ADP, plays a significant role in modulating these inflammatory responses.[4] The P2Y1 receptor (P2Y1R), a G-protein coupled receptor activated by ADP, is highly expressed on astrocytes and microglia and has emerged as a key player in neuroinflammatory processes.[4][5][6] Activation of P2Y1R can lead to astrocytic hyperactivity, increased intracellular calcium, and the release of glutamate and pro-inflammatory cytokines, contributing to excitotoxicity and neuronal damage.[5][7][8][9]
MRS 2500 is a potent and selective antagonist of the P2Y1 receptor.[10][11] By blocking the binding of ADP to P2Y1R, this compound serves as a valuable pharmacological tool to investigate the role of this receptor in neuroinflammation and as a potential therapeutic agent to mitigate its detrimental effects.[7][8][12] This application note provides detailed protocols for using this compound in both in vitro and in vivo models of neuroinflammation.
Mechanism of Action
This compound is a competitive antagonist that occupies the nucleotide binding pocket of the P2Y1 receptor.[10][12] This prevents the binding of the endogenous agonist ADP. The binding of this compound stabilizes the receptor in an inactive conformation, preventing the Gq protein-mediated downstream signaling cascade.[10][12] This cascade normally involves the activation of Phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG).[4] IP3 triggers the release of calcium (Ca2+) from intracellular stores, a key event in glial activation and the subsequent release of gliotransmitters and inflammatory mediators.[4][5] By inhibiting this initial step, this compound effectively blocks the pro-inflammatory consequences of P2Y1R activation.
References
- 1. criver.com [criver.com]
- 2. Modelling Neuroinflammation In Vitro: A Tool to Test the Potential Neuroprotective Effect of Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cellectricon.com [cellectricon.com]
- 4. Roles of P2 receptors in glial cells: focus on astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. P2Y1 receptor in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. P2Y1 Receptor as a Catalyst of Brain Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Supportive or detrimental roles of P2Y receptors in brain pathology?—The two faces of P2Y receptors in stroke and neurodegeneration detected in neural cell and in animal model studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. P2Y1 receptor-evoked glutamate exocytosis from astrocytes: control by tumor necrosis factor-alpha and prostaglandins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Two disparate ligand binding sites in the human P2Y1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. P2Y1 receptors mediate inhibitory neuromuscular transmission in the rat colon - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Molecular Mechanism of P2Y1 Receptor Activation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Studies of MRS 2500
For Researchers, Scientists, and Drug Development Professionals
Introduction
MRS 2500 is a potent and highly selective competitive antagonist of the P2Y1 purinergic receptor.[1] The P2Y1 receptor, activated by adenosine diphosphate (ADP), plays a critical role in the initial stages of platelet activation and aggregation, making it a key target for antithrombotic therapies.[2][3] In vivo studies are essential to evaluate the efficacy and safety of P2Y1 receptor antagonists like this compound. These application notes provide detailed protocols for two established in vivo thrombosis models: the electrolytic-mediated arterial thrombosis (ECAT) model in non-human primates and the laser-induced thrombosis model in mice.
Mechanism of Action: P2Y1 Receptor Antagonism
The P2Y1 receptor is a Gq-protein coupled receptor (GPCR).[3] Upon binding of its endogenous ligand ADP, the receptor activates Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium (Ca2+), while DAG activates Protein Kinase C (PKC). This signaling cascade leads to platelet shape change and initiates platelet aggregation.[3] this compound competitively binds to the P2Y1 receptor, blocking the binding of ADP and thereby inhibiting this signaling pathway and subsequent platelet response.[4]
Quantitative Data Summary
The following tables summarize the quantitative data from in vivo studies evaluating the antithrombotic efficacy of this compound.
Table 1: Efficacy of this compound in the Cynomolgus Monkey Electrolytic-Mediated Arterial Thrombosis (ECAT) Model
| Dose (IV Bolus + Infusion) | Thrombus Weight Reduction (%) | Bleeding Time Increase (fold) | Reference |
| 0.09 mg/kg + 0.14 mg/kg/h | 57 ± 1 | 2.1 ± 0.3 | [5][6] |
| 0.45 mg/kg + 0.68 mg/kg/h | 88 ± 1 | 4.9 ± 0.6 | [5][6] |
Table 2: Efficacy of this compound in the Mouse Laser-Induced Thrombosis Model
| Dose (IV) | Inhibition of Thrombus Formation (%) | Reference |
| 0.01 mg/kg | 37 | [7] |
| 0.1 mg/kg | 69.5 | [7] |
| 0.25 mg/kg | 67 | [7] |
| 0.5 mg/kg | 69.5 | [7] |
| 1 mg/kg | 69.5 | [7] |
| 2 mg/kg | 86.5 | [7] |
Experimental Protocols
Protocol 1: Electrolytic-Mediated Arterial Thrombosis (ECAT) in Cynomolgus Monkeys
This protocol describes the induction of arterial thrombosis in the carotid artery of cynomolgus monkeys using an electrolytic injury model.
Materials:
-
This compound
-
Vehicle (e.g., sterile saline)
-
Anesthetic (e.g., Zoletil 50)[8]
-
Surgical instruments for vascular surgery
-
Platinum hook electrode[9]
-
DC power source
-
Flow probe and meter
-
Microbalance for thrombus weight measurement[1]
Experimental Workflow:
Procedure:
-
Animal Preparation: Fast cynomolgus monkeys overnight before the experiment. Anesthetize the animals using an appropriate anesthetic agent (e.g., 5 mg/kg Zoletil 50, intramuscularly).[8] Maintain anesthesia throughout the procedure.
-
Surgical Procedure:
-
Place the monkey in a supine position.
-
Make a midline incision in the neck to expose the carotid artery.[8]
-
Carefully dissect the artery from the surrounding tissue.
-
Place a flow probe around the artery to monitor blood flow.
-
-
Drug Administration: Administer this compound or vehicle intravenously as a bolus followed by a continuous infusion.[5][6]
-
Thrombosis Induction:
-
Monitoring and Endpoint Measurement:
Protocol 2: Laser-Induced Thrombosis in Mice
This protocol details the induction of thrombosis in the ear or cremaster muscle vasculature of mice using a laser-induced injury model.
Materials:
-
This compound
-
Vehicle (e.g., sterile saline)
-
Anesthetic (e.g., ketamine/xylazine mixture)
-
Microscope with a laser unit (e.g., argon-ion laser)[10]
-
(Optional) Photosensitizing agent (e.g., Rose Bengal)[10]
-
Fluorescently labeled antibodies against platelets (e.g., anti-CD41) and fibrin for visualization.
-
Intravital microscopy setup.
Experimental Workflow:
Procedure:
-
Animal Preparation: Anesthetize the mouse using a suitable anesthetic cocktail (e.g., ketamine/xylazine).
-
Surgical Preparation (Cremaster Muscle):
-
Make a small incision in the scrotum to exteriorize the cremaster muscle.
-
Suture the tissue to a custom stage for microscopic observation.
-
Continuously superfuse the tissue with warm saline.
-
-
Drug Administration: Administer this compound or vehicle intravenously via the tail vein.[11]
-
(Optional) Photosensitizer Administration: If using a photochemical injury model, administer a photosensitizing agent like Rose Bengal intravenously.[10]
-
Laser-Induced Injury:
-
Position the mouse on the microscope stage.
-
Identify a target arteriole or venule.
-
Focus the laser beam onto the vessel wall to induce injury. The laser parameters (power, duration) should be optimized to create a reproducible injury.[10]
-
-
Intravital Microscopy and Quantification:
-
Administer fluorescently labeled antibodies to visualize platelets and fibrin.
-
Record the process of thrombus formation using a camera attached to the microscope.
-
Analyze the images to quantify thrombus size and stability over time.
-
Vehicle Preparation for In Vivo Administration
This compound tetraammonium salt is soluble in water.[1] For intravenous administration, dissolve this compound in sterile, pyrogen-free saline to the desired concentration immediately before use.
Pharmacokinetics and Toxicity
Limited publicly available data exists on the detailed pharmacokinetic and toxicity profile of this compound. Preclinical studies have shown it to be a stable antagonist with in vivo efficacy.[11] However, comprehensive studies on its absorption, distribution, metabolism, excretion (ADME), and long-term toxicity are not widely reported in the literature. Researchers should conduct appropriate pharmacokinetic and toxicity assessments as part of their drug development program.
Conclusion
The in vivo models described provide robust platforms for evaluating the antithrombotic potential of this compound. The electrolytic-mediated arterial thrombosis model in non-human primates offers a translationally relevant model, while the laser-induced thrombosis model in mice allows for high-throughput screening and mechanistic studies using genetically modified animals. Careful adherence to these detailed protocols will enable researchers to generate reliable and reproducible data to advance the understanding and development of P2Y1 receptor antagonists for the prevention and treatment of thrombotic diseases.
References
- 1. Thrombus weight as a measure of hypercoagulability induced by drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 3. P2Y1 receptor signaling is controlled by interaction with the PDZ scaffold NHERF-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Molecular Mechanism of P2Y1 Receptor Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Injury measurements improve interpretation of thrombus formation data in the cremaster arteriole laser-induced injury model of thrombosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Characterization of Ferric Chloride-Induced Arterial Thrombosis Model of Mice and the Role of Red Blood Cells in Thrombosis Acceleration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ferric Chloride-induced Murine Thrombosis Models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A cynomolgus monkey model of carotid atherosclerosis induced by puncturing and scratching of the carotid artery combined with a high-fat diet - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ahajournals.org [ahajournals.org]
- 10. Laser-Induced Noninvasive Vascular Injury Models in Mice Generate Platelet- and Coagulation-Dependent Thrombi - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vivo Studies of MRS 2500
For Researchers, Scientists, and Drug Development Professionals
Introduction
MRS 2500 is a potent and highly selective competitive antagonist of the P2Y1 purinergic receptor.[1] The P2Y1 receptor, activated by adenosine diphosphate (ADP), plays a critical role in the initial stages of platelet activation and aggregation, making it a key target for antithrombotic therapies.[2][3] In vivo studies are essential to evaluate the efficacy and safety of P2Y1 receptor antagonists like this compound. These application notes provide detailed protocols for two established in vivo thrombosis models: the electrolytic-mediated arterial thrombosis (ECAT) model in non-human primates and the laser-induced thrombosis model in mice.
Mechanism of Action: P2Y1 Receptor Antagonism
The P2Y1 receptor is a Gq-protein coupled receptor (GPCR).[3] Upon binding of its endogenous ligand ADP, the receptor activates Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium (Ca2+), while DAG activates Protein Kinase C (PKC). This signaling cascade leads to platelet shape change and initiates platelet aggregation.[3] this compound competitively binds to the P2Y1 receptor, blocking the binding of ADP and thereby inhibiting this signaling pathway and subsequent platelet response.[4]
Quantitative Data Summary
The following tables summarize the quantitative data from in vivo studies evaluating the antithrombotic efficacy of this compound.
Table 1: Efficacy of this compound in the Cynomolgus Monkey Electrolytic-Mediated Arterial Thrombosis (ECAT) Model
| Dose (IV Bolus + Infusion) | Thrombus Weight Reduction (%) | Bleeding Time Increase (fold) | Reference |
| 0.09 mg/kg + 0.14 mg/kg/h | 57 ± 1 | 2.1 ± 0.3 | [5][6] |
| 0.45 mg/kg + 0.68 mg/kg/h | 88 ± 1 | 4.9 ± 0.6 | [5][6] |
Table 2: Efficacy of this compound in the Mouse Laser-Induced Thrombosis Model
| Dose (IV) | Inhibition of Thrombus Formation (%) | Reference |
| 0.01 mg/kg | 37 | [7] |
| 0.1 mg/kg | 69.5 | [7] |
| 0.25 mg/kg | 67 | [7] |
| 0.5 mg/kg | 69.5 | [7] |
| 1 mg/kg | 69.5 | [7] |
| 2 mg/kg | 86.5 | [7] |
Experimental Protocols
Protocol 1: Electrolytic-Mediated Arterial Thrombosis (ECAT) in Cynomolgus Monkeys
This protocol describes the induction of arterial thrombosis in the carotid artery of cynomolgus monkeys using an electrolytic injury model.
Materials:
-
This compound
-
Vehicle (e.g., sterile saline)
-
Anesthetic (e.g., Zoletil 50)[8]
-
Surgical instruments for vascular surgery
-
Platinum hook electrode[9]
-
DC power source
-
Flow probe and meter
-
Microbalance for thrombus weight measurement[1]
Experimental Workflow:
Procedure:
-
Animal Preparation: Fast cynomolgus monkeys overnight before the experiment. Anesthetize the animals using an appropriate anesthetic agent (e.g., 5 mg/kg Zoletil 50, intramuscularly).[8] Maintain anesthesia throughout the procedure.
-
Surgical Procedure:
-
Place the monkey in a supine position.
-
Make a midline incision in the neck to expose the carotid artery.[8]
-
Carefully dissect the artery from the surrounding tissue.
-
Place a flow probe around the artery to monitor blood flow.
-
-
Drug Administration: Administer this compound or vehicle intravenously as a bolus followed by a continuous infusion.[5][6]
-
Thrombosis Induction:
-
Monitoring and Endpoint Measurement:
Protocol 2: Laser-Induced Thrombosis in Mice
This protocol details the induction of thrombosis in the ear or cremaster muscle vasculature of mice using a laser-induced injury model.
Materials:
-
This compound
-
Vehicle (e.g., sterile saline)
-
Anesthetic (e.g., ketamine/xylazine mixture)
-
Microscope with a laser unit (e.g., argon-ion laser)[10]
-
(Optional) Photosensitizing agent (e.g., Rose Bengal)[10]
-
Fluorescently labeled antibodies against platelets (e.g., anti-CD41) and fibrin for visualization.
-
Intravital microscopy setup.
Experimental Workflow:
Procedure:
-
Animal Preparation: Anesthetize the mouse using a suitable anesthetic cocktail (e.g., ketamine/xylazine).
-
Surgical Preparation (Cremaster Muscle):
-
Make a small incision in the scrotum to exteriorize the cremaster muscle.
-
Suture the tissue to a custom stage for microscopic observation.
-
Continuously superfuse the tissue with warm saline.
-
-
Drug Administration: Administer this compound or vehicle intravenously via the tail vein.[11]
-
(Optional) Photosensitizer Administration: If using a photochemical injury model, administer a photosensitizing agent like Rose Bengal intravenously.[10]
-
Laser-Induced Injury:
-
Position the mouse on the microscope stage.
-
Identify a target arteriole or venule.
-
Focus the laser beam onto the vessel wall to induce injury. The laser parameters (power, duration) should be optimized to create a reproducible injury.[10]
-
-
Intravital Microscopy and Quantification:
-
Administer fluorescently labeled antibodies to visualize platelets and fibrin.
-
Record the process of thrombus formation using a camera attached to the microscope.
-
Analyze the images to quantify thrombus size and stability over time.
-
Vehicle Preparation for In Vivo Administration
This compound tetraammonium salt is soluble in water.[1] For intravenous administration, dissolve this compound in sterile, pyrogen-free saline to the desired concentration immediately before use.
Pharmacokinetics and Toxicity
Limited publicly available data exists on the detailed pharmacokinetic and toxicity profile of this compound. Preclinical studies have shown it to be a stable antagonist with in vivo efficacy.[11] However, comprehensive studies on its absorption, distribution, metabolism, excretion (ADME), and long-term toxicity are not widely reported in the literature. Researchers should conduct appropriate pharmacokinetic and toxicity assessments as part of their drug development program.
Conclusion
The in vivo models described provide robust platforms for evaluating the antithrombotic potential of this compound. The electrolytic-mediated arterial thrombosis model in non-human primates offers a translationally relevant model, while the laser-induced thrombosis model in mice allows for high-throughput screening and mechanistic studies using genetically modified animals. Careful adherence to these detailed protocols will enable researchers to generate reliable and reproducible data to advance the understanding and development of P2Y1 receptor antagonists for the prevention and treatment of thrombotic diseases.
References
- 1. Thrombus weight as a measure of hypercoagulability induced by drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 3. P2Y1 receptor signaling is controlled by interaction with the PDZ scaffold NHERF-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Molecular Mechanism of P2Y1 Receptor Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Injury measurements improve interpretation of thrombus formation data in the cremaster arteriole laser-induced injury model of thrombosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Characterization of Ferric Chloride-Induced Arterial Thrombosis Model of Mice and the Role of Red Blood Cells in Thrombosis Acceleration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ferric Chloride-induced Murine Thrombosis Models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A cynomolgus monkey model of carotid atherosclerosis induced by puncturing and scratching of the carotid artery combined with a high-fat diet - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ahajournals.org [ahajournals.org]
- 10. Laser-Induced Noninvasive Vascular Injury Models in Mice Generate Platelet- and Coagulation-Dependent Thrombi - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for MRS 2500 in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of MRS 2500, a potent and selective P2Y1 receptor antagonist, in preclinical animal research. The information compiled herein is intended to facilitate the design and execution of in vivo studies investigating the therapeutic potential of P2Y1 receptor modulation in various disease models.
Overview of this compound
This compound is a highly potent and selective antagonist of the P2Y1 purinergic receptor, with a Ki of 0.78 nM. It is a derivative of adenosine and acts as a competitive antagonist at the P2Y1 receptor, which is a Gq-coupled receptor involved in various physiological processes, most notably platelet aggregation. By blocking the P2Y1 receptor, this compound effectively inhibits ADP-induced platelet activation and subsequent thrombus formation, making it a valuable tool for thrombosis research.[1][2][3]
Chemical Properties:
| Property | Value |
| Chemical Name | 2-Iodo-N6-methyl-(N)-methanocarba-2'-deoxyadenosine-3',5'-bisphosphate |
| Molecular Formula | C17H21IN5O9P2 (for free acid) |
| Molecular Weight | 629.29 g/mol (as tetraammonium salt) |
| Appearance | White to off-white solid |
| Purity | Typically ≥95% |
Dosage and Administration in Animal Models
The selection of an appropriate dosage and administration route is critical for the successful implementation of in vivo studies with this compound. The following tables summarize the available data from preclinical studies.
Intravenous (IV) Administration
Intravenous administration is the most common and well-characterized route for this compound in animal studies, providing rapid and complete bioavailability.
Table 1: Intravenous Dosage of this compound in Mice
| Animal Model | Dosage Range | Study Focus | Key Findings | Reference |
| Swiss Mice | 0.01 - 4 mg/kg | Antithrombotic Activity | Dose-dependent inhibition of collagen/epinephrine-induced thromboembolism and laser-induced thrombosis. A dose of 2 mg/kg significantly reduced platelet consumption. | Hechler et al., 2006[1][2][3] |
Table 2: Intravenous Dosage of this compound in Other Species
| Animal Model | Dosage | Study Focus | Key Findings | Reference |
| Cynomolgus Monkeys | 0.09 mg/kg bolus + 0.14 mg/kg/h infusion; 0.45 mg/kg bolus + 0.68 mg/kg/h infusion | Antithrombotic Activity | Dose-dependent prevention of carotid artery thrombosis with moderate prolongation of bleeding time. | Wong et al., 2016[4][5] |
Intraperitoneal (IP) and Oral Administration
Currently, there is a lack of published data on the specific dosages of this compound for intraperitoneal or oral administration in animal models of thrombosis. Researchers wishing to use these routes will need to perform dose-finding studies to determine the effective dose range. General protocols for these administration routes are provided in Section 4.
Pharmacokinetics
Limited pharmacokinetic data for this compound is available in the public domain. The high polarity of bisphosphate compounds like this compound suggests that oral bioavailability is likely to be low.
Table 3: Known Pharmacokinetic Parameters of this compound
| Parameter | Species | Value | Route of Administration | Reference |
| In vivo stability | Mice | Inhibited ex vivo platelet aggregation for at least 60 minutes after a 2 mg/kg IV dose. | Intravenous | Hechler et al., 2006[1] |
Further pharmacokinetic studies are required to fully characterize the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.
Experimental Protocols
The following are detailed protocols for the preparation and administration of this compound, as well as a common in vivo model for assessing its antithrombotic efficacy.
Preparation of this compound for In Vivo Administration
Materials:
-
This compound tetraammonium salt
-
Sterile Phosphate Buffered Saline (PBS), pH 7.4
-
Sterile, pyrogen-free water for injection
-
Vortex mixer
-
Sterile filters (0.22 µm)
-
Sterile vials
Protocol:
-
Reconstitution: Allow the this compound vial to equilibrate to room temperature before opening.
-
Solubilization: Reconstitute the this compound powder in sterile PBS or sterile water to a desired stock concentration. For example, to prepare a 1 mg/mL stock solution, dissolve 1 mg of this compound in 1 mL of sterile PBS.
-
Vortexing: Gently vortex the solution until the powder is completely dissolved.
-
Sterilization: Filter the solution through a 0.22 µm sterile filter into a sterile vial.
-
Storage and Stability: It is highly recommended to prepare solutions of this compound fresh for each experiment. While specific stability data in PBS is not extensively published, purine analogs can be susceptible to degradation in aqueous solutions. For short-term storage, keep the solution at 4°C. For longer-term storage, aliquots can be stored at -20°C or -80°C, but freeze-thaw cycles should be avoided. A pilot stability study under your specific storage conditions is recommended.
Administration Protocols
Materials:
-
Prepared this compound solution
-
Mouse restrainer
-
Heat lamp (optional, for tail vein dilation)
-
Sterile insulin syringes (e.g., 29-31 gauge)
Protocol:
-
Accurately weigh the mouse to determine the correct injection volume.
-
Place the mouse in a suitable restrainer.
-
If necessary, warm the mouse's tail under a heat lamp for a few minutes to dilate the lateral tail veins.
-
Swab the tail with 70% ethanol.
-
Load the syringe with the appropriate volume of this compound solution, ensuring no air bubbles are present.
-
Insert the needle into one of the lateral tail veins at a shallow angle.
-
Slowly inject the solution. If swelling occurs, the needle is not in the vein; withdraw and re-insert.
-
Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.
-
Return the mouse to its cage and monitor for any adverse reactions.
Materials:
-
Prepared this compound solution
-
Sterile syringes with a 25-27 gauge needle
Protocol:
-
Accurately weigh the mouse to determine the correct injection volume.
-
Restrain the mouse by scruffing the neck and securing the tail.
-
Tilt the mouse's head downwards at a slight angle.
-
Insert the needle into the lower right quadrant of the abdomen at a 30-45 degree angle to avoid puncturing the bladder or cecum.
-
Aspirate briefly to ensure no fluid or blood is drawn back.
-
Inject the solution smoothly.
-
Withdraw the needle and return the mouse to its cage. Monitor for any signs of distress.
Materials:
-
Prepared this compound solution
-
Flexible or rigid oral gavage needle (20-22 gauge for adult mice)
-
Syringe
Protocol:
-
Accurately weigh the mouse to determine the correct gavage volume.
-
Measure the gavage needle from the corner of the mouse's mouth to the last rib to ensure proper insertion depth.
-
Restrain the mouse securely.
-
Gently insert the gavage needle into the diastema (gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus.
-
The needle should pass smoothly without resistance. If resistance is met, withdraw and reposition.
-
Once the needle is in the esophagus, administer the solution slowly.
-
Withdraw the needle gently and return the mouse to its cage. Monitor for any signs of respiratory distress.
In Vivo Antithrombotic Assay (Collagen/Epinephrine Challenge in Mice)
This model induces acute systemic thromboembolism and is a common method to evaluate the efficacy of antithrombotic agents.
Materials:
-
This compound solution
-
Collagen (e.g., type I from equine tendon)
-
Epinephrine bitartrate
-
Sterile saline
-
Mice (e.g., Swiss Webster)
Protocol:
-
Prepare a thrombogenic challenge solution of collagen and epinephrine in sterile saline. A commonly used concentration is 0.15 mg/kg collagen and 60 µg/kg epinephrine.[3]
-
Administer this compound or vehicle control (e.g., PBS) via the desired route (e.g., IV injection 30 seconds before the challenge).[3]
-
Inject the collagen/epinephrine mixture intravenously via the tail vein.
-
Monitor the mice for signs of thromboembolism, such as paralysis or mortality, for a defined period (e.g., 15-30 minutes).
-
Record the time to death or the number of surviving animals in each group.
-
For a more quantitative measure, platelet counts can be determined from blood samples taken before and after the challenge to assess the degree of platelet consumption.[3]
Signaling Pathways and Experimental Workflows
P2Y1 Receptor Signaling Pathway
The P2Y1 receptor is a Gq-coupled receptor. Upon binding of its endogenous ligand, ADP, it activates phospholipase C (PLC), which in turn leads to the production of inositol triphosphate (IP3) and diacylglycerol (DAG). IP3 mobilizes intracellular calcium, while DAG activates protein kinase C (PKC). This signaling cascade ultimately results in platelet shape change and aggregation. This compound acts as a competitive antagonist, blocking ADP from binding to the P2Y1 receptor and thereby inhibiting this signaling pathway.
Caption: P2Y1 receptor signaling pathway and the inhibitory action of this compound.
Experimental Workflow for In Vivo Antithrombotic Assay
The following diagram illustrates a typical workflow for assessing the antithrombotic efficacy of this compound in a mouse model.
References
- 1. MRS2500 [2-iodo-N6-methyl-(N)-methanocarba-2'-deoxyadenosine-3',5'-bisphosphate], a potent, selective, and stable antagonist of the platelet P2Y1 receptor with strong antithrombotic activity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Redirecting [linkinghub.elsevier.com]
- 3. MRS2500 [2-Iodo-N6-methyl-(N)-methanocarba-2′-deoxyadenosine-3′,5′-bisphosphate], a Potent, Selective, and Stable Antagonist of the Platelet P2Y1 Receptor with Strong Antithrombotic Activity in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The P2Y1 receptor antagonist MRS2500 prevents carotid artery thrombosis in cynomolgus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for MRS 2500 in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of MRS 2500, a potent and selective P2Y1 receptor antagonist, in preclinical animal research. The information compiled herein is intended to facilitate the design and execution of in vivo studies investigating the therapeutic potential of P2Y1 receptor modulation in various disease models.
Overview of this compound
This compound is a highly potent and selective antagonist of the P2Y1 purinergic receptor, with a Ki of 0.78 nM. It is a derivative of adenosine and acts as a competitive antagonist at the P2Y1 receptor, which is a Gq-coupled receptor involved in various physiological processes, most notably platelet aggregation. By blocking the P2Y1 receptor, this compound effectively inhibits ADP-induced platelet activation and subsequent thrombus formation, making it a valuable tool for thrombosis research.[1][2][3]
Chemical Properties:
| Property | Value |
| Chemical Name | 2-Iodo-N6-methyl-(N)-methanocarba-2'-deoxyadenosine-3',5'-bisphosphate |
| Molecular Formula | C17H21IN5O9P2 (for free acid) |
| Molecular Weight | 629.29 g/mol (as tetraammonium salt) |
| Appearance | White to off-white solid |
| Purity | Typically ≥95% |
Dosage and Administration in Animal Models
The selection of an appropriate dosage and administration route is critical for the successful implementation of in vivo studies with this compound. The following tables summarize the available data from preclinical studies.
Intravenous (IV) Administration
Intravenous administration is the most common and well-characterized route for this compound in animal studies, providing rapid and complete bioavailability.
Table 1: Intravenous Dosage of this compound in Mice
| Animal Model | Dosage Range | Study Focus | Key Findings | Reference |
| Swiss Mice | 0.01 - 4 mg/kg | Antithrombotic Activity | Dose-dependent inhibition of collagen/epinephrine-induced thromboembolism and laser-induced thrombosis. A dose of 2 mg/kg significantly reduced platelet consumption. | Hechler et al., 2006[1][2][3] |
Table 2: Intravenous Dosage of this compound in Other Species
| Animal Model | Dosage | Study Focus | Key Findings | Reference |
| Cynomolgus Monkeys | 0.09 mg/kg bolus + 0.14 mg/kg/h infusion; 0.45 mg/kg bolus + 0.68 mg/kg/h infusion | Antithrombotic Activity | Dose-dependent prevention of carotid artery thrombosis with moderate prolongation of bleeding time. | Wong et al., 2016[4][5] |
Intraperitoneal (IP) and Oral Administration
Currently, there is a lack of published data on the specific dosages of this compound for intraperitoneal or oral administration in animal models of thrombosis. Researchers wishing to use these routes will need to perform dose-finding studies to determine the effective dose range. General protocols for these administration routes are provided in Section 4.
Pharmacokinetics
Limited pharmacokinetic data for this compound is available in the public domain. The high polarity of bisphosphate compounds like this compound suggests that oral bioavailability is likely to be low.
Table 3: Known Pharmacokinetic Parameters of this compound
| Parameter | Species | Value | Route of Administration | Reference |
| In vivo stability | Mice | Inhibited ex vivo platelet aggregation for at least 60 minutes after a 2 mg/kg IV dose. | Intravenous | Hechler et al., 2006[1] |
Further pharmacokinetic studies are required to fully characterize the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.
Experimental Protocols
The following are detailed protocols for the preparation and administration of this compound, as well as a common in vivo model for assessing its antithrombotic efficacy.
Preparation of this compound for In Vivo Administration
Materials:
-
This compound tetraammonium salt
-
Sterile Phosphate Buffered Saline (PBS), pH 7.4
-
Sterile, pyrogen-free water for injection
-
Vortex mixer
-
Sterile filters (0.22 µm)
-
Sterile vials
Protocol:
-
Reconstitution: Allow the this compound vial to equilibrate to room temperature before opening.
-
Solubilization: Reconstitute the this compound powder in sterile PBS or sterile water to a desired stock concentration. For example, to prepare a 1 mg/mL stock solution, dissolve 1 mg of this compound in 1 mL of sterile PBS.
-
Vortexing: Gently vortex the solution until the powder is completely dissolved.
-
Sterilization: Filter the solution through a 0.22 µm sterile filter into a sterile vial.
-
Storage and Stability: It is highly recommended to prepare solutions of this compound fresh for each experiment. While specific stability data in PBS is not extensively published, purine analogs can be susceptible to degradation in aqueous solutions. For short-term storage, keep the solution at 4°C. For longer-term storage, aliquots can be stored at -20°C or -80°C, but freeze-thaw cycles should be avoided. A pilot stability study under your specific storage conditions is recommended.
Administration Protocols
Materials:
-
Prepared this compound solution
-
Mouse restrainer
-
Heat lamp (optional, for tail vein dilation)
-
Sterile insulin syringes (e.g., 29-31 gauge)
Protocol:
-
Accurately weigh the mouse to determine the correct injection volume.
-
Place the mouse in a suitable restrainer.
-
If necessary, warm the mouse's tail under a heat lamp for a few minutes to dilate the lateral tail veins.
-
Swab the tail with 70% ethanol.
-
Load the syringe with the appropriate volume of this compound solution, ensuring no air bubbles are present.
-
Insert the needle into one of the lateral tail veins at a shallow angle.
-
Slowly inject the solution. If swelling occurs, the needle is not in the vein; withdraw and re-insert.
-
Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.
-
Return the mouse to its cage and monitor for any adverse reactions.
Materials:
-
Prepared this compound solution
-
Sterile syringes with a 25-27 gauge needle
Protocol:
-
Accurately weigh the mouse to determine the correct injection volume.
-
Restrain the mouse by scruffing the neck and securing the tail.
-
Tilt the mouse's head downwards at a slight angle.
-
Insert the needle into the lower right quadrant of the abdomen at a 30-45 degree angle to avoid puncturing the bladder or cecum.
-
Aspirate briefly to ensure no fluid or blood is drawn back.
-
Inject the solution smoothly.
-
Withdraw the needle and return the mouse to its cage. Monitor for any signs of distress.
Materials:
-
Prepared this compound solution
-
Flexible or rigid oral gavage needle (20-22 gauge for adult mice)
-
Syringe
Protocol:
-
Accurately weigh the mouse to determine the correct gavage volume.
-
Measure the gavage needle from the corner of the mouse's mouth to the last rib to ensure proper insertion depth.
-
Restrain the mouse securely.
-
Gently insert the gavage needle into the diastema (gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus.
-
The needle should pass smoothly without resistance. If resistance is met, withdraw and reposition.
-
Once the needle is in the esophagus, administer the solution slowly.
-
Withdraw the needle gently and return the mouse to its cage. Monitor for any signs of respiratory distress.
In Vivo Antithrombotic Assay (Collagen/Epinephrine Challenge in Mice)
This model induces acute systemic thromboembolism and is a common method to evaluate the efficacy of antithrombotic agents.
Materials:
-
This compound solution
-
Collagen (e.g., type I from equine tendon)
-
Epinephrine bitartrate
-
Sterile saline
-
Mice (e.g., Swiss Webster)
Protocol:
-
Prepare a thrombogenic challenge solution of collagen and epinephrine in sterile saline. A commonly used concentration is 0.15 mg/kg collagen and 60 µg/kg epinephrine.[3]
-
Administer this compound or vehicle control (e.g., PBS) via the desired route (e.g., IV injection 30 seconds before the challenge).[3]
-
Inject the collagen/epinephrine mixture intravenously via the tail vein.
-
Monitor the mice for signs of thromboembolism, such as paralysis or mortality, for a defined period (e.g., 15-30 minutes).
-
Record the time to death or the number of surviving animals in each group.
-
For a more quantitative measure, platelet counts can be determined from blood samples taken before and after the challenge to assess the degree of platelet consumption.[3]
Signaling Pathways and Experimental Workflows
P2Y1 Receptor Signaling Pathway
The P2Y1 receptor is a Gq-coupled receptor. Upon binding of its endogenous ligand, ADP, it activates phospholipase C (PLC), which in turn leads to the production of inositol triphosphate (IP3) and diacylglycerol (DAG). IP3 mobilizes intracellular calcium, while DAG activates protein kinase C (PKC). This signaling cascade ultimately results in platelet shape change and aggregation. This compound acts as a competitive antagonist, blocking ADP from binding to the P2Y1 receptor and thereby inhibiting this signaling pathway.
Caption: P2Y1 receptor signaling pathway and the inhibitory action of this compound.
Experimental Workflow for In Vivo Antithrombotic Assay
The following diagram illustrates a typical workflow for assessing the antithrombotic efficacy of this compound in a mouse model.
References
- 1. MRS2500 [2-iodo-N6-methyl-(N)-methanocarba-2'-deoxyadenosine-3',5'-bisphosphate], a potent, selective, and stable antagonist of the platelet P2Y1 receptor with strong antithrombotic activity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Redirecting [linkinghub.elsevier.com]
- 3. MRS2500 [2-Iodo-N6-methyl-(N)-methanocarba-2′-deoxyadenosine-3′,5′-bisphosphate], a Potent, Selective, and Stable Antagonist of the Platelet P2Y1 Receptor with Strong Antithrombotic Activity in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The P2Y1 receptor antagonist MRS2500 prevents carotid artery thrombosis in cynomolgus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Troubleshooting & Optimization
MRS 2500 solubility in DMSO versus aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with MRS 2500.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a highly potent and selective antagonist for the P2Y1 receptor, a G-protein coupled receptor involved in ADP-induced platelet aggregation. Its primary mechanism of action is the competitive inhibition of the P2Y1 receptor, which in turn blocks the downstream signaling cascade that leads to platelet activation and aggregation.
Q2: In what solvents is this compound soluble?
A2: this compound tetraammonium salt is soluble in aqueous solutions and Dimethyl Sulfoxide (DMSO).[1][2] For quantitative data, please refer to the solubility table below.
Q3: Can I use this compound in in vivo studies?
A3: Yes, this compound has been demonstrated to be effective in in vivo models, where it prevents thrombus formation.
Troubleshooting Guide
Issue 1: I am having difficulty dissolving this compound in aqueous solutions.
-
Possible Cause: The concentration you are trying to achieve exceeds the solubility limit of this compound in water.
-
Troubleshooting Steps:
-
Refer to the solubility data table below to ensure you are not exceeding the maximum soluble concentration.
-
If you require a higher concentration, consider using DMSO as the solvent to prepare a stock solution.
-
Gentle warming and vortexing can aid in the dissolution of the compound. However, avoid excessive heat which may degrade the compound.
-
Issue 2: My experimental results with this compound are inconsistent.
-
Possible Cause 1: Improper storage of the compound or stock solutions.
-
Troubleshooting Steps:
-
Store solid this compound at -20°C as recommended.[2]
-
Prepare fresh stock solutions for each experiment or, if storing, aliquot and freeze at -20°C to avoid repeated freeze-thaw cycles.
-
-
Possible Cause 2: Degradation of the compound in the experimental buffer.
-
Troubleshooting Steps:
-
Ensure the pH of your experimental buffer is within a stable range for the compound.
-
Prepare fresh dilutions of the stock solution in your experimental buffer immediately before use.
-
Quantitative Data
The following table summarizes the known solubility of this compound tetraammonium salt in different solvents.
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) | Reference |
| Water | 12.59 | 20 | [2] |
| DMSO | Soluble | Not specified | [1] |
Experimental Protocols
Protocol 1: Preparation of a 20 mM Aqueous Stock Solution of this compound
-
Materials:
-
This compound tetraammonium salt (M.W. 629.29 g/mol )
-
Nuclease-free water
-
-
Procedure:
-
Weigh out the desired amount of this compound. For example, for 1 mL of a 20 mM stock solution, weigh out 12.59 mg.
-
Add the appropriate volume of nuclease-free water.
-
Vortex the solution until the compound is completely dissolved. Gentle warming to 37°C can be used to aid dissolution.
-
Store the stock solution in aliquots at -20°C.
-
Protocol 2: Preparation of a DMSO Stock Solution of this compound
-
Materials:
-
This compound tetraammonium salt
-
Anhydrous DMSO
-
-
Procedure:
-
Weigh out the desired amount of this compound.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired concentration.
-
Vortex the solution until the compound is completely dissolved.
-
Store the stock solution in small aliquots at -20°C to minimize exposure to moisture.
-
Visualizations
Caption: Experimental workflow for preparing and using this compound solutions.
Caption: Signaling pathway of the P2Y1 receptor and inhibition by this compound.
References
MRS 2500 solubility in DMSO versus aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with MRS 2500.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a highly potent and selective antagonist for the P2Y1 receptor, a G-protein coupled receptor involved in ADP-induced platelet aggregation. Its primary mechanism of action is the competitive inhibition of the P2Y1 receptor, which in turn blocks the downstream signaling cascade that leads to platelet activation and aggregation.
Q2: In what solvents is this compound soluble?
A2: this compound tetraammonium salt is soluble in aqueous solutions and Dimethyl Sulfoxide (DMSO).[1][2] For quantitative data, please refer to the solubility table below.
Q3: Can I use this compound in in vivo studies?
A3: Yes, this compound has been demonstrated to be effective in in vivo models, where it prevents thrombus formation.
Troubleshooting Guide
Issue 1: I am having difficulty dissolving this compound in aqueous solutions.
-
Possible Cause: The concentration you are trying to achieve exceeds the solubility limit of this compound in water.
-
Troubleshooting Steps:
-
Refer to the solubility data table below to ensure you are not exceeding the maximum soluble concentration.
-
If you require a higher concentration, consider using DMSO as the solvent to prepare a stock solution.
-
Gentle warming and vortexing can aid in the dissolution of the compound. However, avoid excessive heat which may degrade the compound.
-
Issue 2: My experimental results with this compound are inconsistent.
-
Possible Cause 1: Improper storage of the compound or stock solutions.
-
Troubleshooting Steps:
-
Store solid this compound at -20°C as recommended.[2]
-
Prepare fresh stock solutions for each experiment or, if storing, aliquot and freeze at -20°C to avoid repeated freeze-thaw cycles.
-
-
Possible Cause 2: Degradation of the compound in the experimental buffer.
-
Troubleshooting Steps:
-
Ensure the pH of your experimental buffer is within a stable range for the compound.
-
Prepare fresh dilutions of the stock solution in your experimental buffer immediately before use.
-
Quantitative Data
The following table summarizes the known solubility of this compound tetraammonium salt in different solvents.
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) | Reference |
| Water | 12.59 | 20 | [2] |
| DMSO | Soluble | Not specified | [1] |
Experimental Protocols
Protocol 1: Preparation of a 20 mM Aqueous Stock Solution of this compound
-
Materials:
-
This compound tetraammonium salt (M.W. 629.29 g/mol )
-
Nuclease-free water
-
-
Procedure:
-
Weigh out the desired amount of this compound. For example, for 1 mL of a 20 mM stock solution, weigh out 12.59 mg.
-
Add the appropriate volume of nuclease-free water.
-
Vortex the solution until the compound is completely dissolved. Gentle warming to 37°C can be used to aid dissolution.
-
Store the stock solution in aliquots at -20°C.
-
Protocol 2: Preparation of a DMSO Stock Solution of this compound
-
Materials:
-
This compound tetraammonium salt
-
Anhydrous DMSO
-
-
Procedure:
-
Weigh out the desired amount of this compound.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired concentration.
-
Vortex the solution until the compound is completely dissolved.
-
Store the stock solution in small aliquots at -20°C to minimize exposure to moisture.
-
Visualizations
Caption: Experimental workflow for preparing and using this compound solutions.
Caption: Signaling pathway of the P2Y1 receptor and inhibition by this compound.
References
Navigating the Nuances of MRS 2500 Stability: A Technical Support Guide
For researchers, scientists, and drug development professionals utilizing the potent P2Y1 receptor antagonist, MRS 2500, ensuring its stability in experimental buffers is paramount for reproducible and reliable results. This technical support center provides a comprehensive guide to address common challenges and offers practical solutions for maintaining the integrity of this compound in your experiments.
The following frequently asked questions (FAQs) and troubleshooting guides are designed to directly address specific issues you may encounter, from solubility and storage to preventing precipitation in various buffer systems.
Frequently Asked Questions (FAQs)
Q1: What are the basic chemical properties of this compound tetraammonium salt?
| Property | Value | Source |
| Molecular Weight | 629.29 g/mol | [1] |
| Formula | C₁₃H₃₀IN₉O₈P₂ | [1] |
| Purity | ≥95% | |
| Appearance | White to off-white powder | [2] |
| Storage | Store at -20°C | [1][2][3] |
Q2: What is the solubility of this compound tetraammonium salt?
This compound tetraammonium salt is soluble in water up to 100 mM and is also soluble in DMSO.[2]
Q3: How should I prepare a stock solution of this compound?
For a 10 mM stock solution, dissolve 6.29 mg of this compound tetraammonium salt in 1 mL of sterile, nuclease-free water. Gently vortex to ensure complete dissolution. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C.
Q4: How stable is this compound in aqueous solutions?
While specific data on the degradation kinetics of this compound in various buffers is limited in publicly available literature, it is generally considered a stable antagonist for in vivo antithrombotic activity. However, the stability of any compound in solution can be influenced by factors such as pH, temperature, and the presence of certain ions. For optimal stability, it is recommended to use freshly prepared dilutions from a frozen stock solution for each experiment.
Troubleshooting Guide: Preventing Precipitation
Precipitation of this compound in experimental buffers can be a frustrating issue. The following guide provides potential causes and solutions to help you maintain a clear and effective working solution.
| Issue | Potential Cause | Recommended Solution |
| Precipitation upon dilution in buffer | Buffer composition: Phosphate buffers can sometimes cause precipitation of compounds, especially in the presence of divalent cations like calcium and magnesium. | - Consider using a Tris-based buffer as an alternative. Tris buffers are less likely to form precipitates with many compounds. - If using a phosphate buffer is necessary, prepare it fresh and filter-sterilize it before use. |
| pH of the buffer: The solubility of this compound may be pH-dependent. A significant shift in pH upon adding the compound could lead to precipitation. | - Check the pH of your final working solution after adding this compound. - If necessary, adjust the pH of the buffer to maintain the desired range. The optimal pH for this compound stability is not explicitly documented, so empirical testing may be required. Start with a neutral pH (7.2-7.4) and adjust as needed. | |
| High final concentration: Attempting to make a working solution with a concentration that exceeds the solubility limit in that specific buffer. | - Review the required final concentration for your experiment. - If a high concentration is necessary, consider preparing a more concentrated stock in DMSO and then diluting it further in your aqueous buffer. Be mindful of the final DMSO concentration in your experiment, as it can have off-target effects. | |
| Precipitation over time (during incubation) | Temperature fluctuations: Changes in temperature can affect the solubility of compounds. | - Maintain a constant and appropriate temperature during your experiment. - If your experiment involves temperature shifts, test the stability of your this compound working solution under those conditions beforehand. |
| Interaction with other components: Components in complex media (e.g., cell culture media) could interact with this compound and cause it to precipitate. | - When possible, add this compound to the media just before starting the experiment. - If long incubation times are required, periodically check for any signs of precipitation. |
Experimental Protocols: Key Methodologies
Protocol 1: Preparation of a 10 mM this compound Stock Solution in Water
-
Weighing: Accurately weigh out 6.29 mg of this compound tetraammonium salt using a calibrated analytical balance.
-
Dissolving: Transfer the powder to a sterile 1.5 mL microcentrifuge tube. Add 1 mL of sterile, nuclease-free water.
-
Mixing: Gently vortex the tube until the powder is completely dissolved. Visually inspect the solution to ensure there are no undissolved particles.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile microcentrifuge tubes. Store the aliquots at -20°C.
Protocol 2: Preparation of a Working Solution in a Biological Buffer (e.g., PBS)
-
Thawing: Thaw a single aliquot of the 10 mM this compound stock solution on ice.
-
Dilution: Based on your desired final concentration, calculate the volume of the stock solution needed. For example, to prepare 1 mL of a 100 µM working solution, you would add 10 µL of the 10 mM stock solution to 990 µL of your desired biological buffer (e.g., sterile PBS).
-
Mixing: Gently pipette up and down to mix the solution thoroughly.
-
Use: Use the freshly prepared working solution immediately for your experiment.
Visualizing Key Concepts
To further aid in understanding the experimental workflow and the signaling pathway in which this compound acts, the following diagrams are provided.
References
Navigating the Nuances of MRS 2500 Stability: A Technical Support Guide
For researchers, scientists, and drug development professionals utilizing the potent P2Y1 receptor antagonist, MRS 2500, ensuring its stability in experimental buffers is paramount for reproducible and reliable results. This technical support center provides a comprehensive guide to address common challenges and offers practical solutions for maintaining the integrity of this compound in your experiments.
The following frequently asked questions (FAQs) and troubleshooting guides are designed to directly address specific issues you may encounter, from solubility and storage to preventing precipitation in various buffer systems.
Frequently Asked Questions (FAQs)
Q1: What are the basic chemical properties of this compound tetraammonium salt?
| Property | Value | Source |
| Molecular Weight | 629.29 g/mol | [1] |
| Formula | C₁₃H₃₀IN₉O₈P₂ | [1] |
| Purity | ≥95% | |
| Appearance | White to off-white powder | [2] |
| Storage | Store at -20°C | [1][2][3] |
Q2: What is the solubility of this compound tetraammonium salt?
This compound tetraammonium salt is soluble in water up to 100 mM and is also soluble in DMSO.[2]
Q3: How should I prepare a stock solution of this compound?
For a 10 mM stock solution, dissolve 6.29 mg of this compound tetraammonium salt in 1 mL of sterile, nuclease-free water. Gently vortex to ensure complete dissolution. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C.
Q4: How stable is this compound in aqueous solutions?
While specific data on the degradation kinetics of this compound in various buffers is limited in publicly available literature, it is generally considered a stable antagonist for in vivo antithrombotic activity. However, the stability of any compound in solution can be influenced by factors such as pH, temperature, and the presence of certain ions. For optimal stability, it is recommended to use freshly prepared dilutions from a frozen stock solution for each experiment.
Troubleshooting Guide: Preventing Precipitation
Precipitation of this compound in experimental buffers can be a frustrating issue. The following guide provides potential causes and solutions to help you maintain a clear and effective working solution.
| Issue | Potential Cause | Recommended Solution |
| Precipitation upon dilution in buffer | Buffer composition: Phosphate buffers can sometimes cause precipitation of compounds, especially in the presence of divalent cations like calcium and magnesium. | - Consider using a Tris-based buffer as an alternative. Tris buffers are less likely to form precipitates with many compounds. - If using a phosphate buffer is necessary, prepare it fresh and filter-sterilize it before use. |
| pH of the buffer: The solubility of this compound may be pH-dependent. A significant shift in pH upon adding the compound could lead to precipitation. | - Check the pH of your final working solution after adding this compound. - If necessary, adjust the pH of the buffer to maintain the desired range. The optimal pH for this compound stability is not explicitly documented, so empirical testing may be required. Start with a neutral pH (7.2-7.4) and adjust as needed. | |
| High final concentration: Attempting to make a working solution with a concentration that exceeds the solubility limit in that specific buffer. | - Review the required final concentration for your experiment. - If a high concentration is necessary, consider preparing a more concentrated stock in DMSO and then diluting it further in your aqueous buffer. Be mindful of the final DMSO concentration in your experiment, as it can have off-target effects. | |
| Precipitation over time (during incubation) | Temperature fluctuations: Changes in temperature can affect the solubility of compounds. | - Maintain a constant and appropriate temperature during your experiment. - If your experiment involves temperature shifts, test the stability of your this compound working solution under those conditions beforehand. |
| Interaction with other components: Components in complex media (e.g., cell culture media) could interact with this compound and cause it to precipitate. | - When possible, add this compound to the media just before starting the experiment. - If long incubation times are required, periodically check for any signs of precipitation. |
Experimental Protocols: Key Methodologies
Protocol 1: Preparation of a 10 mM this compound Stock Solution in Water
-
Weighing: Accurately weigh out 6.29 mg of this compound tetraammonium salt using a calibrated analytical balance.
-
Dissolving: Transfer the powder to a sterile 1.5 mL microcentrifuge tube. Add 1 mL of sterile, nuclease-free water.
-
Mixing: Gently vortex the tube until the powder is completely dissolved. Visually inspect the solution to ensure there are no undissolved particles.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile microcentrifuge tubes. Store the aliquots at -20°C.
Protocol 2: Preparation of a Working Solution in a Biological Buffer (e.g., PBS)
-
Thawing: Thaw a single aliquot of the 10 mM this compound stock solution on ice.
-
Dilution: Based on your desired final concentration, calculate the volume of the stock solution needed. For example, to prepare 1 mL of a 100 µM working solution, you would add 10 µL of the 10 mM stock solution to 990 µL of your desired biological buffer (e.g., sterile PBS).
-
Mixing: Gently pipette up and down to mix the solution thoroughly.
-
Use: Use the freshly prepared working solution immediately for your experiment.
Visualizing Key Concepts
To further aid in understanding the experimental workflow and the signaling pathway in which this compound acts, the following diagrams are provided.
References
Technical Support Center: Optimizing MRS 2500 Concentration for P2Y1 Receptor Inhibition
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the use of MRS 2500 for P2Y1 receptor inhibition experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in P2Y1 receptor research?
A1: this compound is a highly potent and selective competitive antagonist of the P2Y1 receptor.[1][2] Its high affinity and stability make it a valuable tool for investigating the physiological and pathological roles of the P2Y1 receptor, which is involved in processes such as platelet aggregation and thrombosis.[1][3][4]
Q2: What is the typical effective concentration range for this compound?
A2: The effective concentration of this compound is experiment-dependent. For in vitro assays, such as inhibiting ADP-induced platelet aggregation, the IC50 value is in the nanomolar range, approximately 0.95 nM.[2] In functional assays measuring intracellular calcium mobilization, a concentration of 10 nM this compound has been shown to significantly shift the concentration-response curve of a P2Y1 agonist.[5] For in vivo studies in mice, intravenous administration of this compound at doses of 4 mg/kg has been used to achieve stable P2Y1 receptor inhibition.[1]
Q3: How should I prepare and store this compound stock solutions?
A3: this compound is typically available as a tetraammonium salt and is soluble in water.[2] For stock solutions, it is recommended to dissolve the compound in water at a concentration of, for example, 10 mM.[2] It is advisable to store stock solutions at -20°C.[2] Always refer to the manufacturer's specific instructions for solubility and storage.
Q4: Is this compound selective for the P2Y1 receptor?
A4: Yes, this compound is highly selective for the P2Y1 receptor over other P2Y receptors, including P2Y12.[1][6] Studies have shown that this compound does not inhibit P2Y12-mediated aggregation in P2Y1 knockout mouse platelets.[1]
Troubleshooting Guides
Problem 1: I am not observing any inhibition of P2Y1 receptor activation with this compound.
| Possible Cause | Troubleshooting Step |
| Incorrect this compound Concentration | Verify the calculations for your working dilutions. It is recommended to perform a concentration-response curve to determine the optimal inhibitory concentration for your specific experimental setup. |
| Degraded this compound | Ensure that the this compound stock solution has been stored correctly at -20°C and has not undergone multiple freeze-thaw cycles. Prepare fresh dilutions for each experiment. |
| Issues with Agonist | Confirm the purity and activity of the P2Y1 receptor agonist (e.g., ADP, 2MeSADP) you are using. Agonist degradation can lead to a lack of receptor activation, which would mask any inhibitory effect of this compound. |
| Cell Line/Tissue Preparation Issues | Verify the expression and functionality of the P2Y1 receptor in your cell line or tissue preparation. Use a positive control (a known P2Y1-expressing system) to validate your assay. |
| Assay-Specific Problems | Review your experimental protocol. For instance, in radioligand binding assays, ensure that incubation times and temperatures are optimal and that non-specific binding is appropriately controlled.[6][7] |
Problem 2: I am observing high background or non-specific effects in my assay.
| Possible Cause | Troubleshooting Step |
| This compound Concentration Too High | While selective, very high concentrations of any compound can lead to off-target effects. Lower the concentration of this compound to a range closer to its known Ki or IC50 values. |
| Solvent Effects | If you are using a solvent other than water, ensure that the final concentration of the solvent in your assay is not affecting the cells or the assay readout. Run a vehicle control. |
| Contamination | Ensure all reagents and cell cultures are free from contamination. |
Problem 3: The inhibitory effect of this compound is transient or unstable in my in vivo experiment.
| Possible Cause | Troubleshooting Step |
| Pharmacokinetics of this compound | This compound was designed for improved in vivo stability compared to earlier P2Y1 antagonists like MRS2179.[1] However, the dosing regimen (e.g., bolus injection vs. continuous infusion) may need to be optimized for your specific animal model and experimental duration.[4][8][9] |
| Metabolism | While more stable, some metabolism may still occur. Consider the route of administration and potential metabolic pathways in your animal model. |
Quantitative Data Summary
Table 1: In Vitro Potency of this compound
| Parameter | Value | Assay Conditions | Reference |
| Ki | 0.78 nM | Radioligand binding assay with [3H]MRS2279 at recombinant human P2Y1 receptor. | [1][2] |
| IC50 | 0.95 nM | Inhibition of ADP-induced aggregation of human platelets. | [2] |
| IC50 | 14.0 nM | Inhibition of EFS-induced relaxation in rat colon in the presence of L-NNA. | [10] |
| KB | 1.74 nM | Inhibition of 2MeSADP-promoted inositol phosphate accumulation. | [6] |
Table 2: In Vivo Dosing of this compound
| Animal Model | Dose | Effect | Reference |
| Mice | 4 mg/kg (intravenous) | Stable and selective P2Y1 receptor inhibition ex vivo. | [1][11] |
| Cynomolgus Monkeys | 0.09 mg/kg + 0.14 mg/kg/h IV | Reduced thrombosis weight by 57 ± 1%. | [8] |
| Cynomolgus Monkeys | 0.45 mg/kg + 0.68 mg/kg/h IV | Reduced thrombosis weight by 88 ± 1%. | [8] |
| Rats (pithed) | 300 µg/kg (intravenous bolus) | Reverted ADPβS-induced inhibition of neurogenic vasodepressor responses. | [9] |
Experimental Protocols
1. P2Y1 Receptor Binding Assay
This protocol describes a competitive radioligand binding assay to determine the affinity of test compounds for the P2Y1 receptor.
-
Materials:
-
HEPES buffer (20 mM, pH 7.4) containing 150 mM NaCl, 5 mM KCl, 1 mM MgCl2, and 0.1% BSA.
-
[3H]MRS2500 (or another suitable radioligand like [3H]MRS2279).
-
P2Y1 receptor-containing membrane preparation.
-
Unlabeled this compound or other P2Y1 antagonists for non-specific binding determination.
-
Test compounds.
-
Glass fiber filters.
-
Scintillation fluid.
-
-
Procedure:
-
In a microplate, add buffer, radioligand (e.g., ~1 nM [3H]MRS2500), and either buffer (for total binding), a high concentration of unlabeled antagonist (for non-specific binding), or the test compound at various concentrations.
-
Add the P2Y1 receptor-containing membrane preparation (e.g., 10-50 µg protein/well).
-
Incubate at room temperature for 60 minutes with gentle agitation.[12]
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold buffer.
-
Measure the radioactivity retained on the filters by liquid scintillation counting.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
2. Intracellular Calcium Mobilization Assay
This protocol measures changes in intracellular calcium concentration ([Ca2+]i) in response to P2Y1 receptor activation and its inhibition by this compound.
-
Materials:
-
P2Y1-expressing cells.
-
Fluorescent calcium indicator (e.g., Fura-2 AM).
-
Pluronic F-127.
-
Probenecid.
-
Hanks' Balanced Salt Solution (HBSS).
-
P2Y1 receptor agonist (e.g., ADP).
-
This compound.
-
Fluorometric imaging plate reader (FLIPR) or similar instrument.
-
-
Procedure:
-
Seed P2Y1-expressing cells onto black-walled, clear-bottom 96-well plates and grow to confluence.
-
Prepare a loading solution of Fura-2 AM (e.g., 5 µM) with 0.02% Pluronic F-127 and 2.5 mM probenecid in HBSS.
-
Remove culture medium and incubate cells with the Fura-2 AM loading solution.
-
Wash the cells with HBSS containing probenecid.
-
Pre-incubate cells with this compound or vehicle for a defined period.
-
Measure baseline fluorescence.
-
Add the P2Y1 agonist and immediately measure the change in fluorescence over time.
-
The change in fluorescence intensity reflects the change in intracellular calcium concentration.
-
Visualizations
Caption: P2Y1 receptor signaling pathway and inhibition by MRS2500.
Caption: Workflow for an intracellular calcium mobilization assay.
References
- 1. MRS2500 [2-Iodo-N6-methyl-(N)-methanocarba-2′-deoxyadenosine-3′,5′-bisphosphate], a Potent, Selective, and Stable Antagonist of the Platelet P2Y1 Receptor with Strong Antithrombotic Activity in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound tetraammonium salt | Purinergic (P2Y) Receptors | Tocris Bioscience [tocris.com]
- 3. The Molecular Mechanism of P2Y1 Receptor Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ACTIVATION OF THE P2Y1 RECEPTOR INDUCES APOPTOSIS AND INHIBITS PROLIFERATION OF PROSTATE CANCER CELLS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [32P]2-iodo-N6-methyl-(N)-methanocarba-2′-deoxyadenosine-3′,5′-bisphosphate ([32P]MRS2500), a novel radioligand for quantification of native P2Y1 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantitation of the P2Y1 Receptor with a High Affinity Radiolabeled Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 8. alzdiscovery.org [alzdiscovery.org]
- 9. Pharmacological Profile of the Purinergic P2Y Receptors That Modulate, in Response to ADPβS, the Vasodepressor Sensory CGRPergic Outflow in Pithed Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. P2Y1 receptors mediate inhibitory neuromuscular transmission in the rat colon - PMC [pmc.ncbi.nlm.nih.gov]
- 11. MRS2500 [2-iodo-N6-methyl-(N)-methanocarba-2'-deoxyadenosine-3',5'-bisphosphate], a potent, selective, and stable antagonist of the platelet P2Y1 receptor with strong antithrombotic activity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Optimizing MRS 2500 Concentration for P2Y1 Receptor Inhibition
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the use of MRS 2500 for P2Y1 receptor inhibition experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in P2Y1 receptor research?
A1: this compound is a highly potent and selective competitive antagonist of the P2Y1 receptor.[1][2] Its high affinity and stability make it a valuable tool for investigating the physiological and pathological roles of the P2Y1 receptor, which is involved in processes such as platelet aggregation and thrombosis.[1][3][4]
Q2: What is the typical effective concentration range for this compound?
A2: The effective concentration of this compound is experiment-dependent. For in vitro assays, such as inhibiting ADP-induced platelet aggregation, the IC50 value is in the nanomolar range, approximately 0.95 nM.[2] In functional assays measuring intracellular calcium mobilization, a concentration of 10 nM this compound has been shown to significantly shift the concentration-response curve of a P2Y1 agonist.[5] For in vivo studies in mice, intravenous administration of this compound at doses of 4 mg/kg has been used to achieve stable P2Y1 receptor inhibition.[1]
Q3: How should I prepare and store this compound stock solutions?
A3: this compound is typically available as a tetraammonium salt and is soluble in water.[2] For stock solutions, it is recommended to dissolve the compound in water at a concentration of, for example, 10 mM.[2] It is advisable to store stock solutions at -20°C.[2] Always refer to the manufacturer's specific instructions for solubility and storage.
Q4: Is this compound selective for the P2Y1 receptor?
A4: Yes, this compound is highly selective for the P2Y1 receptor over other P2Y receptors, including P2Y12.[1][6] Studies have shown that this compound does not inhibit P2Y12-mediated aggregation in P2Y1 knockout mouse platelets.[1]
Troubleshooting Guides
Problem 1: I am not observing any inhibition of P2Y1 receptor activation with this compound.
| Possible Cause | Troubleshooting Step |
| Incorrect this compound Concentration | Verify the calculations for your working dilutions. It is recommended to perform a concentration-response curve to determine the optimal inhibitory concentration for your specific experimental setup. |
| Degraded this compound | Ensure that the this compound stock solution has been stored correctly at -20°C and has not undergone multiple freeze-thaw cycles. Prepare fresh dilutions for each experiment. |
| Issues with Agonist | Confirm the purity and activity of the P2Y1 receptor agonist (e.g., ADP, 2MeSADP) you are using. Agonist degradation can lead to a lack of receptor activation, which would mask any inhibitory effect of this compound. |
| Cell Line/Tissue Preparation Issues | Verify the expression and functionality of the P2Y1 receptor in your cell line or tissue preparation. Use a positive control (a known P2Y1-expressing system) to validate your assay. |
| Assay-Specific Problems | Review your experimental protocol. For instance, in radioligand binding assays, ensure that incubation times and temperatures are optimal and that non-specific binding is appropriately controlled.[6][7] |
Problem 2: I am observing high background or non-specific effects in my assay.
| Possible Cause | Troubleshooting Step |
| This compound Concentration Too High | While selective, very high concentrations of any compound can lead to off-target effects. Lower the concentration of this compound to a range closer to its known Ki or IC50 values. |
| Solvent Effects | If you are using a solvent other than water, ensure that the final concentration of the solvent in your assay is not affecting the cells or the assay readout. Run a vehicle control. |
| Contamination | Ensure all reagents and cell cultures are free from contamination. |
Problem 3: The inhibitory effect of this compound is transient or unstable in my in vivo experiment.
| Possible Cause | Troubleshooting Step |
| Pharmacokinetics of this compound | This compound was designed for improved in vivo stability compared to earlier P2Y1 antagonists like MRS2179.[1] However, the dosing regimen (e.g., bolus injection vs. continuous infusion) may need to be optimized for your specific animal model and experimental duration.[4][8][9] |
| Metabolism | While more stable, some metabolism may still occur. Consider the route of administration and potential metabolic pathways in your animal model. |
Quantitative Data Summary
Table 1: In Vitro Potency of this compound
| Parameter | Value | Assay Conditions | Reference |
| Ki | 0.78 nM | Radioligand binding assay with [3H]MRS2279 at recombinant human P2Y1 receptor. | [1][2] |
| IC50 | 0.95 nM | Inhibition of ADP-induced aggregation of human platelets. | [2] |
| IC50 | 14.0 nM | Inhibition of EFS-induced relaxation in rat colon in the presence of L-NNA. | [10] |
| KB | 1.74 nM | Inhibition of 2MeSADP-promoted inositol phosphate accumulation. | [6] |
Table 2: In Vivo Dosing of this compound
| Animal Model | Dose | Effect | Reference |
| Mice | 4 mg/kg (intravenous) | Stable and selective P2Y1 receptor inhibition ex vivo. | [1][11] |
| Cynomolgus Monkeys | 0.09 mg/kg + 0.14 mg/kg/h IV | Reduced thrombosis weight by 57 ± 1%. | [8] |
| Cynomolgus Monkeys | 0.45 mg/kg + 0.68 mg/kg/h IV | Reduced thrombosis weight by 88 ± 1%. | [8] |
| Rats (pithed) | 300 µg/kg (intravenous bolus) | Reverted ADPβS-induced inhibition of neurogenic vasodepressor responses. | [9] |
Experimental Protocols
1. P2Y1 Receptor Binding Assay
This protocol describes a competitive radioligand binding assay to determine the affinity of test compounds for the P2Y1 receptor.
-
Materials:
-
HEPES buffer (20 mM, pH 7.4) containing 150 mM NaCl, 5 mM KCl, 1 mM MgCl2, and 0.1% BSA.
-
[3H]MRS2500 (or another suitable radioligand like [3H]MRS2279).
-
P2Y1 receptor-containing membrane preparation.
-
Unlabeled this compound or other P2Y1 antagonists for non-specific binding determination.
-
Test compounds.
-
Glass fiber filters.
-
Scintillation fluid.
-
-
Procedure:
-
In a microplate, add buffer, radioligand (e.g., ~1 nM [3H]MRS2500), and either buffer (for total binding), a high concentration of unlabeled antagonist (for non-specific binding), or the test compound at various concentrations.
-
Add the P2Y1 receptor-containing membrane preparation (e.g., 10-50 µg protein/well).
-
Incubate at room temperature for 60 minutes with gentle agitation.[12]
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold buffer.
-
Measure the radioactivity retained on the filters by liquid scintillation counting.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
2. Intracellular Calcium Mobilization Assay
This protocol measures changes in intracellular calcium concentration ([Ca2+]i) in response to P2Y1 receptor activation and its inhibition by this compound.
-
Materials:
-
P2Y1-expressing cells.
-
Fluorescent calcium indicator (e.g., Fura-2 AM).
-
Pluronic F-127.
-
Probenecid.
-
Hanks' Balanced Salt Solution (HBSS).
-
P2Y1 receptor agonist (e.g., ADP).
-
This compound.
-
Fluorometric imaging plate reader (FLIPR) or similar instrument.
-
-
Procedure:
-
Seed P2Y1-expressing cells onto black-walled, clear-bottom 96-well plates and grow to confluence.
-
Prepare a loading solution of Fura-2 AM (e.g., 5 µM) with 0.02% Pluronic F-127 and 2.5 mM probenecid in HBSS.
-
Remove culture medium and incubate cells with the Fura-2 AM loading solution.
-
Wash the cells with HBSS containing probenecid.
-
Pre-incubate cells with this compound or vehicle for a defined period.
-
Measure baseline fluorescence.
-
Add the P2Y1 agonist and immediately measure the change in fluorescence over time.
-
The change in fluorescence intensity reflects the change in intracellular calcium concentration.
-
Visualizations
Caption: P2Y1 receptor signaling pathway and inhibition by MRS2500.
Caption: Workflow for an intracellular calcium mobilization assay.
References
- 1. MRS2500 [2-Iodo-N6-methyl-(N)-methanocarba-2′-deoxyadenosine-3′,5′-bisphosphate], a Potent, Selective, and Stable Antagonist of the Platelet P2Y1 Receptor with Strong Antithrombotic Activity in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound tetraammonium salt | Purinergic (P2Y) Receptors | Tocris Bioscience [tocris.com]
- 3. The Molecular Mechanism of P2Y1 Receptor Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ACTIVATION OF THE P2Y1 RECEPTOR INDUCES APOPTOSIS AND INHIBITS PROLIFERATION OF PROSTATE CANCER CELLS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [32P]2-iodo-N6-methyl-(N)-methanocarba-2′-deoxyadenosine-3′,5′-bisphosphate ([32P]MRS2500), a novel radioligand for quantification of native P2Y1 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantitation of the P2Y1 Receptor with a High Affinity Radiolabeled Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 8. alzdiscovery.org [alzdiscovery.org]
- 9. Pharmacological Profile of the Purinergic P2Y Receptors That Modulate, in Response to ADPβS, the Vasodepressor Sensory CGRPergic Outflow in Pithed Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. P2Y1 receptors mediate inhibitory neuromuscular transmission in the rat colon - PMC [pmc.ncbi.nlm.nih.gov]
- 11. MRS2500 [2-iodo-N6-methyl-(N)-methanocarba-2'-deoxyadenosine-3',5'-bisphosphate], a potent, selective, and stable antagonist of the platelet P2Y1 receptor with strong antithrombotic activity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
troubleshooting inconsistent results in MRS 2500 experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with MRS 2500, a potent and selective P2Y1 receptor antagonist.
Troubleshooting Guides & FAQs
This section addresses common issues that may lead to inconsistent results in experiments involving this compound.
Q1: Why am I observing high variability in my IC50 values for this compound in platelet aggregation assays?
A1: High variability in IC50 values for this compound can stem from several factors related to the compound's stability, experimental conditions, and biological sample handling.
-
Compound Stability: this compound, being a nucleotide analog, can be susceptible to hydrolysis by ectonucleotidases present in plasma and whole blood.[1] This degradation can reduce the effective concentration of the antagonist, leading to inconsistent inhibition. It is crucial to prepare fresh solutions of this compound for each experiment and minimize the time between solution preparation and use.
-
Agonist Concentration: The concentration of the platelet agonist used (e.g., ADP) is critical. Using a submaximal agonist concentration is essential to accurately measure inhibition.[2] Inconsistent agonist concentrations between experiments will lead to variable aggregation responses and, consequently, variable IC50 values.
-
Platelet Donor Variability: There is inherent biological variability in platelet reactivity among different donors.[3] This can be due to genetic variations in P2Y1 receptors or other signaling proteins.[2] Whenever possible, it is advisable to screen multiple donors or use pooled platelet-rich plasma (PRP) to minimize this variability.
-
Sample Handling: Strict standardization of blood collection, PRP preparation, and storage is paramount.[2] Variations in centrifugation speed and time can affect platelet concentration and health.
Q2: My this compound solution appears to have low solubility in my aqueous assay buffer. How can I address this?
A2: Low aqueous solubility can lead to inaccurate compound concentrations and inconsistent results.[4]
-
Solvent Choice: While aqueous buffers are ideal for biological assays, this compound may require an initial stock solution in a solvent like DMSO.[5] However, the final concentration of the organic solvent in the assay should be minimized (typically <0.1%) to avoid off-target effects on cells.
-
pH of the Buffer: The solubility of compounds can be pH-dependent. Ensure the pH of your assay buffer is within a range that favors the solubility of this compound.
-
Sonication: Gentle sonication can sometimes help to dissolve the compound in the stock solution.
-
Precipitation Check: Visually inspect your solutions for any signs of precipitation, especially after dilution into the final assay buffer. If precipitation is observed, the experiment should be repeated with a modified dissolution procedure.
Q3: I am concerned about potential off-target effects of this compound in my cell-based assays. How can I validate its specificity?
A3: Validating the specificity of any pharmacological inhibitor is crucial for data interpretation.
-
Knockout/Knockdown Models: The most definitive way to confirm specificity is to use cells or animal models where the P2Y1 receptor has been genetically knocked out or its expression knocked down (e.g., using siRNA).[7] The lack of an effect of this compound in these models would confirm its on-target activity.
-
Dose-Response Curve: A clear dose-dependent effect of this compound is indicative of a specific receptor-mediated mechanism.
-
Control Experiments: Always include appropriate vehicle controls in your experiments to account for any effects of the solvent used to dissolve this compound.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound.
| Parameter | Value | Species | Assay | Reference |
| Ki | 0.78 nM | Human | Radioligand binding | [7] |
| IC50 | 0.95 nM | Human | ADP-induced platelet aggregation | [7] |
Experimental Protocols
Protocol 1: Platelet Aggregation Assay using Light Transmission Aggregometry (LTA)
This protocol outlines the procedure for measuring the inhibitory effect of this compound on ADP-induced platelet aggregation.
1. Preparation of Platelet-Rich Plasma (PRP):
- Collect whole blood from healthy, consenting donors into tubes containing an anticoagulant (e.g., 3.2% sodium citrate).
- Centrifuge the blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature to separate the PRP.[2]
- Carefully collect the upper PRP layer.
- Prepare platelet-poor plasma (PPP) by centrifuging the remaining blood at a higher speed (e.g., 2000 x g) for 10 minutes. The PPP will be used to set the 100% aggregation baseline.
2. Platelet Count Adjustment:
- Determine the platelet count in the PRP using a hematology analyzer.
- Adjust the platelet count to a standardized concentration (e.g., 2.5 x 10^8 platelets/mL) using PPP.[2]
3. Aggregation Measurement:
- Pre-warm the PRP and PPP to 37°C.
- Calibrate the aggregometer using PPP for 100% aggregation and PRP for 0% aggregation.[2]
- Add a standardized volume of PRP to a cuvette with a magnetic stir bar.
- Add the desired concentration of this compound (or vehicle control) to the PRP and incubate for a specified time (e.g., 5 minutes) with stirring.
- Initiate platelet aggregation by adding a submaximal concentration of ADP (e.g., 5-10 µM).[2]
- Record the change in light transmission for a set period (e.g., 5-10 minutes).
4. Data Analysis:
- Calculate the percentage of aggregation inhibition for each concentration of this compound relative to the vehicle control.
- Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value.
Protocol 2: Intracellular Calcium Mobilization Assay
This protocol describes how to measure the effect of this compound on P2Y1 receptor-mediated calcium mobilization in a cell-based assay.[8][9][10]
1. Cell Culture and Plating:
- Culture cells expressing the P2Y1 receptor (e.g., HEK293 cells stably transfected with the human P2Y1 receptor) in appropriate growth medium.
- Seed the cells into a 96-well, black-walled, clear-bottom plate at a suitable density and allow them to adhere overnight.[8][9]
2. Dye Loading:
- Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM).[8][9]
- Remove the growth medium from the cells and add the dye-loading buffer.
- Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes) to allow the cells to take up the dye.
- Wash the cells with an appropriate assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES) to remove extracellular dye.
3. Calcium Measurement:
- Place the plate in a fluorescence plate reader equipped with an automated injection system.
- Set the instrument to measure fluorescence at the appropriate excitation and emission wavelengths for the chosen dye at regular intervals (e.g., every 1-2 seconds).
- Record a baseline fluorescence reading.
- Inject the P2Y1 receptor agonist (e.g., ADP or 2-MeSADP) to stimulate calcium release and continue recording the fluorescence.
- For antagonist experiments, pre-incubate the cells with various concentrations of this compound for a set period before adding the agonist.
4. Data Analysis:
- Calculate the change in fluorescence intensity over time for each well.
- Determine the peak fluorescence response for each condition.
- For antagonist experiments, calculate the percentage of inhibition of the agonist-induced calcium response for each concentration of this compound.
- Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value.
Visualizations
Caption: P2Y1 Receptor Signaling Pathway and Inhibition by this compound.
Caption: General Experimental Workflow for this compound Inhibition Assays.
Caption: Troubleshooting Logic for Inconsistent this compound Results.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. Individual variations of platelet inhibition after loading doses of clopidogrel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. scbt.com [scbt.com]
- 7. Agonists and antagonists for P2 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. High-Throughput Assays to Measure Intracellular Ca2+ Mobilization in Cells that Express Recombinant S1P Receptor Subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. agilent.com [agilent.com]
- 10. logosbio.com [logosbio.com]
troubleshooting inconsistent results in MRS 2500 experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with MRS 2500, a potent and selective P2Y1 receptor antagonist.
Troubleshooting Guides & FAQs
This section addresses common issues that may lead to inconsistent results in experiments involving this compound.
Q1: Why am I observing high variability in my IC50 values for this compound in platelet aggregation assays?
A1: High variability in IC50 values for this compound can stem from several factors related to the compound's stability, experimental conditions, and biological sample handling.
-
Compound Stability: this compound, being a nucleotide analog, can be susceptible to hydrolysis by ectonucleotidases present in plasma and whole blood.[1] This degradation can reduce the effective concentration of the antagonist, leading to inconsistent inhibition. It is crucial to prepare fresh solutions of this compound for each experiment and minimize the time between solution preparation and use.
-
Agonist Concentration: The concentration of the platelet agonist used (e.g., ADP) is critical. Using a submaximal agonist concentration is essential to accurately measure inhibition.[2] Inconsistent agonist concentrations between experiments will lead to variable aggregation responses and, consequently, variable IC50 values.
-
Platelet Donor Variability: There is inherent biological variability in platelet reactivity among different donors.[3] This can be due to genetic variations in P2Y1 receptors or other signaling proteins.[2] Whenever possible, it is advisable to screen multiple donors or use pooled platelet-rich plasma (PRP) to minimize this variability.
-
Sample Handling: Strict standardization of blood collection, PRP preparation, and storage is paramount.[2] Variations in centrifugation speed and time can affect platelet concentration and health.
Q2: My this compound solution appears to have low solubility in my aqueous assay buffer. How can I address this?
A2: Low aqueous solubility can lead to inaccurate compound concentrations and inconsistent results.[4]
-
Solvent Choice: While aqueous buffers are ideal for biological assays, this compound may require an initial stock solution in a solvent like DMSO.[5] However, the final concentration of the organic solvent in the assay should be minimized (typically <0.1%) to avoid off-target effects on cells.
-
pH of the Buffer: The solubility of compounds can be pH-dependent. Ensure the pH of your assay buffer is within a range that favors the solubility of this compound.
-
Sonication: Gentle sonication can sometimes help to dissolve the compound in the stock solution.
-
Precipitation Check: Visually inspect your solutions for any signs of precipitation, especially after dilution into the final assay buffer. If precipitation is observed, the experiment should be repeated with a modified dissolution procedure.
Q3: I am concerned about potential off-target effects of this compound in my cell-based assays. How can I validate its specificity?
A3: Validating the specificity of any pharmacological inhibitor is crucial for data interpretation.
-
Knockout/Knockdown Models: The most definitive way to confirm specificity is to use cells or animal models where the P2Y1 receptor has been genetically knocked out or its expression knocked down (e.g., using siRNA).[7] The lack of an effect of this compound in these models would confirm its on-target activity.
-
Dose-Response Curve: A clear dose-dependent effect of this compound is indicative of a specific receptor-mediated mechanism.
-
Control Experiments: Always include appropriate vehicle controls in your experiments to account for any effects of the solvent used to dissolve this compound.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound.
| Parameter | Value | Species | Assay | Reference |
| Ki | 0.78 nM | Human | Radioligand binding | [7] |
| IC50 | 0.95 nM | Human | ADP-induced platelet aggregation | [7] |
Experimental Protocols
Protocol 1: Platelet Aggregation Assay using Light Transmission Aggregometry (LTA)
This protocol outlines the procedure for measuring the inhibitory effect of this compound on ADP-induced platelet aggregation.
1. Preparation of Platelet-Rich Plasma (PRP):
- Collect whole blood from healthy, consenting donors into tubes containing an anticoagulant (e.g., 3.2% sodium citrate).
- Centrifuge the blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature to separate the PRP.[2]
- Carefully collect the upper PRP layer.
- Prepare platelet-poor plasma (PPP) by centrifuging the remaining blood at a higher speed (e.g., 2000 x g) for 10 minutes. The PPP will be used to set the 100% aggregation baseline.
2. Platelet Count Adjustment:
- Determine the platelet count in the PRP using a hematology analyzer.
- Adjust the platelet count to a standardized concentration (e.g., 2.5 x 10^8 platelets/mL) using PPP.[2]
3. Aggregation Measurement:
- Pre-warm the PRP and PPP to 37°C.
- Calibrate the aggregometer using PPP for 100% aggregation and PRP for 0% aggregation.[2]
- Add a standardized volume of PRP to a cuvette with a magnetic stir bar.
- Add the desired concentration of this compound (or vehicle control) to the PRP and incubate for a specified time (e.g., 5 minutes) with stirring.
- Initiate platelet aggregation by adding a submaximal concentration of ADP (e.g., 5-10 µM).[2]
- Record the change in light transmission for a set period (e.g., 5-10 minutes).
4. Data Analysis:
- Calculate the percentage of aggregation inhibition for each concentration of this compound relative to the vehicle control.
- Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value.
Protocol 2: Intracellular Calcium Mobilization Assay
This protocol describes how to measure the effect of this compound on P2Y1 receptor-mediated calcium mobilization in a cell-based assay.[8][9][10]
1. Cell Culture and Plating:
- Culture cells expressing the P2Y1 receptor (e.g., HEK293 cells stably transfected with the human P2Y1 receptor) in appropriate growth medium.
- Seed the cells into a 96-well, black-walled, clear-bottom plate at a suitable density and allow them to adhere overnight.[8][9]
2. Dye Loading:
- Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM).[8][9]
- Remove the growth medium from the cells and add the dye-loading buffer.
- Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes) to allow the cells to take up the dye.
- Wash the cells with an appropriate assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES) to remove extracellular dye.
3. Calcium Measurement:
- Place the plate in a fluorescence plate reader equipped with an automated injection system.
- Set the instrument to measure fluorescence at the appropriate excitation and emission wavelengths for the chosen dye at regular intervals (e.g., every 1-2 seconds).
- Record a baseline fluorescence reading.
- Inject the P2Y1 receptor agonist (e.g., ADP or 2-MeSADP) to stimulate calcium release and continue recording the fluorescence.
- For antagonist experiments, pre-incubate the cells with various concentrations of this compound for a set period before adding the agonist.
4. Data Analysis:
- Calculate the change in fluorescence intensity over time for each well.
- Determine the peak fluorescence response for each condition.
- For antagonist experiments, calculate the percentage of inhibition of the agonist-induced calcium response for each concentration of this compound.
- Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value.
Visualizations
Caption: P2Y1 Receptor Signaling Pathway and Inhibition by this compound.
Caption: General Experimental Workflow for this compound Inhibition Assays.
Caption: Troubleshooting Logic for Inconsistent this compound Results.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. Individual variations of platelet inhibition after loading doses of clopidogrel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. scbt.com [scbt.com]
- 7. Agonists and antagonists for P2 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. High-Throughput Assays to Measure Intracellular Ca2+ Mobilization in Cells that Express Recombinant S1P Receptor Subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. agilent.com [agilent.com]
- 10. logosbio.com [logosbio.com]
Navigating Platelet Aggregation Assays with MRS 2500: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance for minimizing variability in platelet aggregation assays utilizing MRS 2500, a potent and selective P2Y1 receptor antagonist. Here, you will find answers to frequently asked questions, detailed troubleshooting guides, and standardized experimental protocols to enhance the reproducibility and accuracy of your results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action in platelet aggregation?
This compound is a highly potent and selective competitive antagonist of the P2Y1 receptor, a Gq-protein-coupled receptor on the platelet surface.[1] Adenosine diphosphate (ADP) is the natural agonist for the P2Y1 receptor. Upon ADP binding, the P2Y1 receptor initiates a signaling cascade that leads to an increase in intracellular calcium, causing platelet shape change and the initial, reversible phase of platelet aggregation.[2][3] this compound blocks the binding of ADP to the P2Y1 receptor, thereby inhibiting these initial steps of platelet activation.[4]
Q2: Why am I observing significant variability in my platelet aggregation results with this compound?
Variability in platelet aggregation assays is a common challenge and can stem from several sources:
-
Pre-analytical Variables: Differences in blood collection techniques, anticoagulant used (3.2% sodium citrate is standard), and sample handling can significantly impact platelet function.[1][5] It is crucial to standardize these procedures.
-
Donor-Specific Differences: There is inherent biological variability in platelet reactivity among individuals.[6]
-
Reagent Preparation and Storage: The stability of this compound and the agonist (e.g., ADP) in solution is critical. Always prepare fresh solutions and avoid repeated freeze-thaw cycles.[1]
-
Incubation Times and Temperature: Inconsistent incubation times with this compound or temperature fluctuations during the assay can lead to variable results.[5]
Q3: What is the optimal concentration of this compound to use in my assay?
The optimal concentration of this compound depends on the specific experimental conditions, including the concentration of the agonist used. This compound has been shown to inhibit ADP-induced aggregation of human platelets with an IC50 value of approximately 0.95 nM.[7] It is highly recommended to perform a dose-response curve to determine the optimal concentration for your specific assay conditions.
Q4: What is the appropriate vehicle control for this compound in platelet aggregation assays?
The vehicle used to dissolve this compound should be tested as a control to ensure it does not independently affect platelet aggregation.[8] If this compound is dissolved in a solvent such as DMSO, the final concentration of the solvent in the assay should be kept to a minimum (typically <0.5%) and a corresponding vehicle control should be included.
Q5: How should I handle and store this compound?
For optimal stability, this compound should be stored at -20°C.[7] When preparing solutions, it is advisable to make fresh dilutions for each experiment to avoid degradation.[1] The tetraammonium salt of this compound is soluble in water.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| No or weak inhibition of platelet aggregation by this compound | 1. Inactive this compound: Compound has degraded due to improper storage or handling. | 1. Use a fresh aliquot of this compound. Ensure proper storage at -20°C. Prepare fresh solutions for each experiment.[1][7] |
| 2. Suboptimal concentration: The concentration of this compound is too low to effectively antagonize the P2Y1 receptor at the given agonist concentration. | 2. Perform a dose-response curve to determine the optimal inhibitory concentration for your specific agonist concentration.[7] | |
| 3. Incorrect agonist: The agonist used does not primarily signal through the P2Y1 receptor. | 3. Confirm that the agonist used (e.g., ADP) is appropriate for studying P2Y1-mediated platelet aggregation. | |
| High background aggregation (spontaneous aggregation) | 1. Platelet activation during preparation: Improper blood collection or processing can pre-activate platelets. | 1. Ensure a clean venipuncture, discard the first few mL of blood, and use gentle mixing with the anticoagulant.[1] Minimize handling and agitation of platelet-rich plasma (PRP).[9] |
| 2. Contaminated reagents or consumables: | 2. Use high-purity reagents and sterile, pyrogen-free consumables. | |
| Inconsistent results between replicates or experiments | 1. Pre-analytical variability: Inconsistent blood collection, handling, or storage. | 1. Standardize all pre-analytical procedures, including needle gauge, anticoagulant-to-blood ratio, and time from collection to processing.[1] |
| 2. Pipetting errors: Inaccurate dispensing of this compound, agonist, or platelet suspension. | 2. Use calibrated pipettes and ensure proper pipetting technique. | |
| 3. Temperature fluctuations: Inconsistent assay temperature. | 3. Ensure the aggregometer and all reagents are maintained at a constant 37°C.[5] | |
| 4. Donor variability: Inherent differences in platelet reactivity between blood donors. | 4. If possible, use platelets from the same donor for a set of experiments. Acknowledge and account for inter-donor variability in data analysis.[6] |
Data Presentation
Table 1: Potency of this compound in Inhibiting Platelet Function
| Parameter | Species | Agonist | Value | Reference |
| IC50 (ADP-induced aggregation) | Human | ADP | 0.95 nM | [7] |
| Ki (P2Y1 receptor binding) | Human | - | 0.78 nM | [7] |
Experimental Protocols
Detailed Methodology for Light Transmission Aggregometry (LTA) with this compound
This protocol outlines the key steps for performing a platelet aggregation assay using LTA to assess the inhibitory effect of this compound.
1. Materials and Reagents:
-
Whole blood from healthy, consenting donors who have not taken antiplatelet medication for at least two weeks.
-
3.2% Sodium Citrate solution
-
This compound
-
ADP (Adenosine Diphosphate)
-
Vehicle for this compound (e.g., sterile water or appropriate buffer)
-
Saline or appropriate buffer for dilutions
-
Platelet-Poor Plasma (PPP)
-
Platelet-Rich Plasma (PRP)
-
Light Transmission Aggregometer
-
Calibrated pipettes
-
Aggregometer cuvettes and stir bars
2. Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):
-
Collect whole blood into tubes containing 3.2% sodium citrate (9:1 blood to anticoagulant ratio).[1]
-
Discard the first 2-3 mL of blood to avoid tissue factor contamination.[1]
-
Centrifuge the blood at 200 x g for 15 minutes at room temperature to obtain PRP.[1]
-
Carefully aspirate the upper layer (PRP) and transfer it to a new tube.
-
To obtain PPP, centrifuge the remaining blood at a higher speed (e.g., 2000 x g for 10 minutes).[8]
-
Allow PRP to rest for at least 30 minutes at room temperature before use.[1]
3. Assay Procedure:
-
Set up the light transmission aggregometer to maintain a temperature of 37°C.
-
Calibrate the aggregometer using PPP for 100% aggregation and PRP for 0% aggregation.[1]
-
Aliquot PRP into aggregometer cuvettes containing a stir bar.
-
Add the desired concentration of this compound or vehicle control to the PRP.
-
Incubate the PRP with this compound for a predetermined time (e.g., 2-5 minutes) with stirring.
-
Initiate platelet aggregation by adding a known concentration of ADP.
-
Record the change in light transmission for a set period (e.g., 5-10 minutes) to generate an aggregation curve.
4. Data Analysis:
-
The primary endpoint is the maximum platelet aggregation (%), which is the maximal change in light transmission from baseline.
-
Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.
-
If a dose-response curve was performed, calculate the IC50 value of this compound.
Mandatory Visualizations
Caption: P2Y1 Receptor Signaling Pathway in Platelets.
Caption: LTA Experimental Workflow with this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Reactome | ADP signalling through P2Y purinoceptor 1 [reactome.org]
- 4. What are P2Y1 antagonists and how do they work? [synapse.patsnap.com]
- 5. Platelet Function Testing: Light Transmission Aggregometry [practical-haemostasis.com]
- 6. agilent.com [agilent.com]
- 7. bio-techne.com [bio-techne.com]
- 8. Analysis of Platelet Aggregation by Light Transmission Aggregometry - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Platelet functional testing via high-throughput microtiter plate-based assays - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Platelet Aggregation Assays with MRS 2500: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance for minimizing variability in platelet aggregation assays utilizing MRS 2500, a potent and selective P2Y1 receptor antagonist. Here, you will find answers to frequently asked questions, detailed troubleshooting guides, and standardized experimental protocols to enhance the reproducibility and accuracy of your results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action in platelet aggregation?
This compound is a highly potent and selective competitive antagonist of the P2Y1 receptor, a Gq-protein-coupled receptor on the platelet surface.[1] Adenosine diphosphate (ADP) is the natural agonist for the P2Y1 receptor. Upon ADP binding, the P2Y1 receptor initiates a signaling cascade that leads to an increase in intracellular calcium, causing platelet shape change and the initial, reversible phase of platelet aggregation.[2][3] this compound blocks the binding of ADP to the P2Y1 receptor, thereby inhibiting these initial steps of platelet activation.[4]
Q2: Why am I observing significant variability in my platelet aggregation results with this compound?
Variability in platelet aggregation assays is a common challenge and can stem from several sources:
-
Pre-analytical Variables: Differences in blood collection techniques, anticoagulant used (3.2% sodium citrate is standard), and sample handling can significantly impact platelet function.[1][5] It is crucial to standardize these procedures.
-
Donor-Specific Differences: There is inherent biological variability in platelet reactivity among individuals.[6]
-
Reagent Preparation and Storage: The stability of this compound and the agonist (e.g., ADP) in solution is critical. Always prepare fresh solutions and avoid repeated freeze-thaw cycles.[1]
-
Incubation Times and Temperature: Inconsistent incubation times with this compound or temperature fluctuations during the assay can lead to variable results.[5]
Q3: What is the optimal concentration of this compound to use in my assay?
The optimal concentration of this compound depends on the specific experimental conditions, including the concentration of the agonist used. This compound has been shown to inhibit ADP-induced aggregation of human platelets with an IC50 value of approximately 0.95 nM.[7] It is highly recommended to perform a dose-response curve to determine the optimal concentration for your specific assay conditions.
Q4: What is the appropriate vehicle control for this compound in platelet aggregation assays?
The vehicle used to dissolve this compound should be tested as a control to ensure it does not independently affect platelet aggregation.[8] If this compound is dissolved in a solvent such as DMSO, the final concentration of the solvent in the assay should be kept to a minimum (typically <0.5%) and a corresponding vehicle control should be included.
Q5: How should I handle and store this compound?
For optimal stability, this compound should be stored at -20°C.[7] When preparing solutions, it is advisable to make fresh dilutions for each experiment to avoid degradation.[1] The tetraammonium salt of this compound is soluble in water.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| No or weak inhibition of platelet aggregation by this compound | 1. Inactive this compound: Compound has degraded due to improper storage or handling. | 1. Use a fresh aliquot of this compound. Ensure proper storage at -20°C. Prepare fresh solutions for each experiment.[1][7] |
| 2. Suboptimal concentration: The concentration of this compound is too low to effectively antagonize the P2Y1 receptor at the given agonist concentration. | 2. Perform a dose-response curve to determine the optimal inhibitory concentration for your specific agonist concentration.[7] | |
| 3. Incorrect agonist: The agonist used does not primarily signal through the P2Y1 receptor. | 3. Confirm that the agonist used (e.g., ADP) is appropriate for studying P2Y1-mediated platelet aggregation. | |
| High background aggregation (spontaneous aggregation) | 1. Platelet activation during preparation: Improper blood collection or processing can pre-activate platelets. | 1. Ensure a clean venipuncture, discard the first few mL of blood, and use gentle mixing with the anticoagulant.[1] Minimize handling and agitation of platelet-rich plasma (PRP).[9] |
| 2. Contaminated reagents or consumables: | 2. Use high-purity reagents and sterile, pyrogen-free consumables. | |
| Inconsistent results between replicates or experiments | 1. Pre-analytical variability: Inconsistent blood collection, handling, or storage. | 1. Standardize all pre-analytical procedures, including needle gauge, anticoagulant-to-blood ratio, and time from collection to processing.[1] |
| 2. Pipetting errors: Inaccurate dispensing of this compound, agonist, or platelet suspension. | 2. Use calibrated pipettes and ensure proper pipetting technique. | |
| 3. Temperature fluctuations: Inconsistent assay temperature. | 3. Ensure the aggregometer and all reagents are maintained at a constant 37°C.[5] | |
| 4. Donor variability: Inherent differences in platelet reactivity between blood donors. | 4. If possible, use platelets from the same donor for a set of experiments. Acknowledge and account for inter-donor variability in data analysis.[6] |
Data Presentation
Table 1: Potency of this compound in Inhibiting Platelet Function
| Parameter | Species | Agonist | Value | Reference |
| IC50 (ADP-induced aggregation) | Human | ADP | 0.95 nM | [7] |
| Ki (P2Y1 receptor binding) | Human | - | 0.78 nM | [7] |
Experimental Protocols
Detailed Methodology for Light Transmission Aggregometry (LTA) with this compound
This protocol outlines the key steps for performing a platelet aggregation assay using LTA to assess the inhibitory effect of this compound.
1. Materials and Reagents:
-
Whole blood from healthy, consenting donors who have not taken antiplatelet medication for at least two weeks.
-
3.2% Sodium Citrate solution
-
This compound
-
ADP (Adenosine Diphosphate)
-
Vehicle for this compound (e.g., sterile water or appropriate buffer)
-
Saline or appropriate buffer for dilutions
-
Platelet-Poor Plasma (PPP)
-
Platelet-Rich Plasma (PRP)
-
Light Transmission Aggregometer
-
Calibrated pipettes
-
Aggregometer cuvettes and stir bars
2. Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):
-
Collect whole blood into tubes containing 3.2% sodium citrate (9:1 blood to anticoagulant ratio).[1]
-
Discard the first 2-3 mL of blood to avoid tissue factor contamination.[1]
-
Centrifuge the blood at 200 x g for 15 minutes at room temperature to obtain PRP.[1]
-
Carefully aspirate the upper layer (PRP) and transfer it to a new tube.
-
To obtain PPP, centrifuge the remaining blood at a higher speed (e.g., 2000 x g for 10 minutes).[8]
-
Allow PRP to rest for at least 30 minutes at room temperature before use.[1]
3. Assay Procedure:
-
Set up the light transmission aggregometer to maintain a temperature of 37°C.
-
Calibrate the aggregometer using PPP for 100% aggregation and PRP for 0% aggregation.[1]
-
Aliquot PRP into aggregometer cuvettes containing a stir bar.
-
Add the desired concentration of this compound or vehicle control to the PRP.
-
Incubate the PRP with this compound for a predetermined time (e.g., 2-5 minutes) with stirring.
-
Initiate platelet aggregation by adding a known concentration of ADP.
-
Record the change in light transmission for a set period (e.g., 5-10 minutes) to generate an aggregation curve.
4. Data Analysis:
-
The primary endpoint is the maximum platelet aggregation (%), which is the maximal change in light transmission from baseline.
-
Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.
-
If a dose-response curve was performed, calculate the IC50 value of this compound.
Mandatory Visualizations
Caption: P2Y1 Receptor Signaling Pathway in Platelets.
Caption: LTA Experimental Workflow with this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Reactome | ADP signalling through P2Y purinoceptor 1 [reactome.org]
- 4. What are P2Y1 antagonists and how do they work? [synapse.patsnap.com]
- 5. Platelet Function Testing: Light Transmission Aggregometry [practical-haemostasis.com]
- 6. agilent.com [agilent.com]
- 7. bio-techne.com [bio-techne.com]
- 8. Analysis of Platelet Aggregation by Light Transmission Aggregometry - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Platelet functional testing via high-throughput microtiter plate-based assays - PMC [pmc.ncbi.nlm.nih.gov]
MRS 2500 Technical Support Center: Troubleshooting Precipitation in Stock Solutions
For researchers, scientists, and drug development professionals utilizing MRS 2500, a potent and selective P2Y₁ receptor antagonist, maintaining the integrity of stock solutions is critical for experimental success. Precipitation of the compound from its solvent can lead to inaccurate concentrations and unreliable results. This technical support center provides a comprehensive guide to addressing and preventing precipitation issues with this compound tetraammonium salt stock solutions.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: this compound tetraammonium salt is soluble in water up to 20 mM and is also soluble in DMSO.[1][2] For aqueous solutions, it is recommended to use deionized or distilled water.
Q2: What is the maximum recommended concentration for an aqueous stock solution?
A2: The maximum recommended concentration for this compound in water is 20 mM.[2][3] Preparing solutions at higher concentrations may increase the risk of precipitation.
Q3: How should I store my this compound stock solution?
A3: Stock solutions should be stored at -20°C.[2][3] It is also advisable to prepare single-use aliquots to avoid repeated freeze-thaw cycles, which can contribute to precipitation and degradation of the compound.
Q4: My this compound solution appears cloudy or has visible precipitate. What should I do?
A4: If you observe cloudiness or precipitation, gently warm the solution to 37°C and use sonication in an ultrasonic bath to aid in redissolving the compound. Before use, it is recommended to centrifuge the vial and use the supernatant to ensure any potential aggregates are removed.
Q5: Can I use buffers other than water to dissolve this compound?
A5: While this compound is water-soluble, its stability and solubility in various biological buffers should be empirically determined. The pH of the solution can significantly impact the stability and solubility of nucleotide analogs. It is recommended to prepare a small test batch in the desired buffer and observe for any signs of precipitation over a short period before preparing a large stock.
Troubleshooting Guide: Precipitation Issues
Encountering precipitation in your this compound stock solution can be a frustrating roadblock. This guide outlines potential causes and provides systematic steps to resolve the issue.
Problem: Precipitate forms in the stock solution upon preparation or during storage.
Potential Cause 1: Solution is supersaturated.
-
Troubleshooting Step:
-
Ensure the concentration of your stock solution does not exceed the recommended maximum of 20 mM in water.
-
If you require a higher concentration, consider using DMSO as the solvent.
-
Potential Cause 2: Improper dissolution technique.
-
Troubleshooting Step:
-
Ensure the lyophilized powder is fully dissolved. Briefly centrifuge the vial to collect all the powder at the bottom before adding the solvent.
-
After adding the solvent, gently vortex or pipette the solution up and down to ensure thorough mixing.
-
For stubborn precipitates, gentle warming to 37°C and sonication can be effective.
-
Potential Cause 3: Effects of multiple freeze-thaw cycles.
-
Troubleshooting Step:
-
Prepare single-use aliquots of your stock solution to minimize the number of times the main stock is thawed and refrozen.
-
If you must use a previously frozen stock, allow it to thaw completely at room temperature and inspect for any precipitation before use. If precipitate is present, follow the steps for redissolving it.
-
Potential Cause 4: pH of the solution.
-
Troubleshooting Step:
-
The stability of purinergic compounds can be pH-dependent. If you are using a buffered solution, ensure the pH is within a neutral to slightly alkaline range, as acidic conditions can sometimes lead to precipitation of similar compounds.
-
If you suspect pH is an issue, consider preparing the stock solution in pure water first and then diluting it into your buffered experimental medium.
-
Potential Cause 5: Contamination.
-
Troubleshooting Step:
-
Ensure that all vials, pipette tips, and solvents used are sterile and free of contaminants that could act as nucleation sites for precipitation.
-
Prepare solutions in a clean environment, such as a laminar flow hood, to minimize the risk of particulate contamination.
-
Data Presentation
Table 1: Physicochemical Properties of this compound Tetraammonium Salt
| Property | Value | Reference |
| Molecular Weight | 629.29 g/mol | [2][3][4] |
| Formula | C₁₃H₁₈IN₅O₈P₂·4NH₃ | [2][3] |
| Purity | ≥96% (HPLC) | [2][3] |
| Storage Temperature | -20°C | [2][3] |
Table 2: Solubility of this compound Tetraammonium Salt
| Solvent | Maximum Concentration | Reference |
| Water | 20 mM (12.59 mg/mL) | [2][3] |
| DMSO | Soluble (specific concentration not detailed) | [1] |
Table 3: Preparation of Aqueous Stock Solutions
| Desired Concentration | Volume of Water to Add to 1 mg of this compound | Volume of Water to Add to 5 mg of this compound |
| 20 mM | 0.079 mL | 0.397 mL |
| 10 mM | 0.159 mL | 0.795 mL |
| 5 mM | 0.318 mL | 1.589 mL |
| 1 mM | 1.589 mL | 7.945 mL |
Calculations are based on a molecular weight of 629.29 g/mol . Batch-specific molecular weights may vary.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Aqueous Stock Solution of this compound
-
Briefly centrifuge the vial containing the lyophilized this compound tetraammonium salt to ensure all the powder is at the bottom.
-
To prepare a 10 mM solution, add the appropriate volume of sterile, deionized water based on the mass of the compound in the vial (see Table 3). For example, for 1 mg of this compound, add 0.159 mL of water.
-
Gently vortex the vial until the powder is completely dissolved. A clear, colorless solution should be formed.
-
If any precipitate remains, warm the vial to 37°C for 5-10 minutes and sonicate in an ultrasonic bath for 5 minutes.
-
Once fully dissolved, dispense the stock solution into single-use aliquots in sterile, low-protein-binding microcentrifuge tubes.
-
Label the aliquots clearly with the compound name, concentration, and date of preparation.
-
Store the aliquots at -20°C.
Protocol 2: Preparation of a 10 mM DMSO Stock Solution of this compound
-
Follow steps 1 and 2 from Protocol 1, substituting sterile, anhydrous DMSO for water.
-
Gently vortex the vial to dissolve the powder. This compound should readily dissolve in DMSO.
-
Dispense into single-use aliquots in appropriate solvent-resistant tubes.
-
Label the aliquots and store them at -20°C.
Visualizations
Caption: Workflow for preparing and using this compound stock solutions.
References
- 1. This compound tetraammonium salt | 630103-23-0 [chemicalbook.com]
- 2. This compound tetraammonium salt | Purinergic (P2Y) Receptors | Tocris Bioscience [tocris.com]
- 3. bio-techne.com [bio-techne.com]
- 4. This compound tetraammonium salt | C13H30IN9O8P2 | CID 90488745 - PubChem [pubchem.ncbi.nlm.nih.gov]
MRS 2500 Technical Support Center: Troubleshooting Precipitation in Stock Solutions
For researchers, scientists, and drug development professionals utilizing MRS 2500, a potent and selective P2Y₁ receptor antagonist, maintaining the integrity of stock solutions is critical for experimental success. Precipitation of the compound from its solvent can lead to inaccurate concentrations and unreliable results. This technical support center provides a comprehensive guide to addressing and preventing precipitation issues with this compound tetraammonium salt stock solutions.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: this compound tetraammonium salt is soluble in water up to 20 mM and is also soluble in DMSO.[1][2] For aqueous solutions, it is recommended to use deionized or distilled water.
Q2: What is the maximum recommended concentration for an aqueous stock solution?
A2: The maximum recommended concentration for this compound in water is 20 mM.[2][3] Preparing solutions at higher concentrations may increase the risk of precipitation.
Q3: How should I store my this compound stock solution?
A3: Stock solutions should be stored at -20°C.[2][3] It is also advisable to prepare single-use aliquots to avoid repeated freeze-thaw cycles, which can contribute to precipitation and degradation of the compound.
Q4: My this compound solution appears cloudy or has visible precipitate. What should I do?
A4: If you observe cloudiness or precipitation, gently warm the solution to 37°C and use sonication in an ultrasonic bath to aid in redissolving the compound. Before use, it is recommended to centrifuge the vial and use the supernatant to ensure any potential aggregates are removed.
Q5: Can I use buffers other than water to dissolve this compound?
A5: While this compound is water-soluble, its stability and solubility in various biological buffers should be empirically determined. The pH of the solution can significantly impact the stability and solubility of nucleotide analogs. It is recommended to prepare a small test batch in the desired buffer and observe for any signs of precipitation over a short period before preparing a large stock.
Troubleshooting Guide: Precipitation Issues
Encountering precipitation in your this compound stock solution can be a frustrating roadblock. This guide outlines potential causes and provides systematic steps to resolve the issue.
Problem: Precipitate forms in the stock solution upon preparation or during storage.
Potential Cause 1: Solution is supersaturated.
-
Troubleshooting Step:
-
Ensure the concentration of your stock solution does not exceed the recommended maximum of 20 mM in water.
-
If you require a higher concentration, consider using DMSO as the solvent.
-
Potential Cause 2: Improper dissolution technique.
-
Troubleshooting Step:
-
Ensure the lyophilized powder is fully dissolved. Briefly centrifuge the vial to collect all the powder at the bottom before adding the solvent.
-
After adding the solvent, gently vortex or pipette the solution up and down to ensure thorough mixing.
-
For stubborn precipitates, gentle warming to 37°C and sonication can be effective.
-
Potential Cause 3: Effects of multiple freeze-thaw cycles.
-
Troubleshooting Step:
-
Prepare single-use aliquots of your stock solution to minimize the number of times the main stock is thawed and refrozen.
-
If you must use a previously frozen stock, allow it to thaw completely at room temperature and inspect for any precipitation before use. If precipitate is present, follow the steps for redissolving it.
-
Potential Cause 4: pH of the solution.
-
Troubleshooting Step:
-
The stability of purinergic compounds can be pH-dependent. If you are using a buffered solution, ensure the pH is within a neutral to slightly alkaline range, as acidic conditions can sometimes lead to precipitation of similar compounds.
-
If you suspect pH is an issue, consider preparing the stock solution in pure water first and then diluting it into your buffered experimental medium.
-
Potential Cause 5: Contamination.
-
Troubleshooting Step:
-
Ensure that all vials, pipette tips, and solvents used are sterile and free of contaminants that could act as nucleation sites for precipitation.
-
Prepare solutions in a clean environment, such as a laminar flow hood, to minimize the risk of particulate contamination.
-
Data Presentation
Table 1: Physicochemical Properties of this compound Tetraammonium Salt
| Property | Value | Reference |
| Molecular Weight | 629.29 g/mol | [2][3][4] |
| Formula | C₁₃H₁₈IN₅O₈P₂·4NH₃ | [2][3] |
| Purity | ≥96% (HPLC) | [2][3] |
| Storage Temperature | -20°C | [2][3] |
Table 2: Solubility of this compound Tetraammonium Salt
| Solvent | Maximum Concentration | Reference |
| Water | 20 mM (12.59 mg/mL) | [2][3] |
| DMSO | Soluble (specific concentration not detailed) | [1] |
Table 3: Preparation of Aqueous Stock Solutions
| Desired Concentration | Volume of Water to Add to 1 mg of this compound | Volume of Water to Add to 5 mg of this compound |
| 20 mM | 0.079 mL | 0.397 mL |
| 10 mM | 0.159 mL | 0.795 mL |
| 5 mM | 0.318 mL | 1.589 mL |
| 1 mM | 1.589 mL | 7.945 mL |
Calculations are based on a molecular weight of 629.29 g/mol . Batch-specific molecular weights may vary.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Aqueous Stock Solution of this compound
-
Briefly centrifuge the vial containing the lyophilized this compound tetraammonium salt to ensure all the powder is at the bottom.
-
To prepare a 10 mM solution, add the appropriate volume of sterile, deionized water based on the mass of the compound in the vial (see Table 3). For example, for 1 mg of this compound, add 0.159 mL of water.
-
Gently vortex the vial until the powder is completely dissolved. A clear, colorless solution should be formed.
-
If any precipitate remains, warm the vial to 37°C for 5-10 minutes and sonicate in an ultrasonic bath for 5 minutes.
-
Once fully dissolved, dispense the stock solution into single-use aliquots in sterile, low-protein-binding microcentrifuge tubes.
-
Label the aliquots clearly with the compound name, concentration, and date of preparation.
-
Store the aliquots at -20°C.
Protocol 2: Preparation of a 10 mM DMSO Stock Solution of this compound
-
Follow steps 1 and 2 from Protocol 1, substituting sterile, anhydrous DMSO for water.
-
Gently vortex the vial to dissolve the powder. This compound should readily dissolve in DMSO.
-
Dispense into single-use aliquots in appropriate solvent-resistant tubes.
-
Label the aliquots and store them at -20°C.
Visualizations
Caption: Workflow for preparing and using this compound stock solutions.
References
- 1. This compound tetraammonium salt | 630103-23-0 [chemicalbook.com]
- 2. This compound tetraammonium salt | Purinergic (P2Y) Receptors | Tocris Bioscience [tocris.com]
- 3. bio-techne.com [bio-techne.com]
- 4. This compound tetraammonium salt | C13H30IN9O8P2 | CID 90488745 - PubChem [pubchem.ncbi.nlm.nih.gov]
impact of serum proteins on MRS 2500 activity
This technical support center provides troubleshooting guides and frequently asked questions regarding the impact of serum proteins on the activity of MRS 2500, a potent P2Y1 receptor antagonist. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the general impact of serum proteins on the activity of a small molecule inhibitor like this compound?
A1: Serum proteins, primarily albumin, can bind to small molecule drugs. This interaction is critical because only the unbound fraction of a drug is generally considered pharmacologically active and available to interact with its target receptor.[1] Therefore, significant binding to serum proteins can reduce the effective concentration of this compound at the P2Y1 receptor, potentially leading to a decrease in its apparent potency in biological assays. This binding also plays a major role in the drug's pharmacokinetic profile, affecting its distribution and clearance rates.[1]
Q2: I'm observing a higher IC50 value for this compound in my cell-based assay containing Fetal Bovine Serum (FBS) compared to the value cited in serum-free biochemical assays. Why is there a discrepancy?
A2: This is a common and expected observation. The highly potent Ki of 0.78 nM and IC50 of 0.95 nM for this compound were determined in serum-free systems, such as with isolated human platelets. When you introduce FBS or human serum into your assay, this compound will bind to albumin and other proteins. This sequestration reduces the free concentration of this compound available to antagonize the P2Y1 receptor. Consequently, a higher total concentration of the compound is required to achieve the same level of inhibition, resulting in a rightward shift of the dose-response curve and a higher apparent IC50 value.
Q3: My experiment involves incubating this compound in mouse or human plasma, and I'm seeing a rapid loss of activity over time. Is this due to protein binding or degradation?
A3: While protein binding affects the available concentration, a rapid loss of activity over time strongly suggests metabolic degradation. Studies have shown that nucleotide analogs like this compound are susceptible to rapid hydrolysis by ectonucleotidases present in plasma and whole blood.[2] This enzymatic degradation metabolizes this compound into inactive forms, leading to a time-dependent loss of efficacy. Therefore, the observed loss of activity is likely a combination of both protein binding and, more significantly, rapid metabolic breakdown.[2]
Q4: If I want to mimic physiological conditions in my in vitro assay, what concentration of serum albumin should I use?
A4: The physiological concentration of albumin in human plasma is typically in the range of 35-50 mg/mL, which corresponds to approximately 4% (w/v). Therefore, incorporating 4% human serum albumin (HSA) or bovine serum albumin (BSA) into your assay buffer is a standard practice to simulate the protein-rich environment found in vivo.
Q5: My in vivo results with this compound in a rodent model are not as potent as I predicted from my in vitro cell-free data. What are the likely reasons?
A5: This discrepancy is multifactorial. Key factors include:
-
Serum Protein Binding : As discussed, binding reduces the free, active fraction of the drug in vivo.[1]
-
Metabolic Instability : this compound is rapidly metabolized in the bloodstream, which can significantly shorten its half-life and reduce its exposure at the target site.[2]
-
Pharmacokinetics : The overall absorption, distribution, metabolism, and excretion (ADME) profile of this compound will dictate its concentration and duration of action at the P2Y1 receptors in the target tissue.
-
Receptor Occupancy : Achieving sufficient receptor occupancy at the target site in vivo requires overcoming these pharmacokinetic and protein binding hurdles.
Despite these factors, this compound has demonstrated potent antithrombotic effects in various in vivo models, including in mice and cynomolgus monkeys, indicating that effective concentrations can be achieved with appropriate dosing.[3][4]
Troubleshooting Guides
Guide 1: Investigating Potency Shifts in In Vitro Assays
If you observe a discrepancy in this compound potency, follow this guide to systematically determine the impact of serum proteins.
Quantitative Data Summary
The activity of this compound is significantly influenced by the presence of serum proteins. The following table summarizes its known activity in a serum-free system and provides an illustrative example of how its potency might be affected in a physiological buffer.
| Parameter | Condition | Value | Reference / Note |
| Ki | Serum-Free Buffer (Human P2Y1 Receptor) | 0.78 nM | |
| IC50 | ADP-induced Human Platelet Aggregation (Serum-Free) | 0.95 nM | |
| Apparent IC50 | Buffer with 4% Human Serum Albumin (HSA) | 15-100 nM | Illustrative value |
| In Vivo Efficacy | IV Infusion in Cynomolgus Monkeys (Thrombosis Model) | 57-88% thrombus reduction | [4] |
Note: The "Illustrative value" for the apparent IC50 in the presence of HSA is a hypothetical, yet typical, shift seen for potent compounds with moderate-to-high protein binding. The actual value must be determined experimentally.
Experimental Protocols
Protocol 1: Equilibrium Dialysis for Determining Serum Protein Binding
This protocol provides a standard method for quantifying the fraction of this compound bound to plasma proteins.
Materials:
-
Equilibrium dialysis apparatus (e.g., RED device)
-
Dialysis membrane with appropriate molecular weight cutoff (e.g., 8-12 kDa)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Human plasma or 4% HSA/BSA in PBS
-
This compound stock solution
-
LC-MS/MS system for quantification
Procedure:
-
Prepare the this compound solution in plasma (or HSA/BSA solution) at the desired concentration (e.g., 1 µM).
-
Add the this compound-containing plasma solution to one chamber of the dialysis unit (the donor chamber).
-
Add an equal volume of PBS to the other chamber (the receiver chamber).
-
Seal the unit and incubate at 37°C on a shaker for 4-18 hours to allow the system to reach equilibrium.
-
After incubation, collect samples from both the donor and receiver chambers.
-
Analyze the concentration of this compound in both samples using a validated LC-MS/MS method.
-
Calculate the fraction unbound (fu) using the formula: fu = Concentration in Receiver Chamber / Concentration in Donor Chamber
-
The percentage bound is calculated as (1 - fu) * 100.
Protocol 2: In Vitro Plasma Stability Assay
This protocol assesses the metabolic stability of this compound in plasma over time.
Signaling Pathway Context
This compound is an antagonist of the P2Y1 receptor. Understanding its place in the signaling pathway is crucial for interpreting experimental results.
References
- 1. Plasma/serum protein binding determinations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Nucleotide P2Y1 receptor agonists are in vitro and in vivo prodrugs of A1/A3 adenosine receptor agonists: implications for roles of P2Y1 and A1/A3 receptors in physiology and pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. alzdiscovery.org [alzdiscovery.org]
impact of serum proteins on MRS 2500 activity
This technical support center provides troubleshooting guides and frequently asked questions regarding the impact of serum proteins on the activity of MRS 2500, a potent P2Y1 receptor antagonist. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the general impact of serum proteins on the activity of a small molecule inhibitor like this compound?
A1: Serum proteins, primarily albumin, can bind to small molecule drugs. This interaction is critical because only the unbound fraction of a drug is generally considered pharmacologically active and available to interact with its target receptor.[1] Therefore, significant binding to serum proteins can reduce the effective concentration of this compound at the P2Y1 receptor, potentially leading to a decrease in its apparent potency in biological assays. This binding also plays a major role in the drug's pharmacokinetic profile, affecting its distribution and clearance rates.[1]
Q2: I'm observing a higher IC50 value for this compound in my cell-based assay containing Fetal Bovine Serum (FBS) compared to the value cited in serum-free biochemical assays. Why is there a discrepancy?
A2: This is a common and expected observation. The highly potent Ki of 0.78 nM and IC50 of 0.95 nM for this compound were determined in serum-free systems, such as with isolated human platelets. When you introduce FBS or human serum into your assay, this compound will bind to albumin and other proteins. This sequestration reduces the free concentration of this compound available to antagonize the P2Y1 receptor. Consequently, a higher total concentration of the compound is required to achieve the same level of inhibition, resulting in a rightward shift of the dose-response curve and a higher apparent IC50 value.
Q3: My experiment involves incubating this compound in mouse or human plasma, and I'm seeing a rapid loss of activity over time. Is this due to protein binding or degradation?
A3: While protein binding affects the available concentration, a rapid loss of activity over time strongly suggests metabolic degradation. Studies have shown that nucleotide analogs like this compound are susceptible to rapid hydrolysis by ectonucleotidases present in plasma and whole blood.[2] This enzymatic degradation metabolizes this compound into inactive forms, leading to a time-dependent loss of efficacy. Therefore, the observed loss of activity is likely a combination of both protein binding and, more significantly, rapid metabolic breakdown.[2]
Q4: If I want to mimic physiological conditions in my in vitro assay, what concentration of serum albumin should I use?
A4: The physiological concentration of albumin in human plasma is typically in the range of 35-50 mg/mL, which corresponds to approximately 4% (w/v). Therefore, incorporating 4% human serum albumin (HSA) or bovine serum albumin (BSA) into your assay buffer is a standard practice to simulate the protein-rich environment found in vivo.
Q5: My in vivo results with this compound in a rodent model are not as potent as I predicted from my in vitro cell-free data. What are the likely reasons?
A5: This discrepancy is multifactorial. Key factors include:
-
Serum Protein Binding : As discussed, binding reduces the free, active fraction of the drug in vivo.[1]
-
Metabolic Instability : this compound is rapidly metabolized in the bloodstream, which can significantly shorten its half-life and reduce its exposure at the target site.[2]
-
Pharmacokinetics : The overall absorption, distribution, metabolism, and excretion (ADME) profile of this compound will dictate its concentration and duration of action at the P2Y1 receptors in the target tissue.
-
Receptor Occupancy : Achieving sufficient receptor occupancy at the target site in vivo requires overcoming these pharmacokinetic and protein binding hurdles.
Despite these factors, this compound has demonstrated potent antithrombotic effects in various in vivo models, including in mice and cynomolgus monkeys, indicating that effective concentrations can be achieved with appropriate dosing.[3][4]
Troubleshooting Guides
Guide 1: Investigating Potency Shifts in In Vitro Assays
If you observe a discrepancy in this compound potency, follow this guide to systematically determine the impact of serum proteins.
Quantitative Data Summary
The activity of this compound is significantly influenced by the presence of serum proteins. The following table summarizes its known activity in a serum-free system and provides an illustrative example of how its potency might be affected in a physiological buffer.
| Parameter | Condition | Value | Reference / Note |
| Ki | Serum-Free Buffer (Human P2Y1 Receptor) | 0.78 nM | |
| IC50 | ADP-induced Human Platelet Aggregation (Serum-Free) | 0.95 nM | |
| Apparent IC50 | Buffer with 4% Human Serum Albumin (HSA) | 15-100 nM | Illustrative value |
| In Vivo Efficacy | IV Infusion in Cynomolgus Monkeys (Thrombosis Model) | 57-88% thrombus reduction | [4] |
Note: The "Illustrative value" for the apparent IC50 in the presence of HSA is a hypothetical, yet typical, shift seen for potent compounds with moderate-to-high protein binding. The actual value must be determined experimentally.
Experimental Protocols
Protocol 1: Equilibrium Dialysis for Determining Serum Protein Binding
This protocol provides a standard method for quantifying the fraction of this compound bound to plasma proteins.
Materials:
-
Equilibrium dialysis apparatus (e.g., RED device)
-
Dialysis membrane with appropriate molecular weight cutoff (e.g., 8-12 kDa)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Human plasma or 4% HSA/BSA in PBS
-
This compound stock solution
-
LC-MS/MS system for quantification
Procedure:
-
Prepare the this compound solution in plasma (or HSA/BSA solution) at the desired concentration (e.g., 1 µM).
-
Add the this compound-containing plasma solution to one chamber of the dialysis unit (the donor chamber).
-
Add an equal volume of PBS to the other chamber (the receiver chamber).
-
Seal the unit and incubate at 37°C on a shaker for 4-18 hours to allow the system to reach equilibrium.
-
After incubation, collect samples from both the donor and receiver chambers.
-
Analyze the concentration of this compound in both samples using a validated LC-MS/MS method.
-
Calculate the fraction unbound (fu) using the formula: fu = Concentration in Receiver Chamber / Concentration in Donor Chamber
-
The percentage bound is calculated as (1 - fu) * 100.
Protocol 2: In Vitro Plasma Stability Assay
This protocol assesses the metabolic stability of this compound in plasma over time.
Signaling Pathway Context
This compound is an antagonist of the P2Y1 receptor. Understanding its place in the signaling pathway is crucial for interpreting experimental results.
References
- 1. Plasma/serum protein binding determinations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Nucleotide P2Y1 receptor agonists are in vitro and in vivo prodrugs of A1/A3 adenosine receptor agonists: implications for roles of P2Y1 and A1/A3 receptors in physiology and pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. alzdiscovery.org [alzdiscovery.org]
best practices for storing and handling MRS 2500
This technical support center provides researchers, scientists, and drug development professionals with best practices for storing and handling MRS 2500, alongside troubleshooting guides and frequently asked questions (FAQs) for its use in experimental settings.
Storage and Handling of this compound
Proper storage and handling of this compound are crucial for maintaining its stability and ensuring accurate experimental outcomes.
Storage Conditions:
| Parameter | Recommendation | Source(s) |
| Temperature | Store at -20°C. | [1] |
| Form | Supplied as a tetraammonium salt. | [1] |
| Stability | Stable under recommended storage conditions. Avoid repeated freeze-thaw cycles. | [1] |
Handling Precautions:
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, general laboratory safety protocols for handling chemical compounds should be strictly followed. Always obtain the SDS from your supplier before use.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety glasses, and gloves, when handling this compound.
-
Ventilation: Work in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any dust or aerosols.
-
Spills: In case of a spill, absorb the material with an inert absorbent and dispose of it according to your institution's chemical waste disposal procedures.
-
Disposal: Dispose of unused this compound and contaminated materials in accordance with local, state, and federal regulations for chemical waste.
Experimental Protocols
This compound is a highly potent and selective antagonist of the P2Y1 receptor, making it a valuable tool in studying platelet aggregation and other P2Y1-mediated processes.[1]
Key Experimental Application: ADP-Induced Platelet Aggregation Assay
This assay is commonly used to assess the inhibitory effect of this compound on platelet function.
Methodology:
-
Preparation of Platelet-Rich Plasma (PRP):
-
Collect whole blood from healthy donors into tubes containing an anticoagulant (e.g., 3.8% sodium citrate).
-
Centrifuge the blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature to separate the PRP.
-
Carefully collect the upper PRP layer.
-
-
Platelet Aggregation Measurement (Light Transmission Aggregometry):
-
Pre-warm the PRP to 37°C.
-
Add a specific volume of PRP to an aggregometer cuvette with a stir bar.
-
Incubate the PRP with varying concentrations of this compound or a vehicle control for a predetermined time.
-
Initiate platelet aggregation by adding a submaximal concentration of ADP.
-
Monitor the change in light transmission through the PRP suspension over time. As platelets aggregate, the turbidity of the plasma decreases, allowing more light to pass through.
-
-
Data Analysis:
-
The maximum aggregation percentage is determined for each concentration of this compound.
-
An IC50 value (the concentration of this compound that inhibits 50% of the ADP-induced aggregation) can be calculated from the concentration-response curve.
-
Quantitative Data Summary:
| Parameter | Value | Cell/System | Source(s) |
| Ki (binding affinity) | 0.78 nM | Recombinant human P2Y1 receptor | [1] |
| IC50 (ADP-induced aggregation) | 0.95 nM | Human platelets | [1] |
Troubleshooting Guides and FAQs
This section addresses common issues that may arise during experiments with this compound.
FAQs:
-
What is the recommended solvent for this compound? this compound is soluble in water up to 20 mM.[1] For experimental use, it is typically dissolved in aqueous buffers.
-
How should I prepare stock solutions? Prepare a concentrated stock solution in water or an appropriate buffer. Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C.
-
Is this compound selective for the P2Y1 receptor? Yes, this compound is a highly potent and selective antagonist for the P2Y1 receptor.[1] It shows minimal activity at other P2Y receptor subtypes, such as P2Y12.
Troubleshooting Common Experimental Issues:
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or no inhibition of platelet aggregation | - Degraded this compound: Improper storage or repeated freeze-thaw cycles. - Incorrect concentration: Calculation error or dilution mistake. - Suboptimal ADP concentration: ADP concentration may be too high, overcoming the inhibitory effect. | - Use a fresh aliquot of this compound. - Verify all calculations and dilutions. - Perform an ADP concentration-response curve to determine the optimal submaximal concentration for your assay. |
| High variability between replicates | - Pipetting errors: Inaccurate dispensing of small volumes. - Inconsistent incubation times: Variation in the pre-incubation time with this compound. - Platelet activation during preparation: Rough handling or temperature fluctuations can prematurely activate platelets. | - Use calibrated pipettes and proper pipetting techniques. - Standardize all incubation steps. - Handle blood and PRP gently, maintaining a constant temperature (room temperature or 37°C). |
| Precipitation of this compound in buffer | - Solubility limit exceeded: The concentration in the final assay buffer is too high. - Incompatible buffer components: Certain salts or other additives may reduce solubility. | - Ensure the final concentration does not exceed the solubility limit. - Test the solubility of this compound in your specific assay buffer before conducting the full experiment. |
Visualizations
P2Y1 Receptor Signaling Pathway
Caption: P2Y1 receptor signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Platelet Aggregation Assay
Caption: Workflow for assessing this compound's effect on platelet aggregation.
References
best practices for storing and handling MRS 2500
This technical support center provides researchers, scientists, and drug development professionals with best practices for storing and handling MRS 2500, alongside troubleshooting guides and frequently asked questions (FAQs) for its use in experimental settings.
Storage and Handling of this compound
Proper storage and handling of this compound are crucial for maintaining its stability and ensuring accurate experimental outcomes.
Storage Conditions:
| Parameter | Recommendation | Source(s) |
| Temperature | Store at -20°C. | [1] |
| Form | Supplied as a tetraammonium salt. | [1] |
| Stability | Stable under recommended storage conditions. Avoid repeated freeze-thaw cycles. | [1] |
Handling Precautions:
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, general laboratory safety protocols for handling chemical compounds should be strictly followed. Always obtain the SDS from your supplier before use.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety glasses, and gloves, when handling this compound.
-
Ventilation: Work in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any dust or aerosols.
-
Spills: In case of a spill, absorb the material with an inert absorbent and dispose of it according to your institution's chemical waste disposal procedures.
-
Disposal: Dispose of unused this compound and contaminated materials in accordance with local, state, and federal regulations for chemical waste.
Experimental Protocols
This compound is a highly potent and selective antagonist of the P2Y1 receptor, making it a valuable tool in studying platelet aggregation and other P2Y1-mediated processes.[1]
Key Experimental Application: ADP-Induced Platelet Aggregation Assay
This assay is commonly used to assess the inhibitory effect of this compound on platelet function.
Methodology:
-
Preparation of Platelet-Rich Plasma (PRP):
-
Collect whole blood from healthy donors into tubes containing an anticoagulant (e.g., 3.8% sodium citrate).
-
Centrifuge the blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature to separate the PRP.
-
Carefully collect the upper PRP layer.
-
-
Platelet Aggregation Measurement (Light Transmission Aggregometry):
-
Pre-warm the PRP to 37°C.
-
Add a specific volume of PRP to an aggregometer cuvette with a stir bar.
-
Incubate the PRP with varying concentrations of this compound or a vehicle control for a predetermined time.
-
Initiate platelet aggregation by adding a submaximal concentration of ADP.
-
Monitor the change in light transmission through the PRP suspension over time. As platelets aggregate, the turbidity of the plasma decreases, allowing more light to pass through.
-
-
Data Analysis:
-
The maximum aggregation percentage is determined for each concentration of this compound.
-
An IC50 value (the concentration of this compound that inhibits 50% of the ADP-induced aggregation) can be calculated from the concentration-response curve.
-
Quantitative Data Summary:
| Parameter | Value | Cell/System | Source(s) |
| Ki (binding affinity) | 0.78 nM | Recombinant human P2Y1 receptor | [1] |
| IC50 (ADP-induced aggregation) | 0.95 nM | Human platelets | [1] |
Troubleshooting Guides and FAQs
This section addresses common issues that may arise during experiments with this compound.
FAQs:
-
What is the recommended solvent for this compound? this compound is soluble in water up to 20 mM.[1] For experimental use, it is typically dissolved in aqueous buffers.
-
How should I prepare stock solutions? Prepare a concentrated stock solution in water or an appropriate buffer. Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C.
-
Is this compound selective for the P2Y1 receptor? Yes, this compound is a highly potent and selective antagonist for the P2Y1 receptor.[1] It shows minimal activity at other P2Y receptor subtypes, such as P2Y12.
Troubleshooting Common Experimental Issues:
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or no inhibition of platelet aggregation | - Degraded this compound: Improper storage or repeated freeze-thaw cycles. - Incorrect concentration: Calculation error or dilution mistake. - Suboptimal ADP concentration: ADP concentration may be too high, overcoming the inhibitory effect. | - Use a fresh aliquot of this compound. - Verify all calculations and dilutions. - Perform an ADP concentration-response curve to determine the optimal submaximal concentration for your assay. |
| High variability between replicates | - Pipetting errors: Inaccurate dispensing of small volumes. - Inconsistent incubation times: Variation in the pre-incubation time with this compound. - Platelet activation during preparation: Rough handling or temperature fluctuations can prematurely activate platelets. | - Use calibrated pipettes and proper pipetting techniques. - Standardize all incubation steps. - Handle blood and PRP gently, maintaining a constant temperature (room temperature or 37°C). |
| Precipitation of this compound in buffer | - Solubility limit exceeded: The concentration in the final assay buffer is too high. - Incompatible buffer components: Certain salts or other additives may reduce solubility. | - Ensure the final concentration does not exceed the solubility limit. - Test the solubility of this compound in your specific assay buffer before conducting the full experiment. |
Visualizations
P2Y1 Receptor Signaling Pathway
Caption: P2Y1 receptor signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Platelet Aggregation Assay
Caption: Workflow for assessing this compound's effect on platelet aggregation.
References
Technical Support Center: Interpreting Unexpected Findings in MRS 2500 Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret unexpected findings in their MRS 2500 studies.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Apparent Lack of this compound Efficacy
Question: We are not observing the expected antagonist effect of this compound on P2Y1 receptor-mediated responses. What could be the reason?
Answer: An apparent lack of efficacy can stem from several factors, from compound stability to experimental design. Below is a troubleshooting guide to address this issue.
Troubleshooting Guide: No Observed Antagonist Activity
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Compound Degradation | Prepare fresh stock solutions of this compound in an appropriate solvent (e.g., water). Store stock solutions at -20°C. | Freshly prepared this compound should exhibit potent and selective P2Y1 antagonism. |
| Incorrect Concentration | Verify the calculations for your working concentrations. Perform a concentration-response curve to ensure you are using an effective concentration range. The Ki for this compound at the P2Y1 receptor is approximately 0.78 nM, and the IC50 for inhibiting ADP-induced human platelet aggregation is around 0.95 nM. | A clear dose-dependent inhibition of the P2Y1-mediated response should be observed. |
| P2Y1 Receptor Not Activated | Ensure that the agonist used to stimulate the P2Y1 receptor (e.g., ADP) is active and used at an appropriate concentration. | Robust activation of the P2Y1 receptor in control experiments (without this compound) should be evident. |
| Cell/Tissue Type Specificity | Confirm the expression and functional coupling of P2Y1 receptors in your specific experimental system. P2Y1 receptor expression can vary between cell types and tissues. | The presence of P2Y1 receptors should be confirmed by a reliable method such as qPCR, Western blot, or functional assays with known P2Y1 agonists. |
| Experimental Protocol Issue | Review your experimental protocol. Ensure adequate pre-incubation time with this compound to allow for receptor binding before adding the agonist. | A sufficient pre-incubation period will ensure that this compound has bound to the P2Y1 receptors, leading to effective antagonism. |
Issue 2: Observing an Agonist-like Effect with this compound
Question: We are seeing an unexpected agonist-like response after applying this compound. Why would a P2Y1 antagonist cause this?
Answer: While this compound is a potent P2Y1 antagonist, an apparent agonist effect could be due to off-target effects of its metabolites or interactions with other signaling pathways in your specific system.
Troubleshooting Guide: Unexpected Agonist Activity
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Metabolite Off-Target Effects | This compound can be metabolized to dephosphorylated nucleoside analogs. These metabolites may have agonist activity at adenosine receptors (e.g., A1, A3).[1] To test for this, co-incubate your system with an adenosine receptor antagonist. | If the agonist-like effect is mediated by adenosine receptors, it should be blocked by the adenosine receptor antagonist. |
| Receptor Cross-Talk | The P2Y1 receptor can interact with other signaling pathways. The observed effect might be an indirect consequence of P2Y1 blockade in your specific cellular context. | A thorough literature review of signaling cross-talk in your experimental model may reveal potential indirect effects. |
| Contamination of Compound | While less likely with a high-purity compound, contamination cannot be entirely ruled out. | If possible, test a new batch of this compound from the supplier. |
Issue 3: High Variability in Experimental Results
Question: Our results with this compound are highly variable between experiments. How can we improve consistency?
Answer: Variability can be introduced at multiple stages of the experimental process. A systematic approach to identifying and controlling for these variables is crucial.
Troubleshooting Guide: High Experimental Variability
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Inconsistent Solution Preparation | Prepare larger batches of stock solutions to be used across multiple experiments. Ensure complete solubilization. | Using a single, well-characterized stock solution will reduce variability from this source. |
| Biological Variation | If using primary cells or tissues, inherent biological variability between donors or animals can be high. Increase the number of replicates and biological samples. | A larger sample size will provide more statistical power to overcome inherent biological variability. |
| Assay Conditions | Standardize all assay parameters, including incubation times, temperatures, and cell densities. | Consistent assay conditions will lead to more reproducible results. |
| Compound Stability in Assay Media | Assess the stability of this compound in your specific assay medium over the time course of your experiment.[1] | Understanding the stability of the compound will help in designing experiments with appropriate time points. |
Data Presentation
Table 1: Potency of this compound at the P2Y1 Receptor
| Parameter | Species | Value | Reference |
| Ki | Human Platelets | 0.78 nM | |
| IC50 (ADP-induced aggregation) | Human Platelets | 0.95 nM |
Experimental Protocols
Key Experiment: In Vitro Platelet Aggregation Assay
This protocol is a general guideline for assessing the effect of this compound on ADP-induced platelet aggregation.
-
Preparation of Platelet-Rich Plasma (PRP):
-
Draw whole blood from healthy human donors into tubes containing an anticoagulant (e.g., 3.2% sodium citrate).
-
Centrifuge the blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature to obtain PRP.
-
Carefully collect the PRP supernatant.
-
-
Platelet Count Adjustment:
-
Determine the platelet count in the PRP using a hematology analyzer.
-
Adjust the platelet count to a standardized concentration (e.g., 2.5 x 10^8 platelets/mL) with platelet-poor plasma (obtained by centrifuging the remaining blood at a higher speed).
-
-
Incubation with this compound:
-
Pre-incubate the PRP with various concentrations of this compound or vehicle control for a specified time (e.g., 10-15 minutes) at 37°C.
-
-
Induction of Aggregation:
-
Place the PRP samples in an aggregometer.
-
Add a P2Y1 receptor agonist, such as ADP (e.g., 10 µM), to induce platelet aggregation.
-
-
Data Analysis:
-
Monitor the change in light transmittance for several minutes to measure the extent of platelet aggregation.
-
Calculate the percentage of inhibition of aggregation for each concentration of this compound compared to the vehicle control.
-
Determine the IC50 value of this compound.
-
Mandatory Visualizations
References
Technical Support Center: Interpreting Unexpected Findings in MRS 2500 Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret unexpected findings in their MRS 2500 studies.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Apparent Lack of this compound Efficacy
Question: We are not observing the expected antagonist effect of this compound on P2Y1 receptor-mediated responses. What could be the reason?
Answer: An apparent lack of efficacy can stem from several factors, from compound stability to experimental design. Below is a troubleshooting guide to address this issue.
Troubleshooting Guide: No Observed Antagonist Activity
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Compound Degradation | Prepare fresh stock solutions of this compound in an appropriate solvent (e.g., water). Store stock solutions at -20°C. | Freshly prepared this compound should exhibit potent and selective P2Y1 antagonism. |
| Incorrect Concentration | Verify the calculations for your working concentrations. Perform a concentration-response curve to ensure you are using an effective concentration range. The Ki for this compound at the P2Y1 receptor is approximately 0.78 nM, and the IC50 for inhibiting ADP-induced human platelet aggregation is around 0.95 nM. | A clear dose-dependent inhibition of the P2Y1-mediated response should be observed. |
| P2Y1 Receptor Not Activated | Ensure that the agonist used to stimulate the P2Y1 receptor (e.g., ADP) is active and used at an appropriate concentration. | Robust activation of the P2Y1 receptor in control experiments (without this compound) should be evident. |
| Cell/Tissue Type Specificity | Confirm the expression and functional coupling of P2Y1 receptors in your specific experimental system. P2Y1 receptor expression can vary between cell types and tissues. | The presence of P2Y1 receptors should be confirmed by a reliable method such as qPCR, Western blot, or functional assays with known P2Y1 agonists. |
| Experimental Protocol Issue | Review your experimental protocol. Ensure adequate pre-incubation time with this compound to allow for receptor binding before adding the agonist. | A sufficient pre-incubation period will ensure that this compound has bound to the P2Y1 receptors, leading to effective antagonism. |
Issue 2: Observing an Agonist-like Effect with this compound
Question: We are seeing an unexpected agonist-like response after applying this compound. Why would a P2Y1 antagonist cause this?
Answer: While this compound is a potent P2Y1 antagonist, an apparent agonist effect could be due to off-target effects of its metabolites or interactions with other signaling pathways in your specific system.
Troubleshooting Guide: Unexpected Agonist Activity
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Metabolite Off-Target Effects | This compound can be metabolized to dephosphorylated nucleoside analogs. These metabolites may have agonist activity at adenosine receptors (e.g., A1, A3).[1] To test for this, co-incubate your system with an adenosine receptor antagonist. | If the agonist-like effect is mediated by adenosine receptors, it should be blocked by the adenosine receptor antagonist. |
| Receptor Cross-Talk | The P2Y1 receptor can interact with other signaling pathways. The observed effect might be an indirect consequence of P2Y1 blockade in your specific cellular context. | A thorough literature review of signaling cross-talk in your experimental model may reveal potential indirect effects. |
| Contamination of Compound | While less likely with a high-purity compound, contamination cannot be entirely ruled out. | If possible, test a new batch of this compound from the supplier. |
Issue 3: High Variability in Experimental Results
Question: Our results with this compound are highly variable between experiments. How can we improve consistency?
Answer: Variability can be introduced at multiple stages of the experimental process. A systematic approach to identifying and controlling for these variables is crucial.
Troubleshooting Guide: High Experimental Variability
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Inconsistent Solution Preparation | Prepare larger batches of stock solutions to be used across multiple experiments. Ensure complete solubilization. | Using a single, well-characterized stock solution will reduce variability from this source. |
| Biological Variation | If using primary cells or tissues, inherent biological variability between donors or animals can be high. Increase the number of replicates and biological samples. | A larger sample size will provide more statistical power to overcome inherent biological variability. |
| Assay Conditions | Standardize all assay parameters, including incubation times, temperatures, and cell densities. | Consistent assay conditions will lead to more reproducible results. |
| Compound Stability in Assay Media | Assess the stability of this compound in your specific assay medium over the time course of your experiment.[1] | Understanding the stability of the compound will help in designing experiments with appropriate time points. |
Data Presentation
Table 1: Potency of this compound at the P2Y1 Receptor
| Parameter | Species | Value | Reference |
| Ki | Human Platelets | 0.78 nM | |
| IC50 (ADP-induced aggregation) | Human Platelets | 0.95 nM |
Experimental Protocols
Key Experiment: In Vitro Platelet Aggregation Assay
This protocol is a general guideline for assessing the effect of this compound on ADP-induced platelet aggregation.
-
Preparation of Platelet-Rich Plasma (PRP):
-
Draw whole blood from healthy human donors into tubes containing an anticoagulant (e.g., 3.2% sodium citrate).
-
Centrifuge the blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature to obtain PRP.
-
Carefully collect the PRP supernatant.
-
-
Platelet Count Adjustment:
-
Determine the platelet count in the PRP using a hematology analyzer.
-
Adjust the platelet count to a standardized concentration (e.g., 2.5 x 10^8 platelets/mL) with platelet-poor plasma (obtained by centrifuging the remaining blood at a higher speed).
-
-
Incubation with this compound:
-
Pre-incubate the PRP with various concentrations of this compound or vehicle control for a specified time (e.g., 10-15 minutes) at 37°C.
-
-
Induction of Aggregation:
-
Place the PRP samples in an aggregometer.
-
Add a P2Y1 receptor agonist, such as ADP (e.g., 10 µM), to induce platelet aggregation.
-
-
Data Analysis:
-
Monitor the change in light transmittance for several minutes to measure the extent of platelet aggregation.
-
Calculate the percentage of inhibition of aggregation for each concentration of this compound compared to the vehicle control.
-
Determine the IC50 value of this compound.
-
Mandatory Visualizations
References
Validation & Comparative
A Comparative Guide to P2Y1 Receptor Antagonists: MRS 2500 vs. MRS2179 for In Vitro Research
For researchers in pharmacology, neuroscience, and hematology, the selective antagonism of the P2Y1 purinergic receptor is crucial for investigating a range of physiological processes, from platelet aggregation to neurotransmission. Among the commercially available antagonists, MRS 2500 and MRS2179 are two of the most widely utilized pharmacological tools. This guide provides an objective, data-driven comparison of these two compounds to aid researchers in selecting the appropriate antagonist for their in vitro studies.
Executive Summary
Both this compound and MRS2179 are competitive antagonists of the P2Y1 receptor, which is a Gq-coupled G protein-coupled receptor (GPCR) activated by adenosine diphosphate (ADP).[1][2] While both compounds are selective for the P2Y1 receptor, This compound exhibits significantly higher potency compared to MRS2179. The choice between these two antagonists will largely depend on the required potency for a specific experimental setup and the desired concentration range to avoid off-target effects.
Quantitative Comparison of Pharmacological Properties
The following table summarizes the key quantitative data for this compound and MRS2179 based on published in vitro studies.
| Parameter | This compound | MRS2179 | Reference(s) |
| Mechanism of Action | Competitive P2Y1 Receptor Antagonist | Competitive P2Y1 Receptor Antagonist | [2] |
| Potency (Ki) | 0.78 nM | 100 nM | [3] |
| Potency (IC50) | 0.95 nM (ADP-induced human platelet aggregation) | Not consistently reported, but less potent than this compound | |
| Selectivity | Highly selective for P2Y1 | Selective for P2Y1 over P2X1, P2X3, P2X2, P2X4, P2Y2, P2Y4, and P2Y6 receptors | [4] |
Signaling Pathway of the P2Y1 Receptor and Antagonist Inhibition
The activation of the P2Y1 receptor by its endogenous ligand, ADP, initiates a well-defined signaling cascade. This pathway is the target of both this compound and MRS2179, which act by competitively blocking the binding of ADP to the receptor.
Experimental Protocols
To aid in the design of in vitro studies, detailed methodologies for key experiments are provided below.
ADP-Induced Platelet Aggregation Assay
This assay is a cornerstone for evaluating the efficacy of P2Y1 receptor antagonists.
Objective: To measure the inhibitory effect of this compound or MRS2179 on ADP-induced platelet aggregation in platelet-rich plasma (PRP).
Materials:
-
Freshly drawn human venous blood collected in 3.2% sodium citrate.
-
Adenosine diphosphate (ADP) solution.
-
This compound or MRS2179 stock solutions (dissolved in appropriate vehicle).
-
Platelet-rich plasma (PRP) and platelet-poor plasma (PPP).
-
Saline solution (0.9% NaCl).
-
Platelet aggregometer.
Procedure:
-
PRP and PPP Preparation: Centrifuge whole blood at a low speed (e.g., 200 x g) for 15 minutes at room temperature to obtain PRP. Centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 20 minutes to obtain PPP.
-
Platelet Count Adjustment: Adjust the platelet count in the PRP to a standardized concentration (e.g., 2.5 x 10⁸ platelets/mL) using PPP.
-
Incubation with Antagonist: Pre-incubate the PRP with various concentrations of this compound or MRS2179 (or vehicle control) for a specified time (e.g., 5-15 minutes) at 37°C.
-
Induction of Aggregation: Add ADP to the PRP to induce platelet aggregation. The final concentration of ADP should be one that produces a submaximal aggregation response.
-
Measurement: Monitor the change in light transmittance for 5-10 minutes using a platelet aggregometer. PPP is used to set the 100% aggregation baseline, and PRP with vehicle is used for the 0% aggregation baseline.
-
Data Analysis: Calculate the percentage of inhibition of aggregation for each antagonist concentration and determine the IC50 value.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of the antagonists for the P2Y1 receptor.
Objective: To determine the Ki of this compound and MRS2179 for the P2Y1 receptor through competitive binding with a radiolabeled ligand.
Materials:
-
Cell membranes expressing the P2Y1 receptor (e.g., from transfected cell lines).
-
Radiolabeled P2Y1 antagonist (e.g., [³H]MRS2500).
-
Unlabeled this compound and MRS2179.
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 5 mM MgCl₂).
-
Wash buffer (ice-cold).
-
Glass fiber filters.
-
Scintillation cocktail.
-
Filtration apparatus and scintillation counter.
Procedure:
-
Reaction Setup: In a microplate, combine the receptor-containing membranes, a fixed concentration of the radiolabeled ligand, and varying concentrations of the unlabeled antagonist (this compound or MRS2179).
-
Incubation: Incubate the mixture at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Filtration: Rapidly filter the reaction mixture through glass fiber filters to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the unlabeled antagonist concentration. Use non-linear regression analysis to determine the IC50 value, and then calculate the Ki value using the Cheng-Prusoff equation.
Experimental Workflow
The following diagram illustrates a typical workflow for comparing P2Y1 receptor antagonists in vitro.
Conclusion
Both this compound and MRS2179 are valuable tools for the in vitro study of the P2Y1 receptor. The primary distinguishing factor is the significantly higher potency of this compound. For experiments requiring near-complete receptor blockade at low nanomolar concentrations, this compound is the superior choice. However, for studies where a wider concentration range is acceptable or where cost is a consideration, MRS2179 remains a viable and effective P2Y1 receptor antagonist. Researchers should carefully consider the specific requirements of their experimental system when selecting between these two compounds.
References
A Comparative Guide to P2Y1 Receptor Antagonists: MRS 2500 vs. MRS2179 for In Vitro Research
For researchers in pharmacology, neuroscience, and hematology, the selective antagonism of the P2Y1 purinergic receptor is crucial for investigating a range of physiological processes, from platelet aggregation to neurotransmission. Among the commercially available antagonists, MRS 2500 and MRS2179 are two of the most widely utilized pharmacological tools. This guide provides an objective, data-driven comparison of these two compounds to aid researchers in selecting the appropriate antagonist for their in vitro studies.
Executive Summary
Both this compound and MRS2179 are competitive antagonists of the P2Y1 receptor, which is a Gq-coupled G protein-coupled receptor (GPCR) activated by adenosine diphosphate (ADP).[1][2] While both compounds are selective for the P2Y1 receptor, This compound exhibits significantly higher potency compared to MRS2179. The choice between these two antagonists will largely depend on the required potency for a specific experimental setup and the desired concentration range to avoid off-target effects.
Quantitative Comparison of Pharmacological Properties
The following table summarizes the key quantitative data for this compound and MRS2179 based on published in vitro studies.
| Parameter | This compound | MRS2179 | Reference(s) |
| Mechanism of Action | Competitive P2Y1 Receptor Antagonist | Competitive P2Y1 Receptor Antagonist | [2] |
| Potency (Ki) | 0.78 nM | 100 nM | [3] |
| Potency (IC50) | 0.95 nM (ADP-induced human platelet aggregation) | Not consistently reported, but less potent than this compound | |
| Selectivity | Highly selective for P2Y1 | Selective for P2Y1 over P2X1, P2X3, P2X2, P2X4, P2Y2, P2Y4, and P2Y6 receptors | [4] |
Signaling Pathway of the P2Y1 Receptor and Antagonist Inhibition
The activation of the P2Y1 receptor by its endogenous ligand, ADP, initiates a well-defined signaling cascade. This pathway is the target of both this compound and MRS2179, which act by competitively blocking the binding of ADP to the receptor.
Experimental Protocols
To aid in the design of in vitro studies, detailed methodologies for key experiments are provided below.
ADP-Induced Platelet Aggregation Assay
This assay is a cornerstone for evaluating the efficacy of P2Y1 receptor antagonists.
Objective: To measure the inhibitory effect of this compound or MRS2179 on ADP-induced platelet aggregation in platelet-rich plasma (PRP).
Materials:
-
Freshly drawn human venous blood collected in 3.2% sodium citrate.
-
Adenosine diphosphate (ADP) solution.
-
This compound or MRS2179 stock solutions (dissolved in appropriate vehicle).
-
Platelet-rich plasma (PRP) and platelet-poor plasma (PPP).
-
Saline solution (0.9% NaCl).
-
Platelet aggregometer.
Procedure:
-
PRP and PPP Preparation: Centrifuge whole blood at a low speed (e.g., 200 x g) for 15 minutes at room temperature to obtain PRP. Centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 20 minutes to obtain PPP.
-
Platelet Count Adjustment: Adjust the platelet count in the PRP to a standardized concentration (e.g., 2.5 x 10⁸ platelets/mL) using PPP.
-
Incubation with Antagonist: Pre-incubate the PRP with various concentrations of this compound or MRS2179 (or vehicle control) for a specified time (e.g., 5-15 minutes) at 37°C.
-
Induction of Aggregation: Add ADP to the PRP to induce platelet aggregation. The final concentration of ADP should be one that produces a submaximal aggregation response.
-
Measurement: Monitor the change in light transmittance for 5-10 minutes using a platelet aggregometer. PPP is used to set the 100% aggregation baseline, and PRP with vehicle is used for the 0% aggregation baseline.
-
Data Analysis: Calculate the percentage of inhibition of aggregation for each antagonist concentration and determine the IC50 value.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of the antagonists for the P2Y1 receptor.
Objective: To determine the Ki of this compound and MRS2179 for the P2Y1 receptor through competitive binding with a radiolabeled ligand.
Materials:
-
Cell membranes expressing the P2Y1 receptor (e.g., from transfected cell lines).
-
Radiolabeled P2Y1 antagonist (e.g., [³H]MRS2500).
-
Unlabeled this compound and MRS2179.
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 5 mM MgCl₂).
-
Wash buffer (ice-cold).
-
Glass fiber filters.
-
Scintillation cocktail.
-
Filtration apparatus and scintillation counter.
Procedure:
-
Reaction Setup: In a microplate, combine the receptor-containing membranes, a fixed concentration of the radiolabeled ligand, and varying concentrations of the unlabeled antagonist (this compound or MRS2179).
-
Incubation: Incubate the mixture at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Filtration: Rapidly filter the reaction mixture through glass fiber filters to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the unlabeled antagonist concentration. Use non-linear regression analysis to determine the IC50 value, and then calculate the Ki value using the Cheng-Prusoff equation.
Experimental Workflow
The following diagram illustrates a typical workflow for comparing P2Y1 receptor antagonists in vitro.
Conclusion
Both this compound and MRS2179 are valuable tools for the in vitro study of the P2Y1 receptor. The primary distinguishing factor is the significantly higher potency of this compound. For experiments requiring near-complete receptor blockade at low nanomolar concentrations, this compound is the superior choice. However, for studies where a wider concentration range is acceptable or where cost is a consideration, MRS2179 remains a viable and effective P2Y1 receptor antagonist. Researchers should carefully consider the specific requirements of their experimental system when selecting between these two compounds.
References
A Tale of Two Receptors: Comparing the Antiplatelet Efficacy of MRS 2500 and Cangrelor
For Immediate Release
In the landscape of antiplatelet therapeutics, the precise targeting of platelet activation pathways is paramount for preventing thrombotic events while minimizing bleeding risks. This guide provides a detailed comparison of two potent antiplatelet agents, MRS 2500 and cangrelor, which, despite their shared goal of inhibiting platelet function, achieve this through distinct molecular mechanisms. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their efficacy, supported by experimental data, detailed protocols, and pathway visualizations.
Executive Summary
This compound is a highly potent and selective antagonist of the P2Y1 receptor, while cangrelor is a direct-acting, reversible antagonist of the P2Y12 receptor. Both receptors are activated by adenosine diphosphate (ADP) and play crucial, yet distinct, roles in platelet activation and aggregation. While this compound primarily inhibits the initial shape change and transient aggregation of platelets, cangrelor blocks the sustained aggregation and stabilization of the platelet plug. This guide will delve into the quantitative differences in their efficacy, the experimental methods used to determine these, and the signaling pathways they modulate.
Comparative Efficacy Data
The following tables summarize the quantitative data on the efficacy of this compound and cangrelor in inhibiting platelet activation and thrombosis.
Table 1: In Vitro Efficacy Against ADP-Induced Platelet Aggregation
| Compound | Receptor Target | IC50 (ADP-induced human platelet aggregation) | Maximum Inhibition |
| This compound | P2Y1 | 0.95 nM[1] | >90% (at maximal concentrations) |
| Cangrelor | P2Y12 | 3 nM[2] | >90%[2] |
Table 2: In Vivo Antithrombotic Efficacy and Bleeding Risk (Animal Models)
| Compound | Animal Model | Dose | Reduction in Thrombus Formation | Bleeding Time Prolongation |
| This compound | Mice (systemic thromboembolism) | Not specified | Strong protection | Moderate[3] |
| Cangrelor | Not specified in provided abstracts | Not specified | Not specified | Not specified |
Table 3: Clinical Efficacy of Cangrelor (CHAMPION PHOENIX Trial)
| Endpoint (at 48 hours) | Cangrelor (n=5,470) | Clopidogrel (n=5,469) | Odds Ratio (95% CI) | p-value |
| Primary Efficacy Endpoint (MACE) | 4.7% | 5.9% | 0.78 (0.66, 0.93) | 0.005[4][5] |
| Stent Thrombosis | 0.5% | 0.8% | Not specified | 0.0008[4] |
| GUSTO Severe Bleeding | 0.2% | 0.1% | Not specified | Not significant[4][5] |
MACE (Major Adverse Cardiovascular Events) was a composite of death, myocardial infarction, ischemia-driven revascularization, or stent thrombosis.[4][6]
Signaling Pathways and Mechanisms of Action
The distinct mechanisms of this compound and cangrelor are best understood by visualizing their points of intervention in the ADP-mediated platelet activation pathway.
References
- 1. Antiaggregatory activity in human platelets of potent antagonists of the P2Y1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective and rapid monitoring of dual platelet inhibition by aspirin and P2Y12 antagonists by using multiple electrode aggregometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MRS2500 [2-iodo-N6-methyl-(N)-methanocarba-2'-deoxyadenosine-3',5'-bisphosphate], a potent, selective, and stable antagonist of the platelet P2Y1 receptor with strong antithrombotic activity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. acc.org [acc.org]
- 5. kengreal.com [kengreal.com]
- 6. Efficacy and Safety of Cangrelor in Preventing Periprocedural Complications in Patients With Stable Angina and Acute Coronary Syndromes Undergoing Percutaneous Coronary Intervention: The CHAMPION PHOENIX Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
A Tale of Two Receptors: Comparing the Antiplatelet Efficacy of MRS 2500 and Cangrelor
For Immediate Release
In the landscape of antiplatelet therapeutics, the precise targeting of platelet activation pathways is paramount for preventing thrombotic events while minimizing bleeding risks. This guide provides a detailed comparison of two potent antiplatelet agents, MRS 2500 and cangrelor, which, despite their shared goal of inhibiting platelet function, achieve this through distinct molecular mechanisms. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their efficacy, supported by experimental data, detailed protocols, and pathway visualizations.
Executive Summary
This compound is a highly potent and selective antagonist of the P2Y1 receptor, while cangrelor is a direct-acting, reversible antagonist of the P2Y12 receptor. Both receptors are activated by adenosine diphosphate (ADP) and play crucial, yet distinct, roles in platelet activation and aggregation. While this compound primarily inhibits the initial shape change and transient aggregation of platelets, cangrelor blocks the sustained aggregation and stabilization of the platelet plug. This guide will delve into the quantitative differences in their efficacy, the experimental methods used to determine these, and the signaling pathways they modulate.
Comparative Efficacy Data
The following tables summarize the quantitative data on the efficacy of this compound and cangrelor in inhibiting platelet activation and thrombosis.
Table 1: In Vitro Efficacy Against ADP-Induced Platelet Aggregation
| Compound | Receptor Target | IC50 (ADP-induced human platelet aggregation) | Maximum Inhibition |
| This compound | P2Y1 | 0.95 nM[1] | >90% (at maximal concentrations) |
| Cangrelor | P2Y12 | 3 nM[2] | >90%[2] |
Table 2: In Vivo Antithrombotic Efficacy and Bleeding Risk (Animal Models)
| Compound | Animal Model | Dose | Reduction in Thrombus Formation | Bleeding Time Prolongation |
| This compound | Mice (systemic thromboembolism) | Not specified | Strong protection | Moderate[3] |
| Cangrelor | Not specified in provided abstracts | Not specified | Not specified | Not specified |
Table 3: Clinical Efficacy of Cangrelor (CHAMPION PHOENIX Trial)
| Endpoint (at 48 hours) | Cangrelor (n=5,470) | Clopidogrel (n=5,469) | Odds Ratio (95% CI) | p-value |
| Primary Efficacy Endpoint (MACE) | 4.7% | 5.9% | 0.78 (0.66, 0.93) | 0.005[4][5] |
| Stent Thrombosis | 0.5% | 0.8% | Not specified | 0.0008[4] |
| GUSTO Severe Bleeding | 0.2% | 0.1% | Not specified | Not significant[4][5] |
MACE (Major Adverse Cardiovascular Events) was a composite of death, myocardial infarction, ischemia-driven revascularization, or stent thrombosis.[4][6]
Signaling Pathways and Mechanisms of Action
The distinct mechanisms of this compound and cangrelor are best understood by visualizing their points of intervention in the ADP-mediated platelet activation pathway.
References
- 1. Antiaggregatory activity in human platelets of potent antagonists of the P2Y1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective and rapid monitoring of dual platelet inhibition by aspirin and P2Y12 antagonists by using multiple electrode aggregometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MRS2500 [2-iodo-N6-methyl-(N)-methanocarba-2'-deoxyadenosine-3',5'-bisphosphate], a potent, selective, and stable antagonist of the platelet P2Y1 receptor with strong antithrombotic activity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. acc.org [acc.org]
- 5. kengreal.com [kengreal.com]
- 6. Efficacy and Safety of Cangrelor in Preventing Periprocedural Complications in Patients With Stable Angina and Acute Coronary Syndromes Undergoing Percutaneous Coronary Intervention: The CHAMPION PHOENIX Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Mechanistic Deep Dive: A Comparative Analysis of MRS 2500 and Clopidogrel in Platelet Aggregation Inhibition
For researchers, scientists, and drug development professionals, understanding the nuanced mechanistic differences between antiplatelet agents is paramount for the development of novel and improved antithrombotic therapies. This guide provides a detailed, data-driven comparison of MRS 2500 and clopidogrel, two potent inhibitors of platelet function that act on distinct purinergic receptors.
While both this compound and clopidogrel ultimately impede platelet aggregation, their mechanisms of action, molecular targets, and pharmacological profiles are fundamentally different. Clopidogrel, a clinically established antithrombotic drug, is an irreversible antagonist of the P2Y12 receptor. In contrast, this compound is a highly potent and selective competitive antagonist of the P2Y1 receptor. This core distinction in their targets leads to different downstream signaling effects and offers unique therapeutic possibilities.
Core Mechanistic Differences at a Glance
| Feature | This compound | Clopidogrel |
| Primary Target | P2Y1 Receptor | P2Y12 Receptor |
| Mechanism | Competitive Antagonist | Irreversible Antagonist (Active Metabolite) |
| Nature of Compound | Direct-acting | Prodrug |
| Reversibility | Reversible | Irreversible |
Quantitative Performance Data
The following tables summarize the available quantitative data on the potency and efficacy of this compound and the active metabolite of clopidogrel in inhibiting ADP-induced platelet aggregation.
Table 1: In Vitro Potency of this compound and Clopidogrel
| Compound | Parameter | Value | Species/System | Reference |
| This compound | Kᵢ | 0.78 nM | Recombinant human P2Y1 receptor | [1] |
| IC₅₀ | 0.95 nM | ADP-induced human platelet aggregation | [1] | |
| Clopidogrel | IC₅₀ | 1.9 +/- 0.3 µM | ADP-induced washed human platelet aggregation (in vitro) | [2] |
| IC₅₀ | 3291.07 µM | ADP-induced human platelet-rich plasma aggregation | [3] |
Note: The higher IC₅₀ value for clopidogrel in platelet-rich plasma highlights its nature as a prodrug, which is inefficiently converted to its active metabolite in vitro.
Table 2: In Vivo Antithrombotic Activity of this compound
| Species | Model | Dose | Effect | Reference |
| Cynomolgus Monkey | Carotid Artery Thrombosis | 0.09 mg/kg + 0.14 mg/kg/h IV | 57 ± 1% reduction in thrombus weight | [4][5] |
| 0.45 mg/kg + 0.68 mg/kg/h IV | 88 ± 1% reduction in thrombus weight | [4][5] | ||
| Mouse | Systemic Thromboembolism | Not specified | Strong protection | [6] |
| Mouse | Laser-induced Arterial Thrombosis | Not specified | Potent inhibition | [6] |
Signaling Pathways and Points of Inhibition
The distinct molecular targets of this compound and clopidogrel result in the inhibition of different downstream signaling cascades initiated by ADP.
Figure 1: Platelet ADP Receptor Signaling Pathways. This diagram illustrates the distinct signaling cascades initiated by ADP binding to P2Y1 and P2Y12 receptors and the points of inhibition by this compound and clopidogrel's active metabolite.
Experimental Protocols
Platelet Aggregation Assay (Light Transmission Aggregometry)
This protocol is a standard method for assessing platelet function and the inhibitory effects of compounds like this compound and clopidogrel.
1. Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):
-
Collect whole blood from healthy, consenting donors (who have not taken antiplatelet medication for at least 10 days) into tubes containing 3.2% or 3.8% sodium citrate.[7]
-
Centrifuge the whole blood at a low speed (e.g., 150-200 x g) for 15-20 minutes at room temperature to obtain PRP.[8]
-
To obtain PPP, centrifuge the remaining blood at a higher speed (e.g., 1500-2000 x g) for 15-20 minutes.[9]
-
Adjust the platelet count in the PRP to a standardized concentration (e.g., 2.5 x 10⁸ platelets/mL) using PPP.
2. Aggregometer Setup:
-
Calibrate a light transmission aggregometer using PRP to set 0% aggregation and PPP to set 100% aggregation.[8][10]
-
Pre-warm PRP samples to 37°C in cuvettes with stir bars.
3. Inhibition Assay:
-
Incubate the PRP with various concentrations of the test compound (this compound or the active metabolite of clopidogrel) or vehicle control for a specified time at 37°C.
-
Initiate platelet aggregation by adding a standard concentration of ADP (e.g., 5-20 µM).[11]
-
Record the change in light transmission for a set period (e.g., 5-10 minutes).
4. Data Analysis:
-
The maximum percentage of aggregation is determined for each concentration of the inhibitor.
-
Calculate the IC₅₀ value, which is the concentration of the inhibitor that causes a 50% reduction in the maximal aggregation response.
Figure 2: Platelet Aggregation Assay Workflow. This diagram outlines the key steps involved in performing a light transmission aggregometry assay to evaluate platelet aggregation inhibitors.
Conclusion
The mechanistic distinction between this compound and clopidogrel, targeting the P2Y1 and P2Y12 receptors respectively, provides a clear basis for their differential effects on platelet function. This compound acts as a potent, direct, and competitive antagonist of the P2Y1 receptor, primarily inhibiting platelet shape change and the initial phase of aggregation. Clopidogrel, a prodrug, is metabolically converted to an active metabolite that irreversibly blocks the P2Y12 receptor, thereby inhibiting the amplification of platelet activation and sustained aggregation.
The high potency of this compound in vitro suggests its potential as a powerful research tool and a lead compound for the development of novel antithrombotic agents. The irreversible nature of clopidogrel's action provides sustained antiplatelet effects, which is clinically beneficial but can be a drawback in situations requiring rapid reversal of platelet inhibition. The exploration of compounds with different mechanisms, such as this compound, is crucial for expanding the therapeutic arsenal against thrombotic diseases. Further research, including direct comparative studies in relevant in vivo models, will be instrumental in fully elucidating the therapeutic potential of P2Y1 receptor antagonists relative to established P2Y12 inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Specific inhibition of ADP-induced platelet aggregation by clopidogrel in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The P2Y1 receptor antagonist MRS2500 prevents carotid artery thrombosis in cynomolgus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. alzdiscovery.org [alzdiscovery.org]
- 6. MRS2500 [2-iodo-N6-methyl-(N)-methanocarba-2'-deoxyadenosine-3',5'-bisphosphate], a potent, selective, and stable antagonist of the platelet P2Y1 receptor with strong antithrombotic activity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 10. diagnostica.cz [diagnostica.cz]
- 11. Clopidogrel inhibits platelet-leukocyte interactions and thrombin receptor agonist peptide-induced platelet activation in patients with an acute coronary syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
Mechanistic Deep Dive: A Comparative Analysis of MRS 2500 and Clopidogrel in Platelet Aggregation Inhibition
For researchers, scientists, and drug development professionals, understanding the nuanced mechanistic differences between antiplatelet agents is paramount for the development of novel and improved antithrombotic therapies. This guide provides a detailed, data-driven comparison of MRS 2500 and clopidogrel, two potent inhibitors of platelet function that act on distinct purinergic receptors.
While both this compound and clopidogrel ultimately impede platelet aggregation, their mechanisms of action, molecular targets, and pharmacological profiles are fundamentally different. Clopidogrel, a clinically established antithrombotic drug, is an irreversible antagonist of the P2Y12 receptor. In contrast, this compound is a highly potent and selective competitive antagonist of the P2Y1 receptor. This core distinction in their targets leads to different downstream signaling effects and offers unique therapeutic possibilities.
Core Mechanistic Differences at a Glance
| Feature | This compound | Clopidogrel |
| Primary Target | P2Y1 Receptor | P2Y12 Receptor |
| Mechanism | Competitive Antagonist | Irreversible Antagonist (Active Metabolite) |
| Nature of Compound | Direct-acting | Prodrug |
| Reversibility | Reversible | Irreversible |
Quantitative Performance Data
The following tables summarize the available quantitative data on the potency and efficacy of this compound and the active metabolite of clopidogrel in inhibiting ADP-induced platelet aggregation.
Table 1: In Vitro Potency of this compound and Clopidogrel
| Compound | Parameter | Value | Species/System | Reference |
| This compound | Kᵢ | 0.78 nM | Recombinant human P2Y1 receptor | [1] |
| IC₅₀ | 0.95 nM | ADP-induced human platelet aggregation | [1] | |
| Clopidogrel | IC₅₀ | 1.9 +/- 0.3 µM | ADP-induced washed human platelet aggregation (in vitro) | [2] |
| IC₅₀ | 3291.07 µM | ADP-induced human platelet-rich plasma aggregation | [3] |
Note: The higher IC₅₀ value for clopidogrel in platelet-rich plasma highlights its nature as a prodrug, which is inefficiently converted to its active metabolite in vitro.
Table 2: In Vivo Antithrombotic Activity of this compound
| Species | Model | Dose | Effect | Reference |
| Cynomolgus Monkey | Carotid Artery Thrombosis | 0.09 mg/kg + 0.14 mg/kg/h IV | 57 ± 1% reduction in thrombus weight | [4][5] |
| 0.45 mg/kg + 0.68 mg/kg/h IV | 88 ± 1% reduction in thrombus weight | [4][5] | ||
| Mouse | Systemic Thromboembolism | Not specified | Strong protection | [6] |
| Mouse | Laser-induced Arterial Thrombosis | Not specified | Potent inhibition | [6] |
Signaling Pathways and Points of Inhibition
The distinct molecular targets of this compound and clopidogrel result in the inhibition of different downstream signaling cascades initiated by ADP.
Figure 1: Platelet ADP Receptor Signaling Pathways. This diagram illustrates the distinct signaling cascades initiated by ADP binding to P2Y1 and P2Y12 receptors and the points of inhibition by this compound and clopidogrel's active metabolite.
Experimental Protocols
Platelet Aggregation Assay (Light Transmission Aggregometry)
This protocol is a standard method for assessing platelet function and the inhibitory effects of compounds like this compound and clopidogrel.
1. Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):
-
Collect whole blood from healthy, consenting donors (who have not taken antiplatelet medication for at least 10 days) into tubes containing 3.2% or 3.8% sodium citrate.[7]
-
Centrifuge the whole blood at a low speed (e.g., 150-200 x g) for 15-20 minutes at room temperature to obtain PRP.[8]
-
To obtain PPP, centrifuge the remaining blood at a higher speed (e.g., 1500-2000 x g) for 15-20 minutes.[9]
-
Adjust the platelet count in the PRP to a standardized concentration (e.g., 2.5 x 10⁸ platelets/mL) using PPP.
2. Aggregometer Setup:
-
Calibrate a light transmission aggregometer using PRP to set 0% aggregation and PPP to set 100% aggregation.[8][10]
-
Pre-warm PRP samples to 37°C in cuvettes with stir bars.
3. Inhibition Assay:
-
Incubate the PRP with various concentrations of the test compound (this compound or the active metabolite of clopidogrel) or vehicle control for a specified time at 37°C.
-
Initiate platelet aggregation by adding a standard concentration of ADP (e.g., 5-20 µM).[11]
-
Record the change in light transmission for a set period (e.g., 5-10 minutes).
4. Data Analysis:
-
The maximum percentage of aggregation is determined for each concentration of the inhibitor.
-
Calculate the IC₅₀ value, which is the concentration of the inhibitor that causes a 50% reduction in the maximal aggregation response.
Figure 2: Platelet Aggregation Assay Workflow. This diagram outlines the key steps involved in performing a light transmission aggregometry assay to evaluate platelet aggregation inhibitors.
Conclusion
The mechanistic distinction between this compound and clopidogrel, targeting the P2Y1 and P2Y12 receptors respectively, provides a clear basis for their differential effects on platelet function. This compound acts as a potent, direct, and competitive antagonist of the P2Y1 receptor, primarily inhibiting platelet shape change and the initial phase of aggregation. Clopidogrel, a prodrug, is metabolically converted to an active metabolite that irreversibly blocks the P2Y12 receptor, thereby inhibiting the amplification of platelet activation and sustained aggregation.
The high potency of this compound in vitro suggests its potential as a powerful research tool and a lead compound for the development of novel antithrombotic agents. The irreversible nature of clopidogrel's action provides sustained antiplatelet effects, which is clinically beneficial but can be a drawback in situations requiring rapid reversal of platelet inhibition. The exploration of compounds with different mechanisms, such as this compound, is crucial for expanding the therapeutic arsenal against thrombotic diseases. Further research, including direct comparative studies in relevant in vivo models, will be instrumental in fully elucidating the therapeutic potential of P2Y1 receptor antagonists relative to established P2Y12 inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Specific inhibition of ADP-induced platelet aggregation by clopidogrel in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The P2Y1 receptor antagonist MRS2500 prevents carotid artery thrombosis in cynomolgus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. alzdiscovery.org [alzdiscovery.org]
- 6. MRS2500 [2-iodo-N6-methyl-(N)-methanocarba-2'-deoxyadenosine-3',5'-bisphosphate], a potent, selective, and stable antagonist of the platelet P2Y1 receptor with strong antithrombotic activity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 10. diagnostica.cz [diagnostica.cz]
- 11. Clopidogrel inhibits platelet-leukocyte interactions and thrombin receptor agonist peptide-induced platelet activation in patients with an acute coronary syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating P2Y1 Receptor Blockade: A Comparative Guide to MRS 2500
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of MRS 2500, a potent and selective P2Y1 receptor antagonist, with other alternative compounds. The information presented is supported by experimental data to aid in the validation of P2Y1 receptor blockade in research and drug development settings.
P2Y1 Receptor and the Role of this compound
The P2Y1 receptor is a G protein-coupled receptor (GPCR) activated by adenosine diphosphate (ADP). It plays a crucial role in various physiological processes, most notably in platelet aggregation and thrombosis.[1][2] Upon activation, the P2Y1 receptor couples to Gq/11 proteins, initiating a signaling cascade that involves phospholipase C (PLC) activation, inositol trisphosphate (IP3) production, and a subsequent increase in intracellular calcium concentration.[3] This signaling pathway is a key target for the development of antiplatelet therapies.
This compound has emerged as a highly potent and selective antagonist for the P2Y1 receptor, making it a valuable tool for studying P2Y1-mediated processes and a promising candidate for antithrombotic drug development.[4] Its ability to effectively block ADP-induced platelet aggregation underscores its therapeutic potential.
Comparative Performance of P2Y1 Receptor Antagonists
The following tables summarize the quantitative data on the potency and affinity of this compound in comparison to other nucleotide and non-nucleotide P2Y1 receptor antagonists.
Table 1: Potency of P2Y1 Receptor Antagonists in Functional Assays
| Compound | Assay Type | Species | IC50 / KB | Reference |
| This compound | ADP-induced Platelet Aggregation | Human | 0.95 nM (IC50) | [4][5] |
| This compound | Inhibition of IJP | Rat | 14.0 nM (IC50) | [1] |
| MRS 2279 | Inhibition of IJP | Rat | 17.8 nM (IC50) | [1] |
| MRS 2179 | ADP-induced Platelet Aggregation | Human | 100 nM (KB) | [6] |
| MRS 2179 | Inhibition of IJP | Rat | 13.1 µM (IC50) | [1] |
| BPTU | ADP-induced Platelet Aggregation | Human | 2.1 µM (IC50) | [7] |
Table 2: Binding Affinity of P2Y1 Receptor Antagonists
| Compound | Radioligand | Preparation | Ki | Reference |
| This compound | [3H]MRS2279 | Purified hP2Y1-R | 0.79 nM | [8] |
| This compound | [32P]MRS2500 | Rat Brain Membranes | 267 nM | [8] |
| MRS 2279 | [3H]MRS2279 | Sf9-hP2Y1 Membranes | 13 nM | [9] |
| MRS 2179 | [3H]MRS2279 | Sf9-hP2Y1 Membranes | 84 nM | [9] |
| BPTU | [3H]2MeSADP | P2Y1R Membranes | 6 nM | [7] |
Signaling Pathways and Experimental Workflows
To effectively validate P2Y1 receptor blockade, it is essential to understand the underlying signaling mechanisms and the experimental procedures used to assess antagonist activity.
P2Y1 Receptor Signaling Pathway
The activation of the P2Y1 receptor by ADP initiates a well-defined signaling cascade. The following diagram illustrates this pathway.
Caption: P2Y1 Receptor Signaling Pathway.
Experimental Workflow for Validating P2Y1 Receptor Blockade
A systematic workflow is crucial for the robust validation of a P2Y1 receptor antagonist. The following diagram outlines a typical experimental approach.
Caption: Experimental Workflow for P2Y1 Antagonist Validation.
Experimental Protocols
Detailed methodologies are provided below for the key experiments cited in this guide.
Radioligand Binding Assay
This protocol is adapted for determining the binding affinity of this compound and other antagonists to the P2Y1 receptor using a radiolabeled ligand such as [32P]MRS2500 or [3H]MRS2279.[8][9]
Materials:
-
Receptor Source: Membranes from Sf9 insect cells expressing the human P2Y1 receptor or rat brain tissue.[8]
-
Non-specific Binding Control: A high concentration (e.g., 10 µM) of a known P2Y1 antagonist like MRS2179.[8]
-
Assay Buffer: 20 mM Tris-HCl (pH 7.5), 145 mM NaCl, 5 mM MgCl2.[9]
-
Wash Buffer: Ice-cold assay buffer.
-
Filtration Apparatus: Glass fiber filters (e.g., Whatman GF/C) and a vacuum manifold.
-
Scintillation Counter
Procedure:
-
Membrane Preparation: Homogenize the receptor source tissue or cells in ice-cold lysis buffer and prepare membrane fractions by differential centrifugation. Resuspend the final membrane pellet in assay buffer.
-
Assay Setup: In a 96-well plate, combine the membrane preparation, varying concentrations of the test antagonist (e.g., this compound), and a fixed concentration of the radioligand.
-
Incubation: Incubate the plate at 4°C for 15-60 minutes to reach binding equilibrium.[9]
-
Filtration: Rapidly filter the incubation mixture through the glass fiber filters using the vacuum manifold to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the specific binding by subtracting the non-specific binding from the total binding. Calculate the Ki value for the antagonist using the Cheng-Prusoff equation.
Calcium Mobilization Assay
This assay measures the ability of an antagonist to inhibit the agonist-induced increase in intracellular calcium concentration.
Materials:
-
Cells: HEK293 cells stably expressing the human P2Y1 receptor.[4]
-
Calcium Indicator Dye: Fluo-4 AM.
-
Agonist: ADP or a stable analog like 2-MeSADP.
-
Assay Buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
Fluorescence Plate Reader: Equipped with an injection system.
Procedure:
-
Cell Plating: Seed the HEK293-P2Y1 cells into a 96-well black, clear-bottom plate and allow them to adhere overnight.
-
Dye Loading: Remove the culture medium and incubate the cells with Fluo-4 AM loading solution in assay buffer for 1 hour at 37°C.
-
Antagonist Incubation: Wash the cells with assay buffer and then incubate with various concentrations of the antagonist (e.g., this compound) for a predetermined time.
-
Measurement: Place the plate in the fluorescence plate reader. Record the baseline fluorescence, then inject the agonist (e.g., ADP) and continue to measure the fluorescence intensity over time.
-
Data Analysis: The increase in fluorescence corresponds to the increase in intracellular calcium. Calculate the IC50 value of the antagonist by plotting the inhibition of the agonist-induced calcium response against the antagonist concentration.
Platelet Aggregation Assay
This is a key functional assay to assess the antiplatelet activity of P2Y1 antagonists.
Materials:
-
Blood Source: Freshly drawn human venous blood collected into sodium citrate anticoagulant.
-
Platelet-Rich Plasma (PRP): Prepared by centrifuging the whole blood at a low speed.
-
Platelet-Poor Plasma (PPP): Prepared by centrifuging the remaining blood at a high speed.
-
Agonist: ADP.
-
Aggregometer: A device that measures changes in light transmission through a platelet suspension.
Procedure:
-
PRP Preparation: Centrifuge the citrated whole blood at 150-200 x g for 15-20 minutes at room temperature. Carefully collect the upper PRP layer.
-
Platelet Count Adjustment: Adjust the platelet count in the PRP to a standardized concentration (e.g., 2.5 x 10^8 platelets/mL) using PPP.
-
Assay Setup: Place a cuvette with PPP in the aggregometer to set the 100% aggregation baseline. Then, place a cuvette with PRP to set the 0% aggregation baseline.
-
Antagonist Incubation: Add the test antagonist (e.g., this compound) at various concentrations to the PRP and incubate for a few minutes at 37°C with stirring.
-
Aggregation Induction: Add a submaximal concentration of ADP (e.g., 5-10 µM) to the PRP to induce aggregation.
-
Measurement: Record the change in light transmission for a set period (e.g., 5-10 minutes). As platelets aggregate, the light transmission through the sample increases.
-
Data Analysis: The percentage of aggregation is calculated relative to the PPP baseline. Determine the IC50 value of the antagonist by plotting the percentage inhibition of ADP-induced aggregation against the antagonist concentration.
Conclusion
This compound is a highly potent and selective P2Y1 receptor antagonist, demonstrating superior performance in in vitro functional and binding assays compared to many other available compounds. Its high affinity and efficacy in inhibiting platelet aggregation make it an invaluable tool for researchers studying P2Y1 receptor signaling and a strong candidate for the development of novel antithrombotic therapies. The detailed experimental protocols provided in this guide offer a robust framework for the validation of P2Y1 receptor blockade using this compound and for the comparative analysis of other potential antagonists. The distinct binding mode of non-nucleotide antagonists like BPTU highlights the potential for developing allosteric modulators of the P2Y1 receptor, offering alternative therapeutic strategies.[10]
References
- 1. P2Y1 receptors mediate inhibitory neuromuscular transmission in the rat colon - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Platelet Aggregometry Testing: Molecular Mechanisms, Techniques and Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A protocol for detecting elemental calcium signals (Ca2+ puffs) in mammalian cells using total internal reflection fluorescence microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selective Inhibition of P2Y1 and P2Y12 Receptor Signal Pathways in Platelet Aggregation in Transgenic Cell Lines and Rats by Potassium 2‐(1‐Hydroxypentyl)‐Benzoate, Puerarin and Salvianolic Acid B - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antiaggregatory activity in human platelets of potent antagonists of the P2Y1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Competitive and selective antagonism of P2Y1 receptors by N6-methyl 2′-deoxyadenosine 3′,5′-bisphosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. [32P]2-iodo-N6-methyl-(N)-methanocarba-2′-deoxyadenosine-3′,5′-bisphosphate ([32P]MRS2500), a novel radioligand for quantification of native P2Y1 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quantitation of the P2Y1 Receptor with a High Affinity Radiolabeled Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Two disparate ligand binding sites in the human P2Y1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
Validating P2Y1 Receptor Blockade: A Comparative Guide to MRS 2500
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of MRS 2500, a potent and selective P2Y1 receptor antagonist, with other alternative compounds. The information presented is supported by experimental data to aid in the validation of P2Y1 receptor blockade in research and drug development settings.
P2Y1 Receptor and the Role of this compound
The P2Y1 receptor is a G protein-coupled receptor (GPCR) activated by adenosine diphosphate (ADP). It plays a crucial role in various physiological processes, most notably in platelet aggregation and thrombosis.[1][2] Upon activation, the P2Y1 receptor couples to Gq/11 proteins, initiating a signaling cascade that involves phospholipase C (PLC) activation, inositol trisphosphate (IP3) production, and a subsequent increase in intracellular calcium concentration.[3] This signaling pathway is a key target for the development of antiplatelet therapies.
This compound has emerged as a highly potent and selective antagonist for the P2Y1 receptor, making it a valuable tool for studying P2Y1-mediated processes and a promising candidate for antithrombotic drug development.[4] Its ability to effectively block ADP-induced platelet aggregation underscores its therapeutic potential.
Comparative Performance of P2Y1 Receptor Antagonists
The following tables summarize the quantitative data on the potency and affinity of this compound in comparison to other nucleotide and non-nucleotide P2Y1 receptor antagonists.
Table 1: Potency of P2Y1 Receptor Antagonists in Functional Assays
| Compound | Assay Type | Species | IC50 / KB | Reference |
| This compound | ADP-induced Platelet Aggregation | Human | 0.95 nM (IC50) | [4][5] |
| This compound | Inhibition of IJP | Rat | 14.0 nM (IC50) | [1] |
| MRS 2279 | Inhibition of IJP | Rat | 17.8 nM (IC50) | [1] |
| MRS 2179 | ADP-induced Platelet Aggregation | Human | 100 nM (KB) | [6] |
| MRS 2179 | Inhibition of IJP | Rat | 13.1 µM (IC50) | [1] |
| BPTU | ADP-induced Platelet Aggregation | Human | 2.1 µM (IC50) | [7] |
Table 2: Binding Affinity of P2Y1 Receptor Antagonists
| Compound | Radioligand | Preparation | Ki | Reference |
| This compound | [3H]MRS2279 | Purified hP2Y1-R | 0.79 nM | [8] |
| This compound | [32P]MRS2500 | Rat Brain Membranes | 267 nM | [8] |
| MRS 2279 | [3H]MRS2279 | Sf9-hP2Y1 Membranes | 13 nM | [9] |
| MRS 2179 | [3H]MRS2279 | Sf9-hP2Y1 Membranes | 84 nM | [9] |
| BPTU | [3H]2MeSADP | P2Y1R Membranes | 6 nM | [7] |
Signaling Pathways and Experimental Workflows
To effectively validate P2Y1 receptor blockade, it is essential to understand the underlying signaling mechanisms and the experimental procedures used to assess antagonist activity.
P2Y1 Receptor Signaling Pathway
The activation of the P2Y1 receptor by ADP initiates a well-defined signaling cascade. The following diagram illustrates this pathway.
Caption: P2Y1 Receptor Signaling Pathway.
Experimental Workflow for Validating P2Y1 Receptor Blockade
A systematic workflow is crucial for the robust validation of a P2Y1 receptor antagonist. The following diagram outlines a typical experimental approach.
Caption: Experimental Workflow for P2Y1 Antagonist Validation.
Experimental Protocols
Detailed methodologies are provided below for the key experiments cited in this guide.
Radioligand Binding Assay
This protocol is adapted for determining the binding affinity of this compound and other antagonists to the P2Y1 receptor using a radiolabeled ligand such as [32P]MRS2500 or [3H]MRS2279.[8][9]
Materials:
-
Receptor Source: Membranes from Sf9 insect cells expressing the human P2Y1 receptor or rat brain tissue.[8]
-
Non-specific Binding Control: A high concentration (e.g., 10 µM) of a known P2Y1 antagonist like MRS2179.[8]
-
Assay Buffer: 20 mM Tris-HCl (pH 7.5), 145 mM NaCl, 5 mM MgCl2.[9]
-
Wash Buffer: Ice-cold assay buffer.
-
Filtration Apparatus: Glass fiber filters (e.g., Whatman GF/C) and a vacuum manifold.
-
Scintillation Counter
Procedure:
-
Membrane Preparation: Homogenize the receptor source tissue or cells in ice-cold lysis buffer and prepare membrane fractions by differential centrifugation. Resuspend the final membrane pellet in assay buffer.
-
Assay Setup: In a 96-well plate, combine the membrane preparation, varying concentrations of the test antagonist (e.g., this compound), and a fixed concentration of the radioligand.
-
Incubation: Incubate the plate at 4°C for 15-60 minutes to reach binding equilibrium.[9]
-
Filtration: Rapidly filter the incubation mixture through the glass fiber filters using the vacuum manifold to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the specific binding by subtracting the non-specific binding from the total binding. Calculate the Ki value for the antagonist using the Cheng-Prusoff equation.
Calcium Mobilization Assay
This assay measures the ability of an antagonist to inhibit the agonist-induced increase in intracellular calcium concentration.
Materials:
-
Cells: HEK293 cells stably expressing the human P2Y1 receptor.[4]
-
Calcium Indicator Dye: Fluo-4 AM.
-
Agonist: ADP or a stable analog like 2-MeSADP.
-
Assay Buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
Fluorescence Plate Reader: Equipped with an injection system.
Procedure:
-
Cell Plating: Seed the HEK293-P2Y1 cells into a 96-well black, clear-bottom plate and allow them to adhere overnight.
-
Dye Loading: Remove the culture medium and incubate the cells with Fluo-4 AM loading solution in assay buffer for 1 hour at 37°C.
-
Antagonist Incubation: Wash the cells with assay buffer and then incubate with various concentrations of the antagonist (e.g., this compound) for a predetermined time.
-
Measurement: Place the plate in the fluorescence plate reader. Record the baseline fluorescence, then inject the agonist (e.g., ADP) and continue to measure the fluorescence intensity over time.
-
Data Analysis: The increase in fluorescence corresponds to the increase in intracellular calcium. Calculate the IC50 value of the antagonist by plotting the inhibition of the agonist-induced calcium response against the antagonist concentration.
Platelet Aggregation Assay
This is a key functional assay to assess the antiplatelet activity of P2Y1 antagonists.
Materials:
-
Blood Source: Freshly drawn human venous blood collected into sodium citrate anticoagulant.
-
Platelet-Rich Plasma (PRP): Prepared by centrifuging the whole blood at a low speed.
-
Platelet-Poor Plasma (PPP): Prepared by centrifuging the remaining blood at a high speed.
-
Agonist: ADP.
-
Aggregometer: A device that measures changes in light transmission through a platelet suspension.
Procedure:
-
PRP Preparation: Centrifuge the citrated whole blood at 150-200 x g for 15-20 minutes at room temperature. Carefully collect the upper PRP layer.
-
Platelet Count Adjustment: Adjust the platelet count in the PRP to a standardized concentration (e.g., 2.5 x 10^8 platelets/mL) using PPP.
-
Assay Setup: Place a cuvette with PPP in the aggregometer to set the 100% aggregation baseline. Then, place a cuvette with PRP to set the 0% aggregation baseline.
-
Antagonist Incubation: Add the test antagonist (e.g., this compound) at various concentrations to the PRP and incubate for a few minutes at 37°C with stirring.
-
Aggregation Induction: Add a submaximal concentration of ADP (e.g., 5-10 µM) to the PRP to induce aggregation.
-
Measurement: Record the change in light transmission for a set period (e.g., 5-10 minutes). As platelets aggregate, the light transmission through the sample increases.
-
Data Analysis: The percentage of aggregation is calculated relative to the PPP baseline. Determine the IC50 value of the antagonist by plotting the percentage inhibition of ADP-induced aggregation against the antagonist concentration.
Conclusion
This compound is a highly potent and selective P2Y1 receptor antagonist, demonstrating superior performance in in vitro functional and binding assays compared to many other available compounds. Its high affinity and efficacy in inhibiting platelet aggregation make it an invaluable tool for researchers studying P2Y1 receptor signaling and a strong candidate for the development of novel antithrombotic therapies. The detailed experimental protocols provided in this guide offer a robust framework for the validation of P2Y1 receptor blockade using this compound and for the comparative analysis of other potential antagonists. The distinct binding mode of non-nucleotide antagonists like BPTU highlights the potential for developing allosteric modulators of the P2Y1 receptor, offering alternative therapeutic strategies.[10]
References
- 1. P2Y1 receptors mediate inhibitory neuromuscular transmission in the rat colon - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Platelet Aggregometry Testing: Molecular Mechanisms, Techniques and Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A protocol for detecting elemental calcium signals (Ca2+ puffs) in mammalian cells using total internal reflection fluorescence microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selective Inhibition of P2Y1 and P2Y12 Receptor Signal Pathways in Platelet Aggregation in Transgenic Cell Lines and Rats by Potassium 2‐(1‐Hydroxypentyl)‐Benzoate, Puerarin and Salvianolic Acid B - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antiaggregatory activity in human platelets of potent antagonists of the P2Y1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Competitive and selective antagonism of P2Y1 receptors by N6-methyl 2′-deoxyadenosine 3′,5′-bisphosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. [32P]2-iodo-N6-methyl-(N)-methanocarba-2′-deoxyadenosine-3′,5′-bisphosphate ([32P]MRS2500), a novel radioligand for quantification of native P2Y1 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quantitation of the P2Y1 Receptor with a High Affinity Radiolabeled Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Two disparate ligand binding sites in the human P2Y1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
Differentiating P2Y1 and P2Y12 Receptor Signaling: A Comparative Guide to the Utility of MRS 2500
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the roles of P2Y1 and P2Y12 receptors in cellular signaling, with a focus on the use of the selective antagonist MRS 2500 as a tool to differentiate their respective pathways. Experimental data and detailed methodologies are presented to support the use of this compound in elucidating the distinct contributions of these two important purinergic receptors.
Adenosine diphosphate (ADP) is a crucial signaling molecule that mediates its effects through two G protein-coupled receptors on the surface of platelets and other cells: P2Y1 and P2Y12.[1][2] While both are activated by ADP, they couple to different G proteins and initiate distinct downstream signaling cascades. The P2Y1 receptor couples to Gq, leading to the activation of phospholipase C (PLC), which in turn mobilizes intracellular calcium and induces platelet shape change.[1][2] In contrast, the P2Y12 receptor couples to Gi, which inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels and sustained platelet aggregation.[3] The co-activation of both P2Y1 and P2Y12 is necessary for a full platelet aggregation response.[4]
Given their distinct and synergistic roles, the ability to selectively antagonize one receptor is paramount for dissecting their individual contributions to physiological and pathophysiological processes. This compound has emerged as a highly potent and selective antagonist of the P2Y1 receptor, making it an invaluable pharmacological tool for such investigations.[5][6]
Comparative Performance of this compound
This compound exhibits high affinity and selectivity for the human P2Y1 receptor, with minimal off-target effects on the P2Y12 receptor and other P2Y receptor subtypes. This selectivity allows researchers to isolate and study the P2Y12-mediated signaling pathway in the presence of ADP by effectively blocking the P2Y1-dependent responses.
| Parameter | This compound | P2Y12 Antagonists (e.g., Cangrelor, Prasugrel active metabolite) | Reference |
| Target Receptor | P2Y1 | P2Y12 | [5][7] |
| Mechanism of Action | Competitive Antagonist | Competitive or Non-competitive Antagonists | [7][8] |
| Ki for human P2Y1 Receptor | 0.78 nM | Not Applicable | [5] |
| IC50 for ADP-induced human platelet aggregation | 0.95 nM | Varies by compound | [9] |
| Selectivity | Highly selective for P2Y1 over P2Y12 and other P2Y receptors | Highly selective for P2Y12 | [1][6] |
Signaling Pathways of P2Y1 and P2Y12 Receptors
The distinct signaling cascades initiated by P2Y1 and P2Y12 receptor activation are central to their different functional roles.
References
- 1. Reciprocal cross-talk between P2Y1 and P2Y12 receptors at the level of calcium signaling in human platelets | Blood | American Society of Hematology [ashpublications.org]
- 2. P2Y12 regulates platelet adhesion/activation, thrombus growth, and thrombus stability in injured arteries - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The P2Y12 Antagonists, 2-Methylthioadenosine 5′-Monophosphate Triethylammonium Salt and Cangrelor (ARC69931MX), Can Inhibit Human Platelet Aggregation through a Gi-independent Increase in cAMP Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Both the ADP receptors P2Y1 and P2Y12, play a role in controlling shape change in human platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. MRS2500 [2-Iodo-N6-methyl-(N)-methanocarba-2′-deoxyadenosine-3′,5′-bisphosphate], a Potent, Selective, and Stable Antagonist of the Platelet P2Y1 Receptor with Strong Antithrombotic Activity in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Platelet Function Testing: Light Transmission Aggregometry [practical-haemostasis.com]
- 8. Quantification of recombinant and platelet P2Y1 receptors utilizing a [125I]-labeled high affinity antagonist 2-iodo-N6-methyl-(N)-methanocarba-2′-deoxyadenosine-3′,5′-bisphosphate ([125I]MRS2500) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]
Differentiating P2Y1 and P2Y12 Receptor Signaling: A Comparative Guide to the Utility of MRS 2500
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the roles of P2Y1 and P2Y12 receptors in cellular signaling, with a focus on the use of the selective antagonist MRS 2500 as a tool to differentiate their respective pathways. Experimental data and detailed methodologies are presented to support the use of this compound in elucidating the distinct contributions of these two important purinergic receptors.
Adenosine diphosphate (ADP) is a crucial signaling molecule that mediates its effects through two G protein-coupled receptors on the surface of platelets and other cells: P2Y1 and P2Y12.[1][2] While both are activated by ADP, they couple to different G proteins and initiate distinct downstream signaling cascades. The P2Y1 receptor couples to Gq, leading to the activation of phospholipase C (PLC), which in turn mobilizes intracellular calcium and induces platelet shape change.[1][2] In contrast, the P2Y12 receptor couples to Gi, which inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels and sustained platelet aggregation.[3] The co-activation of both P2Y1 and P2Y12 is necessary for a full platelet aggregation response.[4]
Given their distinct and synergistic roles, the ability to selectively antagonize one receptor is paramount for dissecting their individual contributions to physiological and pathophysiological processes. This compound has emerged as a highly potent and selective antagonist of the P2Y1 receptor, making it an invaluable pharmacological tool for such investigations.[5][6]
Comparative Performance of this compound
This compound exhibits high affinity and selectivity for the human P2Y1 receptor, with minimal off-target effects on the P2Y12 receptor and other P2Y receptor subtypes. This selectivity allows researchers to isolate and study the P2Y12-mediated signaling pathway in the presence of ADP by effectively blocking the P2Y1-dependent responses.
| Parameter | This compound | P2Y12 Antagonists (e.g., Cangrelor, Prasugrel active metabolite) | Reference |
| Target Receptor | P2Y1 | P2Y12 | [5][7] |
| Mechanism of Action | Competitive Antagonist | Competitive or Non-competitive Antagonists | [7][8] |
| Ki for human P2Y1 Receptor | 0.78 nM | Not Applicable | [5] |
| IC50 for ADP-induced human platelet aggregation | 0.95 nM | Varies by compound | [9] |
| Selectivity | Highly selective for P2Y1 over P2Y12 and other P2Y receptors | Highly selective for P2Y12 | [1][6] |
Signaling Pathways of P2Y1 and P2Y12 Receptors
The distinct signaling cascades initiated by P2Y1 and P2Y12 receptor activation are central to their different functional roles.
References
- 1. Reciprocal cross-talk between P2Y1 and P2Y12 receptors at the level of calcium signaling in human platelets | Blood | American Society of Hematology [ashpublications.org]
- 2. P2Y12 regulates platelet adhesion/activation, thrombus growth, and thrombus stability in injured arteries - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The P2Y12 Antagonists, 2-Methylthioadenosine 5′-Monophosphate Triethylammonium Salt and Cangrelor (ARC69931MX), Can Inhibit Human Platelet Aggregation through a Gi-independent Increase in cAMP Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Both the ADP receptors P2Y1 and P2Y12, play a role in controlling shape change in human platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. MRS2500 [2-Iodo-N6-methyl-(N)-methanocarba-2′-deoxyadenosine-3′,5′-bisphosphate], a Potent, Selective, and Stable Antagonist of the Platelet P2Y1 Receptor with Strong Antithrombotic Activity in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Platelet Function Testing: Light Transmission Aggregometry [practical-haemostasis.com]
- 8. Quantification of recombinant and platelet P2Y1 receptors utilizing a [125I]-labeled high affinity antagonist 2-iodo-N6-methyl-(N)-methanocarba-2′-deoxyadenosine-3′,5′-bisphosphate ([125I]MRS2500) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]
comparative analysis of MRS 2500, prasugrel, and ticagrelor
A Comparative Analysis of P2Y Receptor Antagonists: MRS 2500, Prasugrel, and Ticagrelor
For researchers, scientists, and drug development professionals, understanding the nuances of antiplatelet agents is critical for advancing cardiovascular therapies. This guide provides a detailed comparative analysis of three noteworthy P2Y receptor antagonists: this compound, prasugrel, and ticagrelor. While prasugrel and ticagrelor are established clinical agents targeting the P2Y12 receptor, this compound is a potent and selective antagonist of the P2Y1 receptor, primarily utilized in research settings. This comparison will delve into their mechanisms of action, pharmacological profiles, and supporting experimental data.
Mechanism of Action
The primary target for prasugrel and ticagrelor in inhibiting platelet aggregation is the P2Y12 receptor, an adenosine diphosphate (ADP) receptor.[1][2] In contrast, this compound targets the P2Y1 receptor, another ADP receptor that plays a role in the initial stages of platelet activation.[3]
Prasugrel is a thienopyridine prodrug that requires in vivo metabolic activation to its active metabolite, R-138727.[4][5] This active metabolite then irreversibly binds to the P2Y12 receptor, blocking ADP-mediated platelet activation and aggregation for the lifespan of the platelet.[1][4]
Ticagrelor is a direct-acting, reversible antagonist of the P2Y12 receptor.[2][6] It does not require metabolic activation and binds to a site on the P2Y12 receptor distinct from the ADP binding site, leading to non-competitive inhibition.[6][7] Its reversible nature allows for a faster offset of its antiplatelet effect compared to irreversible inhibitors.[2][6]
This compound is a highly potent and selective antagonist of the P2Y1 receptor. By blocking the P2Y1 receptor, it inhibits ADP-induced platelet shape change and the initial, transient phase of platelet aggregation.[3][8]
Signaling Pathway Diagrams
The following diagrams illustrate the points of inhibition for each compound within the platelet activation signaling cascade.
Caption: ADP-mediated platelet activation pathway and points of inhibition.
Pharmacological and Clinical Data
The following tables summarize key quantitative data for this compound, prasugrel, and ticagrelor.
Table 1: Pharmacodynamic and Pharmacokinetic Properties
| Parameter | This compound | Prasugrel | Ticagrelor |
| Target Receptor | P2Y1 | P2Y12[1][4] | P2Y12[2][6] |
| Binding | Reversible Antagonist | Irreversible Antagonist[1][4] | Reversible, Non-competitive Antagonist[6][7] |
| Prodrug | No | Yes[4][5] | No[2][6] |
| Active Metabolite | N/A | R-138727[4] | AR-C124910XX (equipotent)[6] |
| Metabolism | N/A | Hepatic (CYP3A4, CYP2B6)[4][5] | Hepatic (primarily CYP3A4)[2][6] |
| Onset of Action | N/A | ~30 minutes[1] | ~30 minutes[2] |
| Half-life | N/A | ~7 hours (active metabolite)[1] | ~7 hours (ticagrelor), ~9 hours (active metabolite) |
| Ki Value | 0.78 nM | N/A | N/A |
| IC50 Value | 0.95 nM (ADP-induced human platelet aggregation) | N/A | N/A |
Table 2: Comparative Clinical Efficacy and Safety of Prasugrel and Ticagrelor (from select studies)
| Outcome | Prasugrel vs. Ticagrelor | Study/Analysis |
| Myocardial Infarction | Prasugrel showed superiority in reducing MI events (RR=1.38)[9] | Meta-analysis of RCTs[9] |
| Stroke | No significant difference[9] | Meta-analysis of RCTs[9] |
| Cardiovascular Death | No significant difference[9] | Meta-analysis of RCTs[9] |
| All-Cause Death | No significant difference[9] | Meta-analysis of RCTs[9] |
| Major Bleeding (BARC type 2 or above) | No significant difference[9] | Meta-analysis of RCTs[9] |
| Stent Thrombosis | No significant difference[9] | Meta-analysis of RCTs[9] |
| Composite Endpoint (Death, MI, Stroke) | Prasugrel-based strategy was superior in reducing the composite endpoint in one trial (ISAR-REACT 5)[10] | ISAR-REACT 5 Trial[10] |
| Composite Endpoint in Diabetes Patients | Prasugrel may be a better choice for patients with diabetes after PCI[11] | TUXEDO-2 Trial[11] |
Note: Clinical outcomes can vary based on patient populations and study designs. The data presented is a summary from the cited sources and is not exhaustive.
Experimental Protocols
Platelet Aggregation Assay (for this compound)
A common method to determine the inhibitory effect of compounds on platelet function is light transmission aggregometry.
References
- 1. Prasugrel - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Ticagrelor (Brilinta), an Antiplatelet Drug for Acute Coronary Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Prasugrel - Wikipedia [en.wikipedia.org]
- 6. Ticagrelor: Pharmacokinetics, Pharmacodynamics, Clinical Efficacy, and Safety - PMC [pmc.ncbi.nlm.nih.gov]
- 7. droracle.ai [droracle.ai]
- 8. MRS2500 [2-Iodo-N6-methyl-(N)-methanocarba-2′-deoxyadenosine-3′,5′-bisphosphate], a Potent, Selective, and Stable Antagonist of the Platelet P2Y1 Receptor with Strong Antithrombotic Activity in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. karger.com [karger.com]
- 10. Ticagrelor Versus Prasugrel in Acute Coronary Syndrome: Real-World Treatment and Safety | MDPI [mdpi.com]
- 11. Ticagrelor vs. Prasugrel: Which Is Better for Diabetes Patients After PCI? - NYU Langone Health Physician Focus [physicianfocus.nyulangone.org]
comparative analysis of MRS 2500, prasugrel, and ticagrelor
A Comparative Analysis of P2Y Receptor Antagonists: MRS 2500, Prasugrel, and Ticagrelor
For researchers, scientists, and drug development professionals, understanding the nuances of antiplatelet agents is critical for advancing cardiovascular therapies. This guide provides a detailed comparative analysis of three noteworthy P2Y receptor antagonists: this compound, prasugrel, and ticagrelor. While prasugrel and ticagrelor are established clinical agents targeting the P2Y12 receptor, this compound is a potent and selective antagonist of the P2Y1 receptor, primarily utilized in research settings. This comparison will delve into their mechanisms of action, pharmacological profiles, and supporting experimental data.
Mechanism of Action
The primary target for prasugrel and ticagrelor in inhibiting platelet aggregation is the P2Y12 receptor, an adenosine diphosphate (ADP) receptor.[1][2] In contrast, this compound targets the P2Y1 receptor, another ADP receptor that plays a role in the initial stages of platelet activation.[3]
Prasugrel is a thienopyridine prodrug that requires in vivo metabolic activation to its active metabolite, R-138727.[4][5] This active metabolite then irreversibly binds to the P2Y12 receptor, blocking ADP-mediated platelet activation and aggregation for the lifespan of the platelet.[1][4]
Ticagrelor is a direct-acting, reversible antagonist of the P2Y12 receptor.[2][6] It does not require metabolic activation and binds to a site on the P2Y12 receptor distinct from the ADP binding site, leading to non-competitive inhibition.[6][7] Its reversible nature allows for a faster offset of its antiplatelet effect compared to irreversible inhibitors.[2][6]
This compound is a highly potent and selective antagonist of the P2Y1 receptor. By blocking the P2Y1 receptor, it inhibits ADP-induced platelet shape change and the initial, transient phase of platelet aggregation.[3][8]
Signaling Pathway Diagrams
The following diagrams illustrate the points of inhibition for each compound within the platelet activation signaling cascade.
Caption: ADP-mediated platelet activation pathway and points of inhibition.
Pharmacological and Clinical Data
The following tables summarize key quantitative data for this compound, prasugrel, and ticagrelor.
Table 1: Pharmacodynamic and Pharmacokinetic Properties
| Parameter | This compound | Prasugrel | Ticagrelor |
| Target Receptor | P2Y1 | P2Y12[1][4] | P2Y12[2][6] |
| Binding | Reversible Antagonist | Irreversible Antagonist[1][4] | Reversible, Non-competitive Antagonist[6][7] |
| Prodrug | No | Yes[4][5] | No[2][6] |
| Active Metabolite | N/A | R-138727[4] | AR-C124910XX (equipotent)[6] |
| Metabolism | N/A | Hepatic (CYP3A4, CYP2B6)[4][5] | Hepatic (primarily CYP3A4)[2][6] |
| Onset of Action | N/A | ~30 minutes[1] | ~30 minutes[2] |
| Half-life | N/A | ~7 hours (active metabolite)[1] | ~7 hours (ticagrelor), ~9 hours (active metabolite) |
| Ki Value | 0.78 nM | N/A | N/A |
| IC50 Value | 0.95 nM (ADP-induced human platelet aggregation) | N/A | N/A |
Table 2: Comparative Clinical Efficacy and Safety of Prasugrel and Ticagrelor (from select studies)
| Outcome | Prasugrel vs. Ticagrelor | Study/Analysis |
| Myocardial Infarction | Prasugrel showed superiority in reducing MI events (RR=1.38)[9] | Meta-analysis of RCTs[9] |
| Stroke | No significant difference[9] | Meta-analysis of RCTs[9] |
| Cardiovascular Death | No significant difference[9] | Meta-analysis of RCTs[9] |
| All-Cause Death | No significant difference[9] | Meta-analysis of RCTs[9] |
| Major Bleeding (BARC type 2 or above) | No significant difference[9] | Meta-analysis of RCTs[9] |
| Stent Thrombosis | No significant difference[9] | Meta-analysis of RCTs[9] |
| Composite Endpoint (Death, MI, Stroke) | Prasugrel-based strategy was superior in reducing the composite endpoint in one trial (ISAR-REACT 5)[10] | ISAR-REACT 5 Trial[10] |
| Composite Endpoint in Diabetes Patients | Prasugrel may be a better choice for patients with diabetes after PCI[11] | TUXEDO-2 Trial[11] |
Note: Clinical outcomes can vary based on patient populations and study designs. The data presented is a summary from the cited sources and is not exhaustive.
Experimental Protocols
Platelet Aggregation Assay (for this compound)
A common method to determine the inhibitory effect of compounds on platelet function is light transmission aggregometry.
References
- 1. Prasugrel - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Ticagrelor (Brilinta), an Antiplatelet Drug for Acute Coronary Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Prasugrel - Wikipedia [en.wikipedia.org]
- 6. Ticagrelor: Pharmacokinetics, Pharmacodynamics, Clinical Efficacy, and Safety - PMC [pmc.ncbi.nlm.nih.gov]
- 7. droracle.ai [droracle.ai]
- 8. MRS2500 [2-Iodo-N6-methyl-(N)-methanocarba-2′-deoxyadenosine-3′,5′-bisphosphate], a Potent, Selective, and Stable Antagonist of the Platelet P2Y1 Receptor with Strong Antithrombotic Activity in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. karger.com [karger.com]
- 10. Ticagrelor Versus Prasugrel in Acute Coronary Syndrome: Real-World Treatment and Safety | MDPI [mdpi.com]
- 11. Ticagrelor vs. Prasugrel: Which Is Better for Diabetes Patients After PCI? - NYU Langone Health Physician Focus [physicianfocus.nyulangone.org]
MRS 2500: A Comparative Guide to its Cross-Reactivity with Purinergic Receptors
For Researchers, Scientists, and Drug Development Professionals
MRS 2500 is a highly potent and selective antagonist of the P2Y1 purinergic receptor, a key player in ADP-mediated platelet aggregation and other physiological processes.[1] Its utility as a research tool and potential therapeutic agent is critically dependent on its selectivity profile. This guide provides a comprehensive comparison of this compound's cross-reactivity with other purinergic receptors, supported by experimental data and detailed methodologies.
Quantitative Analysis of Receptor Binding Affinity
The selectivity of this compound for the P2Y1 receptor has been demonstrated in various studies. The following table summarizes the available quantitative data on the binding affinity (Ki) and functional inhibition (IC50) of this compound across a range of purinergic and adenosine receptors.
| Receptor Subtype | Ligand | Binding Affinity (Ki) | Functional Inhibition (IC50) | Species | Reference |
| P2Y1 | This compound | 0.78 nM | 0.95 nM (ADP-induced platelet aggregation) | Human | [1] |
| P2Y12 | This compound | ~100,000 nM (pKi = 4.0) | - | - | [2] |
| P2Y13 | This compound | ~100,000 nM (pKi = 4.0) | - | - | [2] |
| P2Y2 | This compound | > 10,000 nM | > 10,000 nM | - | |
| P2Y4 | This compound | > 10,000 nM | > 10,000 nM | - | |
| P2Y6 | This compound | > 10,000 nM | > 10,000 nM | - | |
| P2Y11 | This compound | > 10,000 nM | > 10,000 nM | - | |
| P2Y14 | This compound | > 10,000 nM | > 10,000 nM | - | |
| P2X1-7 | This compound | Not reported | Inactive | - | [3][4] |
| Adenosine A1 | This compound | Not reported | - | - | |
| Adenosine A2A | This compound | Not reported | - | - | |
| Adenosine A2B | This compound | Not reported | - | - | |
| Adenosine A3 | This compound | Not reported | - | - |
Signaling Pathways and Experimental Workflows
To understand the experimental context of the data presented, the following diagrams illustrate the P2Y1 receptor signaling pathway and a typical experimental workflow for determining receptor binding affinity.
Experimental Protocols
Radioligand Competition Binding Assay for P2Y1 Receptor
This protocol is a generalized procedure based on standard methods for determining the binding affinity of a test compound (like this compound) to the P2Y1 receptor.[5][6][7][8]
1. Membrane Preparation:
-
Culture cells expressing the human P2Y1 receptor (e.g., HEK293 or CHO cells).
-
Harvest the cells and homogenize them in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4) containing protease inhibitors.
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet with fresh buffer and resuspend it in an appropriate assay buffer.
-
Determine the protein concentration of the membrane preparation using a standard method (e.g., Bradford or BCA assay).
2. Binding Assay:
-
In a 96-well plate, add the following components in a final volume of 200 µL:
-
50 µL of membrane suspension (containing a specific amount of protein, e.g., 10-20 µg).
-
50 µL of a fixed concentration of a suitable radioligand for the P2Y1 receptor (e.g., [³H]MRS2500 or another P2Y1 antagonist radioligand).
-
100 µL of various concentrations of the unlabeled test compound (competitor) or vehicle.
-
-
To determine non-specific binding, use a high concentration of a known P2Y1 receptor antagonist.
-
Incubate the plate at a controlled temperature (e.g., 25°C or 30°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
3. Separation and Detection:
-
Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/C) pre-soaked in a solution like polyethyleneimine to reduce non-specific binding.
-
Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
4. Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the logarithm of the competitor concentration.
-
Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Calcium Mobilization Functional Assay for P2Y1 Receptor Antagonism
This protocol outlines a common functional assay to measure the ability of an antagonist like this compound to inhibit P2Y1 receptor-mediated calcium signaling.[9][10][11]
1. Cell Preparation:
-
Seed cells expressing the P2Y1 receptor (e.g., 1321N1 astrocytoma cells or HEK293 cells) into a black, clear-bottom 96-well or 384-well plate and allow them to adhere overnight.
2. Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM) and an organic anion transporter inhibitor like probenecid (to prevent dye extrusion).
-
Remove the cell culture medium and add the dye-loading buffer to each well.
-
Incubate the plate at 37°C for a specified time (e.g., 45-60 minutes) to allow the cells to take up the dye.
3. Compound Addition and Signal Detection:
-
Prepare serial dilutions of the antagonist (this compound) and a P2Y1 receptor agonist (e.g., ADP or 2-MeSADP).
-
Use a fluorescence plate reader (e.g., FLIPR, FlexStation) to measure the baseline fluorescence.
-
Add the antagonist at various concentrations to the wells and incubate for a short period.
-
Add a fixed concentration of the agonist to stimulate the P2Y1 receptors.
-
Immediately begin recording the fluorescence intensity over time. An increase in fluorescence indicates a rise in intracellular calcium.
4. Data Analysis:
-
The change in fluorescence (peak fluorescence minus baseline fluorescence) is used as a measure of the calcium response.
-
Plot the agonist-induced calcium response as a function of the antagonist concentration.
-
Determine the IC50 value of the antagonist, which is the concentration that inhibits 50% of the maximal agonist-induced response.
Conclusion
The available data robustly demonstrates that this compound is a highly potent and selective antagonist for the P2Y1 receptor. Its affinity for other P2Y subtypes, such as P2Y12 and P2Y13, is significantly lower, and it appears to be inactive at P2X receptors. While direct binding data for adenosine receptors is not widely available, the high selectivity for P2Y1 makes this compound an invaluable tool for studying the specific roles of this receptor in various physiological and pathological contexts. Researchers utilizing this compound can be confident in its targeted action on the P2Y1 receptor, particularly at concentrations where it is maximally effective at this target.
References
- 1. This compound tetraammonium salt | Purinergic (P2Y) Receptors | Tocris Bioscience [tocris.com]
- 2. Pharmacological Nature of the Purinergic P2Y Receptor Subtypes That Participate in the Blood Pressure Changes Produced by ADPβS in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. resources.tocris.com [resources.tocris.com]
- 4. news-medical.net [news-medical.net]
- 5. giffordbioscience.com [giffordbioscience.com]
- 6. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. giffordbioscience.com [giffordbioscience.com]
- 8. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 9. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]
- 10. An overview of Ca2+ mobilization assays in GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
MRS 2500: A Comparative Guide to its Cross-Reactivity with Purinergic Receptors
For Researchers, Scientists, and Drug Development Professionals
MRS 2500 is a highly potent and selective antagonist of the P2Y1 purinergic receptor, a key player in ADP-mediated platelet aggregation and other physiological processes.[1] Its utility as a research tool and potential therapeutic agent is critically dependent on its selectivity profile. This guide provides a comprehensive comparison of this compound's cross-reactivity with other purinergic receptors, supported by experimental data and detailed methodologies.
Quantitative Analysis of Receptor Binding Affinity
The selectivity of this compound for the P2Y1 receptor has been demonstrated in various studies. The following table summarizes the available quantitative data on the binding affinity (Ki) and functional inhibition (IC50) of this compound across a range of purinergic and adenosine receptors.
| Receptor Subtype | Ligand | Binding Affinity (Ki) | Functional Inhibition (IC50) | Species | Reference |
| P2Y1 | This compound | 0.78 nM | 0.95 nM (ADP-induced platelet aggregation) | Human | [1] |
| P2Y12 | This compound | ~100,000 nM (pKi = 4.0) | - | - | [2] |
| P2Y13 | This compound | ~100,000 nM (pKi = 4.0) | - | - | [2] |
| P2Y2 | This compound | > 10,000 nM | > 10,000 nM | - | |
| P2Y4 | This compound | > 10,000 nM | > 10,000 nM | - | |
| P2Y6 | This compound | > 10,000 nM | > 10,000 nM | - | |
| P2Y11 | This compound | > 10,000 nM | > 10,000 nM | - | |
| P2Y14 | This compound | > 10,000 nM | > 10,000 nM | - | |
| P2X1-7 | This compound | Not reported | Inactive | - | [3][4] |
| Adenosine A1 | This compound | Not reported | - | - | |
| Adenosine A2A | This compound | Not reported | - | - | |
| Adenosine A2B | This compound | Not reported | - | - | |
| Adenosine A3 | This compound | Not reported | - | - |
Signaling Pathways and Experimental Workflows
To understand the experimental context of the data presented, the following diagrams illustrate the P2Y1 receptor signaling pathway and a typical experimental workflow for determining receptor binding affinity.
Experimental Protocols
Radioligand Competition Binding Assay for P2Y1 Receptor
This protocol is a generalized procedure based on standard methods for determining the binding affinity of a test compound (like this compound) to the P2Y1 receptor.[5][6][7][8]
1. Membrane Preparation:
-
Culture cells expressing the human P2Y1 receptor (e.g., HEK293 or CHO cells).
-
Harvest the cells and homogenize them in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4) containing protease inhibitors.
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet with fresh buffer and resuspend it in an appropriate assay buffer.
-
Determine the protein concentration of the membrane preparation using a standard method (e.g., Bradford or BCA assay).
2. Binding Assay:
-
In a 96-well plate, add the following components in a final volume of 200 µL:
-
50 µL of membrane suspension (containing a specific amount of protein, e.g., 10-20 µg).
-
50 µL of a fixed concentration of a suitable radioligand for the P2Y1 receptor (e.g., [³H]MRS2500 or another P2Y1 antagonist radioligand).
-
100 µL of various concentrations of the unlabeled test compound (competitor) or vehicle.
-
-
To determine non-specific binding, use a high concentration of a known P2Y1 receptor antagonist.
-
Incubate the plate at a controlled temperature (e.g., 25°C or 30°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
3. Separation and Detection:
-
Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/C) pre-soaked in a solution like polyethyleneimine to reduce non-specific binding.
-
Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
4. Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the logarithm of the competitor concentration.
-
Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Calcium Mobilization Functional Assay for P2Y1 Receptor Antagonism
This protocol outlines a common functional assay to measure the ability of an antagonist like this compound to inhibit P2Y1 receptor-mediated calcium signaling.[9][10][11]
1. Cell Preparation:
-
Seed cells expressing the P2Y1 receptor (e.g., 1321N1 astrocytoma cells or HEK293 cells) into a black, clear-bottom 96-well or 384-well plate and allow them to adhere overnight.
2. Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM) and an organic anion transporter inhibitor like probenecid (to prevent dye extrusion).
-
Remove the cell culture medium and add the dye-loading buffer to each well.
-
Incubate the plate at 37°C for a specified time (e.g., 45-60 minutes) to allow the cells to take up the dye.
3. Compound Addition and Signal Detection:
-
Prepare serial dilutions of the antagonist (this compound) and a P2Y1 receptor agonist (e.g., ADP or 2-MeSADP).
-
Use a fluorescence plate reader (e.g., FLIPR, FlexStation) to measure the baseline fluorescence.
-
Add the antagonist at various concentrations to the wells and incubate for a short period.
-
Add a fixed concentration of the agonist to stimulate the P2Y1 receptors.
-
Immediately begin recording the fluorescence intensity over time. An increase in fluorescence indicates a rise in intracellular calcium.
4. Data Analysis:
-
The change in fluorescence (peak fluorescence minus baseline fluorescence) is used as a measure of the calcium response.
-
Plot the agonist-induced calcium response as a function of the antagonist concentration.
-
Determine the IC50 value of the antagonist, which is the concentration that inhibits 50% of the maximal agonist-induced response.
Conclusion
The available data robustly demonstrates that this compound is a highly potent and selective antagonist for the P2Y1 receptor. Its affinity for other P2Y subtypes, such as P2Y12 and P2Y13, is significantly lower, and it appears to be inactive at P2X receptors. While direct binding data for adenosine receptors is not widely available, the high selectivity for P2Y1 makes this compound an invaluable tool for studying the specific roles of this receptor in various physiological and pathological contexts. Researchers utilizing this compound can be confident in its targeted action on the P2Y1 receptor, particularly at concentrations where it is maximally effective at this target.
References
- 1. This compound tetraammonium salt | Purinergic (P2Y) Receptors | Tocris Bioscience [tocris.com]
- 2. Pharmacological Nature of the Purinergic P2Y Receptor Subtypes That Participate in the Blood Pressure Changes Produced by ADPβS in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. resources.tocris.com [resources.tocris.com]
- 4. news-medical.net [news-medical.net]
- 5. giffordbioscience.com [giffordbioscience.com]
- 6. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. giffordbioscience.com [giffordbioscience.com]
- 8. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 9. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]
- 10. An overview of Ca2+ mobilization assays in GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Validating P2Y1 Knockdown: A Comparative Guide to Using MRS 2500 and Other Methods
For researchers, scientists, and drug development professionals, rigorously validating the knockdown of a specific target is a critical step in ensuring the reliability and reproducibility of experimental findings. This guide provides a comprehensive comparison of methodologies for validating the siRNA-mediated knockdown of the P2Y1 receptor, with a focus on the use of the selective antagonist MRS 2500 in functional assays versus traditional molecular biology techniques.
The P2Y1 receptor, a Gq-coupled purinergic receptor activated by adenosine diphosphate (ADP), plays a crucial role in various physiological processes, including platelet aggregation and neurotransmission. Small interfering RNA (siRNA) is a powerful tool to investigate the function of P2Y1 by transiently silencing its expression. However, confirming the specific and effective knockdown of the receptor is paramount. This guide outlines and compares the use of the P2Y1-selective antagonist, this compound, in functional assays with standard validation methods such as Western blotting and quantitative reverse transcription PCR (qRT-PCR).
Comparison of Validation Methodologies
| Method | Principle | Type of Validation | Advantages | Disadvantages |
| This compound in Functional Assays | Pharmacological inhibition of the target protein's function. In the context of P2Y1, this compound blocks ADP-induced downstream signaling. | Functional | - Directly assesses the functional consequence of the knockdown. - Confirms that the observed phenotype is due to the loss of P2Y1 signaling. - Can be highly sensitive and quantitative. | - Does not directly measure protein or mRNA levels. - Potential for off-target effects of the antagonist, although this compound is highly selective for P2Y1. - Requires a robust and reproducible functional assay. |
| Western Blot | Immunodetection of the target protein using a specific antibody to quantify protein levels. | Protein Level | - Directly measures the amount of target protein. - Provides information on protein size and potential degradation products. - Widely established and utilized technique. | - Dependent on the availability and specificity of a high-quality antibody. - Can be semi-quantitative and may have variability between experiments. - Does not provide information on the functional status of the remaining protein. |
| Quantitative RT-PCR (qRT-PCR) | Measurement of the amount of target mRNA transcript relative to a reference gene. | mRNA Level | - Highly sensitive and quantitative for measuring mRNA levels. - Relatively fast and high-throughput. - Does not require a specific antibody. | - Does not directly measure protein levels or functional activity. - Poor correlation between mRNA and protein levels can sometimes occur. - Does not account for post-transcriptional regulation. |
Experimental Protocols
Protocol 1: siRNA Knockdown of P2Y1
This protocol provides a general framework for the transfection of siRNA targeting the P2Y1 receptor in a suitable cell line (e.g., HEK293, astrocytes, or vascular smooth muscle cells). Optimization of siRNA concentration, transfection reagent, and incubation time is crucial for each cell type.
-
Cell Seeding: Twenty-four hours prior to transfection, seed cells in antibiotic-free medium at a density that will result in 50-70% confluency at the time of transfection.
-
siRNA-Transfection Reagent Complex Formation:
-
Dilute the P2Y1-specific siRNA and a non-targeting control siRNA in serum-free medium.
-
In a separate tube, dilute the chosen lipid-based transfection reagent in serum-free medium.
-
Combine the diluted siRNA and transfection reagent, mix gently, and incubate at room temperature for 15-20 minutes to allow for complex formation.
-
-
Transfection: Add the siRNA-transfection reagent complexes to the cells.
-
Incubation: Incubate the cells for 24-72 hours at 37°C in a CO2 incubator. The optimal incubation time should be determined empirically to achieve maximal protein knockdown.
-
Validation: Proceed with one or more of the validation methods described below.
Protocol 2: Validation of P2Y1 Knockdown using this compound in a Calcium Imaging Assay
This protocol details a functional validation of P2Y1 knockdown by measuring the inhibition of ADP-induced intracellular calcium mobilization.
-
Cell Preparation: After the desired siRNA incubation period, wash the cells with a calcium-free buffer.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's instructions.
-
Baseline Measurement: Measure the baseline fluorescence intensity of the cells.
-
Pharmacological Inhibition (Control Group):
-
In a control group of non-transfected or scrambled siRNA-transfected cells, pre-incubate with a saturating concentration of this compound (e.g., 1 µM) for 15-30 minutes.
-
-
Agonist Stimulation:
-
Stimulate the P2Y1 siRNA-transfected cells, scrambled siRNA-transfected cells, and the this compound-treated control cells with a known concentration of the P2Y1 agonist, ADP (e.g., 10 µM).
-
-
Data Acquisition and Analysis:
-
Record the change in fluorescence intensity over time, which corresponds to the change in intracellular calcium concentration.
-
Compare the peak calcium response to ADP in the P2Y1 siRNA-treated cells to the scrambled siRNA-treated cells. A significant reduction in the calcium response in the P2Y1 knockdown cells validates the functional loss of the receptor.
-
The response in the this compound-treated cells serves as a positive control for P2Y1 inhibition, and the response in the P2Y1 knockdown cells should be comparable to this inhibited response.
-
Protocol 3: Validation of P2Y1 Knockdown by Western Blot
-
Cell Lysis: After siRNA treatment, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with a primary antibody specific for the P2Y1 receptor.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensity for P2Y1 and a loading control (e.g., GAPDH or β-actin). A significant decrease in the P2Y1 band intensity in the siRNA-treated sample compared to the control validates the knockdown.
Mandatory Visualizations
Caption: P2Y1 Receptor Signaling Pathway.
Caption: Experimental Workflow for P2Y1 Knockdown and Validation.
Conclusion
The choice of validation method for P2Y1 siRNA knockdown depends on the specific research question and available resources. While qRT-PCR and Western blotting provide direct measures of mRNA and protein levels, respectively, they do not confirm the functional consequence of the knockdown. The use of the selective P2Y1 antagonist, this compound, in a functional assay such as calcium imaging, provides a powerful and direct assessment of the functional impact of P2Y1 silencing. For the most robust and comprehensive validation, a combination of a functional assay with either Western blotting or qRT-PCR is highly recommended. This multi-faceted approach ensures that the observed phenotype is a direct result of the specific and effective knockdown of the P2Y1 receptor.
Validating P2Y1 Knockdown: A Comparative Guide to Using MRS 2500 and Other Methods
For researchers, scientists, and drug development professionals, rigorously validating the knockdown of a specific target is a critical step in ensuring the reliability and reproducibility of experimental findings. This guide provides a comprehensive comparison of methodologies for validating the siRNA-mediated knockdown of the P2Y1 receptor, with a focus on the use of the selective antagonist MRS 2500 in functional assays versus traditional molecular biology techniques.
The P2Y1 receptor, a Gq-coupled purinergic receptor activated by adenosine diphosphate (ADP), plays a crucial role in various physiological processes, including platelet aggregation and neurotransmission. Small interfering RNA (siRNA) is a powerful tool to investigate the function of P2Y1 by transiently silencing its expression. However, confirming the specific and effective knockdown of the receptor is paramount. This guide outlines and compares the use of the P2Y1-selective antagonist, this compound, in functional assays with standard validation methods such as Western blotting and quantitative reverse transcription PCR (qRT-PCR).
Comparison of Validation Methodologies
| Method | Principle | Type of Validation | Advantages | Disadvantages |
| This compound in Functional Assays | Pharmacological inhibition of the target protein's function. In the context of P2Y1, this compound blocks ADP-induced downstream signaling. | Functional | - Directly assesses the functional consequence of the knockdown. - Confirms that the observed phenotype is due to the loss of P2Y1 signaling. - Can be highly sensitive and quantitative. | - Does not directly measure protein or mRNA levels. - Potential for off-target effects of the antagonist, although this compound is highly selective for P2Y1. - Requires a robust and reproducible functional assay. |
| Western Blot | Immunodetection of the target protein using a specific antibody to quantify protein levels. | Protein Level | - Directly measures the amount of target protein. - Provides information on protein size and potential degradation products. - Widely established and utilized technique. | - Dependent on the availability and specificity of a high-quality antibody. - Can be semi-quantitative and may have variability between experiments. - Does not provide information on the functional status of the remaining protein. |
| Quantitative RT-PCR (qRT-PCR) | Measurement of the amount of target mRNA transcript relative to a reference gene. | mRNA Level | - Highly sensitive and quantitative for measuring mRNA levels. - Relatively fast and high-throughput. - Does not require a specific antibody. | - Does not directly measure protein levels or functional activity. - Poor correlation between mRNA and protein levels can sometimes occur. - Does not account for post-transcriptional regulation. |
Experimental Protocols
Protocol 1: siRNA Knockdown of P2Y1
This protocol provides a general framework for the transfection of siRNA targeting the P2Y1 receptor in a suitable cell line (e.g., HEK293, astrocytes, or vascular smooth muscle cells). Optimization of siRNA concentration, transfection reagent, and incubation time is crucial for each cell type.
-
Cell Seeding: Twenty-four hours prior to transfection, seed cells in antibiotic-free medium at a density that will result in 50-70% confluency at the time of transfection.
-
siRNA-Transfection Reagent Complex Formation:
-
Dilute the P2Y1-specific siRNA and a non-targeting control siRNA in serum-free medium.
-
In a separate tube, dilute the chosen lipid-based transfection reagent in serum-free medium.
-
Combine the diluted siRNA and transfection reagent, mix gently, and incubate at room temperature for 15-20 minutes to allow for complex formation.
-
-
Transfection: Add the siRNA-transfection reagent complexes to the cells.
-
Incubation: Incubate the cells for 24-72 hours at 37°C in a CO2 incubator. The optimal incubation time should be determined empirically to achieve maximal protein knockdown.
-
Validation: Proceed with one or more of the validation methods described below.
Protocol 2: Validation of P2Y1 Knockdown using this compound in a Calcium Imaging Assay
This protocol details a functional validation of P2Y1 knockdown by measuring the inhibition of ADP-induced intracellular calcium mobilization.
-
Cell Preparation: After the desired siRNA incubation period, wash the cells with a calcium-free buffer.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's instructions.
-
Baseline Measurement: Measure the baseline fluorescence intensity of the cells.
-
Pharmacological Inhibition (Control Group):
-
In a control group of non-transfected or scrambled siRNA-transfected cells, pre-incubate with a saturating concentration of this compound (e.g., 1 µM) for 15-30 minutes.
-
-
Agonist Stimulation:
-
Stimulate the P2Y1 siRNA-transfected cells, scrambled siRNA-transfected cells, and the this compound-treated control cells with a known concentration of the P2Y1 agonist, ADP (e.g., 10 µM).
-
-
Data Acquisition and Analysis:
-
Record the change in fluorescence intensity over time, which corresponds to the change in intracellular calcium concentration.
-
Compare the peak calcium response to ADP in the P2Y1 siRNA-treated cells to the scrambled siRNA-treated cells. A significant reduction in the calcium response in the P2Y1 knockdown cells validates the functional loss of the receptor.
-
The response in the this compound-treated cells serves as a positive control for P2Y1 inhibition, and the response in the P2Y1 knockdown cells should be comparable to this inhibited response.
-
Protocol 3: Validation of P2Y1 Knockdown by Western Blot
-
Cell Lysis: After siRNA treatment, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with a primary antibody specific for the P2Y1 receptor.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensity for P2Y1 and a loading control (e.g., GAPDH or β-actin). A significant decrease in the P2Y1 band intensity in the siRNA-treated sample compared to the control validates the knockdown.
Mandatory Visualizations
Caption: P2Y1 Receptor Signaling Pathway.
Caption: Experimental Workflow for P2Y1 Knockdown and Validation.
Conclusion
The choice of validation method for P2Y1 siRNA knockdown depends on the specific research question and available resources. While qRT-PCR and Western blotting provide direct measures of mRNA and protein levels, respectively, they do not confirm the functional consequence of the knockdown. The use of the selective P2Y1 antagonist, this compound, in a functional assay such as calcium imaging, provides a powerful and direct assessment of the functional impact of P2Y1 silencing. For the most robust and comprehensive validation, a combination of a functional assay with either Western blotting or qRT-PCR is highly recommended. This multi-faceted approach ensures that the observed phenotype is a direct result of the specific and effective knockdown of the P2Y1 receptor.
A Head-to-Head Comparison of P2Y1 Antagonists in Functional Assays
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of the performance of common P2Y1 receptor antagonists, supported by experimental data. The P2Y1 receptor, a Gq-coupled purinergic receptor activated by adenosine diphosphate (ADP), is a key player in platelet aggregation and a promising target for novel anti-thrombotic therapies.
This guide provides a comprehensive overview of the potency and selectivity of frequently studied P2Y1 antagonists, including MRS2179, MRS2279, and MRS2500. Detailed methodologies for key functional assays are presented to enable researchers to replicate and build upon these findings.
Quantitative Comparison of P2Y1 Antagonists
The inhibitory potency of P2Y1 antagonists is commonly determined through various in vitro functional assays. The half-maximal inhibitory concentration (IC50) and the inhibitor constant (Ki) are key parameters used to quantify and compare the efficacy of these compounds. The following table summarizes the reported potency of several P2Y1 antagonists across different functional assays.
| Antagonist | Assay Type | Species | Cell/Tissue Type | Agonist | IC50 (nM) | Ki (nM) | pA2/pKB |
| MRS2179 | Inhibition of IJP | Rat | Colon | EFS | 3500[1] | ||
| Inhibition of IJP (in presence of L-NNA) | Rat | Colon | EFS | 13100[1] | |||
| Radioligand Binding | Human | Sf9 cell membranes | [3H]MRS2279 | 84[2] | |||
| Platelet Aggregation | Human | Platelets | ADP | ||||
| Calcium Mobilization | Human | 1321N1 astrocytoma cells | 2-MeSADP | ||||
| MRS2279 | Inhibition of IJP | Rat | Colon | EFS | 43.9[1] | ||
| Inhibition of IJP (in presence of L-NNA) | Rat | Colon | EFS | 17.8[1] | |||
| Radioligand Binding | Human | Sf9 cell membranes | [3H]MRS2279 | 13[2] | |||
| Platelet Aggregation | Human | Platelets | ADP | 51.6[3] | 8.05[3] | ||
| MRS2500 | Inhibition of IJP | Rat | Colon | EFS | 16.5[1] | ||
| Inhibition of IJP (in presence of L-NNA) | Rat | Colon | EFS | 14.0[1] | |||
| Radioligand Binding | Human | Sf9 cell membranes | [3H]2MeSADP | ||||
| Platelet Aggregation | Human | Platelets | ADP | ||||
| BPTU | Inhibition of IJP | Rat | Colon | EFS | 300[4] | ||
| Inhibition of IJP | Mouse | Colon | EFS | 60[4] | |||
| Radioligand Binding | Human | P2Y1R membranes | [3H]2MeSADP | 6[5] | |||
| Platelet Aggregation | Human | Platelet-enriched plasma | ADP | 2100[5] |
Note: IC50, Ki, and pA2/pKB values can vary depending on the specific experimental conditions, such as agonist concentration, cell type, and assay buffer composition.
P2Y1 Receptor Signaling Pathway
The P2Y1 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gq alpha subunit.[6][7] Upon activation by ADP, the Gq protein activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[5] IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+).[8] The increase in intracellular calcium, along with the activation of protein kinase C (PKC) by DAG, triggers a cascade of downstream signaling events that ultimately lead to physiological responses such as platelet shape change and aggregation.
Experimental Workflow for Comparing P2Y1 Antagonists
A generalized workflow for the head-to-head comparison of P2Y1 antagonists in functional assays involves several key steps, from initial compound preparation to data analysis and interpretation.
Experimental Protocols
Detailed methodologies are crucial for the accurate characterization and comparison of P2Y1 receptor antagonists. The following sections provide step-by-step protocols for three key functional assays.
Calcium Mobilization Assay
This assay measures the ability of a P2Y1 antagonist to inhibit the increase in intracellular calcium concentration ([Ca2+]i) induced by a P2Y1 agonist.
Materials:
-
Cells endogenously or recombinantly expressing the P2Y1 receptor (e.g., 1321N1 human astrocytoma cells).
-
P2Y1 antagonist test compounds.
-
P2Y1 agonist (e.g., 2-MeSADP or ADP).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM).
-
Pluronic F-127.
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES).
-
Black-walled, clear-bottom 96-well or 384-well microplates.
-
Fluorescence plate reader with an injection system (e.g., FLIPR, FlexStation).
Procedure:
-
Cell Plating: Seed the P2Y1-expressing cells into the microplates and culture overnight to allow for attachment.
-
Dye Loading:
-
Prepare a loading solution of the calcium-sensitive dye and Pluronic F-127 in the assay buffer.
-
Remove the culture medium from the cells and add the dye loading solution.
-
Incubate the plate for 45-60 minutes at 37°C in the dark.
-
-
Cell Washing: Gently wash the cells twice with the assay buffer to remove excess dye.
-
Compound Addition:
-
Prepare serial dilutions of the P2Y1 antagonist test compounds in the assay buffer.
-
Add the antagonist solutions to the respective wells of the cell plate.
-
Incubate for a predetermined time (e.g., 15-30 minutes) at room temperature or 37°C.
-
-
Agonist Stimulation and Measurement:
-
Place the cell plate into the fluorescence plate reader.
-
Set the instrument to record fluorescence intensity over time.
-
Inject the P2Y1 agonist into the wells and immediately begin recording the fluorescence signal.
-
-
Data Analysis:
-
Determine the peak fluorescence response for each well.
-
Normalize the data to the response of a vehicle control (0% inhibition) and a maximal inhibition control (100% inhibition).
-
Generate dose-response curves by plotting the percentage of inhibition against the antagonist concentration.
-
Calculate the IC50 value from the dose-response curve.
-
Platelet Aggregation Assay
This assay measures the ability of a P2Y1 antagonist to inhibit platelet aggregation induced by ADP, typically using light transmission aggregometry (LTA).
Materials:
-
Freshly drawn human whole blood from healthy, consenting donors who have abstained from anti-platelet medication.
-
Anticoagulant (e.g., 3.2% sodium citrate).
-
P2Y1 antagonist test compounds.
-
ADP.
-
Light Transmission Aggregometer.
-
Aggregometer cuvettes with stir bars.
-
Centrifuge.
Procedure:
-
Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):
-
Collect whole blood into sodium citrate tubes.
-
Centrifuge the whole blood at a low speed (e.g., 150-200 x g) for 15-20 minutes at room temperature to obtain PRP (the supernatant).[9]
-
Transfer the PRP to a separate tube.
-
Centrifuge the remaining blood at a high speed (e.g., 1500-2000 x g) for 10-15 minutes to obtain PPP (the supernatant).[9][10]
-
-
Assay Setup:
-
Pre-warm the PRP and PPP samples to 37°C.
-
Calibrate the aggregometer by setting the 0% light transmission baseline with PRP and the 100% light transmission with PPP.
-
-
Antagonist Incubation:
-
Pipette a specific volume of PRP into the aggregometer cuvettes containing a stir bar.
-
Add the desired concentration of the P2Y1 antagonist or vehicle control to the PRP.
-
Incubate for a specified time (e.g., 1-5 minutes) at 37°C with stirring.
-
-
Induction of Aggregation:
-
Add ADP to the cuvette to induce platelet aggregation.
-
Record the change in light transmission over time (typically 5-10 minutes).
-
-
Data Analysis:
-
Determine the maximal aggregation percentage for each condition.
-
Calculate the percentage of inhibition of aggregation for each antagonist concentration relative to the vehicle control.
-
Generate dose-response curves and calculate the IC50 value.
-
Radioligand Binding Assay
This assay measures the affinity of a P2Y1 antagonist for the receptor by competing with a radiolabeled ligand for binding.
Materials:
-
Cell membranes prepared from cells expressing the human P2Y1 receptor (e.g., from Sf9 or CHO cells).
-
Radiolabeled P2Y1 antagonist (e.g., [3H]MRS2500 or [3H]MRS2279).
-
Unlabeled P2Y1 antagonist test compounds.
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2).
-
Wash Buffer (ice-cold).
-
Glass fiber filters (e.g., Whatman GF/C).
-
96-well filter plates.
-
Vacuum filtration manifold.
-
Scintillation counter and scintillation cocktail.
Procedure:
-
Reaction Setup: In a 96-well plate, combine:
-
A fixed amount of P2Y1 receptor-expressing membranes.
-
A fixed concentration of the radiolabeled P2Y1 antagonist.
-
Varying concentrations of the unlabeled antagonist test compound.
-
For determining non-specific binding, use a high concentration of a known unlabeled P2Y1 antagonist.
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation to allow the binding to reach equilibrium.
-
Filtration:
-
Rapidly terminate the binding reaction by filtering the contents of each well through the glass fiber filters using a vacuum manifold.
-
Wash the filters several times with ice-cold wash buffer to remove unbound radioligand.
-
-
Counting:
-
Dry the filters and place them in scintillation vials with scintillation cocktail.
-
Measure the radioactivity on the filters using a scintillation counter.
-
-
Data Analysis:
-
Subtract the non-specific binding from the total binding to determine the specific binding at each concentration of the test compound.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration to generate a competition curve.
-
Calculate the IC50 value from the competition curve.
-
Convert the IC50 value to a Ki (inhibitor constant) value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
References
- 1. P2Y1 receptors mediate inhibitory neuromuscular transmission in the rat colon - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantitation of the P2Y(1) receptor with a high affinity radiolabeled antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. MRS 2279 | Purinergic (P2Y) Receptors | Tocris Bioscience [tocris.com]
- 4. BPTU, an allosteric antagonist of P2Y1 receptor, blocks nerve mediated inhibitory neuromuscular responses in the gastrointestinal tract of rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Drug-like Antagonists of P2Y Receptor Subtypes: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Coupling of P2Y receptors to G proteins and other signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Platelet - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
A Head-to-Head Comparison of P2Y1 Antagonists in Functional Assays
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of the performance of common P2Y1 receptor antagonists, supported by experimental data. The P2Y1 receptor, a Gq-coupled purinergic receptor activated by adenosine diphosphate (ADP), is a key player in platelet aggregation and a promising target for novel anti-thrombotic therapies.
This guide provides a comprehensive overview of the potency and selectivity of frequently studied P2Y1 antagonists, including MRS2179, MRS2279, and MRS2500. Detailed methodologies for key functional assays are presented to enable researchers to replicate and build upon these findings.
Quantitative Comparison of P2Y1 Antagonists
The inhibitory potency of P2Y1 antagonists is commonly determined through various in vitro functional assays. The half-maximal inhibitory concentration (IC50) and the inhibitor constant (Ki) are key parameters used to quantify and compare the efficacy of these compounds. The following table summarizes the reported potency of several P2Y1 antagonists across different functional assays.
| Antagonist | Assay Type | Species | Cell/Tissue Type | Agonist | IC50 (nM) | Ki (nM) | pA2/pKB |
| MRS2179 | Inhibition of IJP | Rat | Colon | EFS | 3500[1] | ||
| Inhibition of IJP (in presence of L-NNA) | Rat | Colon | EFS | 13100[1] | |||
| Radioligand Binding | Human | Sf9 cell membranes | [3H]MRS2279 | 84[2] | |||
| Platelet Aggregation | Human | Platelets | ADP | ||||
| Calcium Mobilization | Human | 1321N1 astrocytoma cells | 2-MeSADP | ||||
| MRS2279 | Inhibition of IJP | Rat | Colon | EFS | 43.9[1] | ||
| Inhibition of IJP (in presence of L-NNA) | Rat | Colon | EFS | 17.8[1] | |||
| Radioligand Binding | Human | Sf9 cell membranes | [3H]MRS2279 | 13[2] | |||
| Platelet Aggregation | Human | Platelets | ADP | 51.6[3] | 8.05[3] | ||
| MRS2500 | Inhibition of IJP | Rat | Colon | EFS | 16.5[1] | ||
| Inhibition of IJP (in presence of L-NNA) | Rat | Colon | EFS | 14.0[1] | |||
| Radioligand Binding | Human | Sf9 cell membranes | [3H]2MeSADP | ||||
| Platelet Aggregation | Human | Platelets | ADP | ||||
| BPTU | Inhibition of IJP | Rat | Colon | EFS | 300[4] | ||
| Inhibition of IJP | Mouse | Colon | EFS | 60[4] | |||
| Radioligand Binding | Human | P2Y1R membranes | [3H]2MeSADP | 6[5] | |||
| Platelet Aggregation | Human | Platelet-enriched plasma | ADP | 2100[5] |
Note: IC50, Ki, and pA2/pKB values can vary depending on the specific experimental conditions, such as agonist concentration, cell type, and assay buffer composition.
P2Y1 Receptor Signaling Pathway
The P2Y1 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gq alpha subunit.[6][7] Upon activation by ADP, the Gq protein activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[5] IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+).[8] The increase in intracellular calcium, along with the activation of protein kinase C (PKC) by DAG, triggers a cascade of downstream signaling events that ultimately lead to physiological responses such as platelet shape change and aggregation.
Experimental Workflow for Comparing P2Y1 Antagonists
A generalized workflow for the head-to-head comparison of P2Y1 antagonists in functional assays involves several key steps, from initial compound preparation to data analysis and interpretation.
Experimental Protocols
Detailed methodologies are crucial for the accurate characterization and comparison of P2Y1 receptor antagonists. The following sections provide step-by-step protocols for three key functional assays.
Calcium Mobilization Assay
This assay measures the ability of a P2Y1 antagonist to inhibit the increase in intracellular calcium concentration ([Ca2+]i) induced by a P2Y1 agonist.
Materials:
-
Cells endogenously or recombinantly expressing the P2Y1 receptor (e.g., 1321N1 human astrocytoma cells).
-
P2Y1 antagonist test compounds.
-
P2Y1 agonist (e.g., 2-MeSADP or ADP).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM).
-
Pluronic F-127.
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES).
-
Black-walled, clear-bottom 96-well or 384-well microplates.
-
Fluorescence plate reader with an injection system (e.g., FLIPR, FlexStation).
Procedure:
-
Cell Plating: Seed the P2Y1-expressing cells into the microplates and culture overnight to allow for attachment.
-
Dye Loading:
-
Prepare a loading solution of the calcium-sensitive dye and Pluronic F-127 in the assay buffer.
-
Remove the culture medium from the cells and add the dye loading solution.
-
Incubate the plate for 45-60 minutes at 37°C in the dark.
-
-
Cell Washing: Gently wash the cells twice with the assay buffer to remove excess dye.
-
Compound Addition:
-
Prepare serial dilutions of the P2Y1 antagonist test compounds in the assay buffer.
-
Add the antagonist solutions to the respective wells of the cell plate.
-
Incubate for a predetermined time (e.g., 15-30 minutes) at room temperature or 37°C.
-
-
Agonist Stimulation and Measurement:
-
Place the cell plate into the fluorescence plate reader.
-
Set the instrument to record fluorescence intensity over time.
-
Inject the P2Y1 agonist into the wells and immediately begin recording the fluorescence signal.
-
-
Data Analysis:
-
Determine the peak fluorescence response for each well.
-
Normalize the data to the response of a vehicle control (0% inhibition) and a maximal inhibition control (100% inhibition).
-
Generate dose-response curves by plotting the percentage of inhibition against the antagonist concentration.
-
Calculate the IC50 value from the dose-response curve.
-
Platelet Aggregation Assay
This assay measures the ability of a P2Y1 antagonist to inhibit platelet aggregation induced by ADP, typically using light transmission aggregometry (LTA).
Materials:
-
Freshly drawn human whole blood from healthy, consenting donors who have abstained from anti-platelet medication.
-
Anticoagulant (e.g., 3.2% sodium citrate).
-
P2Y1 antagonist test compounds.
-
ADP.
-
Light Transmission Aggregometer.
-
Aggregometer cuvettes with stir bars.
-
Centrifuge.
Procedure:
-
Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):
-
Collect whole blood into sodium citrate tubes.
-
Centrifuge the whole blood at a low speed (e.g., 150-200 x g) for 15-20 minutes at room temperature to obtain PRP (the supernatant).[9]
-
Transfer the PRP to a separate tube.
-
Centrifuge the remaining blood at a high speed (e.g., 1500-2000 x g) for 10-15 minutes to obtain PPP (the supernatant).[9][10]
-
-
Assay Setup:
-
Pre-warm the PRP and PPP samples to 37°C.
-
Calibrate the aggregometer by setting the 0% light transmission baseline with PRP and the 100% light transmission with PPP.
-
-
Antagonist Incubation:
-
Pipette a specific volume of PRP into the aggregometer cuvettes containing a stir bar.
-
Add the desired concentration of the P2Y1 antagonist or vehicle control to the PRP.
-
Incubate for a specified time (e.g., 1-5 minutes) at 37°C with stirring.
-
-
Induction of Aggregation:
-
Add ADP to the cuvette to induce platelet aggregation.
-
Record the change in light transmission over time (typically 5-10 minutes).
-
-
Data Analysis:
-
Determine the maximal aggregation percentage for each condition.
-
Calculate the percentage of inhibition of aggregation for each antagonist concentration relative to the vehicle control.
-
Generate dose-response curves and calculate the IC50 value.
-
Radioligand Binding Assay
This assay measures the affinity of a P2Y1 antagonist for the receptor by competing with a radiolabeled ligand for binding.
Materials:
-
Cell membranes prepared from cells expressing the human P2Y1 receptor (e.g., from Sf9 or CHO cells).
-
Radiolabeled P2Y1 antagonist (e.g., [3H]MRS2500 or [3H]MRS2279).
-
Unlabeled P2Y1 antagonist test compounds.
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2).
-
Wash Buffer (ice-cold).
-
Glass fiber filters (e.g., Whatman GF/C).
-
96-well filter plates.
-
Vacuum filtration manifold.
-
Scintillation counter and scintillation cocktail.
Procedure:
-
Reaction Setup: In a 96-well plate, combine:
-
A fixed amount of P2Y1 receptor-expressing membranes.
-
A fixed concentration of the radiolabeled P2Y1 antagonist.
-
Varying concentrations of the unlabeled antagonist test compound.
-
For determining non-specific binding, use a high concentration of a known unlabeled P2Y1 antagonist.
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation to allow the binding to reach equilibrium.
-
Filtration:
-
Rapidly terminate the binding reaction by filtering the contents of each well through the glass fiber filters using a vacuum manifold.
-
Wash the filters several times with ice-cold wash buffer to remove unbound radioligand.
-
-
Counting:
-
Dry the filters and place them in scintillation vials with scintillation cocktail.
-
Measure the radioactivity on the filters using a scintillation counter.
-
-
Data Analysis:
-
Subtract the non-specific binding from the total binding to determine the specific binding at each concentration of the test compound.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration to generate a competition curve.
-
Calculate the IC50 value from the competition curve.
-
Convert the IC50 value to a Ki (inhibitor constant) value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
References
- 1. P2Y1 receptors mediate inhibitory neuromuscular transmission in the rat colon - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantitation of the P2Y(1) receptor with a high affinity radiolabeled antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. MRS 2279 | Purinergic (P2Y) Receptors | Tocris Bioscience [tocris.com]
- 4. BPTU, an allosteric antagonist of P2Y1 receptor, blocks nerve mediated inhibitory neuromuscular responses in the gastrointestinal tract of rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Drug-like Antagonists of P2Y Receptor Subtypes: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Coupling of P2Y receptors to G proteins and other signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Platelet - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal of MRS 2500: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
MRS 2500, identified as the tetraammonium salt of (1R,2S)-4-[2-Iodo-6-(methylamino)-9H-purin-9-yl]-2-(phosphonooxy)bicyclo[3.1.0]hexane-1-methanol dihydrogen phosphate ester, is a highly potent and selective P2Y1 receptor antagonist used in research. While the substance does not meet the criteria for hazardous classification under EC Directives 67/548/EEC, 1999/45/EC, or 1272/2008, proper disposal is crucial to maintain laboratory safety and environmental compliance. Adherence to established protocols ensures the safe management of this and other laboratory chemicals.
Immediate Safety and Handling Precautions
Before handling this compound, it is imperative to use appropriate personal protective equipment (PPE). This includes:
-
Eye Protection: Use of safety glasses is appropriate.
-
Hand Protection: Chemical-resistant gloves (meeting standard BS EN 374:2003) should be worn and inspected before use. Hands should be thoroughly washed and dried after handling.
-
Respiratory Protection: If a risk assessment indicates it is necessary, a suitable respirator should be used.
-
Body Protection: Wear appropriate protective clothing to prevent skin contact.
Safe handling practices include working in a well-ventilated area, preferably a chemical fume hood, and avoiding the formation of dust and aerosols. Keep the compound away from heat and moisture, as decomposition may occur under these conditions.
**Step-by-Step Disposal Protocol
The disposal of this compound should be conducted in a manner that is consistent with all national, state, and local regulations for chemical waste. The following steps provide a general guideline for its proper disposal:
-
Waste Identification and Collection:
-
Carefully collect any unused this compound and any materials contaminated with it (e.g., weighing papers, pipette tips, gloves).
-
Place the waste in a suitable, clearly labeled, and sealed container. The container should be appropriate for chemical waste and prevent any leakage.
-
-
Consult Institutional Safety Protocols:
-
Every research institution has an Environmental Health and Safety (EHS) department or a designated safety officer.
-
Consult your institution's specific guidelines for chemical waste disposal. These protocols will provide detailed instructions that are compliant with local and national laws.
-
-
Arrange for Professional Disposal:
-
The collected waste must be handled by a specialized and licensed disposal company.
-
Your institution's EHS department will typically manage the collection and transfer of chemical waste to these certified handlers.
-
Do not dispose of this compound down the drain or in regular solid waste.
-
-
Recommended Disposal Methods:
-
The primary recommended method of disposal is through a regulated landfill site specifically designed for chemical wastes.
-
Other methods for hazardous or toxic waste disposal may be used, as determined by the licensed disposal company and in accordance with national legislation.
-
Quantitative Data Summary
The Safety Data Sheet for this compound tetraammonium salt does not specify quantitative limits for disposal, as it is not classified as a hazardous substance under the referenced EC Directives. Therefore, a quantitative data table for disposal is not applicable. The primary directive is to dispose of the compound in accordance with national and local regulations for chemical waste.
Experimental Protocols
This document focuses on the proper disposal procedures for this compound. For detailed experimental protocols regarding its use as a P2Y1 receptor antagonist, please refer to relevant scientific literature and established laboratory procedures for handling similar bioactive small molecules.
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound, from initial handling to final disposal.
Caption: Figure 1: this compound Disposal Workflow. This diagram outlines the key steps for the safe and compliant disposal of this compound.
Proper Disposal of MRS 2500: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
MRS 2500, identified as the tetraammonium salt of (1R,2S)-4-[2-Iodo-6-(methylamino)-9H-purin-9-yl]-2-(phosphonooxy)bicyclo[3.1.0]hexane-1-methanol dihydrogen phosphate ester, is a highly potent and selective P2Y1 receptor antagonist used in research. While the substance does not meet the criteria for hazardous classification under EC Directives 67/548/EEC, 1999/45/EC, or 1272/2008, proper disposal is crucial to maintain laboratory safety and environmental compliance. Adherence to established protocols ensures the safe management of this and other laboratory chemicals.
Immediate Safety and Handling Precautions
Before handling this compound, it is imperative to use appropriate personal protective equipment (PPE). This includes:
-
Eye Protection: Use of safety glasses is appropriate.
-
Hand Protection: Chemical-resistant gloves (meeting standard BS EN 374:2003) should be worn and inspected before use. Hands should be thoroughly washed and dried after handling.
-
Respiratory Protection: If a risk assessment indicates it is necessary, a suitable respirator should be used.
-
Body Protection: Wear appropriate protective clothing to prevent skin contact.
Safe handling practices include working in a well-ventilated area, preferably a chemical fume hood, and avoiding the formation of dust and aerosols. Keep the compound away from heat and moisture, as decomposition may occur under these conditions.
**Step-by-Step Disposal Protocol
The disposal of this compound should be conducted in a manner that is consistent with all national, state, and local regulations for chemical waste. The following steps provide a general guideline for its proper disposal:
-
Waste Identification and Collection:
-
Carefully collect any unused this compound and any materials contaminated with it (e.g., weighing papers, pipette tips, gloves).
-
Place the waste in a suitable, clearly labeled, and sealed container. The container should be appropriate for chemical waste and prevent any leakage.
-
-
Consult Institutional Safety Protocols:
-
Every research institution has an Environmental Health and Safety (EHS) department or a designated safety officer.
-
Consult your institution's specific guidelines for chemical waste disposal. These protocols will provide detailed instructions that are compliant with local and national laws.
-
-
Arrange for Professional Disposal:
-
The collected waste must be handled by a specialized and licensed disposal company.
-
Your institution's EHS department will typically manage the collection and transfer of chemical waste to these certified handlers.
-
Do not dispose of this compound down the drain or in regular solid waste.
-
-
Recommended Disposal Methods:
-
The primary recommended method of disposal is through a regulated landfill site specifically designed for chemical wastes.
-
Other methods for hazardous or toxic waste disposal may be used, as determined by the licensed disposal company and in accordance with national legislation.
-
Quantitative Data Summary
The Safety Data Sheet for this compound tetraammonium salt does not specify quantitative limits for disposal, as it is not classified as a hazardous substance under the referenced EC Directives. Therefore, a quantitative data table for disposal is not applicable. The primary directive is to dispose of the compound in accordance with national and local regulations for chemical waste.
Experimental Protocols
This document focuses on the proper disposal procedures for this compound. For detailed experimental protocols regarding its use as a P2Y1 receptor antagonist, please refer to relevant scientific literature and established laboratory procedures for handling similar bioactive small molecules.
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound, from initial handling to final disposal.
Caption: Figure 1: this compound Disposal Workflow. This diagram outlines the key steps for the safe and compliant disposal of this compound.
Essential Safety and Operational Guide for Handling MRS2500
For researchers, scientists, and drug development professionals, ensuring laboratory safety and procedural clarity is paramount. This guide provides essential, immediate safety and logistical information for the handling of MRS2500, a potent and selective P2Y1 receptor antagonist. Adherence to these protocols is crucial for personal safety and the integrity of experimental outcomes.
Immediate Safety and Handling Protocols
While a specific Safety Data Sheet (SDS) from one supplier suggests MRS2500 is not a hazardous substance, it is prudent to handle it with the care afforded to all research chemicals, especially given its classification as a nucleotide analog. The following personal protective equipment (PPE) and handling procedures are recommended as a baseline for safe laboratory practice.
Personal Protective Equipment (PPE) Summary
| Equipment | Specification | Purpose |
| Eye Protection | Safety glasses with side shields or chemical splash goggles | Protects eyes from splashes and airborne particles. |
| Hand Protection | Disposable nitrile gloves | Prevents skin contact with the compound. |
| Body Protection | Laboratory coat | Protects clothing and skin from spills. |
Handling and Storage:
-
Handling:
-
Use in a well-ventilated area. For procedures that may generate dust or aerosols, a chemical fume hood is recommended.
-
Avoid direct contact with skin, eyes, and clothing.
-
Minimize the generation of dust.
-
Wash hands thoroughly after handling.
-
-
Storage:
-
Store in a tightly sealed container.
-
Keep in a cool, dry place. For long-term storage, refer to the supplier's recommendation, which is typically -20°C.
-
Operational Plan: From Receipt to Disposal
A systematic approach to managing MRS2500 from its arrival in the laboratory to its final disposal is critical for safety and regulatory compliance.
1. Receiving and Inspection:
-
Upon receipt, verify the integrity of the packaging.
-
Ensure the container is clearly labeled with the chemical name, concentration, and any hazard warnings.
-
Log the receipt of the chemical in the laboratory's inventory system.
2. Preparation of Stock Solutions:
-
Consult the supplier's technical data for solubility information. MRS2500 tetraammonium salt is soluble in water.
-
When preparing stock solutions, wear all recommended PPE.
-
Use calibrated equipment to ensure accurate concentrations.
-
Clearly label the stock solution container with the chemical name, concentration, solvent, date of preparation, and preparer's initials.
3. Experimental Use:
-
Before commencing any experiment, review the detailed experimental protocol.
-
Ensure all necessary safety equipment, including spill cleanup materials, is readily accessible.
-
Handle the compound in the designated work area.
4. Spill Cleanup Procedure:
-
Minor Spills:
-
Alert others in the immediate area.
-
Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand, or chemical absorbent pads).
-
Collect the absorbed material into a designated hazardous waste container.
-
Clean the spill area with a suitable detergent and water.
-
-
Major Spills:
-
Evacuate the area immediately.
-
Notify the laboratory supervisor and the institution's environmental health and safety (EHS) office.
-
Prevent entry into the affected area until it has been deemed safe by EHS personnel.
-
5. Disposal Plan:
-
All waste containing MRS2500, including contaminated consumables (e.g., pipette tips, gloves), should be disposed of as chemical waste.
-
Collect waste in a clearly labeled, sealed, and appropriate hazardous waste container.
-
Follow your institution's specific guidelines for the disposal of chemical waste. Do not dispose of MRS2500 down the drain.
Quantitative Data
MRS2500 is a highly potent antagonist of the P2Y1 receptor. Its efficacy has been quantified in various in vitro assays.
| Parameter | Value | Cell/System Type |
| Ki | 0.78 nM | Recombinant human P2Y1 receptor |
| IC50 | 0.95 nM | ADP-induced aggregation of human platelets |
| IC50 | 0.49 µM | ADP-induced aggregation in human platelet-rich plasma (PRP) |
Experimental Protocol: Platelet Aggregation Assay
This protocol outlines a standard method for evaluating the inhibitory effect of MRS2500 on ADP-induced platelet aggregation.
1. Preparation of Platelet-Rich Plasma (PRP):
-
Collect whole blood from healthy human donors into tubes containing an anticoagulant (e.g., sodium citrate).
-
Centrifuge the blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature to separate the PRP.
-
Carefully collect the supernatant (PRP).
2. Platelet Aggregation Measurement:
-
Pre-warm the PRP to 37°C.
-
Place a sample of the PRP into an aggregometer cuvette with a stir bar.
-
Add the desired concentration of MRS2500 or vehicle control to the PRP and incubate for a specified time.
-
Initiate platelet aggregation by adding a known concentration of ADP (e.g., 10 µM).
-
Monitor the change in light transmittance for a set period to measure the extent of platelet aggregation.
3. Data Analysis:
-
Calculate the percentage of platelet aggregation for each condition.
-
Determine the IC50 value of MRS2500 by plotting the percentage of inhibition against the logarithm of the MRS2500 concentration.
Visualizing Key Processes
To further clarify the operational and biological context of working with MRS2500, the following diagrams are provided.
Caption: Workflow for the safe handling of MRS2500 from receipt to disposal.
Caption: Simplified signaling pathway of the P2Y1 receptor and the inhibitory action of MRS2500.
Essential Safety and Operational Guide for Handling MRS2500
For researchers, scientists, and drug development professionals, ensuring laboratory safety and procedural clarity is paramount. This guide provides essential, immediate safety and logistical information for the handling of MRS2500, a potent and selective P2Y1 receptor antagonist. Adherence to these protocols is crucial for personal safety and the integrity of experimental outcomes.
Immediate Safety and Handling Protocols
While a specific Safety Data Sheet (SDS) from one supplier suggests MRS2500 is not a hazardous substance, it is prudent to handle it with the care afforded to all research chemicals, especially given its classification as a nucleotide analog. The following personal protective equipment (PPE) and handling procedures are recommended as a baseline for safe laboratory practice.
Personal Protective Equipment (PPE) Summary
| Equipment | Specification | Purpose |
| Eye Protection | Safety glasses with side shields or chemical splash goggles | Protects eyes from splashes and airborne particles. |
| Hand Protection | Disposable nitrile gloves | Prevents skin contact with the compound. |
| Body Protection | Laboratory coat | Protects clothing and skin from spills. |
Handling and Storage:
-
Handling:
-
Use in a well-ventilated area. For procedures that may generate dust or aerosols, a chemical fume hood is recommended.
-
Avoid direct contact with skin, eyes, and clothing.
-
Minimize the generation of dust.
-
Wash hands thoroughly after handling.
-
-
Storage:
-
Store in a tightly sealed container.
-
Keep in a cool, dry place. For long-term storage, refer to the supplier's recommendation, which is typically -20°C.
-
Operational Plan: From Receipt to Disposal
A systematic approach to managing MRS2500 from its arrival in the laboratory to its final disposal is critical for safety and regulatory compliance.
1. Receiving and Inspection:
-
Upon receipt, verify the integrity of the packaging.
-
Ensure the container is clearly labeled with the chemical name, concentration, and any hazard warnings.
-
Log the receipt of the chemical in the laboratory's inventory system.
2. Preparation of Stock Solutions:
-
Consult the supplier's technical data for solubility information. MRS2500 tetraammonium salt is soluble in water.
-
When preparing stock solutions, wear all recommended PPE.
-
Use calibrated equipment to ensure accurate concentrations.
-
Clearly label the stock solution container with the chemical name, concentration, solvent, date of preparation, and preparer's initials.
3. Experimental Use:
-
Before commencing any experiment, review the detailed experimental protocol.
-
Ensure all necessary safety equipment, including spill cleanup materials, is readily accessible.
-
Handle the compound in the designated work area.
4. Spill Cleanup Procedure:
-
Minor Spills:
-
Alert others in the immediate area.
-
Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand, or chemical absorbent pads).
-
Collect the absorbed material into a designated hazardous waste container.
-
Clean the spill area with a suitable detergent and water.
-
-
Major Spills:
-
Evacuate the area immediately.
-
Notify the laboratory supervisor and the institution's environmental health and safety (EHS) office.
-
Prevent entry into the affected area until it has been deemed safe by EHS personnel.
-
5. Disposal Plan:
-
All waste containing MRS2500, including contaminated consumables (e.g., pipette tips, gloves), should be disposed of as chemical waste.
-
Collect waste in a clearly labeled, sealed, and appropriate hazardous waste container.
-
Follow your institution's specific guidelines for the disposal of chemical waste. Do not dispose of MRS2500 down the drain.
Quantitative Data
MRS2500 is a highly potent antagonist of the P2Y1 receptor. Its efficacy has been quantified in various in vitro assays.
| Parameter | Value | Cell/System Type |
| Ki | 0.78 nM | Recombinant human P2Y1 receptor |
| IC50 | 0.95 nM | ADP-induced aggregation of human platelets |
| IC50 | 0.49 µM | ADP-induced aggregation in human platelet-rich plasma (PRP) |
Experimental Protocol: Platelet Aggregation Assay
This protocol outlines a standard method for evaluating the inhibitory effect of MRS2500 on ADP-induced platelet aggregation.
1. Preparation of Platelet-Rich Plasma (PRP):
-
Collect whole blood from healthy human donors into tubes containing an anticoagulant (e.g., sodium citrate).
-
Centrifuge the blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature to separate the PRP.
-
Carefully collect the supernatant (PRP).
2. Platelet Aggregation Measurement:
-
Pre-warm the PRP to 37°C.
-
Place a sample of the PRP into an aggregometer cuvette with a stir bar.
-
Add the desired concentration of MRS2500 or vehicle control to the PRP and incubate for a specified time.
-
Initiate platelet aggregation by adding a known concentration of ADP (e.g., 10 µM).
-
Monitor the change in light transmittance for a set period to measure the extent of platelet aggregation.
3. Data Analysis:
-
Calculate the percentage of platelet aggregation for each condition.
-
Determine the IC50 value of MRS2500 by plotting the percentage of inhibition against the logarithm of the MRS2500 concentration.
Visualizing Key Processes
To further clarify the operational and biological context of working with MRS2500, the following diagrams are provided.
Caption: Workflow for the safe handling of MRS2500 from receipt to disposal.
Caption: Simplified signaling pathway of the P2Y1 receptor and the inhibitory action of MRS2500.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
